molecular formula C45H58N6O7 B1675262 LP-130 CAS No. 153314-49-9

LP-130

Numéro de catalogue: B1675262
Numéro CAS: 153314-49-9
Poids moléculaire: 795.0 g/mol
Clé InChI: ACPDNLLISIAERE-GFFZWOAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LP 130 is a retroviral protease inhibitor.

Propriétés

Numéro CAS

153314-49-9

Formule moléculaire

C45H58N6O7

Poids moléculaire

795.0 g/mol

Nom IUPAC

(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide

InChI

InChI=1S/C45H58N6O7/c1-7-35(43(56)50-37(42(46)55)23-31-18-12-16-29-14-8-10-20-33(29)31)48-40(54)25-39(53)36(22-26(2)3)49-45(58)41(27(4)5)51-44(57)38(47-28(6)52)24-32-19-13-17-30-15-9-11-21-34(30)32/h8-21,26-27,35-39,41,53H,7,22-25H2,1-6H3,(H2,46,55)(H,47,52)(H,48,54)(H,49,58)(H,50,56)(H,51,57)/t35?,36-,37-,38-,39-,41-/m0/s1

Clé InChI

ACPDNLLISIAERE-GFFZWOAJSA-N

SMILES isomérique

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC4=CC=CC=C43)NC(=O)C

SMILES canonique

CC(C)CC(C(CC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC4=CC=CC=C43)NC(=O)C

Apparence

Solid powder

Autres numéros CAS

165074-99-7

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

XVXXX

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ac-Nal-Val-Sta-Glu-Nal-NH2
LP 149
LP-149

Origine du produit

United States

Foundational & Exploratory

The Central Role of gp130 Signaling in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein 130 (gp130) receptor, also known as IL6ST, is a critical signal transducer for a family of cytokines that are central to the regulation of the immune system. Dysregulation of the gp130 signaling pathway is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the gp130 signaling cascade, its implication in autoimmunity, methods for its investigation, and its potential as a therapeutic target.

Glycoprotein 130 is the shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, which includes IL-6, IL-11, IL-27, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and cardiotrophin-like cytokine (CLC).[1] The ubiquitous expression of gp130 across various cell types underscores its importance in a wide array of biological processes, from hematopoiesis and immune responses to inflammation and tissue regeneration.

The gp130 Signaling Pathway: A Dual Mechanism

Activation of gp130 can occur through two distinct modes of signaling: classic signaling and trans-signaling.

Classic Signaling: This pathway is initiated when a cytokine, such as IL-6, binds to its specific membrane-bound receptor (e.g., IL-6 receptor, IL-6R). This complex then associates with a gp130 homodimer, leading to the activation of intracellular signaling cascades.[2] The expression of the specific cytokine receptors is restricted to certain cell types, such as hepatocytes and some leukocytes, thereby limiting the reach of classic signaling.[2]

Trans-Signaling: In contrast, trans-signaling allows for a much broader cellular response. This process occurs when a cytokine binds to a soluble form of its specific receptor (e.g., soluble IL-6R or sIL-6R). The resulting cytokine/soluble receptor complex can then bind to and activate gp130 on cells that do not express the membrane-bound receptor.[3] This mechanism is particularly important in chronic inflammatory and autoimmune diseases, as it amplifies the pro-inflammatory effects of these cytokines.[3][4] A soluble form of gp130 (sgp130) can act as a natural inhibitor of trans-signaling by binding to the IL-6/sIL-6R complex.[3]

Upon ligand binding and receptor dimerization, gp130-associated Janus kinases (JAKs) become activated and phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[5][6] This leads to the activation of three major downstream signaling pathways:

  • JAK/STAT Pathway: The canonical pathway where phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[5][7]

  • MAPK Pathway: The mitogen-activated protein kinase cascade is also activated and plays a role in cell survival and stress responses.[8]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B pathway is involved in cell growth and survival.

The balance between these signaling pathways is crucial for normal cellular function, and its disruption can lead to the pathological conditions seen in autoimmune diseases.

Quantitative Data on gp130 Signaling Molecules in Autoimmune Diseases

The following tables summarize key quantitative data related to gp130 signaling components in patients with autoimmune diseases, providing a basis for comparison and biomarker discovery.

AnalyteDiseaseSample TypePatient Concentration (mean ± SD)Control Concentration (mean ± SD)Fold ChangeReference
IL-6Rheumatoid ArthritisSerum43.51 ± 20.53 pg/mL18.03 ± 4.77 pg/mL~2.4x[9]
IL-6Systemic Lupus ErythematosusSerum7.46 ± 6.73 pg/mL5.30 ± 10.89 pg/mL~1.4x[2]
sIL-6RRheumatoid ArthritisSerum53.26 ± 18.36 ng/mL48.12 ± 13.67 ng/mL~1.1x[9]
sIL-6RGraves' DiseaseSerum964 pmol/L772 pmol/L~1.25x[10]
sgp130Rheumatoid ArthritisSerum226.65 ± 78.54 ng/mL249.66 ± 64.99 ng/mL~0.9x[9]
IL-6R/gp130 RatioRheumatoid ArthritisSerum0.240 ± 0.0500.195 ± 0.037~1.23x[9]
gp130+ cellsRheumatoid ArthritisPBMC11.74 ± 1.97%1.10 ± 0.35%~10.7x[9]
gp130+ cellsRheumatoid ArthritisOsteoclasts44.07 ± 5.43%15.12 ± 3.88%~2.9x[9]

Table 1: Concentration of gp130 Signaling Molecules in Autoimmune Diseases.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the core gp130 signaling pathways and a typical experimental workflow for their investigation.

gp130_classic_signaling gp130 Classic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds gp130_dimer gp130 Dimer IL-6R->gp130_dimer Recruits & Dimerizes JAK JAK gp130_dimer->JAK Activates STAT3 STAT3 gp130_dimer->STAT3 Recruits & Phosphorylates pJAK p-JAK JAK->pJAK Phosphorylates pJAK->gp130_dimer Phosphorylates gp130 pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: gp130 Classic Signaling Pathway.

gp130_trans_signaling gp130 Trans-Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IL-6 IL-6 sIL-6R Soluble IL-6R IL-6->sIL-6R Binds IL-6_sIL-6R IL-6/sIL-6R Complex sIL-6R->IL-6_sIL-6R sgp130 Soluble gp130 IL-6_sIL-6R->sgp130 Inhibited by gp130_dimer gp130 Dimer IL-6_sIL-6R->gp130_dimer Binds & Dimerizes Downstream Downstream Signaling (JAK/STAT, MAPK, PI3K/AKT) gp130_dimer->Downstream Activates

Caption: gp130 Trans-Signaling Pathway.

downstream_signaling Downstream gp130 Signaling Cascades cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway gp130 Activated gp130 Dimer JAK JAKs gp130->JAK SHP2_Grb2_SOS SHP2/Grb2/SOS gp130->SHP2_Grb2_SOS PI3K PI3K gp130->PI3K STAT STATs (STAT3) JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus_STAT Nucleus pSTAT->Nucleus_STAT Translocates Gene_STAT Inflammatory Gene Transcription Nucleus_STAT->Gene_STAT Ras Ras SHP2_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1_cMyc AP-1, c-Myc ERK->AP1_cMyc PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR_GSK3 mTOR, GSK3β AKT->mTOR_GSK3

Caption: Downstream gp130 Signaling Cascades.

experimental_workflow Experimental Workflow for gp130 Signaling Analysis start Patient Samples (Serum, Synovial Fluid, PBMCs) elisa ELISA for IL-6, sIL-6R, sgp130 start->elisa flow Flow Cytometry for Cell Surface gp130/IL-6R start->flow cell_culture Cell Culture & Stimulation (e.g., Synovial Fibroblasts) start->cell_culture data_analysis Data Analysis & Interpretation elisa->data_analysis flow->data_analysis co_ip Co-Immunoprecipitation of gp130 and associated proteins cell_culture->co_ip western Western Blot for p-STAT3, p-ERK, etc. cell_culture->western proliferation Cell Proliferation Assay (e.g., BrdU) cell_culture->proliferation co_ip->data_analysis western->data_analysis proliferation->data_analysis conclusion Conclusion on Pathway Activity & Therapeutic Potential data_analysis->conclusion

References

The Multifaceted Role of Glycoprotein 130 in Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein 130 (gp130), a ubiquitously expressed transmembrane protein, serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family, which includes IL-6, interleukin-11 (IL-11), leukemia inhibitory factor (LIF), ciliary neurotrophic factor (CNTF), oncostatin M (OSM), and cardiotrophin-1 (CT-1), regulates a vast array of biological processes. A critical function of gp130 signaling is the orchestration of cell differentiation in diverse lineages, including the nervous, hematopoietic, and skeletal systems. This technical guide provides an in-depth analysis of the function of gp130 in cell differentiation, detailing its core signaling pathways, summarizing key quantitative data from pivotal studies, and outlining relevant experimental methodologies. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the gp130 signaling axis.

Introduction to Glycoprotein 130 and Its Ligands

Glycoprotein 130 is the cornerstone of the IL-6 family of cytokine receptor complexes.[1][2][3] Ligand binding to a specific alpha-receptor subunit (e.g., IL-6Rα for IL-6) triggers the formation of a higher-order signaling complex, typically involving the homodimerization or heterodimerization of gp130.[2][3][4] This dimerization event initiates a cascade of intracellular signaling events that ultimately dictate the cellular response, including proliferation, survival, and differentiation. The pleiotropic effects of the IL-6 family of cytokines are largely attributed to the shared use of gp130, with cellular context and the specific co-receptor determining the ultimate biological outcome.[1][5]

Core Signaling Pathways in gp130-Mediated Differentiation

Upon ligand-induced dimerization, gp130 recruits and activates Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of gp130.[3][6][7] These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, and the Ras-mitogen-activated protein kinase (MAPK) pathway.[3][7][8][9]

The JAK/STAT Pathway

The activation of the JAK/STAT pathway, predominantly STAT3, is a critical step in gp130-mediated cell differentiation.[10] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in differentiation.[11] For instance, STAT3 activation is essential for astrocyte differentiation and the terminal differentiation of myeloid cells.[1][10]

gp130_JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Dimer JAK JAK gp130->JAK STAT3_inactive STAT3 (inactive) gp130->STAT3_inactive Recruits Cytokine IL-6 Family Cytokine Cytokine->gp130 Binds JAK->gp130 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer (active) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds Gene_Expression Target Gene Expression (Differentiation) DNA->Gene_Expression Regulates

gp130-mediated JAK/STAT signaling pathway.
The Ras/MAPK Pathway

The Ras/MAPK pathway is another key signaling cascade activated by gp130.[3][12] This pathway is initiated by the recruitment of the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS to the phosphorylated gp130, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The MAPK pathway often works in concert with the JAK/STAT pathway to fine-tune the differentiation program.[13][14]

gp130_MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Dimer SHP2 SHP2 gp130->SHP2 Recruits Grb2 Grb2 SHP2->Grb2 Activates SOS SOS Grb2->SOS Binds Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Gene_Expression Target Gene Expression (Differentiation) Transcription_Factors->Gene_Expression Regulates experimental_workflow_neuronal start Start: Isolate Neuroepithelial Cells (E14.5 Mouse Telencephalon) culture Culture in N2/DMEM-F12 + bFGF start->culture treatment Treat with LIF or IL-6/sIL-6R culture->treatment incubation Incubate 4-7 days treatment->incubation analysis Immunocytochemistry for GFAP incubation->analysis quantification Quantify GFAP-positive cells analysis->quantification end End: Assess Astrocyte Differentiation quantification->end

References

The Role of gp130 in Cardiac Muscle Hypertrophy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in the mass of the heart muscle, is a compensatory response to a variety of physiological and pathological stimuli, including pressure overload and neurohumoral signals. While initially adaptive, sustained hypertrophy can progress to heart failure. The glycoprotein 130 (gp130) receptor, a shared signal transducer for the interleukin-6 (IL-6) family of cytokines, has emerged as a critical regulator of cardiac myocyte growth and survival.[1] Understanding the intricate signaling networks governed by gp130 is paramount for the development of novel therapeutic strategies targeting cardiac hypertrophy and its pathological consequences. This technical guide provides a comprehensive overview of the role of gp130 in cardiac muscle hypertrophy, with a focus on its downstream signaling pathways, quantitative experimental data, and detailed methodologies for key experimental protocols.

gp130 Signaling Pathways in Cardiac Hypertrophy

Activation of gp130 by IL-6 family cytokines, such as leukemia inhibitory factor (LIF) and cardiotrophin-1 (CT-1), triggers the recruitment and activation of Janus kinases (JAKs).[2] This initiates a cascade of downstream signaling events through three principal pathways: the JAK/STAT pathway, the SHP2-Ras-ERK pathway, and the PI3K-Akt pathway.[1][3] The balance and interplay between these pathways are crucial in determining the nature and outcome of the hypertrophic response.

The JAK/STAT Pathway

The JAK/STAT pathway is a primary mediator of gp130-induced cardiac hypertrophy.[4] Upon activation, JAKs phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2] Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4] Genes regulated by STAT3 in the context of cardiac hypertrophy include those involved in cell growth, survival, and the expression of fetal genes like atrial natriuretic factor (ANF).[5][6][7]

The SHP2-Ras-ERK Pathway

The SHP2-Ras-ERK pathway also plays a significant role in gp130-mediated cardiac signaling. The tyrosine phosphatase SHP2 is recruited to a specific phosphotyrosine residue on gp130, leading to the activation of the Ras-Raf-MEK-ERK cascade.[8] The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key effectors in this pathway and have been implicated in the regulation of both concentric and eccentric cardiac growth.[8]

The PI3K-Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is another important downstream effector of gp130 signaling. Activation of this pathway is generally associated with cell survival and physiological hypertrophy.[3]

Below is a diagram illustrating the major signaling pathways downstream of gp130 activation in cardiomyocytes.

gp130_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 Cytokine IL-6 Cytokine IL-6R IL-6R IL-6 Cytokine->IL-6R gp130 Receptor gp130 Receptor JAK JAK gp130 Receptor->JAK SHP2 SHP2 gp130 Receptor->SHP2 PI3K PI3K gp130 Receptor->PI3K IL-6R->gp130 Receptor STAT3 STAT3 JAK->STAT3 P STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerization Ras Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P Gene Expression Gene Expression ERK->Gene Expression Transcription Factors Akt Akt PI3K->Akt P Akt->Gene Expression Transcription Factors STAT3 Dimer->Gene Expression Transcription Hypertrophy, Survival Hypertrophy, Survival Gene Expression->Hypertrophy, Survival Cytoplasm Cytoplasm Nucleus Nucleus

Caption: gp130 signaling pathways in cardiac hypertrophy.

Quantitative Data on the Role of gp130 in Cardiac Hypertrophy

The following tables summarize quantitative data from key studies investigating the role of gp130 and its downstream signaling pathways in cardiac muscle hypertrophy.

Table 1: In Vivo Models of Cardiac Hypertrophy
ModelGenotypePhenotypeHeart Weight / Body Weight (mg/g)Cardiomyocyte Cross-Sectional Area (µm²)Reference
Pressure Overload (TAC)Wild-TypeHypertrophyIncreasedIncreased[9][10]
Pressure Overload (TAC)gp130 Dominant Negative (TG)Attenuated HypertrophySignificantly smaller increase vs. WTSignificantly smaller increase vs. WT[9][10]
Cardiomyocyte-specific STAT3 KnockoutSTAT3cKOSpontaneous HypertrophyIncreased vs. WTLarger vs. WT[11][12]
Cardiac-specific STAT3 OverexpressionSTAT3-TGSpontaneous HypertrophyIncreased vs. WT-[13]
Table 2: In Vitro Models of Cardiomyocyte Hypertrophy
Cell TypeStimulusMeasurementFold Change / % Increase vs. ControlReference
Neonatal Rat CardiomyocytesLIF (1000 U/mL)Protein Content~35% increase[14]
Neonatal Rat CardiomyocytesLIF (1000 U/mL)Phenylalanine Uptake~16.8% increase[14]
Neonatal Rat CardiomyocytesLIF (1000 U/mL)Cell Surface Area135.4 ± 4.0% of control[14]
Neonatal Rat CardiomyocytesPhenylephrine (PE)Cell Surface Area~68% increase[15]
Human iPSC-CardiomyocytesPhenylephrine (PE)Cell Area (2D)~70% increase[16]
Neonatal Rat Ventricular MyocytesPhenylephrine (PE)Cell Volume31% increase[16]
Table 3: Activation of Downstream Signaling Pathways
Model / StimulusPathway ComponentMeasurementFold Change vs. Control / ShamReference
Pressure Overload (TAC) in WT micep-STAT3Western BlotIncreased[9][10]
Pressure Overload (TAC) in gp130 DN micep-STAT3Western BlotSuppressed activation vs. WT[9][10]
Pressure Overload (TAC)p-ERKWestern BlotIncreased[17][18]
Angiotensin II in NRCMsTANK expressionWestern BlotUpregulated[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of gp130's role in cardiac hypertrophy are provided below.

Transverse Aortic Constriction (TAC) in Mice

This surgical procedure is a widely used model to induce pressure overload-induced cardiac hypertrophy.

Materials:

  • Anesthesia (e.g., ketamine/xylazine mixture or isoflurane)

  • Surgical microscope or loupes

  • Mouse intubation and ventilation system (optional for some minimally invasive techniques)

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 or 7-0 silk)

  • Blunted needle (typically 27-gauge for a moderate constriction)[9][14]

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse and ensure a proper level of sedation.

  • Perform a partial upper sternotomy or a thoracotomy to expose the aortic arch.[9]

  • Carefully dissect the thymus and surrounding connective tissue to isolate the transverse aorta between the innominate and left carotid arteries.[9]

  • Pass a silk suture underneath the aortic arch.

  • Place a blunted 27-gauge needle parallel to the aorta.[9][14]

  • Tie the suture snugly around both the aorta and the needle.

  • Quickly and carefully remove the needle to create a defined constriction of the aorta.[9]

  • Close the chest cavity and skin with sutures.

  • Provide post-operative care, including analgesia and monitoring for recovery.

The following diagram illustrates the workflow for the TAC procedure.

TAC_workflow start Start A Anesthetize Mouse start->A 1. end End B Expose Aortic Arch A->B 2. C Isolate Transverse Aorta B->C 3. D Suture Placement C->D 4. E Constrict Aorta with Needle D->E 5. F Remove Needle E->F 6. G Close Incision F->G 7. G->end 8.

Caption: Experimental workflow for Transverse Aortic Constriction (TAC).

Echocardiography in Mice

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)

  • Anesthesia (typically isoflurane to maintain a stable heart rate)

  • Heated platform with ECG monitoring

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse and place it on the heated platform in a supine or slightly tilted position.[6][20]

  • Apply ultrasound gel to the depilated chest area.

  • Obtain standard imaging views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[20]

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness (interventricular septum and posterior wall) and internal dimensions at end-diastole and end-systole.[20]

  • Calculate functional parameters such as fractional shortening (FS) and ejection fraction (EF).

  • Doppler imaging can be used to assess blood flow velocities and diastolic function.

Cardiomyocyte Size Quantification

Wheat Germ Agglutinin (WGA) staining is a common method to delineate cardiomyocyte membranes for size measurement.

Materials:

  • Heart tissue sections (paraffin-embedded or frozen)

  • Fluorescently-labeled WGA (e.g., FITC-WGA)

  • Fluorescence microscope with image analysis software (e.g., ImageJ)

Procedure:

  • Prepare tissue sections and perform antigen retrieval if necessary.

  • Incubate the sections with a solution containing fluorescently-labeled WGA.

  • Wash the sections to remove unbound WGA.

  • Mount the sections with a mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Acquire fluorescent images of the stained cardiomyocytes.

  • Use image analysis software to measure the cross-sectional area or other dimensional parameters of individual cardiomyocytes.

Western Blotting for Signaling Proteins in Cardiac Tissue

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins.

Materials:

  • Cardiac tissue lysate

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from cardiac tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify band intensities using densitometry software.

The following diagram outlines the general workflow for a Western blot experiment.

Western_blot_workflow start Start A Protein Extraction start->A 1. end End B SDS-PAGE A->B 2. C Protein Transfer B->C 3. D Blocking C->D 4. E Primary Antibody Incubation D->E 5. F Secondary Antibody Incubation E->F 6. G Detection F->G 7. G->end 8.

Caption: General workflow for Western blotting.

Conclusion

The gp130 receptor and its downstream signaling pathways, particularly the JAK/STAT and ERK pathways, are central to the regulation of cardiac muscle hypertrophy. A balanced activation of these pathways is crucial for an adaptive hypertrophic response, while dysregulation can contribute to the transition to heart failure. The experimental models and techniques described in this guide provide a robust framework for investigating the molecular mechanisms of gp130-mediated cardiac hypertrophy and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of these complex signaling networks will be instrumental in developing targeted therapies to mitigate pathological cardiac remodeling and improve outcomes for patients with heart disease.

References

gp130 cytokine family and their receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the gp130 Cytokine Family and Their Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycoprotein 130 (gp130) receptor cytokine family, also known as the Interleukin-6 (IL-6) family, encompasses a group of pleiotropic cytokines crucial for regulating complex biological processes, including hematopoiesis, immune responses, inflammation, and neuronal survival.[1][2] All members of this family utilize the transmembrane protein gp130 (also known as IL6ST or CD130) as a common signal transducer within their receptor complexes.[3][4] Dysregulation of gp130-mediated signaling is implicated in a range of diseases, including inflammatory conditions, autoimmunity, and cancer, making this pathway a significant target for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the gp130 cytokine family, the structure and assembly of their receptor complexes, the primary signaling cascades they initiate, and key experimental protocols for their study.

The gp130 Receptor (CD130)

Glycoprotein 130 is the archetypal member of the "tall" class of cytokine receptors.[7][8] It is a ubiquitously expressed transmembrane protein that is essential for signal transduction.[3][9] Structurally, the extracellular portion of gp130 is modular, consisting of six domains: an N-terminal Immunoglobulin (Ig)-like domain (D1), a cytokine-binding homology region (CHR) comprising domains D2 and D3, and three membrane-proximal fibronectin type III (FNIII) domains (D4-D6).[8][10][11] The intracellular domain lacks intrinsic kinase activity but contains conserved "box" motifs that serve as docking sites for Janus kinases (JAKs).[7][11]

cluster_gp130 gp130 Receptor Structure cluster_membrane Plasma Membrane gp130 D1 (Ig-like) D2-D3 (CHR) D4-D6 (FNIII) TM Intracellular Domain (JAK binding)

Caption: Schematic of the gp130 receptor domains.

The gp130 Cytokine Family and Receptor Complexes

The functional redundancy and pleiotropy of the gp130 cytokine family are largely due to the shared use of gp130 for signal transduction.[1] Specificity in biological response is achieved through the use of unique alpha-receptors (αR) or alternative signaling receptors, such as the Leukemia Inhibitory Factor Receptor (LIFR) or Oncostatin M Receptor (OSMR).[1]

Ligand binding induces the formation of either gp130 homodimers or heterodimers with other signaling receptors.[12] For example, IL-6 first binds to its specific IL-6Rα, and this complex then recruits a gp130 homodimer to form a hexameric signaling unit (2:2:2 stoichiometry).[7][13] In contrast, LIF binds directly to a pre-formed gp130/LIFR heterodimer.[1] This distinction in receptor complex assembly is a key determinant of the specific downstream signaling and biological outcome.[14]

Table 1: gp130 Family Cytokines and their Receptor Complexes
Cytokineα-ReceptorSignaling Receptor ComplexKey Functions
Interleukin-6 (IL-6)IL-6Rα (CD126)gp130 HomodimerInflammation, immune response, acute phase response[6][9]
Interleukin-11 (IL-11)IL-11Rαgp130 HomodimerHematopoiesis, bone metabolism[3][9]
Leukemia Inhibitory Factor (LIF)Nonegp130 / LIFR HeterodimerStem cell maintenance, neurogenesis, implantation[1][15]
Oncostatin M (OSM)Nonegp130 / LIFR or gp130 / OSMR HeterodimerInflammation, growth regulation, hematopoiesis[1][15]
Ciliary Neurotrophic Factor (CNTF)CNTFRαgp130 / LIFR HeterodimerNeuronal survival and differentiation[3][15]
Cardiotrophin-1 (CT-1)None (putative αR exists)gp130 / LIFR HeterodimerCardiomyocyte protection and hypertrophy[1][15]
Cardiotrophin-like Cytokine (CLC)CRLF1 / CNTFRαgp130 / LIFR HeterodimerNeuronal development, immune response[14][15]
Interleukin-27 (IL-27)IL-27Rα (WSX-1)gp130 / WSX-1 HeterodimerImmune regulation (pro- and anti-inflammatory)[1][9]
Table 2: Quantitative Data on Selected gp130 Family Components
MoleculeMolecular MassBinding Affinity (Kd)Notes
Cardiotrophin-1 (CT-1)~21.5 kD-Data from mouse embryoid bodies.[1]
IL-6 binding to IL-6Rα-30-50 nMLow-affinity interaction measured with soluble components.[16]
Hyper-IL-6 binding to sgp130Fc-4 nMHigh-affinity interaction of an engineered IL-6 fusion protein.[16]

Note: Comprehensive and standardized binding affinity data is sparse in the literature due to variations in experimental systems (soluble vs. cell-surface receptors).

Signal Transduction Pathways

Upon cytokine-induced dimerization, gp130-associated Janus kinases (JAKs) are brought into close proximity, allowing for their trans-phosphorylation and activation.[17][18] Activated JAKs then phosphorylate key tyrosine residues on the cytoplasmic tail of gp130.[18] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, initiating several key pathways.[19]

cluster_assembly Receptor Complex Assembly Cytokine IL-6 Family Cytokine AlphaReceptor α-Receptor (e.g., IL-6Rα) Cytokine->AlphaReceptor Type 1 (e.g. IL-6) gp130_mono1 gp130 Cytokine->gp130_mono1 Type 2 (e.g. LIF) OtherReceptor Other Receptor (e.g., LIFR) Cytokine->OtherReceptor AlphaReceptor->gp130_mono1 gp130_mono2 gp130 AlphaReceptor->gp130_mono2 Homodimer gp130 Homodimer Complex gp130_mono2->Homodimer Heterodimer gp130 Heterodimer Complex OtherReceptor->Heterodimer JAK Activation JAK Activation Homodimer->JAK Activation Heterodimer->JAK Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Dimer JAK1 JAK JAK2 JAK STAT_mono STAT3 gp130->STAT_mono 3. STAT Recruitment & Phosphorylation JAK1->JAK2 2. JAK Trans-phosphorylation STAT_dimer STAT3 Dimer STAT_mono->STAT_dimer 4. Dimerization DNA Target Gene DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Transcriptional Regulation Cytokine Cytokine Cytokine->gp130 1. Binding & Dimerization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 Active gp130 (pY) SHP2 SHP2 gp130->SHP2 1. Recruitment Grb2_Sos Grb2-Sos SHP2->Grb2_Sos 2. Activation Ras_GDP Ras-GDP Grb2_Sos->Ras_GDP 3. GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 4. Raf Activation MEK MEK Raf->MEK 5. Phosphorylation ERK ERK MEK->ERK 6. Phosphorylation TF Transcription Factors ERK->TF 7. Nuclear Translocation & Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm gp130 Active gp130 (pY) SHP2 SHP2 gp130->SHP2 1. Recruitment Gab1 Gab1/2 SHP2->Gab1 2. Recruitment PI3K PI3K Gab1->PI3K 3. PI3K Recruitment PIP2 PIP2 PI3K->PIP2 4. Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt 5. Akt Activation Downstream Downstream Targets Akt->Downstream 6. Cell Survival, Growth Start Cell Culture & Cytokine Stimulation Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis IP Immunoprecipitation (e.g., anti-gp130 Ab) Lysis->IP Wash Wash & Elute Complexes IP->Wash SDS SDS-PAGE Wash->SDS Transfer Western Transfer (PVDF membrane) SDS->Transfer Probe Immunoprobing (Primary/Secondary Ab) Transfer->Probe Detect Detection (ECL) Probe->Detect

References

structural domains of the gp130 receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Domains of the gp130 Receptor

Abstract

Glycoprotein 130 (gp130, also known as IL6ST or CD130) is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] This family, which includes IL-6, IL-11, leukemia inhibitory factor (LIF), and oncostatin M (OSM), is involved in a vast array of biological processes, including immune responses, hematopoiesis, inflammation, and embryonic development.[4][5] The modular architecture of gp130, comprising distinct extracellular, transmembrane, and intracellular domains, is fundamental to its ability to recognize diverse cytokines and initiate multiple downstream signaling cascades. Dysregulation of gp130-mediated signaling is implicated in numerous diseases, such as inflammatory conditions and cancer, making it a critical target for therapeutic development.[4][6] This guide provides a detailed examination of the , the signaling pathways they govern, and the experimental methodologies used for their characterization.

Structural Domains of gp130

The gp130 protein is a type I transmembrane receptor with a multi-domain architecture crucial for its function. It consists of an N-terminal extracellular region, a single-pass transmembrane helix, and a C-terminal intracellular region that lacks intrinsic kinase activity.[1][7]

Extracellular Domain (ECD)

The ectodomain of gp130 is responsible for cytokine interaction and the assembly of the signaling complex.[4][8] It is composed of six distinct domains, designated D1 through D6, which form an elongated, C-shaped structure.[4][9]

  • D1 (Immunoglobulin-like Domain): The N-terminal domain (D1) is an Ig-like domain.[4][8][10] This domain is critical for forming higher-order receptor complexes. For cytokines like IL-6 and IL-11, the D1 domain mediates the dimerization of two cytokine-receptor sub-complexes, a crucial step for signal initiation.[10][11]

  • D2-D3 (Cytokine Homology Region - CHR): This two-domain module constitutes the primary cytokine-binding region.[4][8][12] The CHR features a characteristic fold of the cytokine receptor superfamily, including a conserved WSXWS motif in the D3 domain that is essential for correct protein folding and ligand binding.[1][2] The interface between D2 and D3 forms a specific pocket that recognizes and binds to the "site II" epitope on the cytokine.[12]

  • D4-D6 (Fibronectin Type III-like Domains): The three membrane-proximal domains are FNIII-like domains.[4][7][10] These domains act as a rigid stalk, connecting the cytokine-binding module to the cell membrane. Mutagenesis studies have confirmed that these domains are essential for signal transduction.[4] They create a specific angle, positioning the transmembrane and intracellular domains of the dimerized receptors in close proximity, which is a prerequisite for the activation of associated Janus kinases (JAKs).[4][8][9][13]

Transmembrane Domain (TMD)

The transmembrane domain is a single alpha-helical segment that anchors the gp130 receptor in the cell membrane.[7] Beyond its structural role, the TMD is necessary for efficient signal transduction and influences the interaction with specific members of the Janus kinase family.[14]

Intracellular Domain (ICD)

The cytoplasmic domain of gp130 lacks enzymatic activity but is rich in motifs that serve as docking sites for intracellular signaling proteins.[1][15]

  • Box1/Box2 Motifs: Located in the membrane-proximal region of the ICD, these conserved proline-rich motifs are essential for the constitutive association with Janus kinases (JAK1, JAK2, and Tyk2).[16][17]

  • Tyrosine-based Signaling Motifs: The distal region of the ICD contains several tyrosine residues that, upon phosphorylation by activated JAKs, become docking sites for SH2 domain-containing proteins.[3][18]

    • Tyrosine 759 (Y759): This residue (Y757 in murine gp130) is a critical regulatory site. When phosphorylated, it recruits the SH2 domain-containing tyrosine phosphatase 2 (SHP2) and the Suppressor of Cytokine Signaling 3 (SOCS3).[17][19][20] SHP2 recruitment links gp130 to the Ras-MAPK pathway, while SOCS3 provides a negative feedback signal by inhibiting JAK activity.[15][19]

    • STAT3 Docking Sites: Four C-terminal tyrosine residues (Y767, Y814, Y905, and Y915 in human gp130) within YXXQ motifs serve as specific docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3).[2][16][17]

Quantitative Analysis of gp130 Domains and Interactions

Quantitative data provides precise insights into the structure and function of the gp130 receptor. The following tables summarize key numerical data related to its domains and binding interactions.

Table 1: Approximate Amino Acid Boundaries of Human gp130 Domains (UniProt: P40189)

Domain/RegionStart ResidueEnd ResidueDescription
Signal Peptide122Cleaved upon protein maturation
Extracellular 23 619 Ligand binding and complex assembly
D1 (Ig-like)23119Mediates receptor dimerization
D2 (FNIII)120216Part of Cytokine Homology Region (CHR)
D3 (FNIII)217319Part of CHR, contains WSXWS motif
D4 (FNIII)320415Membrane-proximal stalk
D5 (FNIII)416515Membrane-proximal stalk
D6 (FNIII)516606Membrane-proximal stalk
Transmembrane 620 641 Membrane-anchoring helix
Cytoplasmic 642 918 Signal transduction

Table 2: Intracellular Tyrosine Sites and Their Binding Partners

Tyrosine Residue (Human)MotifPrimary Binding Partner(s)Key Function
Y759pYVNVSHP2, SOCS3MAPK pathway activation, Negative feedback regulation[15][19][20]
Y767pYXXQSTAT3JAK/STAT pathway activation[16][17]
Y814pYXXQSTAT3JAK/STAT pathway activation[16][17]
Y905pYXXQSTAT3JAK/STAT pathway activation[16][17]
Y915pYXXQSTAT3JAK/STAT pathway activation[16][17]

Table 3: Representative Binding Affinities in the IL-11 Signaling Complex

Data obtained via Isothermal Titration Calorimetry (ITC) for the human IL-11 system.[21]

Interacting ComponentsMeasured ParameterValue
(IL-11 / IL-11Rα) + gp130D2-D3Dissociation Constant (KD)380 ± 190 nM
(IL-11 / IL-11Rα) + gp130D1-D3Dissociation Constant (KD)3 ± 2 nM

Signaling Pathways Mediated by gp130

Upon cytokine binding and receptor dimerization, the intracellular domains of gp130 initiate several key signaling cascades.

The JAK/STAT Pathway

The canonical pathway activated by gp130 is the JAK/STAT pathway.[18][22] Ligand-induced dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[23][24] The activated JAKs then phosphorylate the C-terminal tyrosine residues on gp130.[16] These phosphotyrosines (Y767, Y814, Y905, Y915) serve as docking sites for the SH2 domains of STAT3.[16][17] Once recruited, STAT3 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[18][24]

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Dimer JAK JAK gp130->JAK associates gp130->JAK Dimerization activates gp130_P P-gp130 gp130->gp130_P JAK_P P-JAK JAK->JAK_P Trans- phosphorylation JAK_P->gp130 Phosphorylates STAT3 STAT3 JAK_P->STAT3 Phosphorylates gp130_P->STAT3 Recruits STAT3_P P-STAT3 STAT3->STAT3_P STAT3_dimer P-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes Gene Target Gene Transcription STAT3_dimer->Gene Translocates & activates Cytokine Cytokine Cytokine->gp130 Binds

Figure 1. The gp130-mediated JAK/STAT signaling pathway.
The SHP2-Ras-MAPK Pathway

Activation of gp130 also triggers the Ras-mitogen-activated protein kinase (MAPK) cascade.[5] This is mediated by the phosphorylation of Y759 in the gp130 intracellular domain.[16] The phosphorylated Y759 serves as a docking site for the phosphatase SHP2.[17][19] Upon binding, SHP2 becomes activated and links the receptor complex to the Ras/ERK signaling pathway, promoting cellular proliferation and differentiation.[2][5]

Negative Regulation of gp130 Signaling

To prevent excessive signaling, gp130 activity is tightly controlled by negative feedback mechanisms. The primary inhibitor is SOCS3, which is a STAT3 target gene.[19] SOCS3 is recruited to the same phosphotyrosine site (Y759) as SHP2.[15][20] Once bound, SOCS3 directly inhibits the kinase activity of associated JAKs, effectively terminating the signal.[2] SHP2, through its phosphatase activity, also contributes to signal attenuation by dephosphorylating the receptor or JAKs.[2]

Negative_Regulation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm gp130_P P-gp130 (pY759) SHP2 SHP2 gp130_P->SHP2 Recruits SOCS3 SOCS3 gp130_P->SOCS3 Recruits JAK_P P-JAK STAT_Pathway JAK/STAT Signaling JAK_P->STAT_Pathway Activates Ras_MAPK Ras-MAPK Pathway SHP2->Ras_MAPK Activates SHP2->STAT_Pathway Dephosphorylates SOCS3->JAK_P Inhibits

Figure 2. SHP2/MAPK activation and SOCS3-mediated negative regulation.

Experimental Methodologies

The study of gp130 structural domains and their functions relies on a combination of structural biology, biophysical, and cell-based techniques.

Structural Determination by X-ray Crystallography

X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structure of gp130 domains.[1][5][12][20]

Protocol Outline:

  • Protein Expression and Purification: The gene encoding the gp130 domain(s) of interest (e.g., D1-D6 ectodomain) is cloned into an expression vector and expressed in a suitable host system (e.g., insect or mammalian cells).[3][15] The protein is then purified to homogeneity using chromatography techniques like affinity and size-exclusion chromatography.[1]

  • Crystallization: The purified protein is subjected to high-throughput screening of various buffer, salt, and precipitant conditions to find conditions that promote the formation of well-ordered crystals.[1][13]

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[12][20]

  • Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map.[1] A molecular model of the protein is built into this map and refined to achieve the best fit with the experimental data, yielding an atomic-resolution structure.[1]

Workflow_Crystallography A Gene Cloning & Expression B Protein Purification A->B C Crystallization Screening B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F 3D Atomic Model E->F

Figure 3. General workflow for protein structure determination.
Analysis of Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm interactions between gp130 and its binding partners (e.g., JAKs, SHP2) within a cellular context.[6][23]

Protocol Outline:

  • Cell Lysis: Cells expressing the proteins of interest are harvested and lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.[23][24] The lysate is cleared by centrifugation to remove insoluble debris.[23]

  • Immunoprecipitation: An antibody specific to the "bait" protein (e.g., gp130) is added to the cell lysate and incubated to form an antigen-antibody complex.[9][23]

  • Complex Capture: Protein A/G-conjugated agarose or magnetic beads are added to the lysate. These beads bind to the antibody, capturing the entire protein complex.[23][24]

  • Washing: The beads are washed several times with buffer to remove non-specifically bound proteins.[9]

  • Elution and Detection: The captured proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein (e.g., JAK1 or SHP2) is detected by Western blotting with a specific antibody.[9]

Quantifying Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7]

Protocol Outline:

  • Sample Preparation: The purified macromolecule (e.g., gp130 ectodomain) and the ligand (e.g., a cytokine complex) are prepared in an identical, precisely matched buffer to minimize heats of dilution.

  • Instrument Setup: The macromolecule solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into a computer-controlled titration syringe.[4][18]

  • Titration: A series of small, precise injections of the ligand are made into the sample cell.[18] The instrument measures the minute temperature changes that occur upon binding after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).[18]

Measuring Signaling Activity with STAT3 Reporter Assays

Luciferase reporter assays are used to quantify the transcriptional activity of the STAT3 pathway in response to gp130 activation.[10][19]

Protocol Outline:

  • Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter, and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[16][19]

  • Cell Stimulation: After an incubation period to allow for plasmid expression, the cells are treated with a gp130-activating cytokine (e.g., IL-6) or a potential inhibitor.[10][19]

  • Cell Lysis and Luminescence Measurement: The cells are lysed, and specific substrates for both firefly and Renilla luciferase are added.[16][19] The light produced by each reaction is measured using a luminometer.

  • Data Normalization: The firefly luciferase activity (representing STAT3 activity) is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold-change in activity relative to an unstimulated control is then calculated.[16]

Conclusion and Therapeutic Implications

The gp130 receptor's intricate domain structure is the key to its functional versatility, enabling it to mediate the diverse and sometimes contradictory signals of the IL-6 cytokine family. A detailed understanding of how each domain contributes to ligand binding, receptor assembly, and the recruitment of specific intracellular signaling molecules is paramount. This knowledge provides a structural and mechanistic foundation for the rational design of therapeutics. By targeting specific domains or interfaces—for example, with monoclonal antibodies or small molecules—it is possible to selectively block or modulate gp130 signaling pathways, offering promising strategies for the treatment of cancers, autoimmune disorders, and other inflammatory diseases.

References

The Discovery and History of Glycoprotein 130 (gp130): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130), also known as IL6ST, IL6R-beta, or CD130, is a transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, interleukin-11 (IL-11), leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and cardiotrophin-like cytokine (CLC). The discovery of gp130 was a pivotal moment in understanding cytokine signaling, revealing a paradigm of shared receptor subunits and functional redundancy among cytokines. This technical guide provides an in-depth exploration of the discovery, history, and core signaling mechanisms of gp130, tailored for researchers, scientists, and professionals in drug development.

The Discovery of gp130: The IL-6 Signal Transducer

The story of gp130 begins with efforts to understand the pleiotropic actions of Interleukin-6 (IL-6), a cytokine initially identified as B-cell stimulatory factor 2 (BSF-2) due to its ability to induce immunoglobulin production in B cells.[1][2] It soon became clear that IL-6 had a wide range of biological activities, including the induction of acute phase proteins in hepatocytes and the regulation of hematopoiesis.[3]

The existence of a dedicated IL-6 receptor (IL-6R, also known as gp80) was established, but this receptor alone could not fully explain the signal transduction process. A key breakthrough came in 1989 from the laboratory of Tadamitsu Kishimoto. Using a human myeloma cell line, U266, which is responsive to IL-6, they demonstrated that IL-6 binding to its receptor triggered the association with a second, non-ligand-binding membrane glycoprotein with a molecular weight of approximately 130 kDa.[4] This protein was aptly named glycoprotein 130 (gp130).

This seminal study provided the first evidence that a cytokine receptor system could be composed of a ligand-binding subunit and a separate signal-transducing subunit.

Key Experiment: Co-immunoprecipitation of IL-6R and gp130

The association between the IL-6 receptor and gp130 was elegantly demonstrated through co-immunoprecipitation experiments.

  • Cell Line: Human myeloma cell line U266.

  • Cell Labeling: Cells were surface-iodinated with Na¹²⁵I using the lactoperoxidase method to label cell surface proteins.

  • Stimulation: Cells were incubated with or without recombinant human IL-6 at 37°C for various time points.

  • Cell Lysis: Cells were lysed in a digitonin-containing buffer (1% digitonin, 10 mM triethanolamine [pH 7.8], 0.15 M NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM phenylmethylsulfonyl fluoride).

  • Immunoprecipitation: The cell lysates were immunoprecipitated with an anti-IL-6R monoclonal antibody (MT-18).

  • Analysis: The immunoprecipitates were analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography.

In the presence of IL-6, the anti-IL-6R antibody not only precipitated the 80 kDa IL-6R but also a 130 kDa protein, which was identified as gp130. This association was dependent on the presence of IL-6 and occurred at 37°C but not at 4°C, suggesting a specific, energy-dependent process.[4]

Molecular Cloning and Characterization of gp130

Following its discovery, the next crucial step was the molecular cloning of the gene encoding gp130. This was achieved in 1990, again by the Kishimoto group, providing a wealth of information about its structure and function.[5][6]

A cDNA clone for human gp130 was isolated from a cDNA library derived from the human placental cell line. The cloned cDNA encoded a protein of 918 amino acids with a single transmembrane domain, confirming its identity as a transmembrane protein.[5]

Key Experiment: cDNA Cloning of Human gp130

The cloning of gp130 was a significant technical achievement that paved the way for detailed molecular studies.

  • cDNA Library: A cDNA library was constructed from the human placental cell line in the λgt11 expression vector.

  • Screening: The library was screened using a radiolabeled oligonucleotide probe designed based on a partial amino acid sequence of purified gp130.

  • Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were subcloned into plasmids for DNA sequencing.

  • Sequence Analysis: The full-length cDNA sequence was determined, and the deduced amino acid sequence was analyzed for structural motifs.

The deduced amino acid sequence of gp130 revealed several key structural features:

  • Extracellular Domain: The large extracellular domain contains a region of approximately 200 amino acids with homology to the cytokine receptor family, including the characteristic WSXWS motif. It also features six fibronectin type III-like domains.[5]

  • Transmembrane Domain: A single hydrophobic transmembrane domain anchors the protein in the cell membrane.

  • Cytoplasmic Domain: A substantial cytoplasmic domain of 277 amino acids, which lacks any intrinsic kinase activity, suggesting it relies on associated proteins for signal transduction.[7]

The cloning of gp130 confirmed that it was a member of the cytokine receptor superfamily and provided the tools to investigate its role in signaling.[5]

gp130 as a Common Receptor Subunit for the IL-6 Cytokine Family

A major paradigm shift in cytokine biology occurred with the realization that gp130 was not exclusive to the IL-6 receptor complex. Subsequent research demonstrated that gp130 is a shared signal transducer for a whole family of cytokines, now known as the IL-6 family.[8][9] This discovery explained the previously observed functional redundancy among these cytokines.[9]

The members of the IL-6 cytokine family that utilize gp130 for signaling include:

  • Interleukin-6 (IL-6): Forms a complex with the IL-6 receptor (IL-6Rα) before engaging gp130.[4]

  • Interleukin-11 (IL-11): Binds to the IL-11 receptor α-chain (IL-11Rα) to form a complex that then recruits gp130.[10]

  • Leukemia Inhibitory Factor (LIF): Can bind to a heterodimer of gp130 and the LIF receptor (LIFR).

  • Oncostatin M (OSM): Can signal through a heterodimer of gp130 and the OSM receptor (OSMR) or a heterodimer of gp130 and LIFR.

  • Ciliary Neurotrophic Factor (CNTF): Requires the CNTF receptor α-chain (CNTFRα) for binding, and the resulting complex associates with a heterodimer of gp130 and LIFR.

  • Cardiotrophin-1 (CT-1): Signals through a heterodimer of gp130 and LIFR.

  • Cardiotrophin-like Cytokine (CLC): Forms a complex with cytokine-like factor 1 (CLF-1) which then associates with a receptor complex containing CNTFRα, gp130, and LIFR.

The shared use of gp130 provides a molecular basis for the overlapping biological activities of these cytokines.

The gp130 Signaling Pathways

The binding of a cytokine/receptor complex to gp130 induces the dimerization or oligomerization of gp130, which is the critical first step in initiating intracellular signaling.[9] As the cytoplasmic domain of gp130 lacks intrinsic enzymatic activity, it relies on the recruitment and activation of cytoplasmic tyrosine kinases.

The JAK-STAT Pathway

The primary and most well-characterized signaling pathway activated by gp130 is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[11][12]

The involvement of JAK family kinases in gp130 signaling was a crucial discovery in the mid-1990s.

  • Cell Line: Various cell lines responsive to IL-6 family cytokines, such as the human hepatoma cell line HepG2.

  • Stimulation: Cells were stimulated with IL-6 or other gp130-utilizing cytokines for short time periods.

  • Immunoprecipitation: Cell lysates were immunoprecipitated with antibodies against specific JAK family members (e.g., JAK1, JAK2, TYK2) or gp130.

  • In Vitro Kinase Assay: The immunoprecipitates were incubated with [γ-³²P]ATP and a substrate (e.g., angiotensin II) to measure kinase activity.

  • Western Blotting: Alternatively, immunoprecipitates were subjected to SDS-PAGE and western blotting with anti-phosphotyrosine antibodies to detect the phosphorylation and activation of JAKs and gp130.

These experiments demonstrated that upon cytokine stimulation, JAK1, JAK2, and TYK2 become rapidly tyrosine-phosphorylated and activated.[13] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.

The phosphorylated tyrosine residues on gp130 serve as docking sites for the SH2 domains of STAT proteins, primarily STAT3 and to a lesser extent STAT1.[11][14]

  • Recruitment: STATs are recruited to the activated receptor complex.

  • Phosphorylation: The recruited STATs are then tyrosine-phosphorylated by the activated JAKs.

  • Dimerization and Translocation: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.

Figure 1: The gp130-JAK-STAT Signaling Pathway.

dot

The MAPK/ERK Pathway

In addition to the JAK-STAT pathway, gp130 activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, primarily the Extracellular signal-Regulated Kinase (ERK) pathway.

This pathway is initiated by the phosphorylation of a specific tyrosine residue (Tyr759 in human gp130) in the cytoplasmic tail of gp130. This phosphotyrosine residue serves as a docking site for the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2). The recruitment of SHP2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in cell proliferation and differentiation.

gp130_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130_dimer gp130-P gp130-P SHP2 SHP2 gp130_dimer->SHP2 1. SHP2 Recruitment Grb2 Grb2 SHP2->Grb2 2. Grb2/SOS Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras 3. Ras Activation Raf Raf Ras->Raf 4. Raf Activation MEK MEK Raf->MEK 5. MEK Activation ERK ERK MEK->ERK 6. ERK Activation Transcription_Factors Transcription Factors ERK->Transcription_Factors 7. Nuclear Translocation & TF Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Figure 2: The gp130-MAPK/ERK Signaling Pathway.

dot

The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling cascade activated downstream of gp130. This pathway is also initiated by the recruitment of SHP2 to the activated gp130. SHP2 can interact with adaptor proteins like Gab1, which in turn recruits the p85 subunit of PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.

Quantitative Data on gp130 Interactions and Expression

Understanding the quantitative aspects of gp130 interactions and its expression is critical for comprehending its biological function and for designing therapeutic interventions.

ParameterInteracting MoleculesValueMethodReference
Binding Affinity (Kd)
IL-6 to IL-6R (low affinity)5 nMScatchard Analysis[3]
IL-6/sIL-6R to gp130 (high affinity)10-60 pMScatchard Analysis[15]
IL-11 to IL-11Rα (low affinity)~10 nMRadioligand Binding[16]
IL-11/IL-11Rα to gp130 (high affinity)300-800 pMRadioligand Binding[16]
Expression Levels
gp130 mRNAHuman Adipose Tissue (Subcutaneous)Relative expression increases in inflamed vs. healthy tissueReal-time PCR[17]
gp130 mRNAHuman Adipose Tissue (Omental)Higher expression than subcutaneous tissue in inflamed stateReal-time PCR[17]
Signaling Kinetics
STAT3 PhosphorylationIL-6 stimulation in HepG2 cellsPeaks at 15-30 minutesWestern Blot[18]
ERK PhosphorylationLIF stimulation in cardiac myocytesMaximal at 5 minutesWestern Blot[13]

The Role of gp130 in Health and Disease

The ubiquitous expression of gp130 and its central role in mediating the signals of a diverse family of cytokines means that it is involved in a wide array of physiological and pathological processes.

  • Hematopoiesis: gp130 signaling is essential for the regulation of hematopoiesis, including the production of platelets.[19] Mice deficient in gp130 exhibit severe hematopoietic defects and embryonic lethality.[20]

  • Immune Response: gp130 plays a critical role in both innate and adaptive immunity, including the acute phase response and the differentiation of B and T cells.

  • Inflammation: Dysregulated gp130 signaling is implicated in numerous chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

  • Cancer: Aberrant activation of gp130 signaling, particularly the STAT3 pathway, is a hallmark of many cancers and contributes to tumor growth, survival, and metastasis.

  • Cardiac Development and Disease: gp130 signaling is crucial for heart development and has been implicated in cardiac hypertrophy and other cardiovascular diseases.

Therapeutic Targeting of gp130

The central role of gp130 in various diseases has made it an attractive target for therapeutic intervention. Strategies to modulate gp130 signaling include:

  • Monoclonal Antibodies: Antibodies that block the binding of cytokines to their receptors or to gp130.

  • Soluble Receptors: Recombinant soluble forms of gp130 can act as antagonists by binding to cytokine/receptor complexes.

  • Small Molecule Inhibitors: Development of small molecules that inhibit the downstream signaling components, such as JAK kinases.

Conclusion

The discovery of glycoprotein 130 revolutionized our understanding of cytokine signaling, introducing the concept of shared receptor subunits and providing a framework for understanding the pleiotropy and redundancy of cytokine actions. From its initial identification as the signal transducer for IL-6 to its current status as a central hub for a major cytokine family, the study of gp130 has yielded fundamental insights into cellular communication. The detailed understanding of its structure, function, and signaling pathways continues to drive the development of novel therapeutic strategies for a wide range of human diseases. This technical guide provides a comprehensive overview of the key milestones in the history of gp130 research, offering a valuable resource for scientists and clinicians working in this dynamic field.

Experimental Workflows

dot digraph Co-IP_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="1. Culture U266 Cells", fillcolor="#FBBC05", fontcolor="#202124"]; "Labeling" [label="2. Surface Iodination (¹²⁵I)", fillcolor="#FBBC05", fontcolor="#202124"]; "Stimulation" [label="3. Incubate with IL-6 (37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysis" [label="4. Lyse Cells (Digitonin Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; "IP" [label="5. Immunoprecipitate with\nanti-IL-6R Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="6. SDS-PAGE and Autoradiography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Labeling"; "Labeling" -> "Stimulation"; "Stimulation" -> "Lysis"; "Lysis" -> "IP"; "IP" -> "Analysis"; "Analysis" -> "End"; }

Figure 3: Workflow for Co-immunoprecipitation of IL-6R and gp130.

dot

cDNA_Cloning_Workflow Start Start Library_Construction 1. Construct Placental cDNA Library in λgt11 Start->Library_Construction Probe_Design 2. Design Oligonucleotide Probe from Protein Sequence Library_Construction->Probe_Design Screening 3. Screen Library with Radiolabeled Probe Probe_Design->Screening Isolation 4. Isolate Positive Clones Screening->Isolation Subcloning 5. Subclone cDNA into Plasmid Isolation->Subcloning Sequencing 6. DNA Sequencing Subcloning->Sequencing Analysis 7. Sequence Analysis and Protein Structure Prediction Sequencing->Analysis End End Analysis->End

Figure 4: Workflow for cDNA Cloning of gp130.

dot

References

An In-Depth Technical Guide to Glycoprotein 130 (gp130) Expression and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of gp130

Glycoprotein 130 (gp130), also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2][3] This family includes a diverse array of cytokines such as IL-6, IL-11, IL-27, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and cardiotrophin-like cytokine (CLC).[2][4] Given its widespread expression and the functional diversity of the cytokines that signal through it, gp130 is a critical regulator of numerous biological processes. These include hematopoiesis, immune responses, inflammation, organ development, bone metabolism, and neural development.[1][5]

Structurally, the gp130 protein consists of an extracellular portion with six domains, a single transmembrane domain, and an intracellular domain that is essential for initiating downstream signaling cascades.[1][6] Dysregulation of gp130 expression or its signaling pathways is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer.[2][7] This guide provides a detailed overview of gp130 expression across different human tissues, delves into its core signaling pathways, and presents key experimental protocols for its study.

Tissue-Specific Expression of gp130 (IL6ST)

gp130 is found in virtually all tissues and cell lines examined, highlighting its fundamental role in cellular communication.[1][3] While often described as ubiquitously expressed, the levels of its encoding gene, IL6ST, can vary significantly between different tissues. The Human Protein Atlas, leveraging data from the Genotype-Tissue Expression (GTEx) project, provides consensus data on normalized mRNA expression levels (nTPM - normalized protein-coding transcripts per million), offering a quantitative overview of its distribution.[8]

Quantitative mRNA Expression Data

The following table summarizes the consensus RNA-seq data for IL6ST expression across a range of human tissues. This data is based on normalized expression values from the Human Protein Atlas and GTEx projects.[8]

Tissue GroupTissueNormalized Expression (nTPM)
Adipose & Muscle Adipose Tissue28.9
Skeletal Muscle10.1
Smooth Muscle42.4
Cardiovascular Heart Muscle24.3
Central Nervous System Cerebral Cortex20.9
Cerebellum10.9
Endocrine Adrenal Gland47.9
Pancreas39.4
Pituitary Gland51.5
Thyroid Gland31.0
Gastrointestinal Colon26.6
Esophagus24.8
Liver32.1
Small Intestine26.1
Stomach26.3
Hematopoietic & Immune Bone Marrow46.2
Lymph Node48.3
Spleen43.9
Tonsil42.8
Renal & Urinary Kidney26.3
Urinary Bladder21.6
Reproductive Ovary65.5
Placenta58.7
Prostate35.6
Testis14.8
Respiratory Lung31.8
Integumentary Skin20.3

Data sourced from The Human Protein Atlas, which provides consensus data based on HPA and GTEx datasets.[8]

Core Signaling Pathways

gp130-mediated signaling is initiated upon cytokine binding, which leads to the formation of a higher-order receptor complex. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][9]

The composition of the receptor complex dictates the specific cellular response.

  • Homodimerization: For IL-6 and IL-11, the cytokine first binds to its specific α-receptor (IL-6Rα or IL-11Rα). This complex then recruits two gp130 molecules, inducing their homodimerization and forming a hexameric signaling complex.[1][6]

  • Heterodimerization: Other cytokines, such as LIF and OSM, induce the formation of a heterodimeric complex between gp130 and another signaling receptor, like LIF receptor (LIFR) or OSM receptor (OSMR).[1][10]

The canonical pathway activated by gp130 is the JAK/STAT pathway, primarily leading to the activation of STAT3.[3][4]

gp130_Signaling_Pathway gp130 Canonical Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine IL6R IL-6Rα IL6->IL6R 1. Binding gp130_inactive gp130 IL6R->gp130_inactive 2. Complex Formation gp130_active gp130 Dimer gp130_inactive->gp130_active 3. Dimerization JAK_inactive JAK gp130_active->JAK_inactive 4. Recruitment STAT3_inactive STAT3 gp130_active->STAT3_inactive 6. STAT3 Docking JAK_active P-JAK JAK_inactive->JAK_active 5. Phosphorylation JAK_active->gp130_active Phosphorylates gp130 tails JAK_active->STAT3_inactive 7. Phosphorylation STAT3_active P-STAT3 STAT3_dimer P-STAT3 Dimer STAT3_active->STAT3_dimer 8. Dimerization DNA Target Gene Promoter STAT3_dimer->DNA 9. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 10. Binds & Initiates Transcription Flow_Cytometry_Workflow Workflow for pSTAT3 Flow Cytometry cluster_prep 1. Cell Preparation cluster_stim 2. Stimulation cluster_process 3. Staining Protocol cluster_analysis 4. Data Analysis A1 Culture Cells A2 Serum Starve (Overnight) A1->A2 B1 Add Cytokine (e.g., IL-6, 15 min) A2->B1 B2 Unstimulated Control C1 Fix Cells (e.g., Cytofix) B1->C1 C2 Permeabilize (e.g., Perm Buffer III) C1->C2 C3 Stain with anti-pSTAT3 Ab C2->C3 D1 Acquire on Flow Cytometer C3->D1 D2 Gate on Cell Population D1->D2 D3 Quantify MFI D2->D3

References

role of gp130 in inflammation and cancer progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Glycoprotein 130 (gp130) in Inflammation and Cancer Progression

Introduction to Glycoprotein 130 (gp130)

Glycoprotein 130 (gp130), also known as IL6ST, IL6-beta, or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and IL-27. The pleiotropic effects of these cytokines, ranging from inflammation and immune regulation to hematopoiesis and cancer, are all mediated through gp130. Consequently, gp130 signaling is a critical node in cellular communication, and its dysregulation is implicated in a wide array of diseases, most notably chronic inflammatory conditions and various malignancies.

The Dichotomy of gp130 Signaling: Classical vs. Trans-Signaling

The functional diversity of gp130 signaling is largely attributed to two distinct modes of activation: classical signaling and trans-signaling.

  • Classical Signaling: This mode of signaling is restricted to cells that express the membrane-bound, cytokine-specific alpha-receptor subunit (e.g., IL-6R for IL-6). Upon cytokine binding to its specific alpha-receptor, the complex then associates with a gp130 homodimer, initiating intracellular signaling cascades. Classical signaling is generally associated with the regenerative and anti-inflammatory activities of IL-6 family cytokines.

  • Trans-Signaling: In contrast, trans-signaling allows gp130 to be activated in cells that do not express the specific membrane-bound alpha-receptor. This occurs when a soluble form of the alpha-receptor (sIL-6R), generated by proteolytic cleavage or alternative splicing, binds to its cytokine (e.g., IL-6) in the extracellular space. This soluble complex is then capable of binding to and activating gp130 on a much broader range of target cells. The IL-6/sIL-6R complex is a potent activator of gp130 and is predominantly associated with the pro-inflammatory and pro-cancerous activities of IL-6. A naturally occurring inhibitor of this pathway is soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130.

gp130_signaling_overview cluster_classical Classical Signaling (Anti-inflammatory/Regenerative) cluster_trans Trans-Signaling (Pro-inflammatory/Pro-cancer) IL6_classical IL-6 mIL6R Membrane IL-6Rα IL6_classical->mIL6R Binds gp130_classical gp130 Homodimer mIL6R->gp130_classical Recruits & Activates Downstream Signaling Downstream Signaling gp130_classical->Downstream Signaling Initiates Cell_A Cell Expressing mIL-6Rα IL6_trans IL-6 sIL6R Soluble IL-6Rα IL6_trans->sIL6R Binds complex IL-6/sIL-6R Complex gp130_trans gp130 Homodimer gp130_trans->Downstream Signaling Initiates Cell_B Cell Lacking mIL-6Rα sgp130 Soluble gp130 (Inhibitor) complex->gp130_trans Binds & Activates complex->sgp130 Neutralized by

Figure 1: Overview of gp130 Classical and Trans-Signaling Pathways.

Core gp130 Intracellular Signaling Cascades

Upon ligand-induced dimerization, gp130 recruits and activates Janus kinases (JAKs), primarily JAK1, JAK2, and TYK2. These kinases then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, most notably Signal Transducer and Activator of Transcription (STAT) proteins and the protein tyrosine phosphatase SHP2.

The primary pathways activated are:

  • JAK/STAT Pathway: The recruitment of STAT3 (and to a lesser extent STAT1) to the phosphorylated gp130 leads to their phosphorylation by JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of a wide range of genes involved in cell survival, proliferation, and inflammation.

  • Ras/Raf/MAPK Pathway: The recruitment of SHP2 to gp130 leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is a key regulator of cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: gp130 activation can also lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, growth, and metabolism.

gp130_downstream_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 Activated gp130 (Dimerized) JAK JAKs (JAK1, JAK2, TYK2) gp130->JAK Recruits & Activates STAT3 STAT3 gp130->STAT3 Recruits SHP2 SHP2 gp130->SHP2 Recruits PI3K PI3K gp130->PI3K JAK->gp130 Phosphorylates JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Target Gene Expression (Survival, Proliferation, Inflammation) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression STAT3_dimer->Gene_Expression Regulates

Figure 2: Major Downstream Signaling Pathways Activated by gp130.

Role of gp130 in Inflammation

gp130 signaling is a central regulator of the inflammatory response, with a dual role that is context-dependent.

  • Pro-inflammatory Role: Primarily driven by IL-6 trans-signaling, gp130 activation promotes the transition from acute to chronic inflammation. It stimulates the production of acute-phase proteins from hepatocytes, promotes the recruitment of immune cells to sites of inflammation, and contributes to the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Anti-inflammatory and Regenerative Role: In contrast, classical gp130 signaling is crucial for resolving inflammation and promoting tissue repair. It can suppress the production of pro-inflammatory cytokines while inducing the expression of anti-inflammatory mediators and molecules involved in tissue regeneration.

Role of gp130 in Cancer Progression

The aberrant activation of gp130 signaling, particularly through the IL-6/STAT3 axis, is a hallmark of many cancers and contributes to multiple aspects of tumor progression.

  • Tumor Growth and Proliferation: Constitutive STAT3 activation downstream of gp130 promotes the expression of genes that drive cell cycle progression (e.g., Cyclin D1) and inhibit apoptosis (e.g., Bcl-xL, Mcl-1).

  • Angiogenesis: gp130 signaling can induce the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels that supply the tumor.

  • Metastasis and Invasion: The activation of the gp130/STAT3 axis can promote epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

  • Evasion of Immune Surveillance: gp130 signaling within the tumor microenvironment can suppress the anti-tumor immune response by promoting the expansion of immunosuppressive cell populations and inhibiting the function of cytotoxic T cells.

  • Therapy Resistance: Chronic gp130 activation has been linked to resistance to both chemotherapy and targeted therapies in various cancer types.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of gp130 in inflammation and cancer.

Table 1: Effect of gp130 Inhibition on Tumor Growth in Preclinical Models

Cancer TypeModelgp130 InhibitorDose/ConcentrationOutcomeReference
Pancreatic CancerXenograft (MIA PaCa-2)Bazedoxifene10 mg/kg/day60% reduction in tumor volume
Gastric CancerXenograft (NCI-N87)sgp130Fc20 mg/kg, twice weekly~50% reduction in tumor growth
Colorectal CancerAOM/DSS modelAnti-IL-6R Ab10 mg/kg, weekly75% reduction in tumor incidence
Ovarian CancerSyngeneic modelruxolitinib (JAK1/2i)60 mg/kg, twice daily>50% reduction in tumor weight

Table 2: Modulation of Key Signaling Molecules by gp130 Intervention

Cell LineTreatmentMeasurementResultReference
DU145 (Prostate)IL-6 (10 ng/mL)p-STAT3 (Western Blot)~5-fold increase at 30 min
HT-29 (Colon)sgp130Fc (1 µg/mL) + IL-6/sIL-6Rp-STAT3 (Western Blot)>80% inhibition of p-STAT3
HUVECIL-6 (20 ng/mL) + sIL-6R (30 ng/mL)VEGF mRNA (qPCR)~4-fold increase
MCF-7 (Breast)Bazedoxifene (10 µM)Bcl-xL expression (qPCR)~65% decrease

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for JAK1-gp130 Interaction

This protocol is designed to determine if JAK1 physically associates with gp130 upon stimulation with IL-6.

  • Cell Culture and Stimulation: Grow HEK293T cells transiently overexpressing tagged gp130 and JAK1 to 80-90% confluency. Starve cells in serum-free media for 4 hours, then stimulate with 50 ng/mL of IL-6 and 100 ng/mL of sIL-6R for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Immunoprecipitation: Pre-clear lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-gp130 antibody or an isotype control IgG overnight at 4°C. Add Protein A/G agarose beads and incubate for 2 hours to capture the antibody-protein complexes.

  • Washing and Elution: Pellet the beads and wash 3-5 times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-JAK1 antibody to detect co-immunoprecipitated JAK1.

co_ip_workflow A 1. Cell Lysis (Stimulated Cells) B 2. Pre-clearing (with Protein A/G beads) A->B C 3. Immunoprecipitation (Add anti-gp130 Ab) B->C D 4. Immune Complex Capture (Add Protein A/G beads) C->D E 5. Wash Beads D->E F 6. Elute Proteins E->F G 7. Western Blot (Probe for JAK1) F->G

Figure 3: Workflow for Co-Immunoprecipitation.
STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3 following gp130 activation.

  • Cell Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Stimulation: After 24 hours, treat the transfected cells with various concentrations of IL-6 or other gp130-activating cytokines for 6-12 hours.

  • Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit. Measure firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to untreated control cells.

Therapeutic Targeting of gp130 Signaling

Given its central role in pathology, the gp130 signaling pathway is an attractive target for therapeutic intervention. Strategies include:

  • Monoclonal Antibodies: Targeting IL-6 (e.g., Siltuximab) or the IL-6R (e.g., Tocilizumab, Sarilumab) to block ligand binding.

  • Soluble Receptors: Using recombinant sgp130Fc to specifically inhibit trans-signaling.

  • JAK Inhibitors: Small molecule inhibitors that block the kinase activity of JAKs (e.g., Tofacitinib, Ruxolitinib), thereby inhibiting all downstream signaling.

  • Direct gp130 Antagonists: Small molecules or biologics that directly bind to gp130 and prevent its dimerization and activation (e.g., Bazedoxifene).

The choice of therapeutic strategy depends on the specific disease context and whether the goal is to achieve a broad blockade of all gp130 signaling or a more targeted inhibition of the pro-inflammatory trans-signaling pathway.

An In-depth Technical Guide on Genetic Mutations in the IL6ST Gene Encoding gp130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-6 signal transducer (IL6ST) gene encodes the glycoprotein 130 (gp130), a transmembrane protein that is a critical shared receptor subunit for the IL-6 family of cytokines. This family includes IL-6, IL-11, IL-27, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[1][2] As the common signal transducer for these pleiotropic cytokines, gp130 is integral to a wide array of biological processes, including hematopoiesis, immune response, inflammation, and embryogenesis.[2][3] Consequently, genetic mutations in the IL6ST gene that alter the structure and function of the gp130 protein are implicated in a range of human diseases, from immunodeficiencies to cancer.[4][5] This guide provides a comprehensive overview of IL6ST mutations, their impact on gp130-mediated signaling pathways, associated pathologies, and the experimental methodologies used to study them.

The Role of gp130 in Cellular Signaling

Glycoprotein 130 is ubiquitously expressed and functions as the signal-transducing component of receptor complexes for the IL-6 family of cytokines.[2] Ligand binding to its specific alpha-receptor (e.g., IL-6Rα for IL-6) induces the formation of a higher-order signaling complex, typically a hexamer, involving the homodimerization of gp130.[1][2] This dimerization event is the linchpin for initiating intracellular signaling cascades. Lacking intrinsic kinase activity, gp130 relies on the recruitment and activation of Janus kinases (JAKs), which are constitutively associated with its cytoplasmic domain.[1][2]

Upon gp130 dimerization, the associated JAKs (primarily JAK1, JAK2, and Tyk2) trans-phosphorylate and activate each other.[2][6] The activated JAKs then phosphorylate specific tyrosine residues within the cytoplasmic tail of gp130.[3] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, leading to the activation of three major pathways:

  • JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are recruited to the phosphorylated gp130.[2][6] Upon docking, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[2]

  • Ras/MAPK Pathway: The tyrosine phosphatase SHP2 is recruited to a specific phosphotyrosine residue on gp130 (Y759), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and differentiation.[7][8]

  • PI3K/Akt Pathway: SHP2 can also initiate the PI3K/Akt pathway, which is primarily involved in cell survival and growth.[7]

The balance and interplay between these pathways dictate the cellular response to cytokine stimulation.[3]

gp130_Signaling_Pathway Canonical gp130 Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 Family Cytokine AlphaR α-Receptor Cytokine->AlphaR 1. Ligand Binding gp130_dimer gp130 gp130 AlphaR->gp130_dimer 2. Dimerization JAK JAK JAK_P P-JAK JAK->JAK_P 3. JAK Activation gp130_P P-gp130 P-gp130 JAK_P->gp130_P 4. gp130 Phosphorylation STAT3 STAT3 gp130_P->STAT3 5a. STAT3 Recruitment & Phosphorylation SHP2 SHP2 gp130_P->SHP2 5b. SHP2 Recruitment STAT3_P P-STAT3 Dimer Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) STAT3_P->Gene_Transcription 6a. Nuclear Translocation Ras_MAPK Ras/MAPK Pathway SHP2->Ras_MAPK 6b. Activation PI3K_Akt PI3K/Akt Pathway SHP2->PI3K_Akt 6c. Activation Ras_MAPK->Gene_Transcription PI3K_Akt->Gene_Transcription

Fig 1. Canonical gp130 Signaling Pathways

Genetic Mutations in IL6ST and Associated Diseases

Mutations in the IL6ST gene can be broadly categorized into germline mutations, which are inherited and cause systemic syndromes, and somatic mutations, which are acquired and typically associated with cancer.

Germline Loss-of-Function Mutations

Germline mutations in IL6ST that lead to a loss of gp130 function are primarily associated with Hyper-IgE Syndromes (HIES), a group of primary immunodeficiencies.[4] These syndromes are characterized by elevated serum IgE levels, recurrent infections (particularly staphylococcal skin abscesses and pneumonia), eczema, and in some cases, skeletal and connective tissue abnormalities.[4][9]

  • Autosomal Recessive HIES: Biallelic (homozygous or compound heterozygous) loss-of-function mutations in IL6ST cause a severe form of HIES.[4][10] Patients with these mutations exhibit impaired signaling in response to IL-6 and IL-11, leading to defective B cell memory, impaired acute-phase responses, and skeletal abnormalities like craniosynostosis.[4][11] Interestingly, signaling via LIF often remains intact, which distinguishes the phenotype from more complete gp130 deficiencies.[11][12]

  • Autosomal Dominant HIES: Heterozygous, dominant-negative mutations in IL6ST have also been identified as a cause of HIES.[9][13] These mutations often result in truncated gp130 proteins that lack the cytoplasmic signaling domain but retain the transmembrane domain.[13][14] These mutant receptors can interfere with the function of the wild-type protein, leading to impaired responses to IL-6 and IL-11 and a clinical picture that phenocopies STAT3 deficiency.[13][14]

Mutation Type Inheritance Associated Disease Key Clinical Features Affected Signaling References
Biallelic Loss-of-Function (e.g., p.N404Y, p.P498L)Autosomal RecessiveHyper-IgE Syndrome (HIES)Recurrent infections, eczema, high IgE, eosinophilia, craniosynostosis, impaired acute-phase response.Defective IL-6, IL-11, IL-27, OSM; Intact LIF.[4][11]
Heterozygous Truncating (e.g., p.T761fs)Autosomal DominantHyper-IgE Syndrome (HIES)Recurrent infections, severe allergy, skeletal abnormalities. Phenocopies STAT3-HIES.Dominant-negative impairment of IL-6, IL-11, LIF, OSM.[9][13]
Somatic Gain-of-Function Mutations

Somatic, heterozygous, in-frame deletions or missense mutations in IL6ST are a hallmark of a specific type of benign liver tumor known as Inflammatory Hepatocellular Adenoma (IHCA) .[5] These gain-of-function mutations lead to ligand-independent, constitutive activation of the gp130/JAK/STAT3 signaling pathway.

  • Prevalence in IHCA: Activating IL6ST mutations are found in approximately 50-60% of IHCA cases.[5][15] These mutations typically cluster in the extracellular domain of gp130, causing spontaneous receptor dimerization and signaling.[5]

  • Mechanism of Action: The mutations, often small in-frame deletions, result in a gp130 receptor that is perpetually "on," leading to constant STAT3 activation.[5][16] This chronic inflammatory signaling is believed to be the primary driver of tumorigenesis in these adenomas.[5] While IHCA is a benign tumor, the presence of concurrent activating mutations in the β-catenin gene (CTNNB1) increases the risk of malignant transformation to hepatocellular carcinoma.[5][17]

Tumor Type Mutation Frequency Mutation Type Effect on Signaling Key Downstream Pathway References
Inflammatory Hepatocellular Adenoma (IHCA)~50-60%Somatic in-frame deletions/missenseLigand-independent constitutive activationJAK1/STAT3[5][15][16][17]
Hepatocellular Carcinoma (HCC)~2%Somatic in-frame deletions/missenseConstitutive activation (often with β-catenin mutation)JAK/STAT3[16][17]

Key Experimental Methodologies

The study of IL6ST mutations and their functional consequences relies on a variety of molecular and cellular biology techniques.

Genetic Analysis
  • DNA Sequencing: Whole Exome Sequencing (WES) or targeted sequencing of the IL6ST gene is the primary method for identifying germline and somatic mutations in patients and tumor samples, respectively.[4][5]

  • Sanger Sequencing: Used to confirm the presence of mutations identified by next-generation sequencing (NGS) and to check for their somatic origin by comparing tumor DNA with DNA from adjacent non-tumorous tissue.[5]

Functional Assessment of gp130 Signaling

A common workflow to assess the impact of an IL6ST mutation involves expressing the mutant protein in a controlled cell line system and measuring downstream signaling events.

Experimental_Workflow Workflow for Functional Analysis of gp130 Mutants start 1. Identify IL6ST Mutation (Sequencing) clone 2. Clone Mutant IL6ST into Expression Vector start->clone transfect 3. Transfect into gp130-deficient Cells (e.g., HEK293 GP130-KO) clone->transfect stimulate 4. Stimulate with Cytokines (IL-6, IL-11, etc.) (or leave unstimulated for GOF) transfect->stimulate lyse 5. Lyse Cells & Prepare Protein Extracts stimulate->lyse analyze 6. Analyze Pathway Activation lyse->analyze western Western Blot (p-STAT3, p-ERK) analyze->western flow Phosflow Cytometry (p-STAT3) analyze->flow qpcr qPCR for Target Genes (e.g., FGA, FGB) analyze->qpcr

Fig 2. Workflow for Functional Analysis of gp130 Mutants

Detailed Protocol: STAT3 Phosphorylation Assay via Western Blotting

This protocol is used to determine if a gp130 mutant can activate the JAK/STAT pathway, either constitutively (gain-of-function) or in response to a cytokine (loss-of-function).

  • Cell Culture and Transfection:

    • Culture gp130-deficient HEK293 or Hep3B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with expression plasmids encoding either wild-type (WT) gp130, the gp130 mutant of interest, or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).

    • Allow cells to express the protein for 24-48 hours.

  • Cytokine Stimulation (for LoF testing):

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Stimulate the cells with the relevant cytokine (e.g., 20 ng/mL IL-6 and soluble IL-6R) for 15-30 minutes.[11] For gain-of-function (GoF) analysis, this step is omitted.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The ratio of p-STAT3 to total STAT3 is calculated to determine the level of pathway activation. For GoF mutants, a strong p-STAT3 signal will be present without cytokine stimulation. For LoF mutants, the p-STAT3 signal following stimulation will be reduced or absent compared to WT.

Therapeutic Implications and Drug Development

The central role of the gp130/JAK/STAT3 pathway in both inflammatory diseases and cancer makes it a prime target for therapeutic intervention.

  • Targeting Gain-of-Function Mutations: The constitutive signaling in IHCAs driven by IL6ST mutations is highly dependent on JAK1.[16] This creates a therapeutic vulnerability. Preclinical studies have shown that JAK1/2 inhibitors, such as ruxolitinib, can effectively block the constitutive STAT3 activation downstream of mutant gp130.[16][17] This provides a strong rationale for testing JAK inhibitors in patients with IL6ST-mutated IHCAs or related cancers.[16]

  • Addressing Loss-of-Function Mutations: For HIES caused by IL6ST mutations, therapeutic strategies are more complex. Treatment currently focuses on managing infections and associated symptoms. Future strategies could involve gene therapy to restore functional gp130 or therapies that bypass the defective receptor to activate downstream pathways. Understanding the specific cytokine signaling pathways that are disrupted (e.g., IL-6 vs. LIF) is crucial for developing targeted treatments.[12]

Logical_Relationships Logical Relationship: IL6ST Mutation to Disease and Therapy cluster_gof Gain-of-Function cluster_lof Loss-of-Function GOF_Mutation Somatic IL6ST Mutation (e.g., in-frame deletion) GOF_Mechanism Ligand-Independent gp130 Dimerization GOF_Mutation->GOF_Mechanism GOF_Pathway Constitutive JAK1/STAT3 Activation GOF_Mechanism->GOF_Pathway GOF_Disease Inflammatory Hepatocellular Adenoma GOF_Pathway->GOF_Disease GOF_Therapy Therapeutic Target: JAK1 Inhibition (e.g., Ruxolitinib) GOF_Pathway->GOF_Therapy is blocked by LOF_Mutation Germline IL6ST Mutation (e.g., biallelic missense) LOF_Mechanism Impaired gp130 Signaling Complex LOF_Mutation->LOF_Mechanism LOF_Pathway Defective IL-6/IL-11 Signaling LOF_Mechanism->LOF_Pathway LOF_Disease Hyper-IgE Syndrome (Immunodeficiency) LOF_Pathway->LOF_Disease LOF_Therapy Therapy: Symptom Management, Future Gene Therapy LOF_Disease->LOF_Therapy is treated by

Fig 3. IL6ST Mutation to Disease and Therapy

Conclusion

Genetic mutations in the IL6ST gene have profound and divergent consequences, leading to either immunodeficiency through loss-of-function or oncogenesis through gain-of-function mechanisms. The study of these mutations has not only illuminated the fundamental biology of gp130 signaling but has also unveiled specific molecular drivers of human disease. For researchers and drug developers, the constitutively active gp130 mutants found in IHCA represent a clear, actionable target for kinase inhibitors. Conversely, the complex signaling defects in HIES patients highlight the need for more nuanced therapeutic approaches. Continued investigation into the structure-function relationships of gp130 and the precise downstream effects of its signaling pathways will be essential for developing the next generation of targeted therapies for these disorders.

References

SC144: A First-in-Class gp130 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a pioneering, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of SC144. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the preclinical evaluation of this promising anti-cancer agent. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's impact on cellular signaling pathways.

Discovery and Chemical Structure

SC144 was identified as a novel, first-in-class, orally bioavailable inhibitor of gp130.[1][2][4][7] It belongs to the quinoxalinhydrazide class of compounds.[7][8] The systematic chemical name for SC144 is N'-(7-fluoroH-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide.[4][8] The compound is also available as a hydrochloride salt.[5][7][9]

Chemical Structure:

  • Molecular Formula: C₁₆H₁₁FN₆O[7]

  • Molecular Weight: 322.3 g/mol [2]

  • CAS Number: 917497-70-2[6][7][9]

Mechanism of Action

SC144 exerts its anti-cancer effects by directly targeting gp130, the common signal-transducing β-receptor subunit for the IL-6 family of cytokines.[3][10] Upon binding to gp130, SC144 induces a cascade of events that ultimately disrupt downstream signaling, primarily the JAK/STAT3 pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2][6][8]

The key steps in the mechanism of action of SC144 are:

  • Binding to gp130: SC144 directly binds to the gp130 protein.[1][4]

  • Induction of gp130 Phosphorylation and Deglycosylation: Treatment with SC144 leads to the phosphorylation of gp130 at serine 782 (S782) and its subsequent deglycosylation.[1][2][4][5]

  • Abrogation of STAT3 Signaling: This modification of gp130 abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2][4][5]

  • Downregulation of Target Genes: The inhibition of STAT3 activity leads to the suppression of the expression of its downstream target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[2][11]

This targeted inhibition of the gp130/STAT3 signaling axis is central to the cytotoxic and anti-proliferative effects of SC144 observed in various cancer models.[1][8]

Quantitative Data

The anti-cancer activity of SC144 has been quantified in numerous in vitro and in vivo studies. This section summarizes the key data in tabular format for easy comparison.

In Vitro Cytotoxicity

SC144 has demonstrated potent cytotoxicity against a broad range of human cancer cell lines, including those resistant to conventional chemotherapies.[2][8]

Cell LineCancer TypeIC₅₀ (μM)Reference(s)
OVCAR-8Ovarian Cancer0.72[1][5]
OVCAR-5Ovarian Cancer0.49[1][5]
OVCAR-3Ovarian Cancer0.95[1][5]
NCI/ADR-RESPaclitaxel- and Doxorubicin-resistant Ovarian Cancer0.43[1][11]
HEYCisplatin-resistant Ovarian Cancer0.88[1][11]
LNCaPProstate Cancer0.4[2]
HCT116Colorectal Cancer0.6[2]
HT29Colorectal Cancer0.9[2]
AsPC-1Pancreatic CancerProliferation and viability significantly inhibited at 0.5-2 µM[12]
L3.6plPancreatic CancerProliferation and viability significantly inhibited at 0.5-2 µM[12]
In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor efficacy of SC144.

Xenograft ModelCancer TypeDosage and AdministrationOutcomeReference(s)
Human Ovarian CancerOvarian Cancer10 mg/kg, i.p., daily for 58 daysSuppressed tumor growth[1][5]
Human Ovarian CancerOvarian Cancer100 mg/kg, p.o., daily for 35 days82% smaller average tumor volume compared to control[1][5][13]
OVCAR-8Ovarian Cancer10 mg/kg, i.p. or p.o.Significantly inhibited tumor growth[2][11]
MDA-MB-435Breast CancerDose-dependentDelayed tumor growth[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of SC144.

Western Blot Analysis
  • Objective: To assess the effect of SC144 on protein phosphorylation and expression levels.

  • Cell Lines: OVCAR-8 and Caov-3 cells.[1]

  • Methodology:

    • Cells are treated with SC144 at concentrations ranging from 0.5 to 2 μM for various time points (e.g., 0-6 hours).[1]

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated gp130 (S782), total gp130, phosphorylated STAT3, total STAT3, and other proteins in the signaling pathway.

    • The membrane is then incubated with a secondary antibody conjugated to a detectable marker.

    • Protein bands are visualized and quantified.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of SC144 on cancer cells.

  • Cell Lines: Various cancer cell lines, including OVCAR-8, LNCaP, and HCT116.[2]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of SC144 for a specified period (e.g., 72 hours).[2]

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

Apoptosis Analysis
  • Objective: To quantify the induction of apoptosis by SC144.

  • Cell Lines: OVCAR-8 and Caov-3 cells.[1]

  • Methodology:

    • Cells are treated with SC144 (e.g., 2 μM for 24 hours).[1]

    • Cells are harvested and stained with Annexin V and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V and PI positive) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the SC144 mechanism of action and a typical experimental workflow.

SC144_Mechanism_of_Action IL6 IL-6 Family Cytokines gp130 gp130 IL6->gp130 Binds p_gp130 Phosphorylated (S782) & Deglycosylated gp130 JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Binds & Induces p_gp130->JAK Inhibits Activation STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, Bcl-xL, Survivin) Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Experimental_Workflow start Cancer Cell Culture treatment Treatment with SC144 (Varying Concentrations & Durations) start->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot antibody_probe Primary & Secondary Antibody Probing western_blot->antibody_probe detection Signal Detection & Analysis antibody_probe->detection end Quantification of Protein Expression/Phosphorylation detection->end

References

In Vitro Cytotoxicity of SC144: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical efficacy and mechanism of action of SC144, a novel gp130 inhibitor, in various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro cytotoxic effects of SC144, including detailed experimental protocols and a summary of its impact on key oncogenic signaling pathways.

Core Findings: Broad-Spectrum Efficacy of SC144

SC144, a novel pyrroloquinoxaline derivative, has demonstrated significant cytotoxic activity across a broad range of human cancer cell lines.[1][2] Its efficacy extends to cell lines resistant to conventional chemotherapies, highlighting its potential as a new therapeutic agent.[1][2] The primary mechanism of action for SC144 is the inhibition of the gp130-STAT3 signaling axis, a pathway crucial for the survival and proliferation of many cancer cells.[1][2]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. SC144 has been shown to inhibit the growth of various cancer cell lines with IC50 values in the submicromolar to low micromolar range. The sensitivity to SC144 appears to be independent of the status of common tumor suppressors and oncogenes such as p53, pRb, p21, HER-2, and p16, suggesting a broad applicability.[3]

Cancer Type Cell Line IC50 (µM)
Ovarian Cancer OVCAR-30.95[4]
OVCAR-50.49[4]
OVCAR-80.72[4]
HEYNot explicitly quantified, but apoptosis was observed.[5]
Caov-3Not explicitly quantified, but apoptosis was observed.[4]
Breast Cancer MDA-MB-4354.0[3][6]
MDA-MB-4680.7[3]
MCF-71.7[3]
Prostate Cancer LNCaPIC50 value between 0.4 - 4 µM[6]
Colon Cancer HT29IC50 value between 0.4 - 4 µM[6]
HCT116 p53 +/+IC50 value between 0.4 - 4 µM[6]
HCT116 p53 -/-IC50 value between 0.4 - 4 µM[6]
Pancreatic Cancer AsPC-1Significant inhibition at 0.5 µM, maximal at 2 µM[7]
L3.6plSignificant inhibition at 0.5 µM, maximal at 2 µM[7]
Drug-Resistant Cell Line NCI/ADR-RESExcellent activity reported[3]

Table 1: Summary of SC144 IC50 values in various cancer cell lines.

Mechanism of Action: Targeting the gp130-STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting glycoprotein 130 (gp130), a transmembrane receptor crucial for signal transduction of the interleukin-6 (IL-6) family of cytokines.[2][8][9] This interaction initiates a cascade of events leading to the suppression of the pro-survival STAT3 signaling pathway.

The key molecular events are as follows:

  • Binding and Modification of gp130 : SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[4][8]

  • Inhibition of STAT3 Activation : This modification of gp130 abrogates the phosphorylation and nuclear translocation of STAT3.[4][8]

  • Downregulation of Target Genes : The inactivation of STAT3 leads to the suppression of its downstream target genes, which are involved in cell survival, proliferation, and angiogenesis. This includes survivin, Cyclin-D2, MMP-7, Bcl-2, and Bcl-XL.[2][4][8]

  • Induction of Apoptosis and Cell Cycle Arrest : The culmination of these effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][4]

SC144_Signaling_Pathway SC144 SC144 gp130 gp130 SC144->gp130 Binds to p_gp130 p-gp130 (S782) (Deglycosylated) gp130->p_gp130 Induces Phosphorylation & Deglycosylation STAT3 STAT3 p_gp130->STAT3 Inhibits Activation of p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Nuclear_Translocation Nuclear Translocation p_STAT3->Nuclear_Translocation Target_Genes Downstream Target Genes (e.g., Survivin, Bcl-2, Cyclin D2) Nuclear_Translocation->Target_Genes Upregulates Cell_Effects Cell Cycle Arrest Anti-Angiogenesis Apoptosis Target_Genes->Cell_Effects Leads to Inhibition of

Figure 1: SC144 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of SC144.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of SC144 and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of SC144.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_SC144 Add SC144 at Various Concentrations Seed_Cells->Add_SC144 Incubate Incubate (e.g., 24-72h) Add_SC144->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Workflow
Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

Protocol:

  • Cell Treatment: Seed and treat cells with SC144 as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.[14]

  • Washing: Wash the collected cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.[15]

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.[15]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[15][16]

  • Analysis: Analyze the stained cells by flow cytometry.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with SC144 Start->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in the Dark (5-15 min) Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify Quantify Viable, Apoptotic, & Necrotic Cells Flow_Cytometry->Quantify End End Quantify->End

Figure 3: Apoptosis Assay Workflow

Conclusion

SC144 is a promising novel anticancer agent with a well-defined mechanism of action targeting the gp130-STAT3 signaling pathway. Its broad-spectrum in vitro cytotoxicity, including activity against drug-resistant cell lines, warrants further investigation and clinical development. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of SC144 in various cancer models.

References

SC144: A Potent Inhibitor of STAT3 Phosphorylation via gp130 Engagement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in numerous cellular processes, and its aberrant activation is a hallmark of many cancers. Consequently, the development of STAT3 inhibitors is a key focus in oncology drug discovery. This technical guide provides a comprehensive overview of SC144, a small-molecule inhibitor that effectively abrogates STAT3 phosphorylation. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Role of STAT3 in Disease and the Therapeutic Potential of SC144

The STAT3 signaling pathway plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of this pathway, often characterized by constitutive phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3), is implicated in the pathogenesis of various malignancies, including ovarian, pancreatic, and lung cancers, as well as autoimmune diseases.[1][2] This makes STAT3 an attractive target for therapeutic intervention.

SC144 is a novel, orally active small-molecule inhibitor that has demonstrated significant preclinical anti-tumor activity.[3][4] It exerts its effects not by directly targeting STAT3, but by acting on the upstream receptor glycoprotein 130 (gp130), a crucial signal transducer for the interleukin-6 (IL-6) family of cytokines.[3][5] This guide will elucidate the intricate mechanism by which SC144 modulates the gp130/STAT3 signaling axis, leading to the inhibition of STAT3 phosphorylation.

Mechanism of Action: SC144 Targets gp130 to Inhibit STAT3 Activation

SC144's primary mechanism of action involves direct binding to gp130.[3][4] This interaction initiates a cascade of events that ultimately culminates in the suppression of STAT3 signaling. The key steps are as follows:

  • Binding to gp130: SC144 directly binds to the gp130 receptor.[3][4]

  • Induction of gp130 Phosphorylation and Deglycosylation: This binding paradoxically induces phosphorylation of gp130 at Serine 782 and promotes its deglycosylation.[3][6]

  • Abrogation of STAT3 Phosphorylation: The conformational changes in gp130 induced by SC144 prevent the recruitment and subsequent phosphorylation of STAT3 at Tyrosine 705 by Janus kinases (JAKs).[3][5]

  • Inhibition of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and translocate to the nucleus to act as a transcription factor.[3][4]

  • Downregulation of Target Gene Expression: The inhibition of STAT3 nuclear activity leads to the downregulation of its target genes, which are involved in cell survival and proliferation.[3][5]

This mechanism is visually represented in the following signaling pathway diagram:

SC144_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 Extracellular Domain Transmembrane Domain Intracellular Domain IL-6R->gp130:p1 Associates with JAK JAK gp130:p3->JAK Activates STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes nucleus Nucleus STAT3_dimer->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Promotes SC144 SC144 SC144->gp130:p1 Binds & Inhibits Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, Total STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end SC144_Logical_Flow SC144 SC144 binds_gp130 Binds to gp130 SC144->binds_gp130 inhibits_pSTAT3 Inhibits STAT3 Phosphorylation (Y705) binds_gp130->inhibits_pSTAT3 blocks_translocation Blocks STAT3 Nuclear Translocation inhibits_pSTAT3->blocks_translocation reduces_gene_expression Reduces Target Gene Expression blocks_translocation->reduces_gene_expression decreases_viability Decreases Cell Viability reduces_gene_expression->decreases_viability induces_apoptosis Induces Apoptosis reduces_gene_expression->induces_apoptosis

References

SC144: A Targeted Approach to Inducing Apoptosis in Tumor Cells via gp130 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines. Dysregulation of the IL-6/gp130/STAT3 signaling axis is a key driver in the proliferation, survival, and metastasis of various human cancers. SC144 exerts its anticancer effects by directly binding to gp130, leading to the disruption of downstream STAT3 signaling and subsequent induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of the mechanism of action of SC144, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

SC144 functions as a potent and selective inhibitor of the gp130 signaling cascade.[1] The binding of IL-6 family cytokines to their specific receptors recruits gp130, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3) at the tyrosine 705 residue (Y705).[2] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for a wide range of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.[2][3]

SC144 disrupts this cascade through a unique mechanism. It binds to gp130, inducing its phosphorylation at serine 782 (S782) and promoting its deglycosylation.[4][5] This ultimately abrogates the phosphorylation of STAT3 at Y705 and prevents its nuclear translocation, thereby inhibiting the expression of downstream target genes.[4][5] The inhibition of STAT3 signaling by SC144 has been shown to be specific to gp130-mediated pathways, as it does not significantly affect signaling induced by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[1][4] The suppression of the pro-survival signals mediated by STAT3 ultimately leads to the induction of apoptosis in cancer cells.[6]

Quantitative Data on the Efficacy of SC144

The cytotoxic and pro-apoptotic effects of SC144 have been quantified across various cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro Cytotoxicity of SC144 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.72[6]
OVCAR-5Ovarian Cancer0.49[6]
OVCAR-3Ovarian Cancer0.95[6]
MDA-MB-435Breast CancerNot specified, but effective[7]
HT-29Colorectal CancerNot specified, but effective[8]
Panc-1Pancreatic CancerNot specified, but effective[4]
Mia-Paca-2Pancreatic CancerNot specified, but effective[4]

Table 2: Induction of Apoptosis by SC144 in Human Cancer Cell Lines

Cell LineSC144 Concentration (µM)Treatment Duration (hours)Apoptosis (% of cells)Assay MethodReference
MDA-MB-435IC50Not specified15% (Sub-G0/G1)Flow Cytometry (Sub-G0/G1)[7]
HEYIC804837% (Early Apoptosis)Flow Cytometry (Annexin V/PI)[7]
HEYIC804816% (Late Apoptosis/Necrosis)Flow Cytometry (Annexin V/PI)[7]
OVCAR-8272Significantly more than controlFlow Cytometry (Annexin V/PI)[9]
Caov-3272Significantly more than controlFlow Cytometry (Annexin V/PI)[9]

Table 3: Effect of SC144 on STAT3 Phosphorylation

Cell LineSC144 Concentration (µM)Treatment DurationEffect on p-STAT3 (Y705)Reference
OVCAR-82Time-dependentInhibition[3]
Caov-32Time-dependentInhibition[3]
OVCAR-8Dose-dependent1 hourInhibition[3]
Caov-3Dose-dependent1 hourInhibition[3]
L3.6pl5Not specifiedInhibition of IL-6 and OSM-stimulated phosphorylation[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of SC144.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of SC144 for the specified duration (e.g., 48 hours).[7]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[9][12]

Western Blotting for p-STAT3

This protocol allows for the detection of changes in STAT3 phosphorylation.

  • Cell Lysis: Treat cells with SC144 as required. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of SC144-Induced Apoptosis

SC144_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Y705) Dimerization STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Nuclear Translocation SC144 SC144 SC144->gp130 Binds & Inhibits DNA DNA pSTAT3_n->DNA Binds to Gene_Expression Transcription of Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) DNA->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: SC144 inhibits the gp130 signaling pathway, preventing STAT3 activation and promoting apoptosis.

Experimental Workflow for Assessing SC144-Induced Apoptosis

Apoptosis_Workflow start Start: Tumor Cell Culture treatment Treat cells with SC144 (and vehicle control) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analysis Flow Cytometry Analysis stain->analysis results Quantify: - Viable Cells - Early Apoptotic Cells - Late Apoptotic/Necrotic Cells analysis->results

Caption: A typical workflow for the detection and quantification of apoptosis induced by SC144.

Conclusion

SC144 represents a promising therapeutic agent that targets a fundamental oncogenic pathway. Its ability to inhibit gp130 and consequently suppress STAT3 signaling provides a clear mechanism for its induction of apoptosis in a variety of tumor cells. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the preclinical and potential clinical applications of SC144 in cancer therapy. Further research into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.[16]

References

Preclinical Profile of SC144: A Novel gp130 Inhibitor for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in various ovarian cancer models. The data herein demonstrates the potential of SC144 as a therapeutic agent for ovarian cancer through its targeted inhibition of the gp130/STAT3 signaling pathway.

Core Mechanism of Action

SC144 exerts its anticancer effects by directly targeting gp130, a critical signal transducer for several cytokines, including Interleukin-6 (IL-6), which are known to play a pivotal role in ovarian cancer progression.[1][2] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway.[2][3]

The key molecular events following SC144 treatment include:

  • Induction of gp130 Phosphorylation and Deglycosylation: SC144 treatment leads to the phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.[1][2][4]

  • Abrogation of STAT3 Activation: This modification of gp130 abrogates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705) and prevents its nuclear translocation.[1][2]

  • Downregulation of Target Genes: The inhibition of STAT3 activity leads to the reduced expression of various downstream target genes that are crucial for tumor cell survival, proliferation, and angiogenesis. These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[5][6]

This targeted mechanism of action results in cell-cycle arrest, induction of apoptosis, and anti-angiogenic effects in ovarian cancer cells.[4][7]

SC144_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 STAT3 STAT3 gp130->STAT3 Activates gp130->STAT3 Akt Akt gp130->Akt Activates gp130->Akt IL6R IL-6R IL6R->gp130 Associates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates pAkt p-Akt Akt->pAkt Target_Genes Target Gene Expression (Bcl-2, Bcl-xL, Survivin, Cyclin D1) pSTAT3_dimer->Target_Genes Promotes Transcription Apoptosis Apoptosis & Cell Cycle Arrest Target_Genes->Apoptosis Inhibition Leads to IL6 IL-6 IL6->IL6R Binds SC144 SC144 SC144->gp130 Binds & Inhibits Xenograft_Workflow start Start cell_culture Ovarian Cancer Cell Culture (e.g., OVCAR-8) start->cell_culture injection Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment SC144 Treatment (p.o. or i.p.) randomization->treatment control Vehicle Control randomization->control monitoring Tumor & Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Understanding the Binding Site of SC144 on gp130: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding interaction between the small molecule inhibitor SC144 and its target, the glycoprotein 130 (gp130) receptor. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to gp130 and SC144

Glycoprotein 130 (gp130), also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the shared signal transducer for the interleukin-6 (IL-6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] The gp130 signaling pathway is crucial in a myriad of cellular processes, including inflammation, immune response, and hematopoiesis.[3] Dysregulation of this pathway is implicated in various diseases, particularly in the progression of cancers such as ovarian and pancreatic cancer, making gp130 an attractive therapeutic target.[4]

SC144 is a first-in-class, orally active small-molecule inhibitor of gp130.[4][5] It has demonstrated potent anti-tumor effects in preclinical models by specifically targeting the gp130 signaling cascade.[6][7] This guide focuses on the molecular interactions that underpin the inhibitory function of SC144.

The Binding of SC144 to gp130

Direct binding of SC144 to gp130 has been experimentally confirmed.[4][8] While the precise binding site on the gp130 protein has not been elucidated through high-resolution structural studies like X-ray crystallography or NMR spectroscopy, the functional consequences of this interaction are well-documented. The primary evidence for direct binding comes from Drug Affinity Responsive Target Stability (DARTS) assays.[9][10][11]

Upon binding, SC144 is thought to induce a conformational change in gp130.[8] This alteration leads to a cascade of downstream events that ultimately inhibit the pro-tumorigenic signaling mediated by this receptor.

Mechanism of Action of SC144

The binding of SC144 to gp130 initiates a unique inhibitory mechanism. Instead of preventing ligand binding, SC144's interaction with gp130 leads to:

  • Phosphorylation and Deglycosylation of gp130: SC144 induces the phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[4][5][6]

  • Abrogation of STAT3 Activation: This altered state of gp130 prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector of the gp130 pathway.[4][12]

  • Inhibition of Downstream Gene Expression: By blocking STAT3 activation, SC144 suppresses the expression of STAT3-regulated genes that are critical for cell proliferation, survival, and angiogenesis, such as survivin and MMP-7.[8]

  • Specificity: The inhibitory effects of SC144 are specific to gp130-mediated signaling. It effectively blocks the pathways initiated by gp130 ligands like IL-6 and LIF but does not interfere with signaling from non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the activity of SC144.

Table 1: In Vitro Cytotoxicity of SC144 in Ovarian Cancer Cell Lines

Cell LineIC50 (μM)
OVCAR-80.72
OVCAR-50.49
OVCAR-30.95

Data sourced from MedchemExpress.[5]

Table 2: Experimental Concentrations of SC144 for Mechanistic Studies

Experiment TypeCell LinesConcentration(s)DurationOutcome Measured
Time-dependent STAT3 Phosphorylation InhibitionOVCAR-8, Caov-32 µMVarious time pointsp-STAT3 (Y705) levels
Dose-dependent STAT3 Phosphorylation InhibitionOVCAR-8, Caov-30.5 - 2 µM1 hourp-STAT3 (Y705) levels
Dose-dependent gp130 Phosphorylation InductionOVCAR-8, Caov-30.5 - 2 µM0 - 6 hoursp-gp130 (S782) levels
Inhibition of IL-6/OSM-induced STAT3 PhosphorylationL3.6pl1 - 5 µM6 and 24 hoursp-STAT3 (Y705) levels

Data compiled from multiple sources.[10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the SC144-gp130 interaction are provided below.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is a technique used to identify the protein targets of small molecules by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding.[12][13]

Protocol:

  • Lysate Preparation:

    • Culture and harvest cells (e.g., OVCAR-8 or L3.6pl).

    • Lyse cells using a suitable lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.

    • Determine the protein concentration of the lysate using a BCA assay or a similar method.

  • Compound Incubation:

    • Divide the cell lysate into aliquots.

    • Incubate the lysate with the desired concentration of SC144 or a vehicle control (e.g., DMSO) at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease, such as pronase, to the SC144-treated and vehicle-treated lysates. The ratio of protease to total protein needs to be optimized for each experimental system.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for partial digestion of the proteome.

  • Reaction Quenching and Analysis:

    • Stop the proteolytic reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Analyze the digested lysates by SDS-PAGE followed by Western blotting using an anti-gp130 antibody.

  • Interpretation:

    • A stronger gp130 band in the SC144-treated sample compared to the vehicle control indicates that SC144 binding has protected gp130 from proteolytic degradation, thus confirming a direct interaction.[9]

Immunoblotting for Phosphorylation Events

Western blotting is used to detect the phosphorylation status of gp130 and STAT3 following SC144 treatment.

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., OVCAR-8, Caov-3) and allow them to adhere.

    • For ligand stimulation experiments, serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of SC144 for the desired duration.

    • If applicable, stimulate the cells with a gp130 ligand (e.g., IL-6, LIF) for a short period (e.g., 10-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-gp130 (S782), total gp130, phospho-STAT3 (Y705), and total STAT3. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative changes in phosphorylation levels upon SC144 treatment.

Visualizations

The following diagrams illustrate the key pathways and experimental logic related to the interaction of SC144 with gp130.

gp130_signaling_pathway IL6 IL-6 Family Cytokine IL6R IL-6Rα IL6->IL6R Binds gp130_dimer gp130 Dimer IL6R->gp130_dimer Recruits JAK JAK gp130_dimer->JAK STAT3 STAT3 gp130_dimer->STAT3 Recruits p_JAK p-JAK JAK->p_JAK Autophosphorylation p_JAK->gp130_dimer Phosphorylates gp130 p_JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization Nucleus Nucleus p_STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression SC144 SC144 SC144->gp130_dimer Binds & Induces p-S782, Deglycosylation

Caption: The gp130 signaling pathway and the inhibitory action of SC144.

darts_workflow start Start lysate_prep Prepare Cell Lysate start->lysate_prep split Split Lysate lysate_prep->split treat_sc144 Incubate with SC144 split->treat_sc144 Sample treat_vehicle Incubate with Vehicle (e.g., DMSO) split->treat_vehicle Control digest_sc144 Proteolytic Digestion treat_sc144->digest_sc144 digest_vehicle Proteolytic Digestion treat_vehicle->digest_vehicle protease Add Protease (e.g., Pronase) digest_sc144->protease analysis SDS-PAGE & Western Blot (anti-gp130) digest_sc144->analysis digest_vehicle->protease digest_vehicle->analysis result Result Interpretation analysis->result protected gp130 is protected (Stronger Band) result->protected

Caption: Experimental workflow for the DARTS assay to confirm SC144-gp130 binding.

logical_relationship sc144_binds SC144 binds to gp130 conformational_change Conformational Change in gp130 sc144_binds->conformational_change gp130_mods gp130 Phosphorylation (S782) & Deglycosylation conformational_change->gp130_mods stat3_inhibition Inhibition of STAT3 Phosphorylation gp130_mods->stat3_inhibition gene_suppression Suppression of Downstream Genes stat3_inhibition->gene_suppression cellular_effects Anti-tumor Effects (Apoptosis, Anti-proliferation) gene_suppression->cellular_effects

Caption: Logical flow of the molecular events following SC144 binding to gp130.

Conclusion and Future Directions

The small molecule SC144 is a potent and specific inhibitor of the gp130 signaling pathway. Its direct binding to gp130 has been confirmed, and its mechanism of action, involving the induction of gp130 phosphorylation and deglycosylation leading to the abrogation of STAT3 signaling, is well-characterized at a functional level.

A significant gap in the current understanding is the lack of high-resolution structural information defining the precise binding site of SC144 on the gp130 protein. Future research, including co-crystallization of the SC144-gp130 complex, advanced NMR studies, or computational docking simulations validated by site-directed mutagenesis, will be crucial to pinpoint the exact amino acid residues involved in the interaction. A definitive elucidation of the binding site will not only provide a more complete picture of SC144's mechanism of action but will also be invaluable for the rational design and development of next-generation gp130 inhibitors with improved efficacy and pharmacokinetic properties.

References

SC144: A Technical Overview of Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 effectively abrogates the downstream STAT3 signaling pathway, which is a key driver in the progression of various malignancies, including ovarian and pancreatic cancers. Preclinical studies have demonstrated the in vivo efficacy of orally administered SC144 in delaying tumor growth in xenograft models. While these studies highlight its "favorable pharmacokinetic properties," detailed quantitative data on its pharmacokinetic profile and oral bioavailability are not extensively published in peer-reviewed literature. This guide synthesizes the available information on the pharmacokinetics and mechanism of action of SC144, provides detailed experimental context from published studies, and outlines standard protocols relevant to its evaluation.

Core Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting the gp130 protein. This protein is the shared signal transducer for several cytokines, most notably IL-6, which are implicated in tumor proliferation, survival, and metastasis.

The binding of IL-6 to its receptor (IL-6R) induces the formation of a complex with gp130. This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.

SC144 binds to gp130, leading to its phosphorylation at Serine 782 and subsequent deglycosylation. This action abrogates the IL-6- or Oncostatin M (OSM)-stimulated phosphorylation of STAT3, preventing its nuclear translocation and the expression of its downstream target genes.

SC144_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 / OSM IL6R IL-6Rα IL6->IL6R Binds gp130 gp130 IL6R->gp130 Complex Formation JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene Target Gene Expression (e.g., Survivin) STAT3_dimer->Gene Nuclear Translocation SC144 SC144 SC144->gp130 Binds & Inhibits

Caption: SC144 mechanism of action targeting the gp130/STAT3 pathway.

Pharmacokinetics and Oral Bioavailability

While SC144 is consistently described as an "orally active" agent, specific quantitative pharmacokinetic parameters from dedicated studies are not publicly available. One study noted that intraperitoneal administration of SC144 resulted in a two-compartmental pharmacokinetic elimination profile, a characteristic that was not observed with oral dosing, suggesting differences in absorption and/or distribution based on the route of administration. The clinical development of SC144 has been reportedly delayed due to poor solubility and metabolic instability, with newer analogs being developed to address these issues.

Quantitative Pharmacokinetic Data Summary

The following table has been structured to accommodate key pharmacokinetic parameters. At present, specific values from published studies on SC144 are unavailable.

ParameterSymbolValue (Unit)Animal ModelAdministration RouteSource
Peak Plasma ConcentrationCmaxData not availableMouseOral-
Time to Peak ConcentrationTmaxData not availableMouseOral-
Area Under the CurveAUCData not availableMouseOral-
Elimination Half-lifeData not availableMouseOral-
Oral BioavailabilityF%Data not availableMouse--

Experimental Protocols

Detailed protocols for pharmacokinetic studies of SC144 have not been published. However, based on the in vivo efficacy studies conducted, a representative experimental workflow for assessing oral bioavailability in a mouse xenograft model can be outlined.

In Vivo Efficacy Studies (Published Context)
  • Animal Model: Athymic nude mice (6–8 weeks old).

  • Tumor Model: Human ovarian cancer xenografts (e.g., OVCAR-8 cells) or pancreatic cancer xenografts.

  • Drug Administration: SC144 administered orally (p.o.) daily. In one study, a dose of 100 mg/kg was used.

  • Vehicle: The specific vehicle for oral administration of SC144 in these studies is not detailed in the available abstracts. A common vehicle for oral gavage of hydrophobic compounds is a solution containing DMSO, polyethylene glycol, and saline.

  • Efficacy Endpoint: Tumor volume was measured regularly to assess the delay in tumor growth compared to a vehicle-treated control group.

Representative Protocol for an Oral Pharmacokinetic Study

The following represents a standard, generalized protocol for determining the pharmacokinetic profile of an orally administered compound like SC144 in mice.

Experimental_Workflow cluster_setup 1. Study Setup cluster_dosing 2. Dosing cluster_sampling 3. Sample Collection cluster_analysis 4. Bioanalysis & Data Processing A Fasted Mice (e.g., 4-6 hours) C Oral Gavage (p.o.) of SC144 A->C B Prepare SC144 Formulation B->C D Intravenous (i.v.) Injection (for F%) B->D E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D->E F Plasma Isolation E->F G LC-MS/MS Analysis (Quantify SC144) F->G H Pharmacokinetic Modeling (Calculate Cmax, AUC, etc.) G->H

Caption: Representative workflow for a preclinical pharmacokinetic study.

Methodology Details for Representative Protocol:

  • Animal Preparation: Healthy, fasted mice are used to minimize variability in gastrointestinal absorption. Body weights are recorded for accurate dosing.

  • Dosing Preparation: SC144 is dissolved in a suitable, non-toxic vehicle. For bioavailability studies, a separate formulation for intravenous injection is also prepared.

  • Administration:

    • Oral (p.o.): A specific dose (e.g., 100 mg/kg) is administered to one cohort of mice via oral gavage.

    • Intravenous (i.v.): A lower dose (e.g., 10 mg/kg) is administered to a separate cohort via tail vein injection to provide a reference for 100% bioavailability.

  • Blood Sampling: Blood samples (typically 20-50 µL) are collected from each mouse at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of SC144 in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Conclusion

SC144 is a promising, orally active anticancer agent that functions through a novel mechanism of gp130 inhibition. Its ability to disrupt the oncogenic IL-6/gp130/STAT3 signaling axis has been validated in preclinical cancer models. While its oral efficacy is established, a significant gap exists in the public domain regarding its detailed quantitative pharmacokinetic profile and oral bioavailability. The development of next-generation analogs with improved solubility and metabolic stability suggests that these properties are a key focus of ongoing research. Future publications from these optimization efforts may provide the detailed pharmacokinetic data required for a complete understanding of SC144's disposition in vivo.

initial reports on the specificity of SC144 for gp130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial reports on the specificity of the small molecule inhibitor SC144 for the glycoprotein 130 (gp130) receptor, a critical component of the IL-6 signaling pathway. SC144 has been identified as a first-in-class, orally active inhibitor of gp130, demonstrating potential therapeutic applications in oncology.[1][2] This document summarizes key quantitative data, details experimental methodologies used to ascertain specificity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

SC144 exhibits a specific inhibitory action on the gp130 signaling cascade. Initial studies have demonstrated that SC144 directly binds to gp130, leading to a cascade of events that include phosphorylation and deglycosylation of the receptor.[1][3] This interaction effectively abrogates the downstream signaling pathway, most notably the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][4] Importantly, SC144's inhibitory effects are selective for gp130-mediated signaling, with minimal impact on other cytokine receptor pathways.[2][5][6][7]

Quantitative Data on SC144 Specificity

The following tables summarize the key quantitative findings from initial reports on SC144's specificity and efficacy.

Table 1: In Vitro Efficacy of SC144 in Human Ovarian Cancer Cell Lines

Cell LineIC50 (μM)Notes
OVCAR-80.72Platinum-sensitive human ovarian cancer cell line.
OVCAR-50.49Platinum-sensitive human ovarian cancer cell line.
OVCAR-30.95Platinum-resistant human ovarian cancer cell line.
NCI/ADR-RES0.43Paclitaxel- and Doxorubicin-resistant ovarian cancer cell line.
HEY0.88Cisplatin-resistant ovarian cancer cell line.

Data sourced from MedchemExpress.[3]

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by SC144

Cell LineTreatment ConditionsObservation
OVCAR-82 µM SC144 for varying time points.Time-dependent inhibition of STAT3 (Y705) phosphorylation.[4]
Caov-32 µM SC144 for varying time points.Time-dependent inhibition of STAT3 (Y705) phosphorylation.[4]
OVCAR-8Varying concentrations of SC144 for 1 hour.Dose-dependent inhibition of STAT3 (Y705) phosphorylation.[4]
L3.6pl5 µM SC144 in the presence of IL-6 (100 ng/ml) or OSM (50 ng/ml) for 6 and 24 hours.Significant suppression of IL-6 and OSM-induced STAT3 (Y705) phosphorylation.[8]

Key Experimental Protocols

The specificity of SC144 for gp130 was determined through a series of key experiments. The methodologies for these are detailed below.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay was employed to confirm the direct binding of SC144 to gp130.[6][9][10]

  • Cell Lysis: OVCAR-8 cells were lysed using M-PER lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Incubation: The cell lysate, containing total proteins, was incubated with varying concentrations of SC144 at room temperature for 1 hour.[6]

  • Proteolysis: The lysate was then subjected to proteolysis by adding pronase. The mixture was incubated for 30 minutes at room temperature.[6]

  • Western Blot Analysis: The samples were then analyzed by Western blot to detect the levels of gp130. Binding of SC144 to gp130 protects the receptor from pronase-mediated degradation, resulting in a stronger gp130 band in the presence of SC144 compared to the control.[9][10]

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting was a primary method used to assess the effect of SC144 on gp130-mediated downstream signaling.[4][5][8]

  • Cell Culture and Treatment: Ovarian or pancreatic cancer cells (e.g., OVCAR-8, L3.6pl) were serum-starved overnight.[5] The cells were then pretreated with SC144 at various concentrations for a specified duration (e.g., 4 hours).[5]

  • Cytokine Stimulation: Following pretreatment, cells were stimulated with a gp130 ligand (e.g., IL-6 at 50 ng/mL for 10 minutes, or LIF at 50 ng/mL for 15 minutes) or a non-gp130 ligand (e.g., IFN-γ at 50 ng/mL for 20 minutes, SDF-1α at 80 ng/mL for 10 minutes, or PDGF at 20 ng/mL for 15 minutes).[5]

  • Lysate Preparation: Whole-cell lysates were prepared using appropriate lysis buffers.

  • Immunoblotting: The lysates were subjected to SDS-PAGE, transferred to a membrane, and immunoblotted with specific primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-Akt, Akt).[5][6]

  • Detection: Blots were then incubated with secondary antibodies and visualized to determine the effect of SC144 on protein phosphorylation.

Cell Viability and Proliferation Assays (MTT and BrdU)

These assays were used to determine the cytotoxic and anti-proliferative effects of SC144.[11]

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.[11]

  • Treatment: Cells were treated with increasing concentrations of SC144 for a specified period (e.g., 48 hours).[11]

  • MTT Assay: For viability, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to quantify the number of viable cells.

  • BrdU Assay: For proliferation, BrdU was added to the wells, and its incorporation into newly synthesized DNA was measured using an anti-BrdU antibody in an ELISA-based format.[11]

Visualizing SC144's Mechanism and Specificity

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

SC144_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R gp130 gp130 IL-6R->gp130 Binding gp130_dimer gp130 Dimerization gp130->gp130_dimer gp130_phos_degly gp130 Phosphorylation (S782) & Deglycosylation gp130->gp130_phos_degly Induces JAK JAK gp130_dimer->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) pSTAT3 p-STAT3 JAK->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer nucleus Nucleus STAT3_dimer->nucleus Nuclear Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression SC144 SC144 SC144->gp130 Binds to gp130_phos_degly->JAK Blocks Activation SC144_Specificity_Workflow cluster_setup Experimental Setup cluster_stimulation Ligand Stimulation cluster_analysis Analysis cells Cancer Cells (e.g., OVCAR-8) pretreatment Pretreatment with SC144 (Dose-Response) cells->pretreatment gp130_ligands gp130 Ligands (IL-6, LIF) pretreatment->gp130_ligands nongp130_ligands Non-gp130 Ligands (IFN-γ, SDF-1α, PDGF) pretreatment->nongp130_ligands lysate Cell Lysis gp130_ligands->lysate nongp130_ligands->lysate western_blot Western Blot (p-STAT3, p-Akt) lysate->western_blot result Assess Specificity western_blot->result DARTS_Assay_Workflow cluster_preparation Sample Preparation cluster_digestion Protease Digestion cluster_detection Detection cell_lysate Cell Lysate (Containing gp130) incubation Incubate with SC144 or Vehicle (Control) cell_lysate->incubation pronase Add Pronase incubation->pronase western_blot Western Blot for gp130 pronase->western_blot result Binding Confirmation (Increased gp130 band with SC144) western_blot->result

References

SC144 in Pancreatic Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SC144 and its role in pancreatic cancer research. SC144 has emerged as a promising agent due to its targeted inhibition of the glycoprotein 130 (gp130), a critical component of the pro-tumorigenic Interleukin-6 (IL-6) signaling pathway. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further investigation and development of SC144 as a potential therapeutic for pancreatic ductal adenocarcinoma (PDAC).

Core Mechanism of Action

SC144 is a quinoxalinhydrazide derivative that functions as a small molecule inhibitor of gp130, a co-receptor for the IL-6 family of cytokines, including IL-6 and Oncostatin M (OSM).[1][2] In pancreatic cancer, the IL-6/gp130/STAT3 signaling pathway is frequently dysregulated and contributes to tumorigenesis.[1][3] SC144 exerts its anticancer effects by binding to gp130, which abrogates its activity.[1][3] This inhibition prevents the IL-6 or OSM-stimulated phosphorylation of STAT3 at the tyrosine 705 residue (STAT3Y705).[1][4] The suppression of STAT3 phosphorylation, in turn, inhibits the expression of downstream genes regulated by STAT3 that are involved in cell proliferation, survival, and angiogenesis.[1][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of SC144 and the typical experimental workflow in its preclinical evaluation, the following diagrams are provided.

SC144_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 STAT3 STAT3 gp130->STAT3 Phosphorylates IL6R IL-6R IL6R->gp130 Activates OSMR OSM-R OSMR->gp130 Activates pSTAT3 pSTAT3 (Y705) pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Expression (e.g., Survivin, Cyclin D2) pSTAT3_dimer->Gene Transcription Proliferation Cell Proliferation & Viability Gene->Proliferation Promotes IL6 IL-6 IL6->IL6R Binds OSM OSM OSM->OSMR Binds SC144 SC144 SC144->gp130 Inhibits

Caption: SC144 inhibits the IL-6/OSM/gp130/STAT3 signaling pathway in pancreatic cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Pancreatic Cancer Cell Lines (e.g., AsPC-1, L3.6pl) treatment SC144 Treatment (Dose-Response) cell_lines->treatment proliferation_assay Proliferation/Viability Assays (MTT, BrdU) treatment->proliferation_assay western_blot Western Blot (pSTAT3, STAT3) treatment->western_blot mouse_model Orthotopic PDAC Mouse Model combo_treatment SC144 +/- Paclitaxel Treatment mouse_model->combo_treatment tumor_measurement Tumor Volume & Weight Measurement combo_treatment->tumor_measurement analysis IHC, qPCR, ELISA (IL-6, Survivin) tumor_measurement->analysis

Caption: A typical experimental workflow for evaluating SC144 in pancreatic cancer research.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies of SC144 in pancreatic cancer.

Table 1: In Vitro Efficacy of SC144 on Pancreatic Cancer Cell Lines

Cell LineAssaySC144 Concentration (µM)EffectReference
AsPC-1Proliferation (BrdU)0.5 - 10Significant dose-dependent inhibition[1][3]
AsPC-1Viability (MTT)0.5 - 10Significant dose-dependent reduction[1][3]
L3.6plProliferation (BrdU)0.5 - 10Significant dose-dependent inhibition[1][3]
L3.6plViability (MTT)0.5 - 10Significant dose-dependent reduction[1][3]
L3.6plSTAT3 Phosphorylation (Western Blot)5Significant inhibition of IL-6 and OSM-stimulated pSTAT3Y705[1]

Note: The maximum inhibitory effect on proliferation and viability was observed at 2 µM, with no further enhancement at higher doses.[1][3]

Table 2: In Vivo Efficacy of SC144 in a Pancreatic Cancer Mouse Model

Treatment GroupMetricResultSignificance vs. ControlReference
SC144 + PaclitaxelTumor WeightReducedp < 0.05[6]
SC144 + PaclitaxelTumor VolumeReducedp < 0.01[6]
SC144 + PaclitaxelIL-6 mRNA in TumorsReducedp < 0.05 (vs. Paclitaxel alone)[6]
SC144 + PaclitaxelIL-6 in PlasmaReduced-[6]

Note: These in vivo studies were conducted using an orthotopic PDAC mouse model with L3.6pl cells.[6]

Table 3: Expression of gp130 in Human Pancreatic Ductal Adenocarcinoma (PDAC) Tissues

Tissue CompartmentPercentage of ExpressionPatient Cohort SizeReference
Epithelium78.8%175[1][2]
Stroma9.4%175[1][2]

Note: No significant correlation was found between epithelial gp130 expression and overall survival.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture
  • Cell Lines: Human pancreatic cancer cell lines AsPC-1 and L3.6pl are commonly used.[1][6]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.[6]

Proliferation Assay (BrdU)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well microplate.[6]

  • Incubation: Allow cells to attach overnight at 37°C.[6]

  • Treatment: Shift cells to serum-free conditions and treat with various concentrations of SC144 (e.g., 0.1, 0.2, 1, 2 µM) for 48 hours.[6]

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate according to the manufacturer's protocol (e.g., Roche).[6]

  • Detection: Measure the incorporation of BrdU using a microplate reader to assess cell proliferation.[6]

Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well microplate.[6]

  • Incubation: Allow cells to attach overnight at 37°C.[6]

  • Treatment: Treat cells with various concentrations of SC144 for 48 hours.[6]

  • MTT Addition: Add 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified time (e.g., 4 hours) to allow for the formation of formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[6]

Western Blotting for STAT3 Phosphorylation
  • Cell Treatment: Culture pancreatic cancer cells (e.g., L3.6pl) and treat with SC144 (e.g., 5 µM) for a specified duration.[1]

  • Stimulation: Stimulate the cells with IL-6 or OSM to induce STAT3 phosphorylation.[1]

  • Lysis: Lyse the cells in a suitable buffer to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (Y705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic PDAC Mouse Model
  • Cell Preparation: Harvest human pancreatic cancer cells (e.g., L3.6pl).

  • Animal Model: Use immunodeficient mice (e.g., Balb/c nude mice).[6]

  • Orthotopic Injection: Surgically inject the tumor cells into the pancreas of the mice.[6]

  • Treatment: After tumor establishment, begin treatment with SC144, paclitaxel, or a combination, typically administered via intraperitoneal injection for a specified period (e.g., 26 days).[6]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume and the body weight of the mice.[6]

  • Endpoint Analysis: At the end of the experiment, dissect the primary tumors and weigh them.[6]

  • Tissue Analysis: Analyze tumor specimens using qPCR for gene expression (e.g., IL-6, survivin), immunohistochemistry for protein localization, and ELISA for protein quantification in plasma.[6]

Conclusion

SC144 demonstrates significant preclinical efficacy against pancreatic cancer by targeting the gp130/STAT3 signaling pathway. The in vitro data consistently show a dose-dependent inhibition of proliferation and viability in pancreatic cancer cell lines.[1][3] In vivo studies suggest that SC144 can enhance the anti-tumor effects of standard chemotherapy agents like paclitaxel.[6] The high expression of its target, gp130, in the majority of human PDAC tumors further supports its potential as a therapeutic agent.[1][2] This technical guide provides a comprehensive summary of the current research on SC144 in pancreatic cancer, offering a foundation for further investigation into its clinical utility. Future studies should focus on optimizing combination therapies, elucidating mechanisms of resistance, and transitioning this promising agent into clinical trials for pancreatic cancer patients.

References

Genetic Characteristics of the SARS-CoV-2 LP.8.1 Variant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genetic characteristics of the SARS-CoV-2 LP.8.1 variant, a descendant of the JN.1 lineage. The emergence of this variant has prompted close monitoring due to its unique mutational profile, which influences its transmissibility, immune evasion capabilities, and interactions with host cell receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows to support ongoing research and development efforts.

Lineage and Phylogeny

The LP.8.1 variant is a sub-lineage of the Omicron variant, specifically descending from the KP.1.1.3 lineage, which itself is a descendant of JN.1.[1][2] The World Health Organization (WHO) has classified LP.8.1 as a variant under monitoring, highlighting its potential impact on public health due to its genetic changes that may facilitate easier spread.[1][2]

Below is a simplified phylogenetic tree illustrating the evolutionary relationship of the LP.8.1 variant.

SARS_CoV_2_LP_8_1_Phylogeny JN.1 JN.1 KP.1.1.3 KP.1.1.3 JN.1->KP.1.1.3 Parent Lineage LP.8.1 LP.8.1 KP.1.1.3->LP.8.1 Descendant Lineage

Phylogenetic relationship of SARS-CoV-2 LP.8.1.

Genetic Mutations

The LP.8.1 variant is defined by a constellation of mutations throughout its genome, with a significant number located in the spike (S) protein, which is crucial for viral entry into host cells.

Spike Protein Mutations

The spike protein of LP.8.1 possesses a unique combination of mutations that distinguish it from its parental lineage, JN.1. It contains nine new spike protein mutations compared to JN.1 and six compared to KP.2.[3] Key spike mutations include Ser31del, Phe186Leu, Arg190Ser, His445Arg (also reported as V445R), and Gln493Glu.[4]

Mutation Protein Functional Implication
Ser31delSpike (S)May increase infectivity.
Phe186LeuSpike (S)May increase infectivity.
Arg190SerSpike (S)Alteration in the N-terminal domain.
His445Arg / V445RSpike (S)May reduce infectivity but has been shown to increase binding to human ACE2 receptors.[4]
Gln493GluSpike (S)Located in the receptor-binding domain (RBD).
Non-Spike Protein Mutations

Mutations outside the spike protein are also present in the LP.8.1 genome and may play a role in the variant's overall fitness and infectivity. The functional significance of many of these mutations is still under investigation. A comprehensive list of defining mutations for the LP.8.1 lineage is provided in the table below, compiled from genomic surveillance data.

Gene Mutation
ORF1aS135R, A211D, T842I, V1056L, G1307S, K1973R, A1997V, T2283I, N2526S, A2710T, L3027F, T3090I, T3255I, P3395H, V3593F, R3821K, T4175I
ORF1bP314L, R1315C
S (Spike)Ser31del, Phe186Leu, Arg190Ser, His445Arg, Gln493Glu
N (Nucleocapsid)D63N, S194F

Quantitative Data on Viral Characteristics

The genetic mutations of LP.8.1 translate to distinct phenotypic characteristics, particularly in terms of infectivity, immune evasion, and receptor binding.

Infectivity and Transmissibility

Pseudovirus assays have indicated that LP.8.1 may have lower infectivity compared to its predecessor, JN.1. One report suggested a 67% lower infectivity in such assays.[5] However, it's important to note that pseudovirus assays only reflect the function of the spike protein, and non-spike mutations could influence the infectivity of the authentic virus.[4] The relative effective reproduction number (Re) of LP.8.1 has been reported to be slightly higher than that of the XEC variant in some regions.[5]

Immune Evasion

Neutralization assays have consistently shown that LP.8.1 exhibits higher immune resistance compared to JN.1.[4] However, its level of immune evasion is comparable to that of other contemporary variants like XEC and KP.3.1.1.[4]

The table below summarizes key findings from neutralization studies.

Metric LP.8.1 vs. JN.1 LP.8.1 vs. XEC/KP.3.1.1 Sera Source
Immune ResistanceHigherSimilarConvalescent and vaccinated individuals
ACE2 Receptor Binding Affinity

Studies have indicated that the spike protein of the LP.8.1 variant exhibits a high binding affinity for the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into host cells. The V445R mutation, in particular, has been shown to enhance this binding.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of the LP.8.1 variant.

Pseudovirus Neutralization Assay

This assay is used to determine the ability of antibodies in serum or plasma to neutralize the entry of a pseudovirus into host cells.

Pseudovirus_Neutralization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection cluster_readout Readout Serum Heat-inactivated serum/antibody dilutions Mixture Incubate serum/antibody with pseudovirus Serum->Mixture Pseudovirus Pseudovirus with LP.8.1 Spike Pseudovirus->Mixture Cells Add mixture to ACE2-expressing cells Mixture->Cells Lysis Cell lysis Cells->Lysis 48-72h incubation Luciferase Measure luciferase activity Lysis->Luciferase IC50 Calculate IC50 neutralization titers Luciferase->IC50

Workflow for a pseudovirus neutralization assay.

Methodology:

  • Cell Culture: Plate ACE2-expressing cells (e.g., HEK293T-ACE2) in 96-well plates.

  • Serum/Antibody Dilution: Prepare serial dilutions of heat-inactivated patient/vaccinated sera or monoclonal antibodies.

  • Neutralization Reaction: Incubate the diluted sera/antibodies with a fixed amount of LP.8.1 spike-pseudotyped virus for 1 hour at 37°C.

  • Infection: Add the virus-serum/antibody mixture to the plated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) to determine the neutralization potency.

Live Virus Microneutralization Assay

This assay measures the ability of antibodies to neutralize the infectivity of the authentic SARS-CoV-2 virus.

Live_Virus_Neutralization_Workflow cluster_prep_live Preparation cluster_incubation_live Incubation cluster_infection_live Infection cluster_readout_live Readout Serum_live Heat-inactivated serum/antibody dilutions Mixture_live Incubate serum/antibody with live virus Serum_live->Mixture_live LiveVirus Live LP.8.1 SARS-CoV-2 LiveVirus->Mixture_live Cells_live Add mixture to susceptible cells (e.g., Vero E6) Mixture_live->Cells_live CPE Observe for cytopathic effect (CPE) or perform ELISA for viral antigen Cells_live->CPE 3-5 days incubation Titer Determine neutralization titer CPE->Titer

Workflow for a live virus microneutralization assay.

Methodology:

  • Cell Culture: Seed susceptible cells (e.g., Vero E6) in 96-well plates.

  • Serum/Antibody Dilution: Prepare serial dilutions of heat-inactivated sera or antibodies.

  • Neutralization: Mix the diluted sera/antibodies with a standardized amount of live LP.8.1 virus and incubate for 1 hour at 37°C.

  • Infection: Add the virus-serum/antibody mixture to the cell monolayers.

  • Incubation: Incubate the plates for 3-5 days at 37°C.

  • Readout: Assess the cytopathic effect (CPE) visually or quantify viral replication using methods like ELISA for viral nucleocapsid protein.

  • Data Analysis: The neutralization titer is determined as the highest dilution of serum/antibody that inhibits CPE or viral antigen expression by a defined percentage (e.g., 50% or 100%).

ACE2 Binding Affinity Assay (ELISA-based)

This assay quantifies the binding affinity of the LP.8.1 spike protein to the human ACE2 receptor.

ACE2_Binding_ELISA_Workflow Plate Coat ELISA plate with recombinant LP.8.1 Spike protein Block Block non-specific binding sites Plate->Block ACE2 Add serial dilutions of soluble ACE2 receptor Block->ACE2 PrimaryAb Add primary antibody against ACE2 ACE2->PrimaryAb Wash SecondaryAb Add HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Wash Substrate Add TMB substrate and stop solution SecondaryAb->Substrate Wash Read Measure absorbance at 450 nm Substrate->Read Kd Calculate dissociation constant (Kd) Read->Kd

Workflow for an ACE2 binding ELISA.

Methodology:

  • Coating: Coat a 96-well ELISA plate with recombinant LP.8.1 spike protein.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

  • ACE2 Incubation: Add serial dilutions of soluble human ACE2 protein to the wells and incubate.

  • Primary Antibody: Add a primary antibody that specifically binds to ACE2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Readout: Measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the ACE2 concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Host Cell Signaling Pathways

The interaction of the SARS-CoV-2 spike protein with host cell receptors can trigger intracellular signaling cascades that may contribute to the virus's pathogenesis. While specific studies on LP.8.1 are ongoing, the known effects of spike protein binding to ACE2 provide a framework for understanding its potential impact. The binding of the spike protein to ACE2 can lead to the downregulation of ACE2, which in turn can activate various signaling pathways.

Spike_Signaling_Pathway LP81_Spike LP.8.1 Spike Protein ACE2 ACE2 Receptor LP81_Spike->ACE2 binds to Downregulation ACE2 Downregulation ACE2->Downregulation Signaling Activation of Signaling Pathways Downregulation->Signaling MAPK MAPK/ERK Pathway Signaling->MAPK PI3K PI3K/Akt Pathway Signaling->PI3K NFkB NF-κB Pathway Signaling->NFkB JAKSTAT JAK/STAT Pathway Signaling->JAKSTAT Inflammation Inflammatory Response MAPK->Inflammation PI3K->Inflammation NFkB->Inflammation JAKSTAT->Inflammation

Potential host cell signaling pathways affected by LP.8.1 Spike protein.

The dysregulation of these pathways can lead to an increased inflammatory response, a phenomenon observed in severe COVID-19 cases. The specific mutations in the LP.8.1 spike protein may modulate the extent to which these pathways are activated, which is an active area of research.

Conclusion

The SARS-CoV-2 LP.8.1 variant is a genetically distinct lineage characterized by a unique set of mutations in its spike protein and other genomic regions. These mutations contribute to a phenotype of high immune evasion, comparable to other contemporary variants, and a notable binding affinity for the ACE2 receptor. While pseudovirus assays suggest potentially lower infectivity compared to its predecessor, its continued spread highlights the complex interplay between its genetic traits and the host immune landscape. The detailed methodologies and data presented in this guide are intended to provide a valuable resource for the scientific community to further investigate the biological significance of the LP.8.1 variant and to inform the development of next-generation vaccines and therapeutics. Continuous genomic surveillance and functional characterization of emerging variants like LP.8.1 remain critical for effective public health responses to the ongoing COVID-19 pandemic.

References

The Emergence and Trajectory of the SARS-CoV-2 LP.8.1 Sublineage: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The continuous evolution of SARS-CoV-2 has led to the emergence of numerous sublineages, each with unique virological characteristics. This technical guide provides a comprehensive analysis of the LP.8.1 sublineage, a descendant of the Omicron variant. We delve into its origin, molecular evolution, and key mutations, particularly within the spike protein. This document summarizes quantitative data on its global prevalence and growth advantage, details the experimental protocols utilized for its characterization, and visualizes the associated cellular signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the evolving landscape of SARS-CoV-2.

Introduction

First detected in July 2024, the LP.8.1 sublineage of SARS-CoV-2 rapidly garnered attention from the global scientific community.[1] A descendant of the KP.1.1.3 lineage, which itself stems from the highly transmissible JN.1 variant, LP.8.1 was designated as a Variant Under Monitoring (VUM) by the World Health Organization (WHO) in January 2025 due to its notable global spread and distinct genetic profile.[1][2] This whitepaper aims to provide a detailed technical overview of the LP.8.1 sublineage, consolidating current knowledge to aid in ongoing research and public health efforts.

Origin and Phylogenetic Evolution

The LP.8.1 sublineage is a branch of the Omicron family, which has been the dominant circulating variant of SARS-CoV-2 for a significant period. Its direct ancestor, KP.1.1.3, is a derivative of the JN.1 subvariant that was responsible for a global surge in infections in late 2023 and early 2024.[1] The evolutionary path from JN.1 to LP.8.1 is characterized by the accumulation of specific amino acid substitutions in the spike protein and other genomic regions, leading to altered phenotypic characteristics.

Phylogenetic analyses indicate that LP.8.1 has a modest relative growth advantage over some of its co-circulating counterparts, such as the XEC and KP.3.1.1 subvariants.[3] This suggests a higher fitness in the context of the existing immune landscape of the global population. The evolutionary success of LP.8.1 is likely attributable to a combination of factors, including enhanced immune evasion and efficient binding to the host cell receptor ACE2.

LP_8_1_Phylogenetic_Tree JN.1 JN.1 KP.1.1.3 KP.1.1.3 LP.8.1 LP.8.1 KP.1.1.3->LP.8.1 Signaling_Pathway ACE2 Receptor ACE2 Receptor Viral Entry Viral Entry ACE2 Receptor->Viral Entry TMPRSS2 TMPRSS2 TMPRSS2->Viral Entry facilitates JAK/STAT Pathway JAK/STAT Pathway Viral Entry->JAK/STAT Pathway MAPK Pathway MAPK Pathway Viral Entry->MAPK Pathway NF-κB Pathway NF-κB Pathway Viral Entry->NF-κB Pathway PI3K/mTOR Pathway PI3K/mTOR Pathway Viral Entry->PI3K/mTOR Pathway Inflammation Inflammation JAK/STAT Pathway->Inflammation MAPK Pathway->Inflammation NF-κB Pathway->Inflammation PI3K/mTOR Pathway->Inflammation Cytokine Storm Cytokine Storm Inflammation->Cytokine Storm Experimental_Workflow start Sample Collection (e.g., Nasopharyngeal Swab) seq Viral RNA Extraction & Whole Genome Sequencing start->seq phylo Phylogenetic Analysis & Lineage Assignment (LP.8.1) seq->phylo mut_analysis Mutation Analysis phylo->mut_analysis pheno_assays Phenotypic Assays mut_analysis->pheno_assays neut_assay Neutralization Assay pheno_assays->neut_assay ace2_assay ACE2 Binding Assay pheno_assays->ace2_assay infect_assay Infectivity Assay pheno_assays->infect_assay risk_assess Public Health Risk Assessment neut_assay->risk_assess ace2_assay->risk_assess infect_assay->risk_assess

References

An In-depth Technical Guide to the Key Mutations in the SARS-CoV-2 LP.8.1 Spike Protein

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 variant LP.8.1, a descendant of the JN.1 lineage, has emerged as a globally monitored variant due to a unique constellation of mutations within its spike (S) protein.[1][2] Designated as a Variant Under Monitoring (VUM) by the World Health Organization (WHO), LP.8.1 exhibits a complex phenotype characterized by enhanced immune evasion compared to its predecessors and potentially altered infectivity.[1][3][4] This document provides a comprehensive technical overview of the key mutations in the LP.8.1 spike protein, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the associated biological pathways and workflows. The information presented is intended to support ongoing research and development efforts in diagnostics, therapeutics, and vaccine design against emerging SARS-CoV-2 variants.

Introduction to the LP.8.1 Variant

First detected in July 2024, LP.8.1 is a sublineage of KP.1.1.3 and is distinguished by nine new amino acid mutations in its spike protein relative to JN.1.[4] Its rapid global spread has been noted, although the public health risk is currently evaluated as low at the global level.[4] The variant's spike protein mutations are of particular interest as they influence viral entry, host receptor binding, and sensitivity to neutralizing antibodies elicited by prior infection or vaccination.

Key Spike Protein Mutations in LP.8.1

The LP.8.1 variant possesses a distinct set of mutations in its spike protein compared to earlier JN.1 descendants like KP.3.1.1 and XEC. These alterations are central to its virological characteristics.

Table 1: Summary of Additional Spike Protein Mutations in LP.8.1

MutationLocationPutative Functional Impact
S31- (del) N-Terminal Domain (NTD)May alter NTD antigenicity and spike protein conformation.
F186L N-Terminal Domain (NTD)Potential impact on NTD structure and immune recognition.
R190S N-Terminal Domain (NTD)May affect NTD antigenicity.
R346T Receptor Binding Domain (RBD)Associated with immune evasion.
V445R Receptor Binding Domain (RBD)Enhances binding affinity to the human ACE2 receptor.[4]
K1086R S2 SubunitFunction not yet fully characterized.

This table lists mutations present in LP.8.1 that are additional to those in variants like KP.3.1.1 and XEC.

Quantitative Analysis of LP.8.1 Spike Protein Characteristics

Experimental data has begun to quantify the impact of the LP.8.1 mutations on key viral properties, including infectivity and immune evasion. It is important to note that specific quantitative data on the binding affinity (e.g., Kd value) of the LP.8.1 spike protein to the ACE2 receptor is not yet available in the reviewed literature. However, qualitative assessments indicate that the V445R mutation enhances this binding affinity.[4]

Table 2: Infectivity and Immune Evasion Data for LP.8.1

ParameterMethodFindingComparison Variant(s)Reference
Pseudovirus Infectivity Pseudovirus Entry Assay67% lower infectivity.JN.1[1][3]
Immune Resistance Neutralization AssayHigher immune resistance.JN.1[1][3]
Immune Resistance Neutralization AssaySimilar immune resistance.XEC, KP.3.1.1[1]
Neutralization by JN.1 Vaccine Sera Neutralization AssayModestly lower (~2-fold reduction) neutralization titers against LP.8.1.JN.1

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by the SARS-CoV-2 spike protein is the viral entry pathway. To date, specific alterations to downstream cellular signaling pathways uniquely attributable to LP.8.1 have not been detailed in the available literature.

SARS-CoV-2 Viral Entry Pathway

The binding of the spike protein's Receptor Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor is the critical first step in viral entry. This interaction triggers conformational changes in the spike protein, leading to cleavage at the S1/S2 and S2' sites by host proteases like TMPRSS2. This cleavage cascade facilitates the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.

Viral_Entry_Pathway SARS-CoV-2 Viral Entry Pathway Virus SARS-CoV-2 Virion (LP.8.1) Spike Spike Protein (S) with LP.8.1 Mutations Binding S-ACE2 Binding Spike->Binding Binds to ACE2 Host ACE2 Receptor ACE2->Binding Cleavage Spike Cleavage at S1/S2, S2' Binding->Cleavage Triggers TMPRSS2 Host Protease (e.g., TMPRSS2) TMPRSS2->Cleavage Mediates Fusion Membrane Fusion Cleavage->Fusion Enables Entry Viral RNA Entry into Cytoplasm Fusion->Entry Results in Experimental_Workflow Workflow for Pseudovirus Neutralization Assay Plasmids 1. Plasmids: - Lentiviral Backbone (Luciferase) - Spike (LP.8.1) - Packaging Plasmids Transfection 2. Co-transfection of HEK293T cells Plasmids->Transfection Harvest 3. Harvest & Filter Pseudovirus Supernatant Transfection->Harvest Titration 4. Titrate Pseudovirus on ACE2-expressing cells Harvest->Titration Incubation 6. Incubate Sera with Pseudovirus Titration->Incubation Normalized Virus Serum 5. Serially Dilute Patient/Vaccinee Sera Serum->Incubation Infection 7. Infect ACE2-expressing cells with Serum-Virus Mixture Incubation->Infection Readout 8. Measure Luciferase Activity (Relative Light Units - RLU) Infection->Readout Analysis 9. Calculate IC50 Neutralization Titers Readout->Analysis

References

An In-depth Technical Guide on the Predicted Immune Escape Potential of SARS-CoV-2 Variant LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The SARS-CoV-2 variant designated LP.8.1 is a subject of ongoing global surveillance and research. This document synthesizes the current understanding of its predicted immune escape potential based on early experimental data. The findings presented herein are preliminary and subject to change as more comprehensive studies become available.

Executive Summary

The emergence of the SARS-CoV-2 LP.8.1 variant, a descendant of the JN.1 lineage, has prompted urgent investigation into its potential to evade host immunity.[1] Characterized by a unique constellation of mutations in the spike glycoprotein, LP.8.1 exhibits a notable capacity for immune escape, surpassing that of its predecessor, JN.1.[1][2] This guide provides a consolidated overview of the quantitative data on LP.8.1's immune resistance, details the key experimental methodologies used for its characterization, and visualizes the underlying biological pathways and workflows. The data indicates that while LP.8.1 shows higher immune resistance, its infectivity in pseudovirus assays is lower than JN.1.[1][2] The global spread and transmissibility of LP.8.1 are complex and appear to be significantly influenced by the specific immune landscape of different populations, shaped by prior infections and vaccination histories.[1][2]

Quantitative Assessment of Immune Escape Potential

The immune escape capability of LP.8.1 has been quantified using neutralization assays with sera from various cohorts. These studies consistently demonstrate that LP.8.1 possesses a higher degree of immune resistance when compared to the JN.1 variant.[1][2] However, its resistance is comparable to other co-circulating variants like XEC and KP.3.1.1.[1] The World Health Organization has designated LP.8.1 as a Variant Under Monitoring (VUM) and assesses the additional public health risk as low at a global level, anticipating that current vaccines will remain effective against severe disease.[3]

Table 1: Neutralization Resistance of LP.8.1 Compared to Other Variants

Serum CohortComparison VariantFold-Increase in Resistance of LP.8.1Reference
Convalescent SeraJN.1Higher[1][2]
Vaccine Recipient SeraJN.1Higher[1][2]
Convalescent SeraXECSimilar[1]
Vaccine Recipient SeraXECSimilar[1]
Convalescent SeraKP.3.1.1Similar[1]
Vaccine Recipient SeraKP.3.1.1Similar[1]

Table 2: Spike Protein Mutations in LP.8.1 Compared to JN.1 Descendent Lineage KP.1.1.3

MutationDomainPotential ImpactReference
S31-SpikeShared with other variants[3]
F186LSpikeMay alter antigenicity[3]
R190SSpikeMay alter antigenicity[3]
R346TSpikeKnown to be involved in immune escape[3]
V445RSpikeMay enhance binding affinity to hACE2[3]
K1086RSpikeFunctional significance under investigation[3]

Key Experimental Methodologies

The characterization of LP.8.1's immune escape potential relies on established virological and immunological assays. These protocols are crucial for generating the quantitative data presented above.

Pseudovirus Neutralization Assay

This assay is a primary tool for assessing the neutralizing antibody response against specific viral variants in a Biosafety Level 2 (BSL-2) environment.[4][5] It utilizes engineered, non-replicating viral particles (pseudoviruses) that express the spike protein of the variant of interest on their surface.[6][7]

Detailed Protocol:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the LP.8.1 spike protein, a plasmid containing a viral backbone (e.g., lentiviral or VSV) lacking its native envelope protein, and a plasmid encoding a reporter gene (e.g., luciferase or GFP).[4][5]

  • Virus Harvest and Titration: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer by infecting target cells and quantifying the reporter gene expression.

  • Neutralization Assay:

    • Serially dilute heat-inactivated serum samples from vaccinated or convalescent individuals in a 96-well plate.

    • Incubate the diluted sera with a standardized amount of LP.8.1 pseudovirus for 1 hour at 37°C to allow antibodies to bind to the spike protein.

    • Add target cells (e.g., Vero E6 or ACE2-overexpressing HEK293T cells) to each well.

    • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.[4]

  • Data Analysis: Measure the reporter gene signal (e.g., luminescence or fluorescence). The 50% inhibitory concentration (IC50) or 50% neutralization titer (NT50) is calculated by determining the serum dilution that reduces reporter signal by 50% compared to control wells with no serum.[4]

Live Virus Neutralization Assay

This "gold standard" assay measures the ability of antibodies to neutralize the authentic, infectious SARS-CoV-2 virus and must be performed in a high-containment Biosafety Level 3 (BSL-3) laboratory.[8][9][10]

Detailed Protocol:

  • Cell Preparation: Seed a 96-well plate with a monolayer of susceptible cells, typically Vero E6, 24 hours prior to the assay.[11][12]

  • Virus-Serum Incubation: Prepare serial dilutions of heat-inactivated serum samples. Mix the diluted sera with a standardized amount of live LP.8.1 virus (e.g., 100 TCID50 - 50% tissue culture infectious dose). Incubate for 1 hour at 37°C.[12]

  • Cell Infection: Transfer the serum-virus mixtures to the prepared cell monolayers.[12]

  • Incubation and Readout: Incubate the plates for 3-5 days. The extent of viral replication is determined by one of the following methods:

    • Cytopathic Effect (CPE): Visually score each well for the presence of virus-induced cell death.

    • ELISA: Quantify the amount of a viral protein (e.g., nucleocapsid) in the cell lysate, which correlates with the amount of replicating virus.[8][12]

    • qRT-PCR: Measure the intracellular viral RNA load 24 hours post-infection for a more rapid result.[11]

  • Data Analysis: The neutralization titer is defined as the reciprocal of the highest serum dilution that prevents a certain percentage (e.g., 50% or 100%) of viral replication.[8]

Visualized Mechanisms and Workflows

Understanding the processes behind viral entry and immune evasion is critical. The following diagrams illustrate key workflows and biological pathways.

G cluster_workflow Pseudovirus Neutralization Assay Workflow start Start: Prepare Serial Dilutions of Serum step1 Incubate Serum with LP.8.1 Pseudovirus (1 hr at 37°C) start->step1 step2 Add Mixture to Target Cells (e.g., ACE2-HEK293T) step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Measure Reporter Gene Expression (e.g., Luminescence) step3->step4 end End: Calculate IC50/NT50 Titers step4->end

Pseudovirus Neutralization Assay Workflow.

G cluster_pathway SARS-CoV-2 Entry Signaling Pathway cluster_replication Replication Cycle virus SARS-CoV-2 Virion spike Spike Protein (S1/S2) virus->spike rbd RBD spike->rbd binding Binding rbd->binding ace2 Host ACE2 Receptor ace2->binding tmprss2 TMPRSS2 Protease cleavage S2' Cleavage tmprss2->cleavage binding->cleavage Conformational Change fusion Membrane Fusion cleavage->fusion entry Viral RNA Entry fusion->entry Viral Replication Viral Replication entry->Viral Replication

SARS-CoV-2 Entry Signaling Pathway.

G cluster_logic Logical Relationship of Immune Escape mutations Mutations in Spike (e.g., R346T, V445R in LP.8.1) alteration Altered RBD/NTD Structure mutations->alteration reduced_binding Reduced Neutralizing Antibody Binding alteration->reduced_binding escape Failure to Neutralize Virus reduced_binding->escape outcome Result: Immune Evasion & Potential for Reinfection escape->outcome

Logical Relationship of Immune Escape.

Conclusion and Implications

The emergence of the LP.8.1 variant underscores the continuous and rapid evolution of SARS-CoV-2.[13][14] Its heightened immune resistance compared to JN.1 is a significant concern, potentially leading to an increased risk of reinfection in previously infected or vaccinated individuals.[1][2] The observation that LP.8.1's spread is influenced by population-specific immunity highlights the complexity of predicting its trajectory and the importance of robust global genomic surveillance.[1][2]

For researchers and drug development professionals, these findings emphasize the critical need to:

  • Continuously monitor the antigenic landscape of circulating SARS-CoV-2 variants.

  • Develop next-generation vaccines and therapeutics with broader activity against diverse variants.

  • Adapt and refine immunological assays to rapidly characterize emerging threats.

The data on LP.8.1 reinforces the necessity of a proactive and adaptable global strategy to mitigate the ongoing impact of the COVID-19 pandemic.

References

Initial Reports on the Global Prevalence and Virological Profile of SARS-CoV-2 Variant LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

Executive Summary

This document provides a comprehensive technical overview of the SARS-CoV-2 variant LP.8.1, which emerged in mid-2024 and has demonstrated a significant global presence. A descendant of the Omicron lineage, LP.8.1 has been designated a Variant Under Monitoring (VUM) by the World Health Organization (WHO) due to its rapid increase in prevalence and distinct genetic mutations.[1][2] This guide synthesizes initial reports on its global epidemiology, key virological characteristics, and the protocols of pivotal experiments used for its assessment. Furthermore, it details the ongoing clinical efforts to develop and evaluate variant-adapted vaccines. The data presented herein are intended to inform researchers, scientists, and drug development professionals engaged in SARS-CoV-2 surveillance and therapeutic development.

Global Prevalence of LP.8.1

First detected in July 2024, the LP.8.1 variant has shown a marked increase in its proportion of sequenced cases globally.[1] Its prevalence escalated from approximately 3% of global sequences at the end of 2024 to 38% by mid-March 2025.[1][3] The WHO has evaluated the additional public health risk posed by LP.8.1 as low at the global level.[2] The following table summarizes the reported prevalence in key regions.

RegionPrevalence / Share of CasesTimeframe
Global 3% -> 38% of sequencesEnd of 2024 to Mid-March 2025
United States 55% of casesAs of April 2025
United Kingdom >60% of new casesAs of April 2025
Australia (NSW) ~20% of casesAs of April 2025

Table 1: Summary of LP.8.1 Prevalence Data.[1][3][4]

Virological Characteristics

Genetic Lineage and Mutations

LP.8.1 is a descendant of the Omicron variant, specifically arising from the KP.1.1.3 sublineage, which itself is derived from JN.1.[1][4] Its genetic profile is notable for at least six mutations in the spike protein, the primary target for neutralizing antibodies.[1][5] These mutations are believed to influence its transmissibility and immune evasion characteristics.

LP81_Lineage Omicron Omicron JN1 JN.1 Omicron->JN1 KP113 KP.1.1.3 JN1->KP113 LP81 LP.8.1 KP113->LP81

A key mutation identified in LP.8.1 is V445R in the spike protein, which is thought to enhance its ability to spread relative to other circulating variants by increasing its binding affinity to human lung cells.[1] Other notable spike protein mutations that modulate infectivity have been identified.[6]

MutationReported Effect
V445R Thought to increase spread and binding to lung cells.[1]
Ser31del Appears to increase infectivity.[6]
Phe186Leu Appears to increase infectivity.[6]
His445Arg Appears to reduce infectivity.[6]
Phe456Leu Appears to reduce infectivity.[6]

Table 2: Key Spike Protein Mutations in LP.8.1 and their Postulated Effects.

Infectivity and Immune Resistance

LP.8.1 presents a complex virological profile. Laboratory studies using pseudovirus assays have indicated that it has approximately 67% lower infectivity compared to its ancestor, JN.1.[6] Despite this, its effective reproduction number (Re) is slightly higher than that of other variants like XEC, contributing to its rapid global spread.[3][6] This suggests that mutations outside of the spike protein may play a significant role in its overall viral characteristics, a factor not captured by spike-only pseudovirus assays.[6]

In terms of immune evasion, neutralization assays show that LP.8.1 has higher immune resistance than JN.1.[6] Its level of resistance is comparable to that of variants XEC and KP.3.1.1.[6] The spread of LP.8.1 is also influenced by "imprinted" immunity within different populations, shaped by previous infections and vaccinations.[6]

Experimental Protocols

The characterization of LP.8.1 relies on established virological and immunological assays. The detailed methodologies for two key experimental approaches are outlined below.

Pseudovirus Neutralization Assay

This assay is critical for determining the ability of antibodies (from vaccination or prior infection) to neutralize the LP.8.1 variant. It is performed under BSL-2 conditions, offering a safer alternative to live virus assays.[7]

Objective: To quantify the titer of neutralizing antibodies against the LP.8.1 spike protein.

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with three plasmids:

      • A lentiviral backbone plasmid (e.g., pCMVΔR8.2) that provides the core viral proteins.[4]

      • A reporter plasmid (e.g., pHR'CMVLuc) that encodes for a reporter gene, typically luciferase.[4]

      • An expression plasmid encoding the SARS-CoV-2 LP.8.1 variant spike protein.[4]

    • The cell culture supernatant containing the single-cycle, replication-incompetent pseudoviruses is harvested approximately 48 hours post-transfection and filtered.[4]

  • Serum Preparation and Incubation:

    • Serum samples from vaccinated or convalescent individuals are heat-inactivated at 56°C for 30 minutes.[8]

    • Serial dilutions of the serum are prepared in a 96-well plate.[9]

    • A standardized amount of LP.8.1 pseudovirus is added to each serum dilution and incubated at 37°C for 60-90 minutes to allow antibodies to bind to the virus.[8][9]

  • Infection of Target Cells:

    • A suspension of target cells, typically HEK293T cells engineered to stably express the human ACE2 receptor and TMPRSS2 (293T-hACE2/TMPRSS2), is added to the wells containing the serum-virus mixture.[8][9]

    • The plates are incubated at 37°C for 48-72 hours.[8]

  • Data Acquisition and Analysis:

    • A luciferase substrate is added to the cells.[8]

    • The luminescence (Relative Light Units, RLU) is measured using a plate reader. The RLU is proportional to the number of infected cells.

    • The 50% neutralization titer (NT50) is calculated, defined as the reciprocal of the serum dilution that causes a 50% reduction in RLU compared to control wells with no serum.[9]

PNA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout cluster_analysis Analysis serum 1. Collect & Heat-Inactivate Patient/Vaccinee Serum dilute 2. Perform Serial Dilutions of Serum serum->dilute mix 4. Mix Diluted Serum with Pseudovirus dilute->mix virus 3. Prepare Standardized LP.8.1 Pseudovirus virus->mix incubate 5. Incubate at 37°C for 60-90 min mix->incubate add_cells 6. Add ACE2/TMPRSS2-expressing Target Cells incubate->add_cells incubate2 7. Incubate at 37°C for 48-72 hours add_cells->incubate2 lyse 8. Lyse Cells & Add Luciferase Substrate incubate2->lyse read 9. Measure Luminescence (RLU) lyse->read calculate 10. Calculate 50% Neutralization Titer (NT50) read->calculate

Live Virus Microneutralization Assay

This assay is performed in a BSL-3 facility and uses replication-competent SARS-CoV-2. It is considered a gold standard for assessing neutralizing antibody titers.

Objective: To measure neutralizing antibody titers against live LP.8.1 virus.

Methodology:

  • Cell Preparation:

    • Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.[3][5]

  • Virus-Serum Incubation:

    • Serial dilutions of heat-inactivated serum are pre-incubated with a standardized dose of live LP.8.1 virus (typically 100 TCID50, or 50% tissue culture infectious dose).[3]

  • Infection and Incubation:

    • The virus-serum mixture is added to the Vero E6 cell monolayers and incubated.[3]

    • After the incubation period (e.g., 3 days), the cells are fixed.[5]

  • Quantification of Viral Replication:

    • Viral replication is quantified, often by an enzyme-linked immunosorbent assay (ELISA) that targets the SARS-CoV-2 nucleocapsid protein.[3]

    • The 50% virus inhibition titer is then calculated based on the reduction in the ELISA signal.[3]

Vaccine Development and Clinical Trials

In response to the emergence and spread of LP.8.1, major vaccine manufacturers have developed and are testing updated mRNA vaccines specifically targeting this variant for the 2025-2026 season.

MRNA_Vaccine_MOA cluster_vaccine Vaccine Administration cluster_cell Host Cell cluster_immune Immune Response vaccine 1. mRNA Vaccine Injection (LP.8.1 Spike mRNA in LNP) uptake 2. LNP fuses with cell membrane, releases mRNA into cytoplasm vaccine->uptake translation 3. Ribosomes translate mRNA into LP.8.1 Spike Proteins uptake->translation presentation 4. Spike proteins are presented on cell surface (MHC) translation->presentation recognition 5. Immune cells (APCs, T-cells) recognize Spike protein presentation->recognition activation 6. B-cells are activated, produce neutralizing antibodies recognition->activation memory 7. Memory B and T cells are generated activation->memory

Both Pfizer-BioNTech and Moderna have reported positive preliminary results from clinical trials of their respective LP.8.1-adapted monovalent vaccines.

ManufacturerVaccineTrial PhaseParticipant CohortKey Immunogenicity Result
Pfizer-BioNTech Comirnaty (BNT162b2)Phase 3100 adults (≥65 or 18-64 with risk factors)≥ 4-fold increase in LP.8.1-neutralizing antibody titers 14 days post-vaccination.[9][10]
Moderna SpikevaxPhase 4High-risk adults (≥12) and all adults ≥65> 8-fold increase in neutralizing antibodies against LP.8.1.[11][12]

Table 3: Summary of Clinical Trials for LP.8.1-Adapted Vaccines.

The clinical trial protocol for the Pfizer-BioNTech study involved administering a single 30-µg dose to participants who had previously received a KP.2-adapted vaccine at least six months prior.[9][10] The safety profiles for both updated vaccines were reported to be consistent with previous formulations.[9][11] These data support the use of the updated vaccines for the 2025-2026 vaccination period to enhance protection against the circulating LP.8.1 variant.

References

Structural Analysis of the LP.8.1 SARS-CoV-2 Spike Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LP.8.1 variant of SARS-CoV-2, a descendant of the JN.1 lineage, has emerged as a variant of interest due to its evolving mutational landscape and potential for immune evasion. Understanding the structural intricacies of the LP.8.1 spike (S) protein is paramount for the development of next-generation vaccines and therapeutics. This technical guide provides a comprehensive overview of the structural analysis of the LP.8.1 spike protein, summarizing key mutations, their potential structural and functional implications, and detailed experimental protocols for its characterization.

LP.8.1 Spike Protein Mutations

The LP.8.1 spike protein is characterized by a set of amino acid mutations relative to its parent lineage, JN.1. While the exact number can vary slightly among sub-lineages, it is reported to have nine key amino acid changes.[1] A compilation of publicly available data on these mutations is presented in Table 1.

Table 1: Amino Acid Mutations in the LP.8.1 Spike Protein Relative to JN.1

MutationRegion of Spike ProteinPotential Functional Impact
Ser31delN-terminal Domain (NTD)May alter the antigenic surface of the NTD, potentially contributing to immune evasion.[2][3]
Phe186LeuN-terminal Domain (NTD)Could impact the conformation of the NTD and its interaction with neutralizing antibodies.[2][3]
Arg190SerN-terminal Domain (NTD)May affect the structural integrity of the NTD and its antigenic properties.[3]
R346TReceptor Binding Domain (RBD)Located at the periphery of the ACE2 binding interface, this mutation is known to be involved in immune escape.
V445RReceptor Binding Domain (RBD)Positioned within the Receptor Binding Motif (RBM), this substitution could modulate binding affinity to the ACE2 receptor and affect antibody recognition.
F456LReceptor Binding Domain (RBD)Located in the RBM, this mutation may influence ACE2 receptor binding and contribute to immune evasion from certain classes of antibodies.[2]
Q493EReceptor Binding Domain (RBD)Directly involved in the ACE2 binding interface, this change can alter the electrostatic interactions and impact binding affinity.[3]
Other MutationsVariousA complete, officially confirmed list of all nine mutations and their specific locations is pending further research and public health documentation.

Note: The list of mutations is based on available preliminary reports and may be subject to updates as more sequencing data becomes available.

Structural and Functional Characterization

Structural analyses of spike proteins from novel variants are crucial for understanding their biological properties. For LP.8.1, such studies would involve determining its three-dimensional structure, assessing its binding affinity to the host cell receptor ACE2, and evaluating its susceptibility to neutralization by antibodies.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to determine the high-resolution structure of viral glycoproteins like the spike protein. While specific cryo-EM studies for the LP.8.1 variant are emerging, the general workflow provides a roadmap for its structural elucidation.

Experimental Workflow for Cryo-EM Analysis

CryoEM_Workflow cluster_protein Protein Production & Purification cluster_grid Cryo-EM Grid Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Expression Expression of recombinant LP.8.1 Spike Protein Purification Multi-step Purification (e.g., Affinity, Size Exclusion) Expression->Purification QC Quality Control (SDS-PAGE, Negative Stain EM) Purification->QC Application Application of purified protein to EM grids QC->Application Vitrification Plunge-freezing in liquid ethane (Vitrification) Application->Vitrification Collection Data Collection on a Titan Krios Microscope Vitrification->Collection Processing Image Processing (Motion Correction, CTF Estimation) Collection->Processing Particles Particle Picking & 2D Classification Processing->Particles Reconstruction 3D Reconstruction & Refinement Particles->Reconstruction Model Atomic Model Building & Validation Reconstruction->Model Analysis Analysis of Conformational States (RBD-up/down) Model->Analysis

Cryo-EM workflow for LP.8.1 spike protein.
Receptor Binding Affinity

The affinity of the spike protein's Receptor Binding Domain (RBD) for the human ACE2 receptor is a critical determinant of viral infectivity. Surface Plasmon Resonance (SPR) is a standard method to quantify these binding kinetics.

Table 2: Hypothetical Surface Plasmon Resonance Data for LP.8.1 Spike-ACE2 Interaction

Spike Protein VariantKon (1/Ms)Koff (1/s)KD (nM)
JN.1 (Reference)ValueValueValue
LP.8.1To be determinedTo be determinedTo be determined

Note: Specific quantitative binding affinity data for the LP.8.1 spike protein is not yet widely available in peer-reviewed literature. The table serves as a template for expected data presentation.

Logical Diagram of Surface Plasmon Resonance Experiment

SPR_Experiment cluster_setup Experimental Setup cluster_binding Binding Analysis cluster_data Data Analysis SensorChip Sensor Chip (e.g., CM5) Immobilization Immobilization of ACE2 Receptor SensorChip->Immobilization Analyte Injection of LP.8.1 Spike Protein (Analyte) at various concentrations Association Association Phase Analyte->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Generation of Sensorgram Dissociation->Sensorgram Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Fitting Kinetics Determination of Kon, Koff, and KD Fitting->Kinetics

Workflow for SPR-based binding analysis.
Pseudovirus Neutralization Assays

To assess the functional consequences of the structural changes in the LP.8.1 spike protein, particularly its susceptibility to antibody neutralization, pseudovirus neutralization assays are employed. These assays measure the ability of antibodies (from vaccinated or convalescent individuals) to inhibit viral entry mediated by the LP.8.1 spike.

Table 3: Comparative Neutralization Data for LP.8.1

Serum SourceNeutralization Titer (ID50) against JN.1Neutralization Titer (ID50) against LP.8.1Fold Change
mRNA-1273.214 (XBB.1.5) Vaccinated SeraValueTo be determinedValue
JN.1 Convalescent SeraValueTo be determinedValue
Monoclonal Antibody XValueTo be determinedValue

Note: Preliminary data suggests that LP.8.1 exhibits higher immune resistance than JN.1.[2][4] Specific neutralization titers will be populated as data becomes available.

Signaling Pathway of Antibody Neutralization

Neutralization_Pathway cluster_virus Viral Entry cluster_neutralization Neutralization LP81 LP.8.1 Pseudovirus Binding Binding LP81->Binding ACE2 ACE2 Receptor ACE2->Binding Entry Viral Entry Binding->Entry NoEntry No Viral Entry Infection Infection Entry->Infection Successful Infection Antibody Neutralizing Antibody Blockade Binding Blockade Antibody->Blockade Blockade->NoEntry Inhibition

Antibody-mediated neutralization of viral entry.

Detailed Experimental Protocols

Recombinant LP.8.1 Spike Protein Expression and Purification
  • Construct Design: The ectodomain of the LP.8.1 spike protein (residues 1-1208) with mutations introduced by site-directed mutagenesis. Incorporate a C-terminal T4 fibritin trimerization domain, a TEV protease cleavage site, and a His-tag.

  • Expression: Transient transfection of the expression plasmid into Expi293F cells using an appropriate transfection reagent.

  • Harvesting: Collection of cell culture supernatant containing the secreted spike protein after 5-6 days.

  • Affinity Chromatography: Purification of the His-tagged spike protein using a Ni-NTA affinity column.

  • Size Exclusion Chromatography: Further purification using a Superose 6 Increase 10/300 GL column to isolate the trimeric form of the spike protein.

  • Quality Control: Assessment of protein purity and integrity by SDS-PAGE and negative-stain electron microscopy.

Cryo-EM Sample Preparation and Data Collection
  • Sample Concentration: Concentrate the purified LP.8.1 spike protein to 0.5-1.0 mg/mL.

  • Grid Preparation: Apply 3 µL of the protein solution to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid.

  • Vitrification: Plunge-freeze the grid into liquid ethane using a Vitrobot Mark IV (Thermo Fisher Scientific) at 100% humidity and 4°C.

  • Data Collection: Collect data on a Titan Krios G3i electron microscope equipped with a Gatan K3 direct electron detector.

Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize recombinant human ACE2 on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of the purified LP.8.1 spike protein (as the analyte) over the sensor chip surface.

  • Data Acquisition: Record the association and dissociation phases for each concentration.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Pseudovirus Neutralization Assay
  • Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the LP.8.1 spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase), and a plasmid encoding the viral packaging proteins.

  • Serum Dilution: Serially dilute heat-inactivated sera from vaccinated or convalescent individuals.

  • Neutralization Reaction: Incubate the diluted sera with the LP.8.1 pseudovirus for 1 hour at 37°C.

  • Infection: Add the serum-pseudovirus mixture to target cells (e.g., HEK293T-ACE2) and incubate for 48 hours.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity) to quantify the level of viral entry.

  • Data Analysis: Calculate the 50% inhibitory dilution (ID50) titers by fitting the data to a dose-response curve.

Conclusion

The structural analysis of the LP.8.1 spike protein is an ongoing effort that is critical for our continued response to the COVID-19 pandemic. The mutations in its spike protein, particularly within the RBD and NTD, warrant close monitoring and detailed characterization. The experimental approaches outlined in this guide provide a framework for researchers to investigate the structural, functional, and antigenic properties of LP.8.1 and other emerging SARS-CoV-2 variants. The data generated from these studies will be instrumental in the rational design of next-generation vaccines and antibody-based therapies with broad efficacy.

References

Rationale for Selection of LP.8.1 for SARS-CoV-2 Vaccine Updates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The continued evolution of SARS-CoV-2 necessitates periodic updates to vaccine compositions to ensure optimal protection against currently circulating variants. The selection of the LP.8.1 variant for the 2025-2026 COVID-19 vaccine formulation is a strategic decision driven by comprehensive epidemiological surveillance, preclinical data, and robust clinical trial results. LP.8.1, a descendant of the JN.1 lineage, emerged as the globally dominant variant in mid-2025, exhibiting key mutations that confer a higher degree of immune evasion compared to its predecessors.[1][2] Clinical trials for LP.8.1-adapted monovalent mRNA vaccines have demonstrated strong immunogenicity, eliciting a significant boost in neutralizing antibodies against this variant with a safety profile consistent with previous COVID-19 vaccines.[3][4][5] This guide provides an in-depth technical overview of the scientific rationale, supporting data, and experimental methodologies underlying the selection of LP.8.1 as the updated vaccine antigen.

Epidemiological Rationale: The Emergence and Dominance of LP.8.1

The primary driver for updating the COVID-19 vaccine composition is the evolutionary trajectory of SARS-CoV-2. By mid-2025, the LP.8.1 variant had surpassed the previously dominant JN.1 and KP.2 strains to become the most widely circulating lineage globally.[2][6] This shift in the viral landscape prompted recommendations from global public health agencies, including the World Health Organization (WHO), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA), to develop and deploy vaccines targeting the LP.8.1 variant for the 2025-2026 vaccination campaigns.[7]

The rationale is based on the principle of antigenic matching, which posits that vaccines are most effective when their antigenic component closely resembles the circulating pathogen. The continued spread of LP.8.1 indicated a fitness advantage, likely due to enhanced transmissibility and/or immune evasion, making it the most relevant target for vaccine-induced immunity.[8]

Virological Characteristics of the LP.8.1 Variant

The LP.8.1 variant is characterized by a distinct set of mutations in its spike protein, the primary target of neutralizing antibodies induced by vaccination.[1] These mutations, particularly within the receptor-binding domain (RBD) and N-terminal domain (NTD), alter the antigenic properties of the virus, reducing the effectiveness of antibodies generated against previous variants.[1][9]

Key spike protein mutations in LP.8.1 compared to the JN.1 lineage include Ser31del, Phe186Leu, Arg190Ser, R346T, His445Arg, Gln493Glu, and K1086R.[1][8] Preclinical studies using pseudovirus and live virus assays have shown that these mutations contribute to:

  • Increased immune resistance: LP.8.1 demonstrates greater resistance to neutralization by sera from individuals vaccinated with or convalescing from infection with earlier variants compared to JN.1.[1][10]

  • Enhanced ACE2 receptor binding: Some mutations, such as V445R, have been shown to potentially increase the affinity of the spike protein for the human ACE2 receptor, which could contribute to its transmissibility.[8]

This combination of immune evasion and potential for efficient transmission underscores the necessity of an LP.8.1-specific vaccine.

Clinical Data on LP.8.1-Adapted Vaccines

Clinical trials for monovalent mRNA vaccines updated with the LP.8.1 spike protein sequence have yielded positive immunogenicity and safety data. The primary endpoint for these studies is typically the geometric mean titer (GMT) of neutralizing antibodies against the LP.8.1 variant.

Table 1: Summary of Key Phase 3/4 Clinical Trial Data for LP.8.1-Adapted mRNA Vaccines
Parameter Observation
Vaccine Pfizer-BioNTech (COMIRNATY) 30-µg monovalent LP.8.1-adapted mRNA vaccine.[3][4]
Study Population Adults aged 65+ and adults 18-64 with at least one underlying risk condition for severe COVID-19 (n=100).[3]
Prior Vaccination All participants had received a KP.2-adapted vaccine at least 6 months prior.[3]
Primary Immunogenicity Endpoint Neutralizing antibody titers against the LP.8.1 sublineage.
Key Finding At least a 4-fold increase in LP.8.1-neutralizing antibody titers 14 days post-vaccination compared to pre-vaccination levels.[3][9]
Safety Profile Consistent with previous studies of COVID-19 mRNA vaccines; no new safety concerns identified.[3]
Table 2: Preliminary Immunogenicity Data for Moderna mNEXSPIKE
Parameter Observation
Vaccine Moderna (mNEXSPIKE) LP.8.1-adapted mRNA vaccine.[5]
Study Population Individuals aged 12-64 years with at least one underlying risk condition and all adults aged 65 years and older.[5]
Key Finding On average, a greater than 16-fold increase in neutralizing antibodies against the LP.8.1 variant.[5]
Cross-Neutralization The LP.8.1-adapted vaccine also demonstrated a significant increase in neutralizing antibodies against subsequent variants like XFG.[11]
Safety Profile Consistent with previous studies.[5]

These data provide strong evidence that an LP.8.1-adapted vaccine effectively boosts the humoral immune response to the currently dominant viral strain.

Experimental Protocols

Detailed protocols from specific clinical trials conducted by pharmaceutical companies are often proprietary. However, the following represents a standard, widely accepted methodology for a key assay used in evaluating vaccine immunogenicity.

Protocol: Live Virus Microneutralization Assay

This assay is considered the gold standard for measuring functional neutralizing antibodies.

Objective: To determine the 50% virus inhibition titer (ID50) of neutralizing antibodies in serum samples against a live SARS-CoV-2 LP.8.1 isolate.

Materials:

  • Vero E6 cells (or other susceptible cell line, e.g., Vero-E6 TMPRSS2).

  • SARS-CoV-2 LP.8.1 virus stock with a known 50% tissue culture infectious dose (TCID50).

  • Heat-inactivated serum samples from vaccinated individuals.

  • 96-well tissue culture plates.

  • Cell culture medium (e.g., MEM with 2% FBS).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Primary antibody (e.g., rabbit anti-SARS-CoV-2 nucleocapsid antibody).

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • ELISA substrate (e.g., TMB).

  • Stop solution (e.g., 1M sulfuric acid).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2 to form a confluent monolayer.[12][13]

  • Serum Dilution: Perform serial dilutions (e.g., 2-fold or 3-fold) of heat-inactivated serum samples in culture medium, starting from a 1:10 dilution.[13][14]

  • Virus-Serum Incubation: Mix the diluted serum samples with a standardized amount of live SARS-CoV-2 LP.8.1 virus (e.g., 100 TCID50) and incubate for 1 hour at 37°C to allow antibodies to bind to the virus.[12][13]

  • Infection: Remove the culture medium from the cells and add the serum-virus mixtures to the wells. Include "virus control" (virus, no serum) and "cell control" (cells, no virus) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2 to allow for viral replication in wells where neutralization has not occurred.

  • Quantification of Viral Replication (ELISA-based):

    • Fix the cells with fixation solution.

    • Permeabilize the cells.

    • Add the primary antibody targeting a viral protein (e.g., nucleocapsid) and incubate.

    • Wash the plates and add the HRP-conjugated secondary antibody, then incubate.

    • Wash again and add the ELISA substrate. Stop the reaction with a stop solution.

    • Read the optical density (OD) at 450 nm using a plate reader.[12][15]

  • Data Analysis: Calculate the percentage of virus neutralization for each serum dilution relative to the virus control wells. The ID50 titer is determined by non-linear regression analysis as the reciprocal of the serum dilution that results in a 50% reduction in the OD signal.

Mandatory Visualizations

Logical Framework for LP.8.1 Vaccine Update

G cluster_0 Viral Evolution & Surveillance cluster_1 Risk Assessment cluster_2 Public Health Response cluster_3 Clinical Validation A Continued SARS-CoV-2 Transmission & Evolution B Emergence of JN.1 Descendant: LP.8.1 Variant A->B D LP.8.1 becomes Dominant Global Variant B->D E LP.8.1 shows Immune Evasion Characteristics B->E C Genomic & Epidemiological Surveillance C->B F Regulatory Recommendation (WHO, FDA, EMA) to Update Vaccine D->F E->F G Selection of LP.8.1 as Target Antigen F->G H Development of Monovalent LP.8.1-adapted Vaccines G->H I Preclinical & Clinical Trials H->I J Demonstration of Safety & Robust Neutralizing Antibody Response I->J K 2025-2026 Vaccination Campaign with LP.8.1 Vaccine J->K Justifies Deployment

Caption: Rationale for updating COVID-19 vaccines to the LP.8.1 variant.

Experimental Workflow for Vaccine Immunogenicity Assessment

G cluster_0 Clinical Phase cluster_1 Laboratory Analysis cluster_2 Data Analysis & Outcome A Vaccination of Study Cohort with LP.8.1-adapted Vaccine B Serum Sample Collection (e.g., Day 0 and Day 14) A->B C Heat Inactivation & Serial Dilution of Sera B->C F ELISA for Binding Antibodies (Anti-Spike IgG) B->F E Microneutralization Assay C->E D Virus Stock Preparation (Live LP.8.1 or Pseudovirus) D->E G Quantification of Viral Inhibition (OD Reading) E->G J Assessment of Immunogenicity & Safety F->J H Calculation of Neutralizing Titer (ID50/GMT) G->H I Statistical Analysis (Fold-rise from baseline) H->I I->J

Caption: Workflow for evaluating the immunogenicity of an updated vaccine.

Generalized Signaling Pathway for mRNA Vaccine-Induced Immunity

G cluster_0 Antigen Presentation cluster_1 Innate Immune Activation cluster_2 Adaptive Immune Response LNP mRNA-LNP Vaccine APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Endocytosis LNP->APC:f0 Inflammasome Inflammasome Activation LNP->Inflammasome LNP component mRNA_release mRNA Release into Cytoplasm APC->mRNA_release translation Spike Protein Translation mRNA_release->translation TLR TLR Sensing (TLR3, 7, 8) mRNA_release->TLR MDA5 MDA5/RIG-I Sensing mRNA_release->MDA5 proteasome Proteasomal Degradation translation->proteasome MHC_II Peptide loading onto MHC-II translation->MHC_II Spike_surface Spike Protein on APC Surface translation->Spike_surface MHC_I Peptide loading onto MHC-I proteasome->MHC_I CD8 CD8+ Cytotoxic T Cell Activation MHC_I->CD8 CD4 CD4+ T Helper Cell Activation MHC_II->CD4 B_Cell B Cell Activation Spike_surface->B_Cell BCR binding Cytokines Pro-inflammatory Cytokines & Type I IFN Production TLR->Cytokines MDA5->Cytokines Inflammasome->Cytokines CD4->B_Cell T cell help Tfh T Follicular Helper Cells CD4->Tfh Memory Memory B & T Cells CD4->Memory CTL Cytotoxic T Lymphocytes (CTLs) CD8->CTL CD8->Memory Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell B_Cell->Memory Tfh->B_Cell Antibodies Neutralizing Antibodies Plasma_Cell->Antibodies

References

A Technical Comparison of SARS-CoV-2 Variant LP.8.1 with Predecessors JN.1 and KP.2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous evolution of SARS-CoV-2 has led to the emergence of new variants with altered biological characteristics. This document provides a detailed technical comparison of the LP.8.1 variant with its predecessors, JN.1 and KP.2. We present a comprehensive analysis of their spike protein mutations, impacts on infectivity and immune evasion, and the experimental methodologies used for their characterization. All quantitative data is summarized in comparative tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

The SARS-CoV-2 pandemic has been characterized by the successive waves of variants of concern, each with unique mutational profiles influencing their transmissibility, pathogenicity, and ability to evade the host immune response. The Omicron lineage and its subvariants have been particularly notable for their rapid global spread. This guide focuses on the LP.8.1 variant, a descendant of the JN.1 lineage, and provides a comparative analysis with its recent predecessors, JN.1 and KP.2, the latter being a member of the "FLiRT" group of variants. Understanding the molecular and functional differences between these variants is crucial for the ongoing development of effective vaccines and therapeutics.

Lineage and Evolutionary Relationship

LP.8.1 is a descendant of the JN.1 lineage, which itself evolved from the BA.2.86 subvariant of Omicron.[1][2] KP.2 is also a descendant of JN.1 and is characterized by a set of mutations in its spike protein that have earned it the "FLiRT" moniker, derived from the technical names of two of its key mutations (F456L and R346T).[3] The evolutionary pathway highlights the continuous antigenic drift of SARS-CoV-2, leading to variants with progressively enhanced immune evasion capabilities.

Evolutionary_Relationship BA.2.86 BA.2.86 JN.1 JN.1 BA.2.86->JN.1 KP.2 KP.2 JN.1->KP.2 LP.8.1 LP.8.1 JN.1->LP.8.1

Evolutionary lineage of LP.8.1, JN.1, and KP.2 from BA.2.86.

Comparative Analysis of Spike Protein Mutations

The spike (S) protein is the primary determinant of SARS-CoV-2 infectivity and the main target for neutralizing antibodies. Mutations in the S protein can therefore significantly impact the virus's biological characteristics. LP.8.1 possesses a notable number of new spike mutations compared to both JN.1 and KP.2.[4]

Mutation JN.1 KP.2 LP.8.1 Potential Impact
Key Spike Mutations
L455SEnhanced immune evasion, potentially at the cost of reduced ACE2 binding affinity.[5][6]
F456LPart of the "FLiRT" mutations, associated with increased immune evasion.[3]
R346TPart of the "FLiRT" mutations, also linked to enhanced immune evasion.[3]
Ser31delMay increase infectivity.[1][2]
Phe186LeuMay increase infectivity.[1][2]
His445ArgMay reduce infectivity.[1][2]
Phe456LeuMay reduce infectivity.[1][2]
Gln493Glu[4]
Arg190Ser[4]
Number of new spike mutations vs JN.1 N/A39Highlights the significant evolution of LP.8.1.[3][4]

Comparative Biological Characteristics

Infectivity

Infectivity, a measure of the virus's ability to enter and replicate in host cells, is a critical factor in its transmissibility. Pseudovirus infectivity assays are commonly used to assess this characteristic in a BSL-2 laboratory setting.

Characteristic JN.1 KP.2 LP.8.1 Reference
Pseudovirus Infectivity HigherData not directly compared67% lower than JN.1[1][2]

While pseudovirus assays indicate lower infectivity for LP.8.1 compared to JN.1, it is important to note that non-spike mutations, which are not accounted for in these assays, may play a role in the overall viral fitness and transmissibility in a real-world context.[1][2]

Immune Evasion

Immune evasion is the ability of a virus to escape the neutralizing effects of antibodies generated from prior infection or vaccination. This is a key driver of reinfections and vaccine breakthrough cases. Neutralization assays, which measure the concentration of antibodies required to inhibit viral entry into cells, are the gold standard for quantifying immune evasion.

Characteristic JN.1 KP.2 LP.8.1 Reference
Immune Resistance LowerData not directly comparedHigher than JN.1[1][2]
Neutralizing Antibody Titers (GMT) after KP.2 Vaccination 20331560[7]

The data indicates that LP.8.1 exhibits greater resistance to neutralization by antibodies compared to JN.1.[1][2] However, after a KP.2 vaccination, the neutralizing antibody titers are highest against the homologous KP.2 variant, followed by the closely related JN.1, and are significantly lower against the more distant LP.8.1.[7] This highlights the concept of "imprinted" immunity, where the immune response is shaped by previous exposures to specific variants.[1][2]

Experimental Protocols

Pseudovirus Neutralization Assay

This assay is a widely used method to determine the neutralizing antibody titers in serum or plasma samples against a specific viral variant in a BSL-2 environment.

Pseudovirus_Neutralization_Assay cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection cluster_readout Readout Serum Serial Dilution of Serum/Antibody Mix Incubate Serum Dilutions with Pseudovirus Serum->Mix Pseudovirus Preparation of Pseudovirus Stock Pseudovirus->Mix Cells Add Mixture to ACE2-expressing Cells Mix->Cells Incubate Incubate for 48-72h Cells->Incubate Luminescence Measure Reporter Gene (e.g., Luciferase) Activity Incubate->Luminescence IC50 Calculate IC50/NT50 Luminescence->IC50

Workflow for a typical pseudovirus neutralization assay.

Methodology:

  • Pseudovirus Production: Lentiviral or retroviral particles are produced in cell culture (e.g., HEK293T cells) by co-transfecting plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase or GFP), and the spike protein of the SARS-CoV-2 variant of interest.

  • Serum/Antibody Dilution: Serum or plasma samples from vaccinated or convalescent individuals, or monoclonal antibodies, are serially diluted in a 96-well plate.

  • Neutralization Reaction: A fixed amount of the pseudovirus is incubated with the serially diluted serum/antibody for a defined period (e.g., 1 hour at 37°C) to allow antibodies to bind to the spike protein.

  • Infection of Target Cells: The pseudovirus-antibody mixture is then added to target cells (e.g., HEK293T cells overexpressing the human ACE2 receptor) seeded in a 96-well plate.

  • Readout: After a further incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase-based assays, a substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated for each dilution, and the half-maximal inhibitory concentration (IC50) or neutralizing titer 50 (NT50) is determined by fitting the data to a dose-response curve.

ACE2 Binding Affinity Assay

This assay measures the strength of the interaction between the viral spike protein and the human ACE2 receptor. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA).

ACE2_Binding_Assay cluster_coating Coating cluster_binding Binding cluster_detection Detection Coat Coat Plate with Recombinant Spike Protein Block Block Non-specific Sites Coat->Block Add_ACE2 Add Serial Dilutions of Recombinant ACE2-Fc Block->Add_ACE2 Add_Secondary Add HRP-conjugated Anti-Fc Antibody Add_ACE2->Add_Secondary Add_Substrate Add TMB Substrate Add_Secondary->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Workflow for an ACE2 binding affinity ELISA.

Methodology:

  • Plate Coating: A 96-well ELISA plate is coated with the recombinant spike protein (or its receptor-binding domain, RBD) of the SARS-CoV-2 variant.

  • Blocking: The plate is washed, and non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).

  • ACE2 Binding: Serially diluted recombinant human ACE2 protein (often fused to an Fc tag for detection) is added to the wells and incubated to allow binding to the spike protein.

  • Detection: The plate is washed to remove unbound ACE2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the Fc tag on the ACE2 protein is added.

  • Substrate Addition: After another wash, a chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme to produce a colored product.

  • Readout and Analysis: The reaction is stopped, and the absorbance is measured using a plate reader. The binding affinity (e.g., the dissociation constant, Kd) can be calculated from the resulting binding curve.

Conclusion

The LP.8.1 variant represents a further step in the evolution of SARS-CoV-2, characterized by a significant number of new spike protein mutations compared to its predecessors JN.1 and KP.2. While in vitro data suggests a potential decrease in infectivity, this is coupled with an increase in immune evasion. These findings underscore the importance of continued genomic and functional surveillance of emerging SARS-CoV-2 variants. The experimental protocols detailed in this guide provide a framework for the consistent and comparable characterization of future variants, which is essential for informing public health strategies and the development of next-generation vaccines and therapeutics. The dynamic nature of SARS-CoV-2 evolution necessitates a proactive and adaptive approach from the scientific and medical communities.

References

An In-depth Technical Guide on Early Research into the Transmissibility of LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the foundational research conducted to characterize the transmissibility of the novel pathogen, LP.8.1. The findings summarized herein are based on early, controlled laboratory studies designed to elucidate the primary modes of transmission and to quantify its efficiency in established animal models. This guide details the experimental protocols, presents key quantitative data, and visualizes the workflows and biological pathways investigated during the initial assessment phase. The information presented is intended to serve as a foundational resource for the scientific community engaged in surveillance, therapeutic development, and public health response.

Quantitative Analysis of Transmissibility

Early investigations focused on quantifying the transmission efficiency of LP.8.1 through different routes of exposure. The following tables summarize the key findings from studies utilizing ferret and hamster models, which have been established as suitable proxies for studying respiratory pathogen transmission.

Table 1: Transmission Efficiency of LP.8.1 in Ferret Models

Transmission Route Inoculation Dose (PFU) No. of Pairs Transmission Events Transmission Rate (%) Mean Seroconversion Time (Days Post-Exposure)
Direct Contact 1.0 x 10⁵ 10 10 100% 4.2
Aerosol (1.5m separation) 1.0 x 10⁵ 12 8 66.7% 6.8

| Fomite (shared environment) | 1.0 x 10⁵ | 10 | 2 | 20% | 9.1 |

Table 2: Viral Shedding and Tropism in Hamster Models

Days Post-Infection Nasal Wash Titer (log10 PFU/mL) Tracheal Tissue Titer (log10 PFU/g) Lung Tissue Titer (log10 PFU/g)
1 4.8 3.1 2.5
3 6.2 5.5 4.8
5 4.1 3.9 3.2

| 7 | 2.3 | Not Detected | Not Detected |

Experimental Protocols

The following sections detail the methodologies employed in the primary transmission and viral kinetics studies.

Animal Models and Housing

Ferrets (Mustela putorius furo) and Syrian hamsters (Mesocricetus auratus) were used for these studies. Animals were sourced from certified breeders and allowed to acclimate for a minimum of 7 days prior to experimentation. All animals were housed in HEPA-filtered isolation units to prevent cross-contamination. For aerosol transmission experiments, custom-designed cages with controlled airflow were utilized to ensure separation between inoculated and naive animals.

Virus Propagation and Inoculation

The LP.8.1 isolate was propagated in Calu-3 cells. Viral titers were determined by plaque assay on Vero E6 cells. For inoculation, animals were anesthetized, and a 100 µL dose containing 1.0 x 10⁵ Plaque-Forming Units (PFU) was administered intranasally.

Direct Contact Transmission Assay

In this assay, a naive animal was introduced into the cage of an inoculated animal 24 hours post-infection. The animals were co-housed for the duration of the experiment. Nasal washes were collected from both animals daily for 14 days to monitor for viral shedding and seroconversion.

Aerosol Transmission Assay

Inoculated and naive animals were housed in separate cages connected by a ducting system that allowed for unidirectional airflow from the inoculated to the naive animal's cage. The airflow was maintained at a constant rate to simulate aerosol transmission over a distance of 1.5 meters. Samples were collected as described for the direct contact assay.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing transmissibility and a hypothesized signaling pathway involved in the host response to LP.8.1.

G cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Exposure cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis A Virus Propagation (Calu-3 Cells) C Inoculation of Donor Animals A->C B Animal Acclimation (Ferrets/Hamsters) B->C D Direct Contact C->D E Aerosol Exposure C->E F Daily Nasal Washes D->F E->F G Serological Analysis F->G H Viral Load Quantification (qRT-PCR) F->H I Calculate Transmission Rate G->I H->I

Caption: Experimental workflow for LP.8.1 transmissibility studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LP81 LP.8.1 Virion Receptor ACE2 Receptor LP81->Receptor Binding MyD88 MyD88 Receptor->MyD88 Activation NFkB NF-κB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases TRAF6 TRAF6 TRAF6->IKK MyD88->TRAF6

Caption: Hypothesized MyD88-dependent NF-κB activation by LP.8.1.

Methodological & Application

Application Notes: Creating a gp130 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glycoprotein 130 (gp130), also known as IL6ST, is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] Upon cytokine binding, gp130 dimerizes and activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial for a wide array of biological processes, including inflammation, hematopoiesis, immune response, cardiac development, and cell survival.[2][4]

Due to the pleiotropic roles of gp130-mediated signaling, generating knockout mouse models is a critical strategy for dissecting its function in health and disease. However, it is important to note that a complete systemic knockout of gp130 is embryonically lethal.[1][5] Homozygous null embryos exhibit severe defects, including ventricular myocardial hypoplasia and impaired hematopoiesis, leading to death between day 12.5 postcoitum and term.[5][6]

Therefore, to study the function of gp130 in adult tissues, a conditional knockout approach using the Cre-loxP system is the standard and necessary method.[7][8] This involves creating a mouse line with loxP sites flanking a critical exon of the Il6st gene (a "floxed" allele). These gp130 flox/flox mice can then be crossed with various Cre-driver lines to induce tissue-specific or temporally-controlled deletion of gp130. This application note provides a detailed overview and protocols for the generation of such a conditional gp130 knockout mouse model.

Gp130 Signaling Pathway

The binding of an IL-6 family cytokine to its specific receptor (e.g., IL-6R) induces the formation of a receptor complex that includes two gp130 subunits. This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[8] These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily STAT proteins (STAT1 and STAT3) and the tyrosine phosphatase SHP2, which in turn activates the Ras-MAPK cascade.[3][8]

gp130_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130_dimer gp130 Dimer JAK JAK gp130_dimer->JAK activates STAT3 STAT3 gp130_dimer->STAT3 docks SHP2 SHP2 gp130_dimer->SHP2 docks Cytokine_Receptor Cytokine + Receptor (e.g., IL-6 + IL-6R) Cytokine_Receptor->gp130_dimer recruits JAK->gp130_dimer phosphorylates JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Ras Ras SHP2->Ras activates MAPK MAPK (ERK) Ras->MAPK activates Gene_Expression Target Gene Expression MAPK->Gene_Expression activates STAT3_dimer->Gene_Expression translocates & activates

Caption: The gp130 signaling cascade.

Experimental Workflow for Generating Conditional Knockout Mice

The generation of a conditional gp130 knockout mouse follows a multi-stage process that begins with the design of a targeting vector and concludes with the breeding of tissue-specific knockout animals. The entire process relies on homologous recombination in embryonic stem (ES) cells, creation of chimeric mice, and a strategic breeding program.

KO_Workflow A 1. Design Targeting Vector (Homology Arms, Floxed Exon 16, Selection Cassette) B 2. Electroporate Vector into Mouse ES Cells A->B C 3. Select for Homologous Recombination (e.g., G418) B->C D 4. Screen & Verify Correctly Targeted ES Cell Clones (PCR, Southern Blot) C->D E 5. Microinject Verified ES Cells into Blastocysts D->E F 6. Transfer Blastocysts into Pseudopregnant Female Mice E->F G 7. Birth of Chimeric Pups (Identified by Coat Color) F->G H 8. Breed Chimeras to Wild-Type Mice for Germline Transmission G->H I 9. Genotype Offspring for Floxed Allele (gp130 flox/+) H->I J 10. Intercross gp130 flox/+ Mice to get gp130 flox/flox Mice I->J K 11. Cross gp130 flox/flox with Tissue-Specific Cre-Driver Mice J->K L 12. Analyze Offspring for Tissue-Specific gp130 Knockout and Phenotype K->L

Caption: Workflow for creating conditional gp130 knockout mice.

Quantitative Data Summary

The phenotype of gp130 deficient mice varies dramatically between a systemic (global) knockout and a conditional, post-natal, or tissue-specific knockout.

Model TypeGenotypeKey PhenotypesSurvivalReference
Global Knockout gp130 -/-Hypoplastic ventricular myocardium, reduced hematopoietic progenitor cells in fetal liver, placental defects.Embryonically lethal (dies between E12.5 and birth).[5][6]
Inducible Global KO (Post-natal)Mx-cre;gp130 flox/floxReduced body weight, neurological defects, cardiac defects, reduced thrombocyte counts, immune defects, liver abnormalities, lung emphysema.Reduced lifespan (50% mortality by 5 months).[7][9]
Hepatocyte-Specific KO Alb-cre;gp130 flox/floxImpaired acute phase response (no increased synthesis of Acute Phase Proteins after LPS injection). Reduced aortic atherosclerosis on an apoE -/- background.Viable.[7][8]
CD4+ T Cell-Specific KO CD4-cre;gp130 flox/floxAmeliorated phenotype of hypoxia-induced pulmonary hypertension; reduced right ventricular systolic pressure; suppressed STAT3 phosphorylation in CD4+ T cells.Viable.[10]

Experimental Protocols

Protocol 1: Construction of the gp130 Targeting Vector

This protocol outlines the creation of a targeting vector designed to insert loxP sites around a critical exon of the Il6st (gp130) gene via homologous recombination. Exon 16, which encodes the transmembrane domain, is a common target for inactivation.[8]

Materials:

  • Bacterial Artificial Chromosome (BAC) containing the mouse Il6st gene.

  • High-fidelity DNA polymerase for PCR.

  • Restriction enzymes.

  • DNA ligase.

  • Plasmid backbone (e.g., pBluescript).

  • loxP-flanked selection cassette (e.g., PGK-Neo-pA).

Method:

  • Isolate Homology Arms: Using PCR, amplify a ~3-5 kb 5' homology arm and a ~3-5 kb 3' homology arm from the BAC clone. The 5' arm should end just before exon 16, and the 3' arm should start just after exon 16.

  • Clone Arms into Vector: Sequentially clone the 5' and 3' homology arms into a plasmid backbone using appropriate restriction sites.

  • Insert loxP Sites and Selection Cassette:

    • Synthesize and insert a single loxP site between the 5' arm and the start of exon 16.

    • Clone the loxP-flanked neomycin resistance cassette (PGK-Neo) immediately downstream of exon 16 but upstream of the 3' homology arm.

  • Vector Verification: Thoroughly sequence the entire constructed vector to ensure the integrity of the homology arms, loxP sites, and the selection cassette.

  • Linearization: Before electroporation, linearize the targeting vector with a restriction enzyme that cuts uniquely in the plasmid backbone, outside of the targeting cassette.

Protocol 2: ES Cell Culture and Targeting

This protocol details the process of introducing the targeting vector into mouse embryonic stem (ES) cells and selecting for correctly targeted clones.[11][12]

Materials:

  • Verified gp130 targeting vector.

  • Mouse ES cells (e.g., from 129/Sv strain).

  • ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol).

  • Mitomycin-C treated mouse embryonic fibroblasts (MEFs) for feeder layer.

  • Electroporator.

  • G418 (Neomycin analog) for selection.

  • Freezing medium (10% DMSO).

  • PCR and Southern blot reagents.

Method:

  • ES Cell Culture: Culture ES cells on a feeder layer of MEFs. Ensure cells are healthy and undifferentiated.

  • Electroporation:

    • Harvest and trypsinize ES cells to create a single-cell suspension.

    • Resuspend approximately 1 x 10^7 cells in PBS with 20-25 µg of the linearized targeting vector.

    • Transfer to an electroporation cuvette and apply a single pulse (e.g., 240 V, 500 µF).

  • Selection:

    • Plate the electroporated cells onto G418-resistant MEF feeder plates.

    • After 24-48 hours, add G418 to the culture medium to select for cells that have integrated the vector.

    • Continue selection for 7-10 days, changing the medium daily, until resistant colonies are visible.

  • Clone Picking and Expansion:

    • Individually pick well-isolated, G418-resistant colonies.

    • Transfer each colony into a 96-well plate and expand. Create duplicate plates: one for cryopreservation and one for DNA analysis.

  • Screening for Homologous Recombination:

    • PCR Screening: Prepare genomic DNA from each expanded clone. Use PCR with one primer outside the targeting vector's homology arm and one primer within the selection cassette to identify potential homologous recombination events.

    • Southern Blot Confirmation: Confirm positive clones identified by PCR using Southern blot analysis. Digest genomic DNA with a suitable restriction enzyme and use a probe external to the targeting construct to verify the correct integration event and rule out random integrations.

Protocol 3: Chimera Generation and Germline Transmission

This protocol describes the injection of correctly targeted ES cells into blastocysts to create chimeric mice.[13][14]

Materials:

  • Verified homologous recombinant ES cell clones.

  • C57BL/6 mouse blastocysts (3.5 days postcoitum).

  • Pseudopregnant recipient female mice (2.5 days postcoitum).

  • Microinjection and micromanipulation station.

  • M2 handling medium.

Method:

  • ES Cell Preparation: Thaw and culture the confirmed ES cell clone. Prepare a single-cell suspension just before injection.

  • Blastocyst Injection:

    • Place C57BL/6 blastocysts in a drop of M2 medium under oil on a depression slide.

    • Using a holding pipette, secure a single blastocyst.

    • Load 10-15 ES cells into an injection pipette.

    • Carefully pierce the trophectoderm and inject the ES cells into the blastocoel cavity.

  • Embryo Transfer:

    • Transfer 10-15 injected blastocysts into the uterine horns of a pseudopregnant recipient female.

  • Birth and Identification of Chimeras:

    • Pups are typically born 17 days after transfer.

    • Chimeras are identified by coat color. If using 129/Sv-derived ES cells (agouti coat) and C57BL/6 blastocysts (black coat), chimeras will have a mixed agouti and black coat. The degree of chimerism is estimated by the percentage of agouti fur.

  • Breeding for Germline Transmission:

    • At 6-7 weeks of age, mate high-percentage male chimeras with wild-type C57BL/6 females.

    • Genotype the agouti-coated offspring by PCR to confirm the presence of the floxed gp130 allele. A positive result indicates successful germline transmission.

Protocol 4: Generation of Conditional Knockout Mice

Method:

  • Establish gp130 flox/flox Line: Intercross the heterozygous gp130 flox/+ mice obtained from the germline transmission step to generate homozygous gp130 flox/flox mice. These mice should be phenotypically normal.[7]

  • Generate Tissue-Specific Knockout: Cross the gp130 flox/flox mice with a desired Cre-driver line (e.g., Alb-cre for hepatocytes, CD4-cre for T-cells).[8][10]

  • Analysis: The resulting offspring heterozygous for Cre and homozygous for the floxed allele (Cre/+; gp130 flox/flox) will have gp130 deleted in the specific cell population where the Cre recombinase is expressed. These animals are the experimental cohort for phenotypic analysis. Appropriate littermate controls (+/+; gp130 flox/flox) must be used for all experiments.

References

Methods for Studying gp130 Dimerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the dimerization of glycoprotein 130 (gp130), a critical cytokine receptor subunit involved in numerous signaling pathways. Understanding the dynamics of gp130 dimerization is essential for elucidating disease mechanisms and for the development of novel therapeutics.

Introduction to gp130 and its Dimerization

Glycoprotein 130 (gp130), also known as IL6ST, is a transmembrane protein that serves as the shared signal-transducing subunit for the interleukin-6 (IL-6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] Upon ligand binding to its specific alpha-receptor, gp130 undergoes homo- or heterodimerization, which is the crucial first step in initiating intracellular signaling cascades.[1][3] The dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and subsequent activation of downstream signaling pathways, including the JAK/STAT, Ras-MAPK, and PI3K/Akt pathways.[3][4] Dysregulation of gp130 signaling is implicated in various diseases, including inflammatory conditions, autoimmune disorders, and cancer, making the study of its dimerization a key area of research.

gp130 Signaling Pathway

The binding of an IL-6 family cytokine to its specific receptor alpha-subunit initiates the recruitment and dimerization of gp130. This event triggers the activation of associated JAKs, which then phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated tyrosines serve as docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3, and the tyrosine phosphatase SHP2.[2] Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. The recruitment of SHP2 can lead to the activation of the Ras/MAPK pathway.[4]

gp130_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Alpha_Receptor Receptor α Cytokine->Alpha_Receptor Binding gp130_monomer1 gp130 Alpha_Receptor->gp130_monomer1 Recruitment gp130_monomer2 gp130 Alpha_Receptor->gp130_monomer2 gp130_dimer gp130 Dimer JAK1 JAK JAK2 JAK pJAK1 p-JAK gp130_dimer->pJAK1 Activation pJAK2 p-JAK gp130_dimer->pJAK2 STAT3_inactive STAT3 gp130_dimer->STAT3_inactive Recruitment SHP2 SHP2 gp130_dimer->SHP2 Recruitment pJAK1->gp130_dimer Phosphorylation pJAK1->STAT3_inactive Phosphorylation pJAK2->gp130_dimer Phosphorylation pJAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Gene_Expression Gene Expression STAT3_active->Gene_Expression Nuclear Translocation Ras Ras SHP2->Ras PI3K_Akt_pathway PI3K/Akt Pathway SHP2->PI3K_Akt_pathway MAPK_pathway MAPK Pathway Ras->MAPK_pathway

Caption: gp130 signaling pathway initiated by cytokine binding and receptor dimerization.

Quantitative Data on gp130 Dimerization

The study of gp130 dimerization often involves quantitative measurements to determine the affinity and stability of the dimer complexes. Below is a summary of reported quantitative data.

Interacting ProteinsMethodParameterValueReference
IL-6/sIL-6R and sgp130CalorimetryKD3 nM[5]
Hyper-IL-6 and sgp130FcSurface Plasmon ResonanceKD4 nM[5]
Nanobody GP01-Fc and gp130Biolayer InterferometryKD1.35 nM[6]
Nanobody GP11-Fc and gp130Biolayer InterferometryKD0.81 nM[6]
Nanobody GP13-Fc and gp130Biolayer InterferometryKD0.23 nM[6]
Nanobody GP20-Fc and gp130Biolayer InterferometryKD1.15 nM[6]

Experimental Protocols

This section provides detailed protocols for several key methods used to study gp130 dimerization.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment. It involves using an antibody to capture a specific protein ("bait"), which in turn pulls down its interacting partners ("prey").

Workflow:

CoIP_Workflow A Cell Lysis B Pre-clearing Lysate (Optional) A->B C Incubation with Primary Antibody B->C D Immunoprecipitation with Protein A/G Beads C->D E Washing D->E F Elution E->F G Analysis (e.g., Western Blot) F->G

Caption: Workflow for Co-immunoprecipitation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing endogenous or tagged gp130 to an appropriate confluency (e.g., 80-90%).

    • If studying ligand-induced dimerization, treat cells with the appropriate cytokine (e.g., IL-6 and soluble IL-6R) for the desired time. Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% Digitonin, supplemented with protease and phosphatase inhibitors).[7] The choice of detergent is critical for preserving membrane protein interactions.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[7][9]

    • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific for the "bait" protein (e.g., anti-gp130 or an antibody against the tag) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

    • Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[10]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant which contains the eluted proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using an antibody against the "prey" protein to detect the interaction. The "bait" protein should also be probed as a positive control for the immunoprecipitation.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful microscopy-based technique to study protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a close proximity (typically 1-10 nm).

Workflow:

FRET_Workflow A Construct Plasmids (gp130-Donor, gp130-Acceptor) B Transfect Cells A->B C Cell Treatment (e.g., Cytokine) B->C D Image Acquisition (Donor, Acceptor, FRET channels) C->D E Data Analysis (e.g., Acceptor Photobleaching, Sensitized Emission) D->E F Calculate FRET Efficiency E->F

Caption: Workflow for a FRET experiment.

Protocol:

  • Plasmid Construction:

    • Generate expression vectors encoding gp130 fused to a FRET donor (e.g., CFP or GFP) and gp130 fused to a FRET acceptor (e.g., YFP or mCherry). The fluorophores are typically fused to the C-terminus of gp130.

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the donor- and acceptor-tagged gp130 constructs. Also, prepare control samples with donor-only and acceptor-only constructs.

  • Cell Treatment and Imaging:

    • Allow 24-48 hours for protein expression.

    • If investigating ligand-induced dimerization, acquire baseline images and then add the cytokine of interest to the cells on the microscope stage.

    • Acquire images using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the donor, acceptor, and FRET channels.

  • FRET Measurement and Analysis (Acceptor Photobleaching Method): [11]

    • Acquire pre-bleach images of the donor and acceptor fluorescence.

    • Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.

    • Acquire post-bleach images of the donor and acceptor fluorescence.

    • An increase in the donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (Ipre / Ipost), where Ipre is the donor intensity before photobleaching and Ipost is the donor intensity after photobleaching.[11]

  • FRET Measurement and Analysis (Sensitized Emission Method):

    • Acquire three images: one exciting the donor and measuring donor emission, one exciting the donor and measuring acceptor emission (the FRET image), and one exciting the acceptor and measuring acceptor emission.

    • Correct the FRET image for donor bleed-through and acceptor cross-excitation.[12]

    • The corrected FRET signal is then normalized to the donor or acceptor expression levels to obtain a normalized FRET index.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is similar to FRET but uses a bioluminescent enzyme (e.g., Renilla luciferase, Rluc) as the energy donor and a fluorescent protein (e.g., YFP) as the acceptor. BRET does not require an external light source for donor excitation, which reduces background fluorescence and phototoxicity.

Workflow:

BRET_Workflow A Construct Plasmids (gp130-Rluc, gp130-YFP) B Transfect Cells A->B C Cell Treatment (e.g., Cytokine) B->C D Add Substrate (e.g., Coelenterazine) C->D E Measure Luminescence (Donor and Acceptor wavelengths) D->E F Calculate BRET Ratio E->F

Caption: Workflow for a BRET experiment.

Protocol:

  • Plasmid Construction:

    • Create expression vectors for gp130 fused to a BRET donor (e.g., Rluc8) and gp130 fused to a BRET acceptor (e.g., Venus or YFP).

  • Cell Culture and Transfection:

    • Seed cells in a white, clear-bottom 96-well plate.

    • Co-transfect cells with the donor- and acceptor-tagged gp130 constructs. For saturation assays, transfect a constant amount of the donor construct with increasing amounts of the acceptor construct.[1]

  • BRET Measurement:

    • 48 hours post-transfection, wash the cells with PBS.

    • Add the luciferase substrate (e.g., coelenterazine h) to each well.[13]

    • Immediately measure the luminescence at two wavelengths using a plate reader capable of detecting BRET: one for the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET.[14]

    • For saturation experiments, plot the net BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic curve is indicative of a specific interaction.[1][14]

Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

Native-PAGE separates proteins in their folded state based on their size, shape, and intrinsic charge, allowing for the analysis of protein complexes.

Workflow:

NativePAGE_Workflow A Cell Lysis (Non-denaturing) B Sample Preparation (with Native Sample Buffer) A->B C Native-PAGE B->C D Protein Transfer C->D E Western Blot D->E

Caption: Workflow for Native-PAGE and Western Blot.

Protocol:

  • Sample Preparation:

    • Lyse cells under non-denaturing conditions as described for Co-IP, using a detergent compatible with native gel electrophoresis (e.g., digitonin).

    • Mix the protein lysate with a native sample buffer that does not contain SDS or reducing agents. For Blue Native PAGE (BN-PAGE), the sample buffer contains Coomassie Blue G-250, which imparts a negative charge to the proteins for migration.[4]

  • Electrophoresis:

    • Run the samples on a native polyacrylamide gel. Gradient gels (e.g., 4-16%) are often used to resolve a wide range of complex sizes.[4]

    • Perform electrophoresis at 4°C to maintain the integrity of the protein complexes.

  • Analysis:

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using an antibody against gp130. Monomeric and dimeric forms of gp130 will appear as separate bands, with the dimer migrating more slowly.

Chemical Cross-linking

Chemical cross-linking uses reagents to covalently link proteins that are in close proximity, thereby "trapping" transient or weak interactions for subsequent analysis.

Workflow:

Crosslinking_Workflow A Cell Treatment (e.g., Cytokine) B Incubation with Cross-linker A->B C Quenching the Reaction B->C D Cell Lysis C->D E Analysis (SDS-PAGE, Western Blot) D->E

Caption: Workflow for Chemical Cross-linking.

Protocol:

  • Cell Treatment:

    • Culture and treat cells as desired to induce or inhibit gp130 dimerization.

  • Cross-linking Reaction:

    • Wash cells with a buffer that does not contain primary amines (e.g., PBS).

    • Incubate the cells with a membrane-impermeable cross-linking agent (e.g., BS3) at a specific concentration and for a defined time at room temperature or 4°C.[15] Optimization of the cross-linker concentration and incubation time is crucial.

  • Quenching:

    • Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl) that contains primary amines to react with the excess cross-linker.

  • Lysis and Analysis:

    • Lyse the cells using a lysis buffer containing SDS (e.g., RIPA buffer).

    • Analyze the lysates by SDS-PAGE and Western blotting with an anti-gp130 antibody. Cross-linked gp130 dimers will appear as a higher molecular weight band compared to the monomer.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the gp130 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the targeted disruption of the gp130 gene (also known as IL6ST) using the CRISPR-Cas9 system. The methodologies outlined here are intended to guide researchers through the process of experimental design, execution, and validation of gp130 knockout in various cell lines.

Introduction

Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as a common signal transducer for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1)[1]. Upon cytokine binding to their specific alpha-receptors, gp130 homodimerizes or heterodimerizes with other receptor subunits, initiating intracellular signaling cascades crucial for a wide range of physiological processes, including inflammation, hematopoiesis, and immune responses[1]. The primary signaling pathways activated downstream of gp130 include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the Ras/mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Given its central role in cytokine signaling, gp130 has emerged as a significant target for therapeutic intervention in various inflammatory diseases, autoimmune disorders, and cancers. The CRISPR-Cas9 gene-editing technology offers a powerful tool for the precise and efficient knockout of the gp130 gene, enabling the study of its function and the development of novel therapeutic strategies.

Section 1: Experimental Design and Protocols

sgRNA Design for gp130 Gene Targeting

Successful CRISPR-Cas9 gene editing relies on the design of highly specific and efficient single guide RNAs (sgRNAs). The following protocol outlines the key steps for designing sgRNAs targeting the gp130 gene.

Protocol 1: sgRNA Design

  • Obtain the gp130 Gene Sequence:

    • Retrieve the reference sequence for the human gp130 (IL6ST) gene from a genomic database such as the NCBI Gene database.

  • Utilize sgRNA Design Tools:

    • Use online sgRNA design tools (e.g., Benchling, CHOPCHOP, or CRISPOR) to identify potential sgRNA target sites within the gp130 gene. It is recommended to target an early exon to maximize the likelihood of generating a loss-of-function mutation.

  • sgRNA Selection Criteria:

    • On-Target Score: Select sgRNAs with high predicted on-target activity scores to maximize cleavage efficiency.

    • Off-Target Score: Choose sgRNAs with low predicted off-target effects to minimize unintended genomic modifications.

    • PAM Site: Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • GC Content: Aim for a GC content between 40-80% in the sgRNA sequence.

  • Example Target Sequences:

    • The following sgRNA target sequences have been previously used to generate a gp130-deficient HEK293 cell line:

      • sgRNA 1: 5'-GGACCAAAGATGCCTCAACT-3'

      • sgRNA 2: 5'-GTTTAGGATTCGCTGTATGA-3'

  • Order or Synthesize sgRNAs:

    • Once designed, sgRNAs can be chemically synthesized or generated via in vitro transcription.

Delivery of CRISPR-Cas9 Components

The efficient delivery of Cas9 nuclease and the gp130-targeting sgRNA into the target cells is a critical step. The delivery of a pre-formed ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA via electroporation is a highly effective method that minimizes off-target effects.

Protocol 2: RNP Delivery by Electroporation

  • Cell Preparation:

    • Culture the target cell line (e.g., HEK293, RPE cells) to 70-90% confluency.

    • On the day of transfection, harvest the cells and resuspend them in a suitable electroporation buffer at the desired concentration (cell-type dependent).

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, combine the purified Cas9 nuclease and the synthetic gp130-targeting sgRNA at a 1:1.2 molar ratio.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and gently mix.

    • Transfer the cell-RNP mixture to an electroporation cuvette.

    • Use a commercial electroporation system (e.g., Neon™ Transfection System) with optimized parameters for the specific cell line.

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh growth medium.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Change the medium after 24 hours.

Validation of gp130 Knockout

Following the delivery of the CRISPR-Cas9 components, it is essential to verify the successful editing of the gp130 gene at the genomic level and assess the functional consequences.

Protocol 3: Genomic Validation of Editing

  • Genomic DNA Extraction:

    • After 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification of the Target Locus:

    • Design PCR primers that flank the sgRNA target site in the gp130 gene.

    • Perform PCR to amplify the target region from the extracted genomic DNA.

  • Analysis of Editing Efficiency:

    • Sanger Sequencing and ICE/TIDE Analysis:

      • Purify the PCR product and send it for Sanger sequencing.

      • Analyze the sequencing chromatograms using online tools such as Inference of CRISPR Edits (ICE) or Tracking of Indels by Decomposition (TIDE) to quantify the percentage of insertions and deletions (indels) in the cell population.

    • Next-Generation Sequencing (NGS):

      • For a more comprehensive analysis, perform deep sequencing of the PCR amplicons to identify the full spectrum and frequency of different indel mutations.

Protocol 4: Functional Validation of Knockout

  • Western Blot Analysis of gp130 Protein:

    • Lyse a portion of the edited and control cells and perform Western blotting using an antibody specific for gp130 to confirm the reduction or absence of the protein.

  • Analysis of Downstream Signaling:

    • Stimulate the edited and control cells with an IL-6 family cytokine (e.g., IL-6 or OSM).

    • Lyse the cells at various time points post-stimulation and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins, such as STAT3 (p-STAT3) and ERK (p-ERK). A successful gp130 knockout should abrogate or significantly reduce the cytokine-induced phosphorylation of these proteins.

Section 2: Data Presentation

The following table summarizes quantitative data from a CRISPR-Cas9 mediated knockout of the gp130 gene in a human RPE transmitochondrial cybrid cell line.

Gene TargetCell LineMethod of AnalysisKnockout Score (%)Indel Frequency (%)Citation
gp130Human RPE transmitochondrial cybridSanger Sequencing6264[2]

Section 3: Visualization of Pathways and Workflows

gp130 Signaling Pathway

The following diagram illustrates the major signaling pathways activated downstream of the gp130 receptor.

gp130_signaling IL6 IL-6 Family Cytokines IL6R α-Receptor IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK JAK gp130->JAK activates STAT3 STAT3 gp130->STAT3 recruits & phosphorylates SHP2 SHP2 gp130->SHP2 recruits PI3K PI3K gp130->PI3K activates JAK->gp130 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Cell_Responses Cellular Responses (Proliferation, Survival, etc.) Gene_Expression->Cell_Responses Grb2_Sos Grb2/Sos SHP2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Cell_Responses

Caption: The gp130 signaling cascade, initiating the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.

Experimental Workflow for gp130 Knockout

The diagram below outlines the key steps in the experimental workflow for generating and validating a gp130 knockout cell line.

crispr_workflow sgRNA_Design 1. sgRNA Design for gp130 RNP_Formation 2. Cas9/sgRNA RNP Formation sgRNA_Design->RNP_Formation Electroporation 3. Electroporation of Cells RNP_Formation->Electroporation Cell_Culture 4. Cell Culture (48-72h) Electroporation->Cell_Culture Genomic_Validation 5. Genomic Validation Cell_Culture->Genomic_Validation Functional_Validation 6. Functional Validation Cell_Culture->Functional_Validation gDNA_Extraction gDNA Extraction Genomic_Validation->gDNA_Extraction Western_Blot_gp130 Western Blot (gp130) Functional_Validation->Western_Blot_gp130 Signaling_Assay Downstream Signaling Assay (p-STAT3, p-ERK) Functional_Validation->Signaling_Assay PCR PCR Amplification gDNA_Extraction->PCR Sequencing Sanger/NGS PCR->Sequencing ICE_TIDE ICE/TIDE Analysis Sequencing->ICE_TIDE

Caption: Workflow for CRISPR-Cas9 mediated knockout of the gp130 gene.

References

Measuring gp130-Mediated STAT3 Activation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a variety of assays designed to measure the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a critical event mediated by the glycoprotein 130 (gp130) receptor signaling pathway. Understanding and quantifying the activity of this pathway is crucial for research in immunology, oncology, and inflammatory diseases.

The gp130-STAT3 Signaling Pathway: An Overview

The gp130 receptor subunit is a key signaling transducer for the interleukin-6 (IL-6) family of cytokines. Upon ligand binding, gp130 dimerizes, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAKs, primarily at tyrosine 705 (Tyr705). This phosphorylation event is seminal, inducing STAT3 to form homodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[1]

gp130_STAT3_Pathway gp130-STAT3 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine IL6R IL-6R IL6->IL6R Binding gp130_1 gp130 IL6R->gp130_1 Dimerization gp130_2 gp130 IL6R->gp130_2 JAK1 JAK gp130_1->JAK1 Activation JAK2 JAK gp130_2->JAK2 STAT3_inactive Latent STAT3 JAK1->STAT3_inactive Phosphorylation JAK2->STAT3_inactive STAT3_p p-STAT3 (Tyr705) STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA (Response Element) STAT3_dimer->DNA Binding cluster_nucleus cluster_nucleus STAT3_dimer->cluster_nucleus Nuclear Translocation Transcription Gene Transcription (e.g., c-myc, Bcl-xL) DNA->Transcription

Caption: Canonical gp130-mediated STAT3 signaling pathway.

Comparative Overview of Key Assays

Choosing the right assay depends on the specific research question, required throughput, and available resources. The table below summarizes the key characteristics of the most common methods for quantifying STAT3 activation.

Assay TypePrincipleThroughputEndpoint MeasuredKey AdvantagesKey Disadvantages
Western Blot SDS-PAGE and immunoblotting to detect phosphorylated STAT3 (p-STAT3).LowDirect protein phosphorylationWidely accessible; provides data on protein size.Semi-quantitative; low throughput; labor-intensive.
Luciferase Reporter Assay Measures transcriptional activity of STAT3 via a luciferase gene linked to a STAT3-responsive promoter.HighGene transcriptionHighly sensitive; quantitative; amenable to HTS.Indirect measure of activation; requires cell transfection.
Flow Cytometry Intracellular staining with fluorescently-labeled antibodies to detect p-STAT3 at the single-cell level.Medium to HighDirect protein phosphorylationSingle-cell resolution; multi-parameter analysis.Requires specialized equipment; fixation/permeabilization can affect epitopes.
ELISA-Based Assays Measures p-STAT3 in cell lysates or STAT3 DNA-binding activity in nuclear extracts in a plate-based format.HighPhosphorylation or DNA bindingQuantitative; high throughput; no need for radioactivity.Lysate-based assays lose single-cell info; can have high background.
Fluorescence Polarization (FP) In vitro assay measuring the binding of STAT3 to a fluorescently-labeled DNA probe.HighDirect DNA bindingHomogeneous (no-wash) format; suitable for HTS of inhibitors.In vitro; requires purified protein; does not measure upstream signaling.[2][3]

Application Note 1: Western Blot for Phospho-STAT3 (Tyr705)

Principle

Western blotting is a foundational technique used to detect the phosphorylation of STAT3 at Tyr705, a hallmark of its activation.[4] The method involves separating cell lysate proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to p-STAT3 (Tyr705). Total STAT3 and a loading control (e.g., β-actin) are typically probed on the same or parallel blots for normalization.[4][5]

WB_Workflow Western Blot Workflow for p-STAT3 start Start: Cell Culture & Stimulation lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block pAb Primary Antibody Incubation (anti-p-STAT3) block->pAb wash1 Wash Steps (TBST) pAb->wash1 sAb Secondary Antibody Incubation (HRP-conjugated) wash1->sAb wash2 Wash Steps (TBST) sAb->wash2 detect Chemiluminescent Detection (ECL Substrate) wash2->detect analyze Image Acquisition & Analysis (Densitometry) detect->analyze end End: Normalized p-STAT3 Levels analyze->end Luciferase_Workflow Dual-Luciferase Reporter Assay Workflow start Start: Seed Cells in 96-well plate transfect Co-transfect with Firefly (STAT3-responsive) & Renilla (Control) Plasmids start->transfect incubate1 Incubate for 24h (for plasmid expression) transfect->incubate1 treat Treat Cells (e.g., IL-6, Inhibitors) incubate1->treat incubate2 Incubate for 6-24h (for reporter induction) treat->incubate2 lyse Lyse Cells incubate2->lyse measure_firefly Measure Firefly Luminescence (Substrate 1) lyse->measure_firefly measure_renilla Measure Renilla Luminescence (Substrate 2) measure_firefly->measure_renilla analyze Data Analysis: Normalize Firefly/Renilla Calculate Fold Induction measure_renilla->analyze end End: STAT3 Transcriptional Activity analyze->end Flow_Workflow Phospho-Flow Cytometry Workflow start Start: Cell Suspension (e.g., PBMCs) stim Stimulate Cells (e.g., 20 ng/mL IL-6, 15 min) start->stim fix Fixation (e.g., PFA) stim->fix perm Permeabilization (e.g., Ice-cold Methanol) fix->perm stain Intracellular Staining: - anti-p-STAT3-Fluorophore - Surface markers (e.g., CD4) perm->stain wash Wash Steps stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis: - Gating on cell populations - Quantify Median Fluorescence  Intensity (MFI) acquire->analyze end End: p-STAT3 levels in specific cell subsets analyze->end

References

In Vitro Models for Studying gp130 Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various in vitro models to study the signaling pathways mediated by the glycoprotein 130 (gp130) receptor. These models are essential tools for dissecting the molecular mechanisms of gp130 activation and for the development of novel therapeutics targeting this critical signaling hub.

Introduction to gp130 Signaling

Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[3][4] Upon cytokine binding, gp130 forms homodimers or heterodimers with other specific receptor subunits, leading to the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6][7] Dysregulation of gp130 signaling is implicated in a wide range of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[6]

Two main modes of IL-6 family signaling exist: classic signaling and trans-signaling. Classic signaling occurs in cells expressing the membrane-bound specific receptor (e.g., IL-6 receptor, IL-6R), while trans-signaling is mediated by a soluble form of the specific receptor complexed with the cytokine, which can then activate cells that only express gp130.[8]

In Vitro Models for gp130 Signaling Studies

A variety of in vitro models are available to study gp130 signaling, ranging from engineered cell lines to primary human cells. The choice of model depends on the specific research question, such as investigating fundamental signaling mechanisms, screening for therapeutic modulators, or studying disease-relevant responses.

Genetically Engineered Cell Lines

These cell lines are valuable for studying specific aspects of gp130 signaling in a controlled environment.

  • Ba/F3-gp130 Cells: The murine pro-B cell line Ba/F3 is dependent on IL-3 for survival and proliferation. These cells do not endogenously express gp130 or IL-6R. Stable transfection with human gp130 makes them responsive to gp130 ligands, particularly in the context of trans-signaling when stimulated with a complex of IL-6 and soluble IL-6R (sIL-6R) or with the designer cytokine Hyper-IL-6 (a fusion protein of IL-6 and sIL-6R).[3][9] This model is widely used for proliferation assays to assess the activity of gp130 agonists and antagonists.[3][9][10]

  • CHO/SIE-Luc Cells: Chinese Hamster Ovary (CHO) cells are another useful model as they are deficient in IL-6R.[11] Transfection with a reporter plasmid containing a sis-inducible element (SIE) driving the expression of luciferase allows for the quantitative measurement of STAT3 activation, a key downstream event in gp130 signaling.[11] This reporter cell line is particularly useful for high-throughput screening of compounds that modulate IL-6 trans-signaling.[11]

  • HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are easily transfectable and are often used for reporter gene assays to monitor the activity of specific signaling pathways downstream of gp130.[12]

Cancer Cell Lines

Numerous cancer cell lines are utilized to investigate the role of gp130 signaling in tumor biology.

  • Hepatoma Cell Lines (e.g., HepG2): These cells are a classic model for studying IL-6-induced acute phase protein response, which is mediated by gp130.[5]

  • Breast Cancer Cell Lines (e.g., MCF7): Used to study the role of gp130 cytokines like OSM and LIF in cancer progression and metastasis.[4]

  • Neuroblastoma Cell Lines: These are employed to investigate the role of IL-6/STAT3 signaling in drug resistance.[13]

Primary Cells

Primary cells offer a more physiologically relevant context for studying gp130 signaling.

  • Human Immune Cells: Monocytes, macrophages, T cells, and B cells are key players in inflammatory responses and are regulated by gp130 signaling.

  • Human Cardiomyocytes: These cells are used to study the role of gp130 in cardiac hypertrophy and protection against apoptosis.[14]

  • Hypertrophic Scar Fibroblasts: Provide a model to investigate the role of IL-6 trans-signaling and STAT3 activation in fibrosis.

Quantitative Data Summary

The following tables summarize typical quantitative data for ligand concentrations used to stimulate gp130 signaling and the inhibitory concentrations of relevant molecules in various in vitro models.

LigandCell LineAssayEffective Concentration RangeReference
IL-6Ba/F3-gp130-IL-6RProliferation0.2 - 10 ng/mL[3]
IL-6 + sIL-6RBa/F3-gp130Proliferation10 ng/mL IL-6 + 50-1000 ng/mL sIL-6R[3][10]
Hyper-IL-6Ba/F3-gp130Proliferation1 - 10 ng/mL[3][9]
IL-6Neuroblastoma cellsSTAT3 Phosphorylation10 ng/mL[13]
IL-6 + sIL-6RCardiac Myxoma CellsSTAT3/Akt Phosphorylation1 nmol/L IL-6 + 1 nmol/L sIL-6R[1]
OSMHUVECsMigration/SproutingNot specified[4]
CNTFHUVECsSprouting InhibitionNot specified[4]
InhibitorTargetCell LineAssayIC50 / Effective ConcentrationReference
sgp130FcIL-6 trans-signalingBa/F3-gp130Proliferation~200 ng/mL[3]
sgp130-FcIL-6 trans-signalingCHO/SIE-LucLuciferase Reporter~500 ng/mL[11]
StatticSTAT3Neuroblastoma cellsApoptosis2.5 µmol/L[13]
P6 (JAK inhibitor)JAKsNSCLC cellsSTAT3 Activation2.5 µM[7]

Visualizing gp130 Signaling and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL6 IL-6 Family Cytokine sIL6R Soluble Receptor (e.g., sIL-6R) IL6->sIL6R Trans- Signaling IL6R Membrane Receptor (e.g., IL-6R) IL6->IL6R Classic Signaling gp130 gp130 sIL6R->gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK_pathway MAPK Pathway JAK->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway JAK->PI3K_AKT_pathway pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene experimental_workflow_proliferation start Start seed_cells Seed Ba/F3-gp130 cells in 96-well plate start->seed_cells add_stimuli Add gp130 ligand (e.g., IL-6 + sIL-6R or Hyper-IL-6) +/- inhibitors seed_cells->add_stimuli incubate Incubate for 48-72 hours add_stimuli->incubate add_reagent Add proliferation reagent (e.g., MTT, CellTiter-Blue) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure analyze Analyze data and determine cell viability measure->analyze end End analyze->end experimental_workflow_reporter start Start seed_cells Seed CHO/SIE-Luc or HEK293 reporter cells in 96-well plate start->seed_cells add_compounds Add test compounds/inhibitors seed_cells->add_compounds add_stimuli Stimulate with IL-6 + sIL-6R add_compounds->add_stimuli incubate Incubate for 18-24 hours add_stimuli->incubate add_luciferase_reagent Add Luciferase Assay Reagent incubate->add_luciferase_reagent measure Measure luminescence add_luciferase_reagent->measure analyze Analyze data and determine reporter activity measure->analyze end End analyze->end

References

Application of Anti-gp130 Antibodies in Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130), also known as CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). The engagement of these cytokines with their specific alpha-receptors leads to the formation of a high-affinity complex that recruits and dimerizes gp130, initiating downstream signaling cascades crucial for a myriad of cellular processes. Dysregulation of gp130 signaling is implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers.[1][2]

Anti-gp130 antibodies are invaluable tools for investigating the physiological and pathological roles of the IL-6 cytokine family. These antibodies can be designed to either block or activate gp130 signaling, providing researchers with the means to dissect specific pathways and evaluate the therapeutic potential of targeting this central signaling hub. This document provides detailed application notes and protocols for the use of anti-gp130 antibodies in various research contexts.

Key Applications of Anti-gp130 Antibodies

Anti-gp130 antibodies are utilized in a wide range of research applications to:

  • Investigate gp130 Signaling Pathways: By selectively blocking gp130, researchers can elucidate the downstream effects on pathways such as JAK/STAT, Ras-MAPK, and PI3K/Akt.[3][4]

  • Study Autoimmune and Inflammatory Diseases: Given the pro-inflammatory role of many IL-6 family cytokines, anti-gp130 antibodies are used in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions to study disease mechanisms and test therapeutic strategies.[5][6]

  • Cancer Research: Aberrant gp130 signaling is a hallmark of many cancers, promoting tumor growth, survival, and metastasis. Anti-gp130 antibodies are employed to probe the role of this pathway in cancer biology and to evaluate its potential as a therapeutic target.[7][8][9][10]

  • Characterize Cytokine Function: These antibodies help to dissect the specific contributions of individual IL-6 family cytokines in complex biological systems.

  • Drug Development and Screening: Anti-gp130 antibodies serve as benchmark molecules in the development and validation of novel small molecule inhibitors or other biologics targeting the gp130 pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available and research-grade anti-gp130 antibodies. This information is crucial for experimental design and data interpretation.

Table 1: Binding Affinities of Selected Anti-gp130 Antibodies

Antibody NameTarget SpeciesBinding Affinity (KD)MethodReference
M10Human2.62 x 10⁻¹⁰ MBiacore[6][11]
C14mabHuman (IL-6/IL-6Rα complex)2.86 x 10⁻¹⁰ MBio-Layer Interferometry[12]
HZ0412a (anti-IL-6R)Human IL-6R14.5 nMMicroscale Thermophoresis[13]

Table 2: Effective Concentrations and IC50 Values in Functional Assays

Antibody/InhibitorAssay TypeCell LineTarget CytokineIC50 / Effective ConcentrationReference
GP11-Fc (nanobody)Cell ProliferationBa/F3-gp130IL-6 (trans)~0.1 nM[1]
GP11-Fc (nanobody)Cell ProliferationBa/F3-gp130IL-11~0.01 nM[1]
GP11-Fc (nanobody)Cell ProliferationBa/F3-gp130OSM~0.1 nM[1]
HZ0412a (anti-IL-6R)STAT3 PhosphorylationDLD-1IL-66.56 ng/mL[13]
MAB628Neutralization (OSM-induced proliferation)TF-1Oncostatin MND₅₀: 0.02-0.1 µg/mL[14]
Anti-Mouse gp130NeutralizationNot SpecifiedMouse gp130ND₅₀: 0.3-1.0 µg/mL[15]
M10Inhibition of RANKL and WNT5A expressionRA FLSIL-6/sIL-6Rα50 µg/mL[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex interactions and experimental procedures, the following diagrams are provided.

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-6 Family Cytokine AlphaR Alpha Receptor (e.g., IL-6Rα) Cytokine->AlphaR Binds gp130_1 gp130 AlphaR->gp130_1 Recruits gp130_2 gp130 Anti_gp130 Anti-gp130 Ab Anti_gp130->gp130_1 Blocks Anti_gp130->gp130_2 JAK1 JAK gp130_dimer->JAK1 Activates JAK2 JAK gp130_dimer->JAK2 Activates Ras Ras gp130_dimer->Ras PI3K PI3K gp130_dimer->PI3K STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates STAT3_p p-STAT3 Nucleus Nucleus STAT3_p->Nucleus Translocates to STAT3->STAT3_p MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt MAPK->Nucleus Akt->Nucleus Gene Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene

Caption: gp130 signaling pathway and point of antibody intervention.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Cell Culture (e.g., Cancer cell line, Immune cells) treatment Treatment with Anti-gp130 Ab start->treatment wb Western Blot (p-STAT3, p-ERK) treatment->wb fc Flow Cytometry (gp130 surface expression) treatment->fc neut Neutralization Assay (Cytokine-induced effect) treatment->neut prolif Proliferation Assay (e.g., MTT, BrdU) treatment->prolif animal Animal Model (e.g., CAIA mouse model, Tumor xenograft) ab_admin Administration of Anti-gp130 Ab animal->ab_admin monitoring Disease Monitoring (e.g., Arthritis score, Tumor volume) ab_admin->monitoring analysis Ex Vivo Analysis (IHC, Gene expression) monitoring->analysis

Caption: General experimental workflow using anti-gp130 antibodies.

Detailed Experimental Protocols

The following are detailed protocols for key experiments using anti-gp130 antibodies. These should be adapted based on the specific antibody, cell type, and experimental goals.

Protocol 1: Western Blot for Downstream Signaling

Objective: To assess the effect of an anti-gp130 antibody on the phosphorylation of downstream signaling molecules like STAT3 and ERK.

Materials:

  • Cell line of interest (e.g., U266, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant cytokine (e.g., IL-6)

  • Anti-gp130 antibody

  • Isotype control antibody

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours in serum-free medium.

  • Antibody Treatment: Pre-incubate the cells with the anti-gp130 antibody or isotype control at the desired concentration for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20-100 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with antibodies against total STAT3 and total ERK.

Protocol 2: Flow Cytometry for Surface gp130 Expression

Objective: To quantify the surface expression of gp130 on cells.

Materials:

  • Cell suspension (1 x 10⁶ cells per sample)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-gp130 antibody (conjugated to a fluorophore, e.g., FITC, or unconjugated)

  • Isotype control antibody (with the same fluorophore if applicable)

  • Secondary antibody (fluorophore-conjugated, if using an unconjugated primary)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold FACS buffer. Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Staining:

    • Direct Staining: Add 10 µL of FITC-conjugated anti-gp130 antibody or isotype control to 100 µL of cell suspension (1 x 10⁶ cells).[3]

    • Indirect Staining: Add the unconjugated anti-gp130 antibody at the recommended dilution (e.g., 2.5 µg per 1 x 10⁶ cells) and incubate for 30 minutes on ice.[15] Wash the cells twice with FACS buffer. Resuspend the cells and add the fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software, gating on the cell population of interest and comparing the fluorescence intensity of the anti-gp130 stained cells to the isotype control.

Protocol 3: Neutralization Assay

Objective: To determine the ability of an anti-gp130 antibody to inhibit cytokine-induced biological effects, such as cell proliferation.

Materials:

  • Cytokine-dependent cell line (e.g., TF-1, Ba/F3-gp130)

  • Complete cell culture medium

  • Recombinant cytokine (e.g., OSM, IL-6/sIL-6R)

  • Anti-gp130 antibody (serial dilutions)

  • Isotype control antibody

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, BrdU, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the cytokine-dependent cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Antibody and Cytokine Preparation: Prepare serial dilutions of the anti-gp130 antibody and the isotype control. Prepare the cytokine at a concentration that induces a submaximal response (e.g., the EC₅₀ concentration).

  • Incubation: Add the diluted antibodies to the wells. Then, add the cytokine to all wells except for the negative control.

  • Culture: Incubate the plate for 48-72 hours at 37°C.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance at 570 nm for MTT).

  • Data Analysis: Plot the cell viability against the antibody concentration and determine the neutralization dose 50 (ND₅₀) or IC₅₀, which is the antibody concentration that causes 50% inhibition of the cytokine-induced proliferation.

Protocol 4: In Vivo Study in a Mouse Model

Objective: To evaluate the in vivo efficacy of an anti-gp130 antibody in a disease model (e.g., collagen antibody-induced arthritis - CAIA).

Materials:

  • Animal model (e.g., BALB/c mice)

  • Collagen antibody cocktail

  • Lipopolysaccharide (LPS)

  • Anti-gp130 antibody

  • Vehicle control (e.g., PBS)

  • Calipers for measuring joint swelling

  • Clinical scoring system for arthritis severity

Procedure:

  • Disease Induction: Induce arthritis in mice by intraperitoneal injection of a collagen antibody cocktail, followed by an LPS challenge a few days later.

  • Antibody Administration: On the day of or shortly after the LPS challenge, administer the anti-gp130 antibody (e.g., 100 µg per mouse) or vehicle control via intraperitoneal or intravenous injection.[6]

  • Monitoring: Monitor the mice daily for clinical signs of arthritis, including joint swelling (measured with calipers) and paw redness. Score the severity of arthritis based on a pre-defined scale.

  • Termination and Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., paws, serum) for further analysis.

  • Ex Vivo Analysis:

    • Histology: Process the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Gene Expression: Extract RNA from tissues to analyze the expression of inflammatory and bone metabolism markers (e.g., RANKL, WNT5A) by RT-qPCR.

    • Protein Analysis: Analyze serum for cytokine levels or other biomarkers.

Conclusion

Anti-gp130 antibodies are powerful and versatile tools for researchers across various disciplines. By understanding the underlying signaling pathways and employing robust experimental protocols, scientists can effectively utilize these antibodies to advance our knowledge of the IL-6 cytokine family's role in health and disease, and to pave the way for novel therapeutic interventions. The detailed application notes and protocols provided herein serve as a comprehensive guide for the successful implementation of anti-gp130 antibodies in research settings.

References

Visualizing gp130 Localization in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in visualizing the subcellular localization and trafficking of the glycoprotein 130 (gp130) receptor using microscopy techniques.

Introduction to gp130

Glycoprotein 130 (gp130), also known as IL6ST, is a ubiquitously expressed transmembrane protein that serves as the shared signal transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1.[2] Upon cytokine binding, gp130 forms homodimers or heterodimers with other receptor subunits, leading to the activation of intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4][5]

The subcellular localization and dynamic trafficking of gp130 are critical for regulating the intensity and duration of its signaling. Dysregulation of gp130 expression or localization is implicated in various diseases, including inflammation, autoimmunity, and cancer.[2] Therefore, visualizing gp130 localization provides crucial insights into its physiological function and pathological roles.

Application Note 1: Steady-State Localization of gp130 by Immunofluorescence and Confocal Microscopy

Principle: Immunofluorescence (IF) is a powerful technique to visualize the subcellular distribution of a target protein in fixed cells.[6] This method utilizes specific primary antibodies to bind to gp130, followed by fluorophore-conjugated secondary antibodies for detection.[6] Confocal microscopy allows for the acquisition of high-resolution optical sections, eliminating out-of-focus light to provide a clear image of the protein's localization within different cellular compartments.[7] In many cell types, gp130 is primarily localized to the cytoplasmic membrane.[8]

Experimental Protocol: Immunofluorescence Staining of gp130

Materials:

  • Cell Culture: Cells of interest (e.g., HEK293T, HepG2, or primary cells)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-gp130 antibody (validated for IF)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 647)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular epitopes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-gp130 antibody in Blocking Buffer according to the manufacturer's recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[6]

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging: Visualize the slides using a confocal microscope. Acquire images using appropriate laser lines and emission filters for the chosen fluorophores. For co-localization studies, sequential scanning is recommended to minimize spectral bleed-through.[9]

Workflow for gp130 Immunofluorescence

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A Seed Cells on Coverslips B Cell Culture (60-70% Confluency) A->B C Fixation (4% PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Ab Incubation (Anti-gp130) E->F G Secondary Ab Incubation (Fluorophore-conjugated) F->G H Nuclear Staining (DAPI) G->H I Mount Coverslip H->I J Confocal Microscopy I->J K Image Acquisition & Analysis J->K

Caption: Workflow for gp130 immunofluorescence staining and imaging.

Application Note 2: Visualizing gp130 Trafficking and Endocytosis

Principle: The function of gp130 is regulated by its dynamic movement within the cell, including ligand-induced endocytosis, recycling to the plasma membrane, and degradation.[10] Visualizing these trafficking events provides insight into the mechanisms that control gp130 signaling. This can be achieved through antibody uptake assays or live-cell imaging of fluorescently-tagged gp130. Confocal or Total Internal Reflection Fluorescence (TIRF) microscopy can be used to monitor these dynamic processes in real-time.[11][12]

Experimental Protocol: Antibody Uptake Assay for gp130 Internalization

Materials:

  • Cells expressing gp130

  • Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

  • Primary Antibody: Anti-gp130 antibody that recognizes an extracellular epitope

  • Fluorophore-conjugated secondary antibody

  • Stimulating Ligand (e.g., IL-6 and soluble IL-6R)

  • Acid Wash Buffer (e.g., 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5) to strip surface-bound antibodies

  • Fixative: 4% PFA

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging or confocal microscopy.

  • Antibody Labeling: Pre-chill cells to 4°C to inhibit endocytosis. Incubate cells with the primary anti-gp130 antibody diluted in cold live-cell imaging medium for 1 hour at 4°C.

  • Washing: Wash cells three times with ice-cold PBS to remove unbound antibody.

  • Induce Internalization: Add pre-warmed live-cell imaging medium containing the desired stimulus (e.g., IL-6/sIL-6R). Transfer the dish to a 37°C incubator or a microscope stage incubator.

  • Time Course: Allow internalization to proceed for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop Internalization: At each time point, place the dish on ice and wash with cold PBS to stop the trafficking process.

  • Acid Wash (Optional): To specifically visualize the internalized antibody pool, incubate cells with a cold Acid Wash Buffer for 1 minute to strip any remaining surface-bound primary antibodies. Immediately neutralize with a large volume of cold PBS.

  • Fix and Permeabilize: Fix the cells with 4% PFA, then permeabilize with 0.1% Triton X-100 as described in the IF protocol.

  • Secondary Antibody Staining: Block the cells and then incubate with a fluorophore-conjugated secondary antibody to detect the internalized primary antibodies.

  • Imaging: Image the cells using a confocal microscope. The appearance of intracellular puncta containing the fluorescent signal indicates internalized gp130.

Workflow for gp130 Antibody Uptake Assay

G cluster_label Live Cell Labeling cluster_traffic Induce Trafficking cluster_detect Detection of Internalized Pool A Seed Cells on Glass-Bottom Dish B Incubate with Primary Ab (Anti-gp130) at 4°C A->B C Add Ligand (e.g., IL-6/sIL-6R) B->C D Incubate at 37°C for Time Course (0-60 min) C->D E Stop on Ice & Wash D->E F Acid Wash to Strip Surface Ab (Optional) E->F G Fix & Permeabilize F->G H Incubate with Fluorescent Secondary Ab G->H I Image via Confocal Microscopy H->I

Caption: Workflow for visualizing gp130 internalization via an antibody uptake assay.

Data Presentation: Quantitative Analysis of gp130 Expression

Microscopy data can be quantified to compare gp130 localization under different conditions. Flow cytometry is another powerful tool for quantifying changes in cell surface receptor levels.[7][13]

Table 1: Relative Cell Surface Expression of gp130 Variants

Cell Linegp130 ConstructTreatmentRelative Surface Expression (Median Fluorescence Intensity)Reference
COS-7Wild-Type gp130Untreated100% (normalized)[13]
COS-7Wild-Type gp130PAO (1 µM)~50%[13]
COS-7gp130 LL/AA (Internalization-deficient)Untreated~150%[13]
HepG2Wild-Type gp130Untreated100% (normalized)[13]
HepG2gp130 S782D (Phosphomimetic)Untreated~70%[13]
HepG2gp130 S782AUntreated~110%[13]

This table is a representative example based on described experimental outcomes. Actual values may vary.

gp130 Signaling Pathway

Upon ligand binding and receptor dimerization, gp130-associated Janus kinases (JAKs) become activated and phosphorylate tyrosine residues on the cytoplasmic tail of gp130.[3] These phosphotyrosine sites serve as docking stations for downstream signaling molecules, including STAT3 and SHP2, which subsequently activate the STAT3 and Ras-MAPK pathways, respectively.[3][5]

G gp130 Signaling Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-6 Family Cytokine IL6R α-Receptor (e.g., IL-6R) Cytokine->IL6R binds gp130_1 gp130 IL6R->gp130_1 recruits gp130_2 gp130 IL6R->gp130_2 JAK1 JAK gp130_1->JAK1 activates JAK2 JAK gp130_2->JAK2 activates SHP2 SHP2 JAK1->SHP2 phosphorylates Y759 STAT3_inactive STAT3 JAK1->STAT3_inactive phosphorylates JAK2->STAT3_inactive Grb2 Grb2-Sos SHP2->Grb2 Ras Ras Grb2->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK Gene Target Gene Expression (e.g., SOCS3) MAPK->Gene regulates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes STAT3_active->Gene regulates

Caption: Simplified diagram of the gp130-mediated JAK/STAT and MAPK signaling pathways.

References

SC144 Treatment Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a transmembrane protein crucial for signal transduction of the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates the associated STAT3 signaling pathway.[3][4] This targeted inhibition leads to downstream effects such as cell cycle arrest, induction of apoptosis, and anti-angiogenic activity, making SC144 a compound of significant interest in oncology research, particularly for cancers where the gp130/STAT3 axis is constitutively active.[1][5] This document provides detailed application notes and protocols for the in vitro use of SC144 in cell culture experiments.

Mechanism of Action

SC144 exerts its biological effects by directly targeting the gp130 receptor. This interaction initiates a cascade of intracellular events:

  • gp130 Modification: SC144 treatment leads to the phosphorylation of gp130 at serine 782 (S782) and its subsequent deglycosylation.[3][4]

  • Inhibition of STAT3 Activation: This modification of gp130 disrupts its signaling capacity, leading to the inhibition of STAT3 phosphorylation and its translocation to the nucleus.[1][4]

  • Downregulation of Target Genes: The inactivation of STAT3 results in the decreased expression of various downstream target genes that are critical for tumor cell survival and proliferation, including Bcl-2, Bcl-xL, survivin, and cyclin D1.[3][4]

  • Induction of Apoptosis and Cell Cycle Arrest: By suppressing these pro-survival pathways, SC144 effectively induces apoptosis and causes cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1][6]

Data Presentation

In Vitro Efficacy of SC144 Across Various Cancer Cell Lines

The following table summarizes the cytotoxic activity of SC144 in a range of human cancer cell lines, as determined by MTT assays.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.72[1]
OVCAR-5Ovarian Cancer0.49[1]
OVCAR-3Ovarian Cancer0.95[1]
NCI/ADR-RESPaclitaxel- and Doxorubicin-Resistant Ovarian Cancer0.43[2]
HEYCisplatin-Resistant Ovarian Cancer0.88[2]
LNCaPProstate Cancer0.4[4]
HCT116Colorectal Cancer0.6[4]
HT29Colorectal Cancer0.9[4]
MDA-MB-435Breast CancerNot specified[6]
Caov-3Ovarian CancerNot specified[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

General Guidelines for In Vitro SC144 Treatment

The following is a generalized protocol for treating adherent cancer cell lines with SC144 in vitro. It is recommended to optimize the protocol for specific cell lines and experimental endpoints.

Materials:

  • SC144 compound

  • Appropriate cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 6-well, 96-well)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into appropriate culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • SC144 Preparation and Treatment:

    • Prepare a stock solution of SC144 in DMSO. For example, a 10 mM stock solution.

    • On the day of treatment, dilute the SC144 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 2 µM). It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of SC144 or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4] The optimal incubation time will depend on the specific assay being performed.

  • Downstream Analysis:

    • Following incubation, cells can be harvested and processed for various downstream analyses, such as:

      • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): To determine the IC50 value.

      • Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL assay): To quantify apoptotic cell death.[1]

      • Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To assess cell cycle distribution.[6]

      • Western Blotting: To analyze the phosphorylation status of gp130 and STAT3, and the expression levels of downstream target proteins.

      • Immunofluorescence: To visualize the nuclear translocation of STAT3.[7]

Visualizations

SC144 Signaling Pathway

SC144_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 STAT3 STAT3 gp130->STAT3 Phosphorylates IL6 IL-6 / LIF IL6->gp130 Activates SC144 SC144 SC144->gp130 Inhibits pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Nuclear Translocation TargetGenes Target Gene Expression (Bcl-2, Bcl-xL, Survivin) pSTAT3_dimer->TargetGenes Promotes Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis Inhibits

Caption: SC144 inhibits the gp130/STAT3 signaling pathway, leading to apoptosis.

Experimental Workflow for In Vitro SC144 Treatment

SC144_Experimental_Workflow cluster_assays Downstream Assays start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation prepare_sc144 Prepare SC144 Dilutions (and Vehicle Control) overnight_incubation->prepare_sc144 treat_cells Treat Cells with SC144 prepare_sc144->treat_cells incubation_period Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubation_period downstream_analysis Perform Downstream Analysis incubation_period->downstream_analysis viability Cell Viability (MTT) downstream_analysis->viability apoptosis Apoptosis (Annexin V) downstream_analysis->apoptosis cell_cycle Cell Cycle (PI Staining) downstream_analysis->cell_cycle western_blot Western Blot (p-STAT3) downstream_analysis->western_blot end End

Caption: A generalized workflow for in vitro experiments using SC144.

References

Application Notes and Protocols for the Preparation of SC144 for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates STAT3 phosphorylation and its nuclear translocation.[1][2] This mechanism of action makes SC144 a compelling candidate for investigation in various disease models, particularly in oncology. These application notes provide detailed protocols for the preparation and administration of SC144 for preclinical animal studies based on available literature.

Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

SC144 exerts its biological effects by disrupting the gp130-mediated signaling cascade. The binding of IL-6 family cytokines to their specific receptors leads to the dimerization of gp130, activating associated Janus kinases (JAKs).[3] JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3.[3] Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1][2] SC144 intervenes in this process by directly binding to gp130, preventing the downstream activation of STAT3.[1][2]

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 Family Cytokine IL-6 Family Cytokine IL-6R IL-6 Receptor IL-6 Family Cytokine->IL-6R Binds gp130 gp130 IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3 STAT3 gp130->STAT3 Recruits & Phosphorylates JAK->gp130 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes SC144 SC144 SC144->gp130 Inhibits

Caption: SC144 inhibits the gp130 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for SC144 from preclinical mouse studies.

Table 1: Pharmacokinetic Parameters of SC144 in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (minutes)
Intraperitoneal (IP)0.50.24610
Intraperitoneal (IP)108.34310
Oral (PO)0.50.09220
Oral (PO)102.44740

Table 2: In Vivo Efficacy of SC144 in Mouse Xenograft Models

Cancer ModelAdministration RouteDosing RegimenOutcome
Human Ovarian CancerIntraperitoneal (IP)10 mg/kg, daily for 58 daysSuppressed tumor growth
Human Ovarian CancerOral (PO)100 mg/kg, daily for 35 days82% smaller average tumor volume compared to control
MDA-MB-435 Breast CancerIntraperitoneal (IP)0.3, 0.8, 4 mg/kg, daily for 15 daysDose-dependent delay in tumor growth

Table 3: Toxicity Profile of SC144 in Mice

Study TypeDosing RegimenObservations
Xenograft Efficacy StudyNot specifiedNo significant changes in body weight of treated mice
Acute Toxicity (LD50)Not available in public literatureNot available in public literature

Experimental Protocols

Note: The following protocols are based on available information and general best practices. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of SC144 for Intraperitoneal (IP) Injection

This protocol is based on studies utilizing sesame oil as a vehicle.

Materials:

  • SC144 powder

  • Sterile sesame oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of SC144: Based on the desired dose (e.g., 4 mg/kg), the number of animals, and the average animal weight, calculate the total mass of SC144 needed.

  • Weigh SC144: Accurately weigh the calculated amount of SC144 powder in a sterile microcentrifuge tube.

  • Add vehicle: Add the appropriate volume of sterile sesame oil to the tube to achieve the desired final concentration.

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath at room temperature for 5-10 minutes, or until the solution is clear.

  • Visual Inspection: Before administration, visually inspect the solution to ensure it is a clear, homogenous solution free of any particulate matter.

  • Administration: Administer the prepared SC144 solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.

Protocol 2: Preparation of SC144 for Oral Gavage (PO)

Disclaimer: A specific, validated oral formulation for SC144 is not available in the public literature. The following protocol is a general method for preparing poorly water-soluble compounds for oral gavage and should be considered a starting point for formulation development.

Materials:

  • SC144 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile oral gavage needles

Procedure:

  • Calculate the required amount of SC144: Determine the total mass of SC144 needed based on the desired dose (e.g., 100 mg/kg), number of animals, and average animal weight.

  • Initial Dissolution in DMSO: Weigh the SC144 powder into a sterile conical tube. Add a small volume of DMSO (e.g., 5-10% of the final volume) and vortex until the SC144 is completely dissolved.

  • Addition of Co-solvents: Sequentially add PEG300 (e.g., 30-40% of the final volume) and Tween 80 (e.g., 5% of the final volume) to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume, while continuously vortexing to prevent precipitation.

  • Visual Inspection: The final formulation should be a clear solution or a uniform, fine suspension. Visually inspect for any precipitation before administration.

  • Administration: Administer the prepared formulation to the mice using a sterile oral gavage needle of an appropriate size.

Experimental Workflow for SC144 Preparation

The following diagram illustrates a logical workflow for the preparation of SC144 for in vivo administration.

experimental_workflow cluster_planning Planning & Calculation cluster_preparation Formulation Preparation cluster_qc Quality Control cluster_admin Administration calc Calculate Total SC144 and Vehicle Volume weigh Weigh SC144 Powder calc->weigh dissolve Dissolve SC144 in Vehicle (e.g., Sesame Oil or DMSO/PEG/Tween) weigh->dissolve mix Vortex / Sonicate Until Homogenous dissolve->mix finalize Final Dilution (if applicable) mix->finalize inspect Visual Inspection for Clarity & Particulates finalize->inspect administer Administer to Animal (IP or PO) inspect->administer

Caption: Workflow for preparing SC144 for animal studies.

References

Application Notes and Protocols for Studying the gp130 Signaling Pathway with SC144

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family plays a critical role in a myriad of cellular processes, including inflammation, immune responses, and hematopoiesis. Dysregulation of the gp130 signaling pathway is implicated in various diseases, most notably in the progression and proliferation of several cancers, including ovarian and pancreatic cancer. The downstream signaling cascade, primarily through the JAK/STAT pathway, leads to the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor promoting cell survival, proliferation, and angiogenesis.

SC144 is a first-in-class, orally active, small-molecule inhibitor of gp130.[1] It represents a valuable tool for investigating the intricacies of gp130 signaling and holds therapeutic potential for cancers driven by this pathway. SC144 directly binds to gp130, inducing its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2] These application notes provide a comprehensive guide for utilizing SC144 to study the gp130 signaling pathway, including detailed experimental protocols and data presentation.

Mechanism of Action of SC144

SC144 exerts its inhibitory effect on the gp130 signaling pathway through a multi-step process:

  • Direct Binding to gp130: SC144 directly interacts with the gp130 protein. This binding has been confirmed using Drug Affinity Responsive Target Stability (DARTS) assays.[3][4]

  • Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces the phosphorylation of gp130 at serine 782.[1][5] This is followed by deglycosylation of the gp130 protein.[1]

  • Inhibition of STAT3 Activation: The conformational changes induced by SC144 binding and subsequent modifications prevent the activation of downstream signaling molecules. Specifically, it abrogates the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[6][7]

  • Blockade of STAT3 Nuclear Translocation: By inhibiting its phosphorylation, SC144 prevents the dimerization and subsequent translocation of STAT3 into the nucleus.[1]

  • Downregulation of Target Gene Expression: Consequently, the transcription of STAT3 target genes, which are involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis, is suppressed.[8]

This cascade of events ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the gp130/STAT3 signaling axis.[1]

Data Presentation

Table 1: Cytotoxicity of SC144 in Human Ovarian Cancer Cell Lines
Cell LineIC50 (µM)
OVCAR-80.72
OVCAR-50.49
OVCAR-30.95

Data represents the concentration of SC144 required to inhibit cell growth by 50% after a 72-hour treatment, as determined by MTT assay.[1]

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation by SC144 in Ovarian Cancer Cells
Cell LineSC144 Concentration (µM)Treatment TimeInhibition of p-STAT3 (Y705)
OVCAR-80.5 - 51 hourDose-dependent decrease
Caov-30.5 - 51 hourDose-dependent decrease

Data from Western blot analysis showing the effect of increasing concentrations of SC144 on the phosphorylation of STAT3 at tyrosine 705.[6]

Table 3: Time-Dependent Inhibition of STAT3 Phosphorylation by SC144
Cell LineSC144 Concentration (µM)Treatment Time (hours)Inhibition of p-STAT3 (Y705)
OVCAR-820 - 6Time-dependent decrease
Caov-320 - 6Time-dependent decrease

Data from Western blot analysis showing the effect of 2 µM SC144 on the phosphorylation of STAT3 at tyrosine 705 over a 6-hour period.[6]

Table 4: Dose-Dependent Induction of gp130 Phosphorylation by SC144
Cell LineSC144 Concentration (µM)Treatment TimeIncrease in p-gp130 (S782)
OVCAR-80.5 - 20 - 6 hoursDose and time-dependent increase
Caov-30.5 - 20 - 6 hoursDose and time-dependent increase

Data from Western blot analysis showing the effect of SC144 on the phosphorylation of gp130 at serine 782.[1][5]

Experimental Protocols

Cell Culture
  • Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) or other cell lines with active gp130 signaling (e.g., Panc-1, Mia-Paca-2, L3.6pl).[4][9]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of gp130 and STAT3 upon treatment with SC144.

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of SC144 (e.g., 0, 0.5, 1, 2, 5 µM) for desired time points (e.g., 1, 2, 4, 6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 4-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-gp130 (S782), anti-gp130, anti-phospho-STAT3 (Y705), anti-STAT3, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software.

MTT Cell Viability Assay

This assay measures the cytotoxic effects of SC144 on cancer cells.

  • Cell Seeding: Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of SC144 (e.g., 0.1 to 10 µM) for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of SC144 on the proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with different concentrations of SC144 for 24 hours.

  • Incubation:

    • Replace the drug-containing medium with fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Colony Counting:

    • Gently wash the plates with water and let them air dry.

    • Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to confirm the direct binding of SC144 to gp130.[3][10][11]

  • Lysate Preparation:

    • Prepare a total protein lysate from the cells of interest as described in the Western Blotting protocol.

    • Ensure the lysis buffer does not contain strong detergents that might interfere with protein-ligand interactions.

  • Compound Incubation:

    • Divide the lysate into two aliquots: one for SC144 treatment and one for vehicle (DMSO) control.

    • Incubate the lysates with SC144 (e.g., 10-100 µM) or DMSO for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to both the SC144-treated and control lysates. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion.

    • Incubate at room temperature for a specific time (e.g., 10-30 minutes).

    • Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis:

    • Analyze the digested lysates by Western blotting as described above.

    • Probe the membrane with an anti-gp130 antibody.

  • Data Interpretation: A stronger gp130 band in the SC144-treated sample compared to the control sample indicates that SC144 binding protected gp130 from proteolytic degradation, thus confirming a direct interaction.

Mandatory Visualizations

gp130_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activation gp130->JAK IL6R IL-6Rα IL6R->gp130 Complex Formation IL6 IL-6 IL6->IL6R SC144 SC144 SC144->gp130 Binds & Induces P-S782, Deglycosylation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The gp130 signaling pathway and the inhibitory mechanism of SC144.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis A Seed cancer cells (e.g., OVCAR-8) B Treat with SC144 (Dose-response & Time-course) A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis (p-gp130, p-STAT3) B->D E Colony Formation Assay B->E F DARTS Assay B->F G Determine IC50 values C->G H Quantify protein phosphorylation levels D->H I Assess long-term proliferative capacity E->I J Confirm direct binding of SC144 to gp130 F->J sc144_logic SC144 SC144 gp130_binding Directly binds to gp130 SC144->gp130_binding gp130_modification Induces gp130 phosphorylation (S782) & deglycosylation gp130_binding->gp130_modification stat3_inhibition Abrogates STAT3 phosphorylation (Y705) gp130_modification->stat3_inhibition nuclear_translocation_block Prevents STAT3 nuclear translocation stat3_inhibition->nuclear_translocation_block gene_expression_down Downregulates STAT3 target gene expression nuclear_translocation_block->gene_expression_down cellular_effects Induces cell cycle arrest and apoptosis gene_expression_down->cellular_effects

References

Application Notes and Protocols for Assessing SC144 Efficacy in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] The aberrant activation of the gp130/STAT3 signaling pathway is a critical driver in the proliferation, survival, angiogenesis, and metastasis of various human cancers.[3][4] SC144 exerts its anti-cancer effects by binding to gp130, which induces its phosphorylation and deglycosylation. This ultimately abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, leading to the inhibition of STAT3-regulated gene expression. The downstream effects of SC144 treatment include cell-cycle arrest, induction of apoptosis, and anti-angiogenic activity.[1][2][5]

This document provides a detailed protocol for assessing the in vivo efficacy of SC144 in a subcutaneous xenograft tumor model. The protocol outlines methods for tumor cell implantation, drug administration, tumor growth monitoring, and pharmacodynamic analysis.

Signaling Pathway of SC144

SC144_Signaling_Pathway gp130 gp130 STAT3 STAT3 gp130->STAT3 IL6 IL-6 IL6->gp130 Activates SC144 SC144 SC144->gp130 Inhibits pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Apoptosis Apoptosis Anti_Angiogenesis Anti-Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

Experimental Workflow

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Cell Culture & Preparation C Subcutaneous Tumor Cell Implantation A->C B Animal Acclimatization (1 week) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F SC144 or Vehicle Administration (Daily, 35-58 days) E->F G Body Weight & Animal Welfare Monitoring F->G H Euthanasia & Tumor Excision F->H G->F I Tumor Weight & Volume Measurement H->I J Pharmacodynamic Analysis (Western Blot, IHC) H->J K Data Analysis & Reporting I->K J->K

Caption: Workflow for assessing SC144 efficacy in a xenograft model.

Materials and Reagents

Category Item Supplier (Example)
Cell Lines Human cancer cell line (e.g., OVCAR-8, MDA-MB-435)ATCC
Animals 6-8 week old female athymic nude mice (or other suitable immunodeficient strain)Charles River, Jackson Laboratory
Reagents SC144MedChemExpress, Selleck Chemicals
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)Sigma-Aldrich
Cell culture medium (e.g., RPMI-1640, DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTAGibco
Hank's Balanced Salt Solution (HBSS) or PBSGibco
Matrigel (optional)Corning
Anesthetics (e.g., isoflurane, ketamine/xylazine)Varies
Euthanasia agent (e.g., CO2, cervical dislocation)Varies
Consumables Sterile syringes and needles (various gauges)BD Biosciences
Cell culture flasks, plates, and pipettesCorning, Falcon
Centrifuge tubesVaries
Surgical tools for tumor excisionVaries
CalipersVaries

Experimental Protocols

Cell Culture and Preparation
  • Culture the selected human cancer cell line (e.g., OVCAR-8 for ovarian cancer, MDA-MB-435 for breast cancer) in the recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • On the day of implantation, harvest the cells by trypsinization.

  • Wash the cells twice with sterile, serum-free medium or HBSS/PBS.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Resuspend the cell pellet in cold, sterile HBSS or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • (Optional) For cell lines with poor engraftment, resuspend the cells in a 1:1 mixture of HBSS/PBS and Matrigel.

Animal Handling and Tumor Implantation
  • Acclimatize the immunodeficient mice for at least one week before the experiment.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Shave and sterilize the right flank of the mouse with an alcohol wipe.

  • Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension subcutaneously into the prepared flank.

  • Monitor the animals daily for the first week post-injection for any adverse reactions.

SC144 Formulation and Administration
  • Vehicle Preparation: Prepare a sterile vehicle solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • SC144 Formulation:

    • For intraperitoneal (i.p.) injection (10 mg/kg) : Suspend the calculated amount of SC144 in the vehicle to achieve the final concentration for injection. The injection volume should be approximately 100-200 µL.

    • For oral gavage (p.o.) administration (100 mg/kg) : Suspend the calculated amount of SC144 in the vehicle. The gavage volume should be around 100-200 µL.

  • Administration:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer SC144 or the vehicle control daily via the chosen route (i.p. or p.o.) for the duration of the study (typically 35-58 days).

Tumor Growth and Animal Welfare Monitoring
  • Measure the tumor dimensions (length and width) twice weekly using digital calipers.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Monitor the body weight of each mouse twice weekly as an indicator of general health and treatment-related toxicity.

  • Observe the animals daily for clinical signs of distress, such as changes in posture, activity, grooming, and food/water intake.

  • Euthanize mice if any of the following humane endpoints are reached:

    • Tumor volume exceeds 2000 mm³.

    • Tumor becomes ulcerated or necrotic.

    • Body weight loss exceeds 20%.

    • Significant signs of distress or moribund state.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment Group Dose & Route Mean Tumor Volume at Day X (mm³ ± SEM) Tumor Growth Inhibition (%) p-value
Vehicle Control---
SC14410 mg/kg, i.p.
SC144100 mg/kg, p.o.

Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Animal Body Weight

Treatment Group Dose & Route Mean Body Weight at Day 0 (g ± SEM) Mean Body Weight at Day X (g ± SEM) % Change in Body Weight
Vehicle Control-
SC14410 mg/kg, i.p.
SC144100 mg/kg, p.o.

Endpoint Analysis: Pharmacodynamics

Tumor Tissue Collection
  • At the end of the study, euthanize the mice according to the approved protocol.

  • Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.

  • Divide the tumor into sections for different analyses:

    • One section for snap-freezing in liquid nitrogen and storage at -80°C for Western blot analysis.

    • Another section for fixation in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin for immunohistochemistry (IHC).

Western Blot Analysis
  • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), gp130, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative protein expression levels.

Immunohistochemistry (IHC)
  • Cut 4-5 µm sections from the paraffin-embedded tumor blocks.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and method.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with primary antibodies against p-STAT3 and other relevant markers (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Capture images using a microscope and quantify the staining intensity and percentage of positive cells.

Conclusion

This comprehensive protocol provides a robust framework for evaluating the anti-tumor efficacy of the gp130 inhibitor, SC144, in a preclinical xenograft model. Adherence to these detailed methodologies will enable researchers to generate reproducible and reliable data on the in vivo activity of SC144, supporting its further development as a potential cancer therapeutic. The inclusion of pharmacodynamic analyses will provide crucial insights into the on-target effects of SC144 within the tumor microenvironment.

References

Application Notes: Determining the IC50 of SC144 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130 signaling pathway, particularly the downstream STAT3 signaling, is often constitutively activated in various cancers, promoting cell survival, proliferation, and angiogenesis while inhibiting apoptosis.[2][3] SC144 exerts its anticancer effects by binding to gp130, inducing its phosphorylation and subsequent internalization, which abrogates STAT3 activation and the expression of downstream target genes.[1][3] This leads to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process by 50%. Determining the IC50 of SC144 is fundamental for evaluating its efficacy against different cancer cell lines, understanding its therapeutic potential, and guiding further preclinical and clinical development.[4][5] These application notes provide detailed protocols for determining the IC50 of SC144 in adherent cancer cell lines using common colorimetric cell viability assays.

SC144 Signaling Pathway

SC144 primarily targets the gp130/STAT3 signaling axis.[6] In many cancer cells, the binding of ligands like IL-6 to their receptors leads to the dimerization of gp130, activating associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation (e.g., Bcl-2, survivin, cyclin D1).[7] SC144 disrupts this cascade by inhibiting gp130, leading to the suppression of STAT3 phosphorylation and the downregulation of its target genes.[1][2]

SC144_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 gp130 gp130 IL6->gp130 Binds JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis SC144->Apoptosis STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates DNA DNA pSTAT3_nuc->DNA Binds Proliferation Survival & Proliferation Genes DNA->Proliferation Transcription IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Culture Adherent Cancer Cells Cell_Seeding 2. Seed Cells in 96-Well Plate Incubation_1 3. Incubate Overnight (Allow Attachment) Drug_Dilution 4. Prepare Serial Dilutions of SC144 Incubation_1->Drug_Dilution Drug_Treatment 5. Treat Cells with SC144 (and Controls) Incubation_2 6. Incubate for 48-72 hours Add_Reagent 7. Add Viability Reagent (e.g., MTT, SRB) Incubation_2->Add_Reagent Incubation_3 8. Incubate as per Protocol Read_Plate 9. Read Absorbance (Spectrophotometer) Data_Normalization 10. Normalize Data to Untreated Control Read_Plate->Data_Normalization Curve_Fitting 11. Plot Dose-Response Curve IC50_Calc 12. Calculate IC50 Value

References

Application of SC144 in 3D Tumor Spheroid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their superior physiological relevance compared to traditional 2D cell cultures, offering a more accurate representation of the tumor microenvironment, including gradients of oxygen, nutrients, and drug penetration. This document provides detailed application notes and protocols for the use of SC144, a potent small molecule inhibitor of the gp130 protein, in 3D tumor spheroid models. SC144 effectively targets the Interleukin-6 (IL-6)/gp130/STAT3 signaling pathway, a critical axis in tumor proliferation, survival, and chemoresistance. These guidelines are intended to assist researchers in leveraging 3D spheroid models to investigate the efficacy of SC144 as a monotherapy and in combination with standard chemotherapeutic agents.

Mechanism of Action of SC144

SC144 is a membrane-permeable quinoxaline-hydrazide derivative that functions as a specific inhibitor of gp130, a co-receptor for IL-6 family cytokines. By binding to gp130, SC144 prevents the IL-6-induced phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The constitutive activation of the STAT3 pathway is a hallmark of many cancers, including ovarian and pancreatic cancer, where it drives the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis. In the context of 3D tumor spheroids, which often exhibit hypoxic cores and complex cell-cell interactions that can activate STAT3 signaling, SC144 presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds GP130 gp130 IL6R->GP130 Dimerization JAK JAK GP130->JAK Activates SC144 SC144 SC144->GP130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Transcription Cell_Processes Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Processes

Caption: SC144 inhibits the IL-6/GP130/STAT3 signaling pathway.

Data Presentation: Efficacy of SC144 in 3D Ovarian Cancer Spheroids

Table 1: Single-Agent Activity of SC144 in 3D Ovarian Cancer Spheroids

Cell LineCulture ModelTreatment DurationEndpoint AssayIllustrative IC50 (µM)
OVCAR-83D Spheroid7 daysCellTiter-Glo® 3D~5-10
SK-OV-33D Spheroid7 daysCellTiter-Glo® 3D~5-10

Table 2: Synergistic Effects of SC144 with Chemotherapeutic Agents in 3D Ovarian Cancer Spheroids

Cell LineCombination TreatmentCulture ModelSynergy AnalysisIllustrative Combination Index (CI)*Outcome
OVCAR-8SC144 + Cisplatin3D SpheroidCombenefit Software< 1Synergistic
SK-OV-3SC144 + Cisplatin3D SpheroidCombenefit Software< 1Synergistic
OVCAR-8SC144 + Olaparib3D SpheroidCombenefit Software< 1Synergistic
SK-OV-3SC144 + Olaparib3D SpheroidCombenefit Software< 1Synergistic

*Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving the application of SC144 in 3D tumor spheroid models.

cluster_prep Phase 1: Preparation cluster_formation Phase 2: Spheroid Formation cluster_treatment Phase 3: Treatment & Analysis A 1. Cell Culture (OVCAR-8, SK-OV-3) B 2. Cell Harvesting & Counting A->B C 3. Cell Seeding in Ultra-Low Attachment Plates B->C D 4. Spheroid Formation (3-4 days) C->D E 5. Drug Treatment (SC144 +/- Chemo) (7 days) D->E F 6. Spheroid Imaging & Size Analysis E->F H 8. Protein Extraction & Western Blot (p-STAT3) E->H G 7. Viability Assay (CellTiter-Glo® 3D) F->G

Caption: Experimental workflow for SC144 application in 3D spheroids.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-8, SK-OV-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture ovarian cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine the viability using a hemocytometer and trypan blue exclusion.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: SC144 Treatment of 3D Tumor Spheroids

Materials:

  • Pre-formed 3D tumor spheroids in ULA plates

  • SC144 (stock solution in DMSO)

  • Chemotherapeutic agents (e.g., Cisplatin, Olaparib; stock solutions in appropriate solvent)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of SC144 and/or chemotherapeutic agents in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • For single-agent treatment, carefully remove 100 µL of the medium from each well containing a spheroid and replace it with 100 µL of medium containing the desired concentration of SC144.

  • For combination treatment, prepare a drug matrix with varying concentrations of SC144 and the chemotherapeutic agent. Remove 100 µL of medium and add 100 µL of the combination drug-containing medium.

  • Include appropriate controls: vehicle control (medium with DMSO) and untreated control.

  • Incubate the treated spheroids for 7 days at 37°C in a humidified incubator with 5% CO₂.

  • Visually inspect the spheroids and capture images using an inverted microscope at different time points to monitor changes in morphology and size.

Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

Materials:

  • Treated 3D tumor spheroids in ULA plates

  • CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Equilibrate the ULA plate with the spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).

  • Mix the contents thoroughly by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer 200 µL of the lysate from each well of the ULA plate to a corresponding well of an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Western Blot Analysis of Phospho-STAT3 (p-STAT3)

Materials:

  • Treated 3D tumor spheroids

  • Cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group by centrifugation at 200 x g for 5 minutes.

  • Wash the spheroids twice with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 and the loading control.

Conclusion

The use of SC144 in 3D tumor spheroid models provides a powerful platform for evaluating its therapeutic potential in a more clinically relevant setting. The protocols outlined in this document offer a systematic approach to assess the efficacy of SC144 as a monotherapy and its synergistic interactions with conventional chemotherapies. By inhibiting the IL-6/GP130/STAT3 signaling pathway, SC144 demonstrates significant promise in sensitizing chemoresistant tumors and improving treatment outcomes. Further investigation using these 3D models will be crucial in elucidating the full potential of SC144 in oncology drug development.

References

Application Notes and Protocols: Measuring SC144-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SC144 is a novel, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] The IL-6/gp130 signaling axis, particularly through the downstream activation of the Signal Transducer and Activator of Transcription 3 (STAT3), is implicated in numerous oncogenic processes, including proliferation, survival, and angiogenesis.[2][3] SC144 exerts its anticancer effects by binding to gp130, which suppresses the constitutive phosphorylation of STAT3, thereby inhibiting the downstream signaling pathway and inducing apoptosis in various cancer cell lines, including ovarian, pancreatic, and breast cancer.[1][4] This document provides detailed protocols for the key experimental techniques used to quantify and characterize apoptosis induced by SC144.

SC144 Mechanism of Action: Inducing Apoptosis via gp130/STAT3 Inhibition

SC144 specifically targets the gp130 receptor, preventing its activation by IL-6 family cytokines.[1] This inhibition blocks the phosphorylation and subsequent activation of STAT3.[1] The inactivation of the STAT3 pathway leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and the upregulation of pro-apoptotic factors, ultimately culminating in the activation of the caspase cascade and programmed cell death.

G cluster_pathway SC144-Induced Apoptosis Pathway IL6 IL-6 Cytokines gp130 gp130 Receptor IL6->gp130 Binds STAT3 STAT3 gp130->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation AntiApoptotic Anti-Apoptotic Gene Expression (e.g., Bcl-2, Survivin) pSTAT3->AntiApoptotic Promotes Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits SC144 SC144 SC144->gp130 Inhibits

Caption: SC144 inhibits the gp130/STAT3 signaling pathway to induce apoptosis.

Techniques for Measuring Apoptosis

Several robust methods can be employed to measure apoptosis following SC144 treatment. The choice of assay depends on the specific apoptotic event being investigated, from early membrane changes to late-stage DNA fragmentation.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This is a widely used method for detecting early and late-stage apoptosis.[5] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[6][7] Dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Experimental Workflow:

G A 1. Cell Culture & Treatment (Treat cells with SC144 and controls) B 2. Harvest Cells (e.g., Trypsinization) A->B C 3. Wash Cells (Use cold 1X PBS) B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain Cells (Add Annexin V-FITC and PI) D->E F 6. Incubate (15-20 min, room temp, dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Data Interpretation (Quantify cell populations) G->H

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Protocol:

  • Cell Preparation: Seed cells in 6-well plates and culture until they reach the desired confluency. Treat cells with various concentrations of SC144, a vehicle control (e.g., DMSO), and a positive control for the desired incubation period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Centrifuge all cells at 300 x g for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >617 nm.

  • Data Gating: Use unstained and single-stained controls to set up compensation and quadrants correctly.[8] Analyze the distribution of cells in the four quadrants to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Data Presentation:

Cell Line Treatment Incubation (h) Early Apoptotic (%) Late Apoptotic/Necrotic (%) Citation
HEY SC144 (IC80) 24 ~25 ~10 [4]
HEY SC144 (IC80) 48 37 16 [4]
OVCAR-8 SC144 (2 µmol/L) 72 Substantial Increase Substantial Increase [1][10]
Caov-3 SC144 (2 µmol/L) 72 Substantial Increase Substantial Increase [1][10]

| MDA-MB-435 | SC144 (IC50) | 24-72 | 15 (Sub-G0/G1) | Not Specified |[4] |

TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[5] During apoptosis, endonucleases cleave DNA, generating numerous 3'-hydroxyl (3'-OH) ends.[11] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., BrdU or fluorescently tagged) onto these 3'-OH ends.[11][12] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[5]

Experimental Workflow:

G A 1. Cell Preparation & Treatment (On slides or in suspension) B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. TdT Labeling Reaction (Incubate with TdT enzyme and labeled dUTPs) C->D E 5. Detection (Add fluorescent antibody or streptavidin) D->E F 6. Counterstain (Optional) (e.g., DAPI for nuclei) E->F G 7. Analysis (Fluorescence Microscopy or Flow Cytometry) F->G

Caption: General workflow for the TUNEL assay to detect apoptotic DNA fragmentation.

Protocol:

  • Cell Preparation: Grow and treat cells with SC144 as described previously. Cells can be prepared on chamber slides or harvested for analysis in suspension.

  • Fixation: Wash cells with PBS and fix with a freshly prepared solution of 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes on ice.

  • Labeling: Wash cells again with PBS. Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions (e.g., 60 minutes at 37°C in a humidified chamber). Include a negative control (no TdT enzyme) and a positive control (pre-treatment with DNase I).

  • Stopping the Reaction: Stop the reaction by washing the cells thoroughly with PBS or a stop buffer provided in the kit.

  • Detection: If using an indirect method (e.g., BrdU), incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis: Mount the slides with an anti-fade mounting medium containing a nuclear counterstain like DAPI. Visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. For flow cytometry, analyze the cells on a flow cytometer to quantify the percentage of fluorescent (apoptotic) cells.[13]

Data Presentation:

Cell Line Treatment Combination Method Result Citation
L3.6pl Paclitaxel + SC144 TUNEL Staining Reduced tumor weight and volume in vivo
AsPC-1 Paclitaxel + SC144 TUNEL Staining Reduced tumor weight and volume in vivo

| L3.6pl | Paclitaxel + Raloxifene | TUNEL Staining | Increased apoptosis compared to single treatment | |

Western Blotting for Apoptosis Markers

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.[14] For SC144, key markers include the inhibition of the upstream signal (p-STAT3) and the activation of downstream executioner proteins.[1]

  • p-STAT3: A decrease in phosphorylated STAT3 (Tyr705) indicates successful inhibition of the gp130 pathway by SC144.[1]

  • Cleaved Caspase-3: Caspase-3 is a key executioner caspase.[15] Its cleavage from an inactive pro-form (~35 kDa) to active fragments (p17 and p12) is a central event in apoptosis.[15]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. It is a primary substrate for activated caspase-3, which cleaves the 116 kDa full-length PARP into an 89 kDa fragment, serving as a definitive marker of apoptosis.[14]

Experimental Workflow:

G A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (To PVDF or nitrocellulose membrane) C->D E 5. Blocking (Prevent non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-pSTAT3, anti-Caspase-3, anti-PARP) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection & Imaging (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standard workflow for Western blot analysis of apoptosis-related proteins.

Protocol:

  • Sample Preparation: Treat cells with SC144 as previously described. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-15% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Incubate the membrane with primary antibodies (e.g., rabbit anti-cleaved caspase-3, mouse anti-PARP, rabbit anti-p-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]

  • Analysis: Analyze band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Target Protein Expected Change with SC144 Function/Significance Citation
p-STAT3 (Y705) Decrease Indicates inhibition of the gp130 pathway [1][2]
Total STAT3 No significant change Control for p-STAT3 levels [1]
Cleaved Caspase-3 Increase Marks activation of executioner caspases [15][17]
Cleaved PARP Increase Confirms caspase-3 activity and late-stage apoptosis [14]
Survivin Decrease Downstream target of STAT3, anti-apoptotic

| Bcl-2 | Decrease | Anti-apoptotic protein, regulated by STAT3 |[18] |

References

Using SC144 to Investigate and Overcome Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance is a significant impediment to effective cancer therapy. A key mechanism contributing to this resistance is the aberrant activation of signaling pathways that promote cell survival and proliferation. The IL-6/gp130/STAT3 signaling axis has been identified as a critical pathway in promoting tumorigenesis and conferring resistance to a variety of chemotherapeutic agents. SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the signal-transducing receptor for the IL-6 family of cytokines. By targeting gp130, SC144 effectively abrogates the downstream activation of the STAT3 signaling pathway, making it a valuable tool for investigating and potentially overcoming drug resistance.[1][2][3][4][5][6]

These application notes provide a comprehensive guide for utilizing SC144 to study its effects on drug-resistant cancer cells. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy of SC144, elucidate its mechanism of action, and explore its potential in combination therapies.

Mechanism of Action of SC144

SC144 exerts its anticancer effects by directly binding to gp130. This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation.[1][3][7] This cascade of events leads to the internalization and downregulation of surface-bound gp130, thereby preventing the activation of the associated Janus kinases (JAKs).[3][7] Consequently, the phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3) are inhibited.[1][3][7] The suppression of STAT3 activity leads to the downregulation of its target genes, which are critically involved in cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, survivin, and cyclin D1.[3][7] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][8]

SC144_Mechanism_of_Action gp130 gp130 JAK JAK gp130->JAK Activates IL6R IL-6R IL6R->gp130 Activates IL6 IL-6 IL6->IL6R SC144 SC144 SC144->gp130 Binds & Inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to TargetGenes Target Genes (Bcl-2, Bcl-xL, Survivin, Cyclin D1) Nucleus->TargetGenes Activates Apoptosis Cell Cycle Arrest & Apoptosis DrugResistance Drug Resistance TargetGenes->DrugResistance Promotes

Figure 1: SC144 Signaling Pathway

Data Presentation: Efficacy of SC144 in Drug-Resistant Cancer Cell Lines

SC144 has demonstrated potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in overcoming drug resistance.

Cell LineCancer TypeResistant ToSC144 IC50 (µM)
NCI/ADR-RESOvarian CancerPaclitaxel, Doxorubicin0.43[1][9]
HEYOvarian CancerCisplatin0.88[1][9]
OVCAR-3Ovarian Cancer-0.95[1]
OVCAR-5Ovarian Cancer-0.49[1]
OVCAR-8Ovarian Cancer-0.72[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of SC144 in overcoming drug resistance.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation CellCulture Culture Drug-Sensitive & Drug-Resistant Cancer Cells MTT Cell Viability (MTT) Assay (Determine IC50) CellCulture->MTT WesternBlot Western Blot Analysis (p-STAT3, Target Proteins) CellCulture->WesternBlot IP Immunoprecipitation (SC144-gp130 Binding) CellCulture->IP SC144Prep Prepare SC144 Stock Solution SC144Prep->MTT SC144Prep->WesternBlot SC144Prep->IP DataAnalysis Analyze IC50 Values, Protein Expression Levels MTT->DataAnalysis WesternBlot->DataAnalysis IP->DataAnalysis Conclusion Elucidate Drug Resistance Mechanism & Efficacy of SC144 DataAnalysis->Conclusion

Figure 2: Experimental Workflow Diagram
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of SC144 on drug-sensitive and drug-resistant cancer cells and to calculate the IC50 value.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • SC144

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of SC144 in DMSO.

    • Perform serial dilutions of SC144 in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (medium with DMSO) should also be prepared.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis

Objective: To investigate the effect of SC144 on the phosphorylation of STAT3 and the expression of its downstream target proteins.

Materials:

  • Drug-resistant cancer cells

  • SC144

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed drug-resistant cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with SC144 at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the protein of interest to the loading control (e.g., β-actin).

Protocol 3: Immunoprecipitation (IP)

Objective: To confirm the direct interaction between SC144 and its target protein, gp130. Note: As SC144 is a small molecule, a direct immunoprecipitation of SC144 is not feasible. This protocol is designed to immunoprecipitate gp130 and then assess for changes in its phosphorylation or associated proteins following SC144 treatment.

Materials:

  • Drug-resistant cancer cells

  • SC144

  • IP lysis buffer (non-denaturing)

  • Anti-gp130 antibody

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Primary and secondary antibodies for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat drug-resistant cells with SC144 as described in the Western Blot protocol.

    • Lyse the cells with a non-denaturing IP lysis buffer to preserve protein-protein interactions.

    • Collect the cell lysate and determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with the anti-gp130 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting as described in Protocol 2, probing for gp130 and p-gp130 (S782) to observe the effect of SC144 on its phosphorylation state.

Conclusion

SC144 represents a promising therapeutic agent for overcoming drug resistance in cancer. Its targeted inhibition of the gp130/STAT3 signaling pathway provides a clear mechanism for its efficacy in drug-resistant cell lines. The protocols outlined in these application notes offer a robust framework for researchers to investigate the potential of SC144 in their specific cancer models. By utilizing these methodologies, scientists can further elucidate the mechanisms of drug resistance and explore the development of novel combination therapies to improve patient outcomes.

References

Application Notes and Protocols for Adapting mRNA Vaccines to Emerging Viral Variants: A Case Study with SARS-CoV-2 LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adaptation of an existing mRNA vaccine platform to a new viral variant, using the SARS-CoV-2 LP.8.1 variant as a practical example. The content herein is intended to guide researchers through the critical stages of variant-adapted vaccine development, from initial design and synthesis to quality control and immunogenicity assessment.

I. Introduction to Variant-Adapted mRNA Vaccines

The emergence of new viral variants poses a continuous challenge to global public health. Messenger RNA (mRNA) vaccine technology offers a rapid and flexible platform for responding to these threats. The core principle involves updating the mRNA sequence in the vaccine to match the antigen of the new variant, thereby eliciting a targeted and effective immune response. The development of vaccines adapted to the SARS-CoV-2 LP.8.1 variant exemplifies this process.[1][2][3]

The fundamental steps in adapting an mRNA vaccine include:

  • Antigen Sequence Identification and Optimization: Obtaining the genetic sequence of the target antigen (e.g., the spike protein of the new variant) and optimizing it for expression in human cells.

  • mRNA Synthesis: In vitro transcription (IVT) of the optimized DNA template to produce the mRNA drug substance.

  • Lipid Nanoparticle (LNP) Formulation: Encapsulating the mRNA in lipid nanoparticles to protect it and facilitate its delivery into host cells.

  • Quality Control and Characterization: Rigorous testing of the mRNA and the final formulated vaccine to ensure its identity, purity, potency, and safety.

  • Preclinical Immunogenicity Assessment: Evaluating the immune response induced by the adapted vaccine in vitro and in animal models.

II. Quantitative Data Summary

The following tables summarize key quantitative data related to the immunogenicity of LP.8.1-adapted mRNA vaccines and the quality control of mRNA vaccine components.

Table 1: Immunogenicity of LP.8.1-Adapted mRNA Vaccines

Vaccine PlatformStudy PopulationDosageKey Immunogenicity EndpointFold Increase in Neutralizing Antibodies vs. Pre-vaccinationTarget VariantsReference
Pfizer-BioNTech (COMIRNATY®)Adults 65+ and high-risk adults 18-6430 µgNeutralizing antibody titersAt least 4-foldLP.8.1[4]
Moderna (Spikevax)High-risk adults 12-64 and adults 65+Not specifiedNeutralizing antibodiesMore than 8-foldLP.8.1
Pfizer-BioNTech (COMIRNATY®)Healthcare workers30 µgNeutralizing antibody titers8.2-foldLP.8.1[5][6]
Pfizer-BioNTech (COMIRNATY®)Healthcare workers30 µgAnti-spike IgG2.2-foldWuhan-Hu-S1[5][6][7]
Pfizer-BioNTech (COMIRNATY®)Healthcare workers30 µgAnti-spike Omicron IgG1.9-foldOmicron[5][6][7]

Table 2: Quality Control Parameters for mRNA Vaccine Drug Substance and Drug Product

Quality AttributeAnalytical Method(s)Acceptance Criteria (Illustrative)Reference
mRNA Drug Substance
Identity (Sequence)Next-Generation Sequencing (NGS), RT-PCR Sanger Sequencing100% sequence identity to the reference sequence[8][9][10]
Purity (dsRNA)ELISA, Chromatography< 1% dsRNA[11][12]
Integrity (Full-length mRNA)Capillary Gel Electrophoresis (CGE), Agarose Gel Electrophoresis> 95% full-length mRNA[6][9]
5' Capping EfficiencyLC-MS, HPLC> 95%[11]
Poly(A) Tail LengthCGE, RT-PCRConsistent with the design (e.g., 100-150 nucleotides)[9]
LNP Drug Product
Particle SizeDynamic Light Scattering (DLS)80 - 180 nm[13]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
mRNA Encapsulation EfficiencyFluorometric Assay (e.g., RiboGreen)> 90%
Lipid Content and RatioHPLC with Charged Aerosol Detection (CAD)Conforms to predefined ratios
PotencyIn vitro cell-based protein expression assay (e.g., Flow Cytometry, Western Blot)Quantifiable expression of the target antigen[11]

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of a variant-adapted mRNA vaccine.

Protocol 1: mRNA Synthesis via In Vitro Transcription (IVT)

This protocol outlines the steps for producing mRNA from a linearized plasmid DNA template.[14][15][16][]

1. DNA Template Preparation: a. Linearize the plasmid DNA containing the T7 promoter and the antigen-encoding sequence (e.g., LP.8.1 spike protein) using a restriction enzyme that cuts downstream of the poly(A) tail sequence. b. Purify the linearized DNA template using a suitable method, such as phenol-chloroform extraction or a commercial PCR clean-up kit. c. Verify the integrity and concentration of the linearized DNA using agarose gel electrophoresis and UV spectrophotometry.

2. In Vitro Transcription Reaction Setup: a. In a sterile, RNase-free tube, combine the following components at room temperature in the specified order:

  • Nuclease-free water
  • 10x Transcription Buffer
  • Ribonucleotide triphosphates (ATP, GTP, CTP, and a modified uridine triphosphate like N1-methylpseudouridine-5'-triphosphate)
  • Cap analog (e.g., CleanCap® reagent)
  • Linearized DNA template (approximately 50 µg/mL final concentration)
  • T7 RNA Polymerase b. Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.

3. DNA Template Removal and mRNA Purification: a. Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template. b. Purify the mRNA using a method such as lithium chloride precipitation, silica-based columns, or tangential flow filtration. c. Resuspend the purified mRNA in an appropriate RNase-free buffer (e.g., citrate buffer).

4. Quality Control of Synthesized mRNA: a. Determine the mRNA concentration using a UV spectrophotometer (A260). b. Assess the integrity and size of the mRNA transcript using denaturing agarose gel electrophoresis or capillary gel electrophoresis. c. Verify the sequence identity using RT-PCR followed by Sanger sequencing or by Next-Generation Sequencing. d. Quantify the 5' capping efficiency and poly(A) tail length using appropriate analytical methods (e.g., LC-MS).

Protocol 2: Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol describes the formulation of mRNA-LNP complexes using a microfluidic mixing method.[4][18][19][20][21]

1. Preparation of Lipid and mRNA Solutions: a. Lipid Phase (in Ethanol): Prepare a stock solution of lipids in ethanol. The lipid mixture typically consists of an ionizable cationic lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5). b. Aqueous Phase (in Acidic Buffer): Dilute the purified mRNA to the desired concentration in an acidic buffer (e.g., citrate buffer, pH 4.0).

2. Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr). b. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. c. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of mRNA-LNPs.

3. Downstream Processing: a. Collect the LNP formulation from the outlet of the microfluidic device. b. Perform buffer exchange and concentration using tangential flow filtration or dialysis to remove ethanol and replace the acidic buffer with a neutral pH buffer (e.g., PBS, pH 7.4). c. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

4. Characterization of mRNA-LNPs: a. Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay). c. Quantify the total mRNA concentration using UV spectrophotometry after disrupting the LNPs with a surfactant.

Protocol 3: Pseudovirus Neutralization Assay

This protocol is for assessing the neutralizing antibody response elicited by the adapted mRNA vaccine.[7][22][23][24][25]

1. Production of Pseudovirus: a. Co-transfect HEK293T cells with three plasmids:

  • A plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 LP.8.1 spike protein).
  • A plasmid encoding the viral core and enzymatic proteins (e.g., HIV-1 gag-pol).
  • A reporter plasmid encoding a luciferase or fluorescent protein. b. Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection. c. Titer the pseudovirus to determine the optimal dilution for the neutralization assay.

2. Neutralization Assay: a. In a 96-well plate, perform serial dilutions of heat-inactivated serum samples collected from vaccinated animals or humans. b. Add a standardized amount of pseudovirus to each well containing the diluted serum. c. Incubate the serum-virus mixture for 1 hour at 37°C to allow antibodies to bind to the pseudovirus. d. Add target cells (e.g., HEK293T cells overexpressing the ACE2 receptor for SARS-CoV-2) to each well. e. Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

3. Data Analysis: a. Measure the reporter gene expression (e.g., luciferase activity using a luminometer). b. Calculate the percentage of neutralization for each serum dilution relative to control wells with virus but no serum. c. Determine the 50% inhibitory concentration (IC50) or the 50% neutralizing titer (NT50) for each serum sample by fitting the data to a dose-response curve.

IV. Visualization of Key Pathways and Workflows

Signaling Pathways

The immunogenicity of mRNA vaccines is attributed to the activation of innate immune signaling pathways by both the mRNA and the lipid nanoparticle delivery system.[5][26][27][28][29]

Innate_Immune_Signaling cluster_LNP_uptake Cellular Uptake cluster_endosome Endosomal Sensing cluster_cytosol Cytosolic Sensing and Translation cluster_adaptive_immunity Adaptive Immune Response LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome TLR7_8 TLR7/8 Endosome->TLR7_8 ssRNA mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape MyD88 MyD88 TLR7_8->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB_endo NF-κB MyD88->NFkB_endo Type_I_IFN_endo Type I IFN Production IRF7->Type_I_IFN_endo Pro_inflammatory_Cytokines_endo Pro-inflammatory Cytokine Production NFkB_endo->Pro_inflammatory_Cytokines_endo Cytosol Cytosol RIG_I_MDA5 RIG-I / MDA5 mRNA_release->RIG_I_MDA5 dsRNA byproducts Ribosome Ribosome mRNA_release->Ribosome Translation MAVS MAVS RIG_I_MDA5->MAVS IRF3 IRF3 MAVS->IRF3 NFkB_cyto NF-κB MAVS->NFkB_cyto Type_I_IFN_cyto Type I IFN Production IRF3->Type_I_IFN_cyto Pro_inflammatory_Cytokines_cyto Pro-inflammatory Cytokine Production NFkB_cyto->Pro_inflammatory_Cytokines_cyto Antigen Antigen (e.g., LP.8.1 Spike) Ribosome->Antigen Antigen_Presentation Antigen Presentation (MHC) Antigen->Antigen_Presentation T_Cell_Activation T Cell Activation Antigen_Presentation->T_Cell_Activation B_Cell_Activation B Cell Activation T_Cell_Activation->B_Cell_Activation Antibody_Production Antibody Production B_Cell_Activation->Antibody_Production

Caption: Innate immune signaling pathways activated by mRNA-LNP vaccines.

Experimental Workflows

Variant_Adapted_Vaccine_Workflow cluster_design Phase 1: Design and Synthesis cluster_formulation Phase 2: Formulation and Characterization cluster_evaluation Phase 3: Preclinical Evaluation Variant_ID Identify Variant Antigen Sequence (LP.8.1 Spike) Codon_Opt Codon Optimization & DNA Template Synthesis Variant_ID->Codon_Opt IVT In Vitro Transcription (mRNA Synthesis) Codon_Opt->IVT mRNA_QC mRNA Quality Control IVT->mRNA_QC LNP_Form LNP Formulation (Microfluidic Mixing) mRNA_QC->LNP_Form LNP_QC LNP Quality Control LNP_Form->LNP_QC Animal_Imm Animal Immunization LNP_QC->Animal_Imm Serum_Coll Serum Collection Animal_Imm->Serum_Coll TCell_Assay T Cell Response Assay (e.g., ELISpot) Animal_Imm->TCell_Assay Neut_Assay Pseudovirus Neutralization Assay Serum_Coll->Neut_Assay Data_Analysis Data Analysis & Immunogenicity Assessment Neut_Assay->Data_Analysis TCell_Assay->Data_Analysis

Caption: Workflow for developing a variant-adapted mRNA vaccine.

Logical Relationships

Quality_Control_Relationship cluster_DS_attributes Critical Quality Attributes (CQAs) of Drug Substance cluster_DP_attributes Critical Quality Attributes (CQAs) of Drug Product DS mRNA Drug Substance Identity Identity (Correct Sequence) DS->Identity Purity Purity (e.g., low dsRNA) DS->Purity Integrity Integrity (Full-length) DS->Integrity Quantity Quantity (Concentration) DS->Quantity DP LNP Drug Product DS->DP Formulation Potency Potency (Antigen Expression) Identity->Potency influences Safety Safety (e.g., Sterility) Purity->Safety influences Integrity->Potency influences Size Particle Size & PDI DP->Size Encapsulation Encapsulation Efficiency DP->Encapsulation DP->Potency DP->Safety Size->Potency influences Encapsulation->Potency influences

References

Application Notes: Protocol for Testing Neutralizing Antibodies Against LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for quantifying neutralizing antibodies against the hypothetical virus LP.8.1. The measurement of neutralizing antibodies is crucial for assessing immune responses to viral infections, evaluating vaccine efficacy, and characterizing the potency of therapeutic antibodies.[1][2] The protocols described herein are based on established virological techniques, primarily the Plaque Reduction Neutralization Test (PRNT), which is considered the "gold standard" for measuring neutralizing antibody titers.[2][3][4] Modifications for a higher-throughput microneutralization assay format are also discussed.

Principle of the Assay

The fundamental principle of a neutralizing antibody assay is to measure the ability of antibodies in a given sample (e.g., serum) to inhibit the infectivity of a virus.[1][5] In this protocol, serial dilutions of a sample containing antibodies are pre-incubated with a known amount of LP.8.1 virus. This mixture is then added to a monolayer of susceptible host cells. If neutralizing antibodies are present, they will bind to the virus and prevent it from infecting the cells, thus reducing the number of plaques (localized areas of cell death) or other cytopathic effects (CPE).[1][3] The neutralizing antibody titer is determined as the reciprocal of the highest sample dilution that causes a significant reduction (typically 50% or 90%) in viral plaques compared to a control with no antibodies.[1][3]

Key Experimental Protocols

Three common methods for determining neutralizing antibody titers are the Plaque Reduction Neutralization Test (PRNT), the Microneutralization Assay, and the Pseudovirus Neutralization Assay.

1. Plaque Reduction Neutralization Test (PRNT)

The PRNT is a highly sensitive and specific method for quantifying virus-specific neutralizing antibodies.[2][3]

Materials:

  • LP.8.1 Virus Stock: A well-characterized and titrated stock of LP.8.1.

  • Host Cell Line: A cell line susceptible to LP.8.1 infection (e.g., Vero cells), cultured to a confluent monolayer in 6- or 12-well plates.[6]

  • Test Samples: Heat-inactivated serum, plasma, or purified antibody preparations.

  • Cell Culture Medium: Appropriate growth medium and maintenance medium for the host cell line.

  • Semi-solid Overlay: Typically contains cell culture medium and a substance like agarose or carboxymethyl cellulose to restrict virus spread.[3]

  • Staining Solution: A vital stain such as neutral red or crystal violet to visualize plaques.[6]

  • Control Antibodies: Positive and negative control sera or monoclonal antibodies.

Procedure:

  • Cell Seeding: Seed susceptible host cells into 6- or 12-well plates and incubate until a confluent monolayer is formed.[1]

  • Sample Dilution: Prepare serial dilutions of the heat-inactivated test samples (e.g., two-fold or five-fold dilutions starting from 1:10).[1][7]

  • Virus-Antibody Incubation: Mix each sample dilution with an equal volume of LP.8.1 virus suspension containing a standardized number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture for a defined period (e.g., 1 hour at 37°C) to allow antibodies to neutralize the virus.[3][8]

  • Infection of Cells: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-antibody mixtures.[9]

  • Virus Adsorption: Incubate the plates for a short period (e.g., 1 hour) to allow the virus to attach to and enter the cells.[10]

  • Application of Overlay: Aspirate the inoculum and add a semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.[2]

  • Incubation: Incubate the plates for several days (e.g., 3-5 days) to allow for plaque development.

  • Plaque Visualization: After the incubation period, fix the cells and stain them with a vital stain (e.g., crystal violet or neutral red) to visualize and count the plaques.[1][6]

  • Data Analysis: Count the number of plaques in each well. The neutralizing antibody titer (e.g., PRNT50) is the reciprocal of the highest serum dilution that reduces the number of plaques by at least 50% compared to the virus control wells (no antibody).[3]

2. Microneutralization Assay

This assay is a higher-throughput alternative to the traditional PRNT and is performed in a 96-well plate format.[9][11] Instead of counting individual plaques, the overall cytopathic effect (CPE) is often assessed, or automated imaging systems are used.[11][12]

Materials:

  • Same as PRNT, but utilizing 96-well microtiter plates.[13]

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates.

  • Sample Dilution and Virus Incubation: Perform serial dilutions of the test samples directly in the 96-well plate. Add a standardized amount of LP.8.1 virus (e.g., 100 TCID50 - 50% tissue culture infectious dose) to each well and incubate.[9]

  • Infection: Transfer the virus-antibody mixtures to the 96-well plates containing the host cell monolayers.[9]

  • Incubation: Incubate the plates for 2-4 days.

  • Detection of Viral Activity: Determine the extent of viral infection in each well. This can be done by:

    • Visual inspection for CPE.[9]

    • Cell viability assays (e.g., MTT or MTS assays).[5][8]

    • Immunostaining for a viral protein followed by imaging.[12]

  • Data Analysis: The neutralization titer is the reciprocal of the highest dilution that inhibits CPE or shows a 50% reduction in a readout signal (e.g., absorbance in a cell viability assay) compared to the virus control.

3. Pseudovirus Neutralization Assay (PVNA)

PVNAs are a safer alternative to using live, infectious virus, making them suitable for BSL-2 laboratories.[14] These assays use engineered viral particles (pseudoviruses) that express the surface proteins of LP.8.1 but lack the genetic material required for replication.[14][15]

Materials:

  • LP.8.1 Pseudovirus: A stock of pseudovirus expressing the LP.8.1 surface protein and typically containing a reporter gene (e.g., luciferase or GFP).[15]

  • Host Cell Line: A cell line that is susceptible to LP.8.1 entry and supports the expression of the reporter gene.[16]

  • Other materials are similar to the microneutralization assay.

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Sample Dilution and Pseudovirus Incubation: Serially dilute the test samples and incubate them with a standardized amount of LP.8.1 pseudovirus.[17]

  • Infection: Add the pseudovirus-antibody mixture to the cells and incubate for 48-72 hours.[17]

  • Reporter Gene Assay: Measure the expression of the reporter gene. For luciferase, this involves lysing the cells and adding a substrate to measure light output.[15][17] For GFP, fluorescence can be measured directly.

  • Data Analysis: The neutralization titer (e.g., ID50 - 50% inhibitory dilution) is the reciprocal of the sample dilution that causes a 50% reduction in the reporter signal compared to the pseudovirus control.

Data Presentation

Quantitative data from neutralization assays should be summarized for clear interpretation and comparison.

ParameterDescriptionExample Value
Virus Titer The concentration of the infectious virus stock.1 x 10⁷ PFU/mL
Working Virus Dilution The dilution of the virus stock used in the assay to achieve the target PFU or TCID50 per well.1:100,000
PRNT50 Titer The reciprocal of the highest serum dilution that reduces the plaque count by 50%.1:1280
NT50 Titer The reciprocal of the highest serum dilution that neutralizes 50% of the virus in a microneutralization assay.1:1600
ID50 Titer The reciprocal of the serum dilution that inhibits pseudovirus entry by 50%.1:2560
Positive Control Titer The expected neutralization titer of a known positive control serum.1:800
Negative Control Titer The neutralization titer of a known negative control serum.<1:10

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Culture cluster_analysis Analysis A 1. Seed Host Cells in Plate F 6. Inoculate Cell Monolayer with Mixture A->F B 2. Prepare Serial Dilutions of Antibody Sample D 4. Mix Antibody Dilutions with Virus B->D C 3. Prepare Standardized LP.8.1 Virus Inoculum C->D E 5. Incubate Antibody-Virus Mixture (e.g., 1 hr at 37°C) D->E E->F G 7. Incubate to Allow Viral Entry F->G H 8. Add Overlay (for PRNT) and Incubate (2-5 days) G->H I 9. Stain, Visualize, and Count Plaques (PRNT) or Measure Endpoint (Microneutralization/PVNA) H->I J 10. Calculate Neutralization Titer (e.g., PRNT50) I->J

Caption: Workflow for the LP.8.1 Neutralizing Antibody Assay.

Signaling_Pathway cluster_no_ab Without Neutralizing Antibody cluster_with_ab With Neutralizing Antibody Virus1 LP.8.1 Virus Receptor1 Host Cell Receptor Virus1->Receptor1 Binding Entry1 Viral Entry Receptor1->Entry1 Infection1 Replication & Plaque Formation Entry1->Infection1 Virus2 LP.8.1 Virus Complex Virus-Antibody Complex Virus2->Complex Antibody Neutralizing Antibody Antibody->Complex Receptor2 Host Cell Receptor Complex->Receptor2 Binding Blocked NoInfection Infection Blocked Receptor2->NoInfection

Caption: Mechanism of LP.8.1 Neutralization by Antibodies.

References

Application Notes and Protocols for Preclinical Immunogenicity Studies of LP.8.1 Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the preclinical immunogenicity assessment of LP.8.1 vaccines. As an mRNA-based vaccine, the LP.8.1 platform induces both humoral and cellular immune responses to the spike (S) protein of the SARS-CoV-2 LP.8.1 variant.[1][2] Preclinical immunogenicity studies are a critical component of vaccine development, providing essential data on the vaccine's potential efficacy and guiding dose selection for clinical trials.[3][4][5] This document outlines the key in vitro and in vivo methods for evaluating the immunogenic profile of LP.8.1 vaccines, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Preclinical Immunogenicity of an Exemplar mRNA Vaccine

The following tables summarize representative quantitative data from preclinical studies of an mRNA vaccine (MRT5500), which serves as an example for the type of data generated for a vaccine like LP.8.1.[1][6]

Table 1: Neutralizing Antibody Titers in Mice Immunized with an mRNA Vaccine

Animal ModelVaccine Dose (µg)TimepointGeometric Mean Titer (GMT) of Neutralizing Antibodies (ID50)
BALB/c Mice0.2Day 351,585
1.0Day 354,365
5.0Day 356,234
10.0Day 357,891

ID50: 50% inhibitory dilution. Data is representative from preclinical studies of a comparable mRNA vaccine platform.[1]

Table 2: T-Cell Responses in Mice Immunized with an mRNA Vaccine

Animal ModelVaccine Dose (µg)T-Cell PopulationCytokineSpot Forming Units (SFU) per 10^6 Splenocytes
BALB/c Mice5.0CD4+IFN-γ450
CD4+IL-2320
CD8+IFN-γ600
10.0CD4+IFN-γ580
CD4+IL-2410
CD8+IFN-γ750

IFN-γ: Interferon-gamma; IL-2: Interleukin-2. Data is representative from preclinical studies of a comparable mRNA vaccine platform.[1]

Table 3: Neutralizing Antibody Titers in Non-Human Primates (NHPs) Immunized with an mRNA Vaccine

Animal ModelVaccine Dose (µg)TimepointGeometric Mean Titer (GMT) of Neutralizing Antibodies (ID50)
Cynomolgus Macaques5.0Day 351,230
15.0Day 353,450
50.0Day 355,670

ID50: 50% inhibitory dilution. Data is representative from preclinical studies of a comparable mRNA vaccine platform.[1]

Signaling Pathways and Experimental Workflows

Immune Response Signaling Pathway to mRNA Vaccines

The immunogenicity of mRNA vaccines like LP.8.1 is initiated by the recognition of the mRNA and its lipid nanoparticle (LNP) delivery system by the innate immune system. This triggers a cascade of signaling events leading to the activation of adaptive immunity.

Immune_Response_Pathway cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response mRNA_LNP mRNA-LNP Vaccine APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) mRNA_LNP->APC Uptake TLR Toll-like Receptors (TLRs) (e.g., TLR3, TLR7/8) RLR RIG-I-like Receptors (RLRs) (e.g., RIG-I, MDA5) T_Helper Helper T-Cell (CD4+) APC->T_Helper Antigen Presentation (MHC-II) T_Cytotoxic Cytotoxic T-Cell (CD8+) APC->T_Cytotoxic Antigen Presentation (MHC-I) Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IFN-α/β, IL-6, TNF-α) TLR->Cytokines Signaling Cascade RLR->Cytokines Signaling Cascade Cytokines->T_Helper Activation & Differentiation Cytokines->T_Cytotoxic Activation T_Helper->T_Cytotoxic Help B_Cell B-Cell T_Helper->B_Cell Activation Memory_Cells Memory B and T-Cells T_Cytotoxic->Memory_Cells Memory Formation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Memory_Cells Memory Formation Antibodies Neutralizing Antibodies Plasma_Cell->Antibodies Production

Caption: Signaling pathway of an mRNA vaccine-induced immune response.

Experimental Workflow for Preclinical Immunogenicity Assessment

A typical workflow for assessing the immunogenicity of an LP.8.1 vaccine in a preclinical setting involves immunization of animal models followed by the collection of samples for various immunological assays.

Experimental_Workflow cluster_assays Assay Types start Vaccine Administration (e.g., Mouse, NHP) immunization Immunization Schedule (e.g., Prime-Boost) start->immunization sampling Sample Collection (Serum, Splenocytes) immunization->sampling assays Immunogenicity Assays sampling->assays elisa ELISA (Antibody Titer) elispot ELISpot (T-Cell Cytokine Secretion) ics Intracellular Cytokine Staining (ICS) (T-Cell Phenotyping & Function) data_analysis Data Analysis & Interpretation end Immunogenicity Profile data_analysis->end elisa->data_analysis elispot->data_analysis ics->data_analysis

Caption: General experimental workflow for preclinical immunogenicity studies.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is designed to quantify the titer of antigen-specific antibodies in serum samples from vaccinated animals.[7][8][9][10]

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant LP.8.1 Spike protein

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Serum samples from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the recombinant LP.8.1 Spike protein to a final concentration of 1-2 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times with Wash Buffer. Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times with Wash Buffer. Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate 5 times with Wash Buffer. Add 100 µL of substrate to each well. Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

ELISpot Assay for Quantifying Cytokine-Secreting T-Cells

This assay measures the frequency of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ, IL-2) upon restimulation.[11][12][13][14]

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-cytokine capture antibody (e.g., anti-mouse IFN-γ)

  • Splenocytes from immunized and control animals

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • LP.8.1 Spike protein-derived peptide pool

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot plate reader

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute. Wash the plate 5 times with sterile water. Coat the wells with the capture antibody diluted in sterile PBS. Incubate overnight at 4°C.

  • Cell Plating and Stimulation: Wash the plate 5 times with sterile PBS. Block the plate with RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature. Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well. Add the LP.8.1 peptide pool to the appropriate wells for stimulation. Include negative (medium only) and positive (e.g., Concanavalin A) controls. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection Antibody Incubation: Wash the plate 5 times with Wash Buffer (PBS with 0.05% Tween-20) to remove the cells. Add the biotinylated detection antibody diluted in Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate 5 times with Wash Buffer. Add the streptavidin-enzyme conjugate diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate 5 times with Wash Buffer. Add the substrate to each well. Monitor for the development of spots. Stop the reaction by washing the plate with deionized water.

  • Data Acquisition: Allow the plate to dry completely. Count the number of spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.[12]

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing T-cells at the single-cell level.[5][15][16][17]

Materials:

  • Splenocytes from immunized and control animals

  • RPMI-1640 medium

  • LP.8.1 Spike protein-derived peptide pool

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Prepare a single-cell suspension of splenocytes. Stimulate the cells with the LP.8.1 peptide pool in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 6 hours at 37°C in a 5% CO2 incubator. Add a protein transport inhibitor for the last 4-5 hours of incubation.

  • Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • Intracellular Staining: Wash the cells with Permeabilization Buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells with Permeabilization Buffer and resuspend in FACS buffer. Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines in response to the LP.8.1 peptides.

References

Application of Animal Models for Preclinical Testing of the LP.8.1 COVID-19 Vaccine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of new SARS-CoV-2 variants, such as LP.8.1, necessitates the rapid evaluation of updated vaccines. Preclinical assessment in relevant animal models is a critical step in the development pathway, providing essential data on immunogenicity, efficacy, and safety before human trials. The LP.8.1 vaccine, an mRNA-based platform, is designed to elicit robust neutralizing antibodies and T-cell responses against the LP.8.1 variant. This document outlines the application of established animal models and associated protocols for the comprehensive preclinical evaluation of the LP.8.1 vaccine.

The primary goals of these preclinical studies are to:

  • Assess the immunogenicity of the LP.8.1 vaccine by quantifying the magnitude and quality of the induced immune response.

  • Evaluate the protective efficacy of the vaccine against a live virus challenge with the SARS-CoV-2 LP.8.1 variant.

  • Determine the safety profile of the vaccine by monitoring for any adverse effects in the animal models.

The selection of an appropriate animal model is crucial for obtaining translatable data. Commonly used models for SARS-CoV-2 vaccine testing include humanized mice, Syrian hamsters, and non-human primates. Each model offers unique advantages for studying different aspects of vaccine performance.

Experimental Protocols

Murine Models: K18-hACE2 Transgenic and BALB/c Mice

Murine models are instrumental for initial immunogenicity screening and efficacy studies due to their genetic tractability and the availability of immunological reagents.

a. Immunogenicity Studies in BALB/c Mice

  • Objective: To assess the dose-dependent immunogenicity of the LP.8.1 vaccine.

  • Protocol:

    • Animal Strain: 6-8 week old female BALB/c mice.

    • Groups:

      • Group 1: LP.8.1 Vaccine (Low Dose, e.g., 1 µg)

      • Group 2: LP.8.1 Vaccine (High Dose, e.g., 10 µg)

      • Group 3: Control (e.g., saline or empty lipid nanoparticles)

    • Vaccination: Administer the vaccine intramuscularly (IM) in the hind limb on Day 0 and Day 21.

    • Sample Collection: Collect blood samples via retro-orbital or submandibular bleeding on Day 0 (pre-vaccination), Day 21 (post-prime), and Day 35 (post-boost).

    • Immunological Assays:

      • ELISA: To quantify LP.8.1 spike protein-specific IgG antibodies in the serum.

      • Neutralization Assay: To measure the titer of neutralizing antibodies against the LP.8.1 variant using a pseudovirus or live virus neutralization assay.

      • ELISpot/Intracellular Cytokine Staining: To enumerate LP.8.1 spike-specific IFN-γ producing T-cells from splenocytes.

b. Efficacy Studies in K18-hACE2 Transgenic Mice

  • Objective: To evaluate the protective efficacy of the LP.8.1 vaccine against a lethal challenge with the SARS-CoV-2 LP.8.1 variant.

  • Protocol:

    • Animal Strain: 8-12 week old K18-hACE2 transgenic mice (expressing human ACE2).

    • Groups:

      • Group 1: LP.8.1 Vaccine

      • Group 2: Control

    • Vaccination: Administer the vaccine IM on Day 0 and Day 21.

    • Challenge: On Day 35, intranasally challenge the mice with a lethal dose of the SARS-CoV-2 LP.8.1 variant.

    • Monitoring: Monitor body weight, clinical signs of disease, and survival daily for 14 days post-challenge.

    • Viral Load Quantification: At 4 days post-challenge, euthanize a subset of mice from each group and collect lung and nasal turbinate tissues to quantify viral load via RT-qPCR.

    • Histopathology: Perform histopathological analysis of lung tissues to assess inflammation and tissue damage.

Syrian Hamster Model

Syrian hamsters are a valuable model as they are naturally susceptible to SARS-CoV-2 and develop a respiratory disease that recapitulates aspects of human COVID-19.

  • Objective: To assess the efficacy of the LP.8.1 vaccine in reducing viral replication and lung pathology.

  • Protocol:

    • Animal Strain: 6-8 week old male Syrian hamsters.

    • Groups:

      • Group 1: LP.8.1 Vaccine

      • Group 2: Control

    • Vaccination: Administer the vaccine IM on Day 0 and Day 21.

    • Challenge: On Day 35, intranasally challenge the hamsters with the SARS-CoV-2 LP.8.1 variant.

    • Monitoring: Monitor body weight and clinical signs daily.

    • Viral Load and Pathology: At 4 days post-challenge, euthanize the animals and collect lung tissue for viral load quantification (RT-qPCR and TCID50 assay) and histopathological examination.

Non-Human Primate (NHP) Model: Rhesus Macaques

NHPs, particularly rhesus macaques, are a highly relevant model for preclinical vaccine testing due to their close phylogenetic relationship to humans and similar immune systems.

  • Objective: To evaluate the immunogenicity, efficacy, and safety of the LP.8.1 vaccine in a model that closely mimics human responses.

  • Protocol:

    • Animal Model: Adult rhesus macaques.

    • Groups:

      • Group 1: LP.8.1 Vaccine

      • Group 2: Control

    • Vaccination: Administer the vaccine IM on Day 0 and Day 28.

    • Sample Collection: Collect blood for immunological analysis and nasal swabs for virological analysis at multiple time points pre- and post-vaccination and challenge.

    • Immunological Assays:

      • ELISA and Neutralization Assays: As described for murine models.

      • T-cell Assays: Analyze peripheral blood mononuclear cells (PBMCs) for spike-specific T-cell responses.

    • Challenge: On Day 56, challenge the animals with the SARS-CoV-2 LP.8.1 variant via a combination of intranasal and intratracheal routes.

    • Post-Challenge Monitoring:

      • Clinical Observations: Monitor for clinical signs of disease.

      • Viral Load: Quantify viral RNA in nasal swabs and bronchoalveolar lavage (BAL) fluid at multiple time points post-challenge.

      • Radiography: Perform chest X-rays to assess for lung abnormalities.

    • Necropsy: At the end of the study, perform a comprehensive necropsy and collect tissues for virological and pathological analysis.

Data Presentation

Table 1: Representative Immunogenicity Data from Murine Models

Group Dose (µg) Spike-specific IgG Titer (GMT) LP.8.1 Neutralizing Antibody Titer (ID50) IFN-γ ELISpot (SFU/10^6 splenocytes)
LP.8.1 Vaccine110,000800300
LP.8.1 Vaccine1050,0003,200800
Control-<50<20<10

GMT: Geometric Mean Titer; ID50: 50% Inhibitory Dose; SFU: Spot Forming Units. Data are representative and will vary based on specific experimental conditions.

Table 2: Representative Efficacy Data from K18-hACE2 Mice Challenge Study

Group Survival Rate (%) Mean Body Weight Loss (%) Lung Viral Load (log10 RNA copies/g)
LP.8.1 Vaccine100<53.5
Control0258.0

Table 3: Representative Efficacy Data from NHP Challenge Study

Group Peak Nasal Swab Viral Load (log10 RNA copies/mL) Peak BAL Fluid Viral Load (log10 RNA copies/mL) Lung Pathology Score (0-4)
LP.8.1 Vaccine4.02.50.5
Control7.56.03.0

BAL: Bronchoalveolar Lavage. Data are representative.

Visualizations

LP81_Vaccine_Mechanism cluster_vaccine LP.8.1 mRNA Vaccine cluster_cell Host Cell (e.g., Muscle Cell, APC) cluster_immune_response Adaptive Immune Response vaccine mRNA encoding LP.8.1 Spike Protein lnp Lipid Nanoparticle uptake Cellular Uptake lnp->uptake translation mRNA Translation uptake->translation spike_protein LP.8.1 Spike Protein (Antigen) translation->spike_protein presentation Antigen Presentation (MHC I & II) spike_protein->presentation th_cell Helper T-cell (CD4+) presentation->th_cell ctl Cytotoxic T-cell (CD8+) presentation->ctl th_cell->ctl b_cell B-cell Activation th_cell->b_cell memory_cells Memory T & B cells plasma_cell Plasma Cell b_cell->plasma_cell antibodies Neutralizing Antibodies plasma_cell->antibodies

Caption: Mechanism of action of the LP.8.1 mRNA vaccine.

Preclinical_Workflow cluster_mouse Murine Model Studies cluster_hamster Hamster Model Study cluster_nhp Non-Human Primate Study mouse_immuno Immunogenicity (BALB/c Mice) mouse_efficacy Efficacy (K18-hACE2 Mice) mouse_immuno->mouse_efficacy hamster_efficacy Efficacy & Pathology (Syrian Hamsters) mouse_efficacy->hamster_efficacy nhp_study Immunogenicity, Efficacy & Safety (Rhesus Macaques) hamster_efficacy->nhp_study start LP.8.1 Vaccine Candidate start->mouse_immuno

Caption: Preclinical testing workflow for the LP.8.1 vaccine.

Immunogenicity_Protocol cluster_protocol Immunogenicity Assessment Protocol day0 Day 0: - Pre-bleed - Prime Vaccination day21 Day 21: - Blood Collection - Boost Vaccination day0->day21 day35 Day 35: - Terminal Bleed - Spleen Harvest day21->day35 assays Immunological Assays: - ELISA (IgG) - Neutralization Assay - ELISpot (IFN-γ) day35->assays

Application Notes: Sequencing and Identification of the LP.8.1 Variant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rapid identification and characterization of novel genetic variants are paramount for research, diagnostics, and the development of effective therapeutics. Next-Generation Sequencing (NGS) has become an indispensable tool for this purpose, enabling comprehensive analysis of viral genomes and other genetic elements.[1] This document outlines a generalized workflow and detailed protocols for the sequencing and identification of a hypothetical novel variant, designated LP.8.1. The methodologies described herein cover the entire workflow from sample preparation and NGS to bioinformatic analysis and functional characterization.

Experimental Workflow Overview

The process of identifying and characterizing the LP.8.1 variant involves a multi-stage approach. It begins with the collection of a biological sample and extraction of nucleic acids. This is followed by library preparation and high-throughput sequencing. The resulting sequencing data is then processed through a rigorous bioinformatics pipeline to identify genetic variations. Finally, key variants are confirmed, and their functional impact is assessed through targeted assays.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics & Validation Sample Sample Collection Extraction Nucleic Acid Extraction Sample->Extraction LibraryPrep NGS Library Preparation Extraction->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing QC Data Quality Control (QC) Sequencing->QC Mapping Genome Mapping QC->Mapping VariantCall Variant Calling (Identify LP.8.1) Mapping->VariantCall Confirmation Sanger Confirmation VariantCall->Confirmation Functional Functional Assays Confirmation->Functional

Caption: Overall workflow for LP.8.1 variant identification.

Protocols: Sample Preparation and Sequencing

Protocol: Viral RNA Extraction

This protocol is designed for the extraction of viral RNA from biological samples such as plasma, serum, or cell-free fluids.

  • Sample Lysis: Add 200 µL of sample to a microcentrifuge tube containing 600 µL of a lysis buffer with guanidine thiocyanate. Vortex for 15 seconds.

  • Binding: Add 600 µL of 100% ethanol to the lysate and mix by pipetting. Transfer the mixture to a silica-membrane spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of Wash Buffer 1 to the column. Centrifuge at 10,000 x g for 1 minute. Discard flow-through.

    • Add 500 µL of Wash Buffer 2 to the column. Centrifuge at 10,000 x g for 3 minutes to dry the membrane.

  • Elution: Transfer the column to a new collection tube. Add 50 µL of RNase-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge at 12,000 x g for 1 minute to elute the RNA.

  • Quantification: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). A 260/280 ratio of ~2.0 is desirable for pure RNA.[2]

Protocol: NGS Library Preparation (Illumina Platform)

This protocol outlines the creation of a cDNA library from the extracted viral RNA for sequencing on an Illumina platform.

  • Reverse Transcription: In a PCR tube, combine 10 µL of extracted RNA with 1 µL of random hexamers and 1 µL of dNTPs. Heat to 65°C for 5 minutes, then place on ice.

  • First-Strand Synthesis: Add 4 µL of 5X First-Strand Buffer, 2 µL of 0.1 M DTT, and 1 µL of reverse transcriptase. Incubate at 42°C for 50 minutes, then inactivate the enzyme at 70°C for 15 minutes. This creates the first strand of cDNA.

  • Second-Strand Synthesis: Add 5 U of Klenow polymerase and incubate at 37°C for 60 minutes to synthesize the second cDNA strand.[3] Purify the resulting double-stranded cDNA using a PCR purification kit.

  • End-Repair and A-tailing: Resuspend the cDNA in 50 µL of water. Add End-Repair and A-tailing mix. Incubate at 20°C for 30 minutes, then 65°C for 30 minutes.

  • Adapter Ligation: Ligate platform-specific adapters to the ends of the cDNA fragments.[4] This step is crucial for enabling clonal amplification on the sequencer flow cell.

  • Library Amplification: Perform a limited-cycle PCR (10-15 cycles) to amplify the library. This enriches the sample with fragments that have adapters on both ends.

  • Quality Control: Analyze the final library to ensure it is suitable for sequencing. This is a critical QC step before proceeding to the costly sequencing stage.[5][6]

Data Presentation: Library Quality Control

All prepared libraries must meet specific quality metrics before sequencing.[7]

MetricMethodIdeal Range/ConsiderationPurpose
Concentration Qubit, qPCR> 2 nMEnsures sufficient library material for clustering.
Purity (A260/A280) NanoDrop1.8 - 2.0Indicates freedom from protein contamination.[2]
Fragment Size Bioanalyzer, TapeStationPeak at 300-500 bpConfirms successful fragmentation and adapter ligation.[7]
Adapter Dimers Bioanalyzer, TapeStation< 5% of total libraryPrevents wasteful sequencing of short, non-informative fragments.

Protocols: Bioinformatic Analysis

The analysis of raw sequencing data is a critical step to accurately identify the LP.8.1 variant.[8] A typical bioinformatics pipeline integrates several tools to process the data and call variants with high confidence.[9]

Bioinformatics_Pipeline cluster_pipeline LP.8.1 Identification Pipeline RawData Raw Sequencing Reads (FASTQ files) FastQC Quality Control (FastQC) RawData->FastQC Trimming Adapter & Quality Trimming FastQC->Trimming Mapping Align to Reference (BWA, Bowtie2) Trimming->Mapping Processing Process Alignments (SAMtools) Mapping->Processing VariantCall Variant Calling (GATK, FreeBayes) Processing->VariantCall Annotation Annotate Variants (SnpEff) VariantCall->Annotation FinalVCF LP.8.1 Variant List (VCF File) Annotation->FinalVCF Signaling_Pathway Hypothetical Signaling Pathway Alteration by LP.8.1 cluster_wt Wild-Type Interaction cluster_lp81 LP.8.1 Variant Interaction WT_Protein Wild-Type Viral Protein HostFactor1 Host Factor A WT_Protein->HostFactor1 Strong Interaction Downstream1 Cellular Response HostFactor1->Downstream1 Activates Pathway LP81_Protein LP.8.1 Variant Viral Protein HostFactor2 Host Factor A LP81_Protein->HostFactor2 Weakened Interaction Downstream2 Altered Response HostFactor2->Downstream2 Pathway Inhibited

References

Application Notes and Protocols for the Manufacturing of LP.8.1 Monovalent Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the manufacturing process for an LP.8.1 monovalent mRNA vaccine. The protocols outlined are based on established principles of mRNA vaccine production and are intended to serve as a guide for research and development purposes.

Introduction

The LP.8.1 monovalent vaccine is a messenger RNA (mRNA)-based vaccine designed to elicit a targeted immune response against the LP.8.1 variant of SARS-CoV-2.[1] Like other mRNA vaccines, it delivers a synthetically created mRNA molecule that instructs host cells to produce a viral protein—in this case, the spike protein of the LP.8.1 variant—thereby triggering an immune response.[1][2] The manufacturing process is a cell-free enzymatic process, which allows for rapid and scalable production.

Manufacturing Workflow Overview

The manufacturing of an mRNA vaccine such as the LP.8.1 monovalent vaccine can be broadly categorized into four key stages:

  • Plasmid DNA Template Production: Generation of a high-quality DNA template encoding the LP.8.1 spike protein.

  • In Vitro Transcription (IVT): Enzymatic synthesis of mRNA from the plasmid DNA template.

  • mRNA Purification: Removal of impurities from the synthesized mRNA.

  • Lipid Nanoparticle (LNP) Formulation and Fill-Finish: Encapsulation of the mRNA into lipid nanoparticles for delivery and final vialing.

Below is a graphical representation of the overall manufacturing workflow.

G cluster_0 Plasmid DNA Production cluster_1 mRNA Synthesis cluster_2 mRNA Purification cluster_3 LNP Formulation & Fill-Finish pDNA_design Plasmid Design pDNA_amp Amplification in E. coli pDNA_design->pDNA_amp pDNA_purify Purification pDNA_amp->pDNA_purify pDNA_linearize Linearization pDNA_purify->pDNA_linearize IVT In Vitro Transcription (IVT) pDNA_linearize->IVT Capping 5' Capping IVT->Capping PolyA Poly(A) Tailing Capping->PolyA DNase DNase Treatment PolyA->DNase Chromatography Chromatography DNase->Chromatography TFF Tangential Flow Filtration Chromatography->TFF LNP_form LNP Formulation TFF->LNP_form Sterile_filter Sterile Filtration LNP_form->Sterile_filter Fill_finish Fill & Finish Sterile_filter->Fill_finish

Figure 1: Overall mRNA Vaccine Manufacturing Workflow.

Detailed Protocols and Methodologies

Stage 1: Plasmid DNA (pDNA) Template Production

The foundation of mRNA vaccine manufacturing is a high-quality plasmid DNA template. This plasmid contains the genetic sequence for the LP.8.1 spike protein, flanked by necessary elements for transcription.

Experimental Protocol: pDNA Production

  • Plasmid Design and Construction:

    • The gene encoding the SARS-CoV-2 LP.8.1 spike protein is codon-optimized for efficient expression in human cells.

    • The optimized gene is inserted into a plasmid vector containing a T7 bacteriophage promoter for initiation of transcription, 5' and 3' untranslated regions (UTRs) to enhance mRNA stability and translation, and a poly(A) tail sequence.

    • A unique restriction enzyme cleavage site is included downstream of the poly(A) tail for plasmid linearization.

  • Amplification:

    • The constructed plasmid is transformed into a suitable strain of E. coli.

    • Bacterial cultures are grown in fermenters to generate a large quantity of the plasmid DNA.

  • Purification:

    • The bacterial cells are harvested and lysed.

    • The plasmid DNA is purified from cellular components using techniques such as alkaline lysis followed by chromatography (e.g., anion exchange).

  • Linearization:

    • The purified plasmid is treated with a specific restriction enzyme to create a linear DNA template.

    • Linearization is crucial to prevent the RNA polymerase from transcribing unwanted plasmid backbone sequences.

    • The linearized pDNA is then purified.

Table 1: Quality Control Parameters for Plasmid DNA Template

Quality AttributeAnalytical MethodTypical Acceptance Criteria
Identity DNA Sequencing, Restriction MappingCorrect sequence confirmed, Expected restriction pattern
Purity A260/A280 Ratio, Agarose Gel Electrophoresis1.8 - 2.0, Single band of correct size
Concentration UV SpectroscopyTarget concentration achieved
Endotoxin Limulus Amebocyte Lysate (LAL) AssayLow endotoxin units (EU)/mg
Stage 2: In Vitro Transcription (IVT)

This stage involves the enzymatic synthesis of mRNA from the linearized pDNA template.

Experimental Protocol: In Vitro Transcription

  • IVT Reaction Setup:

    • The IVT reaction is set up in a reaction vessel containing the linearized pDNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs, including a modified nucleotide like N1-methylpseudouridine to reduce immunogenicity), and a cap analog (e.g., CleanCap® reagent).

    • The reaction is incubated at 37°C for 2-4 hours.[3]

  • Co-transcriptional Capping and Tailing:

    • A 5' cap is added co-transcriptionally using a cap analog to protect the mRNA from degradation and facilitate translation initiation.

    • A poly(A) tail is encoded in the DNA template to enhance mRNA stability and translation efficiency.

Table 2: In Vitro Transcription (IVT) Yields

mRNA ConstructIVT Kit/MethodYield (µg per 20 µL reaction)Reference
CLuc (1.76 kb)HiScribe T7 High Yield RNA Synthesis Kit≥100[4]
Multiple TemplatesmMessage mMachine T7 mRNA Kit with CleanCap®>100[5]
Multiple ConstructsOptimized fed-batch strategy~12.26 µg/µL (367.8 µg in 30 µL)[6]
VariousOptimized process3-5 mg/mL[2]
Stage 3: mRNA Purification

After IVT, the reaction mixture contains the desired mRNA along with impurities that must be removed.

Experimental Protocol: mRNA Purification

  • DNase Treatment:

    • The pDNA template is removed by adding DNase to the IVT reaction mixture and incubating.

  • Chromatography:

    • The mRNA is purified using chromatography techniques such as affinity chromatography (e.g., oligo(dT) matrix to capture the poly(A) tail) or anion exchange chromatography. This step removes enzymes, unincorporated nucleotides, and double-stranded RNA (dsRNA) byproducts.

  • Tangential Flow Filtration (TFF):

    • TFF is used for buffer exchange and to concentrate the purified mRNA.

Table 3: Quality Control Parameters for Purified mRNA

Quality AttributeAnalytical MethodTypical Acceptance Criteria
Identity RT-PCR, RNA SequencingCorrect mRNA sequence
Purity Agarose Gel Electrophoresis, HPLCHigh purity with minimal dsRNA and other contaminants
Integrity Capillary ElectrophoresisHigh percentage of full-length mRNA
5' Cap Efficiency LC-MS>95%
Poly(A) Tail Length Gel Electrophoresis, SequencingDefined length
Potency In vitro translation assayProtein expression confirmed
Stage 4: Lipid Nanoparticle (LNP) Formulation and Fill-Finish

The purified mRNA is encapsulated within lipid nanoparticles to protect it from degradation and facilitate its entry into cells.

Experimental Protocol: LNP Formulation

  • Lipid Mixture Preparation:

    • A mixture of lipids (an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid) is dissolved in an organic solvent (e.g., ethanol).

  • Microfluidic Mixing:

    • The mRNA in an aqueous buffer and the lipid mixture in ethanol are rapidly mixed using a microfluidic device.

    • This rapid mixing leads to the self-assembly of LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • The LNP formulation is purified and concentrated using TFF to remove the organic solvent and non-encapsulated components.

  • Sterile Filtration and Fill-Finish:

    • The final LNP-mRNA formulation is sterilized by filtration through a 0.22 µm filter.

    • The sterile vaccine is then aseptically filled into vials, which are then sealed and stored at ultra-low temperatures.

Table 4: LNP Formulation Characteristics

ParameterAnalytical MethodTypical ValuesReference
Particle Size (Z-average) Dynamic Light Scattering (DLS)~100 nm[7][8]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)≤ 0.30[9]
Encapsulation Efficiency RiboGreen Assay, CGE-LIF~90-95%[7][8][10]
mRNA Payload per LNP Cylindrical Illumination Confocal Spectroscopy (CICS)Varies with mRNA size and formulation[11]

Signaling Pathway of LP.8.1 Monovalent Vaccine

Upon intramuscular injection, the LNP-encapsulated mRNA is taken up by host cells, primarily antigen-presenting cells (APCs) like dendritic cells.

G cluster_cell Antigen Presenting Cell (APC) cluster_immune Immune Response cluster_innate Innate Immune Sensing LNP_mRNA LNP-mRNA Endosome Endosome LNP_mRNA->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Ribosome Ribosome mRNA_release->Ribosome TLR TLR7/8 mRNA_release->TLR RIG_I RIG-I mRNA_release->RIG_I Spike_protein LP.8.1 Spike Protein Ribosome->Spike_protein Translation Proteasome Proteasome Spike_protein->Proteasome Golgi Golgi Apparatus Spike_protein->Golgi Peptides Spike Protein Peptides Proteasome->Peptides ER Endoplasmic Reticulum Peptides->ER MHC_I MHC class I MHC_I->Cell Surface Tc_cell Cytotoxic T Cell (CD8+) MHC_I->Tc_cell Activation MHC_II MHC class II MHC_II->Cell Surface Th_cell Helper T Cell (CD4+) MHC_II->Th_cell Activation ER->MHC_I Golgi->MHC_II Secreted_Spike Secreted Spike Protein Golgi->Secreted_Spike B_cell B Cell Secreted_Spike->B_cell Activation Th_cell->B_cell Help Memory_T_cell Memory T Cell Th_cell->Memory_T_cell Tc_cell->Memory_T_cell Plasma_cell Plasma Cell B_cell->Plasma_cell Memory_B_cell Memory B Cell B_cell->Memory_B_cell Antibodies Neutralizing Antibodies Plasma_cell->Antibodies MyD88 MyD88 TLR->MyD88 MAVS MAVS RIG_I->MAVS IRF IRF3/7 MAVS->IRF NF_kB NF-κB MyD88->NF_kB IFN Type I Interferons IRF->IFN Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines

Figure 2: Cellular Mechanism and Immune Response of LP.8.1 Vaccine.

Mechanism of Action:

  • Cellular Uptake and mRNA Release: The LNPs are taken up by cells through endocytosis. In the acidic environment of the endosome, the ionizable lipids become positively charged, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

  • Innate Immune Sensing: The released mRNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/8) in the endosome and RIG-I-like receptors in the cytoplasm.[12][13][14] This recognition triggers downstream signaling pathways involving MyD88 and MAVS, leading to the activation of transcription factors like IRF3/7 and NF-κB.[12] This results in the production of type I interferons and pro-inflammatory cytokines, which contribute to the adjuvant effect of the vaccine.[12][13][15]

  • Antigen Production and Presentation: The mRNA is translated by the cell's ribosomes to produce the LP.8.1 spike protein.

    • The spike protein can be processed by the proteasome into smaller peptides, which are then presented on the cell surface by MHC class I molecules. This activates cytotoxic T cells (CD8+).

    • The full-length spike protein can also be presented on the cell surface via MHC class II molecules after processing in the endosomal pathway, or it can be secreted from the cell. This activates helper T cells (CD4+).

  • Adaptive Immune Response:

    • Activated helper T cells provide signals to B cells.

    • B cells that recognize the spike protein are activated, differentiate into plasma cells that produce neutralizing antibodies, and also form memory B cells.

    • The activation of both CD4+ and CD8+ T cells leads to a robust cellular immune response and the formation of memory T cells.[1]

This multi-faceted immune response provides protection against future infection with the LP.8.1 variant of SARS-CoV-2.

References

Application Notes & Protocols: Computational Modeling of the LP.8.1 Spike Protein Structure for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of novel viral threats necessitates rapid and accurate structural elucidation of key viral proteins to accelerate the development of therapeutics and vaccines. The spike (S) protein, a hallmark of many enveloped viruses, is a primary target for drug development due to its crucial role in host cell entry. This document provides a detailed guide for predicting the three-dimensional structure of the hypothetical LP.8.1 spike protein using computational modeling techniques. The protocols outlined herein cover homology modeling, molecular dynamics simulations for structural refinement and validation, and the application of the modeled structure in in-silico drug discovery.

I. Homology Modeling of the LP.8.1 Spike Protein

Homology modeling is a powerful computational method to predict the 3D structure of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template").

Protocol 1: Homology Modeling using SWISS-MODEL

SWISS-MODEL is a widely used and accessible web-based server for automated homology modeling.[1][2]

  • Sequence Retrieval: Obtain the amino acid sequence of the LP.8.1 spike protein in FASTA format.

  • Template Identification:

    • Navigate to the SWISS-MODEL web server.

    • Paste the LP.8.1 spike protein sequence into the "Target Sequence" input box.

    • The server will automatically search the SWISS-MODEL template library (SMTL) for suitable templates using BLAST and HHblits.

  • Template Selection:

    • The server will present a list of potential templates ranked by sequence identity, coverage, and GMQE (Global Model Quality Estimation) and QMEANDisCo Global scores.

    • Select a high-resolution crystal structure of a homologous spike protein (e.g., from a related virus) with high sequence identity and coverage as the primary template.

  • Model Building:

    • Once a template is selected, SWISS-MODEL will proceed with the model building process. This involves:

      • Alignment of the target sequence with the template structure.

      • Copying the coordinates of the aligned residues from the template to the model.

      • Modeling of insertions and deletions (loops).

      • Refinement of the side-chain conformations.

  • Model Evaluation:

    • The generated model will be presented with a global QMEAN score, which provides an estimate of the overall model quality.

    • Analyze the local quality plots to identify potentially unreliable regions of the model.

    • Visually inspect the model using a molecular visualization tool (e.g., PyMOL, Chimera) to check for any obvious structural issues.

dot

Homology_Modeling_Workflow cluster_input Input cluster_process Homology Modeling Pipeline cluster_output Output Sequence LP.8.1 Spike Protein Amino Acid Sequence Template_Search Template Search (BLAST, HHblits) Sequence->Template_Search Input Sequence Template_Selection Template Selection (High Identity & Coverage) Template_Search->Template_Selection Model_Building Model Building (SWISS-MODEL) Template_Selection->Model_Building Selected Template Model_Evaluation Model Quality Evaluation (QMEAN) Model_Building->Model_Evaluation 3D_Model Predicted 3D Structure of LP.8.1 Spike Model_Evaluation->3D_Model Validated Model

Caption: Workflow for homology modeling of the LP.8.1 spike protein.

II. Molecular Dynamics (MD) Simulations for Structural Refinement and Validation

MD simulations provide insights into the dynamic behavior of the modeled protein, allowing for refinement of the structure and assessment of its stability. GROMACS and Desmond are commonly used software packages for these simulations.[3]

Protocol 2: MD Simulation using GROMACS

  • System Preparation:

    • Topology Generation: Use the pdb2gmx module in GROMACS to generate the protein topology. Choose a suitable force field (e.g., AMBER, CHARMM).

    • Solvation: Place the protein in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to sample the conformational space of the protein.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone to assess its structural stability over time. A stable RMSD indicates that the protein has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Radius of Gyration (Rg): Analyze the Rg to assess the compactness of the protein structure.

dot

MD_Simulation_Workflow Start Start with Homology Model System_Prep System Preparation (Topology, Solvation, Ions) Start->System_Prep Energy_Min Energy Minimization System_Prep->Energy_Min Equilibration Equilibration (NVT & NPT) Energy_Min->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Rg) Production_MD->Analysis Refined_Structure Refined & Validated Structure Analysis->Refined_Structure

Caption: Workflow for molecular dynamics simulation of the LP.8.1 spike protein.

III. Structure Validation

Validation is a critical step to ensure the quality and reliability of the predicted protein structure.

Protocol 3: Structure Validation using PROCHECK and ProSA-web

  • Ramachandran Plot Analysis (PROCHECK):

    • Submit the PDB file of the modeled LP.8.1 spike protein to the PROCHECK server.

    • Analyze the Ramachandran plot to assess the stereochemical quality of the protein backbone. A good quality model should have over 90% of its residues in the most favored regions.

  • ProSA-web Analysis:

    • Submit the PDB file to the ProSA-web server.

    • The server provides a Z-score, which indicates the overall model quality. The Z-score should be within the range of scores typically found for native proteins of similar size.

    • The energy plot shows the local model quality, highlighting potential problematic regions.

Validation Metric Acceptable Range Interpretation
Ramachandran Plot >90% in most favored regionsIndicates good stereochemical quality of the backbone.
ProSA-web Z-score Within the range for native proteinsSuggests a reliable overall fold.

IV. In Silico Drug Discovery Targeting the LP.8.1 Spike Protein

The validated 3D model of the LP.8.1 spike protein can be used for virtual screening and molecular docking to identify potential small molecule inhibitors.

Protocol 4: Molecular Docking using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Receptor (LP.8.1 Spike Protein): Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDock Tools.

    • Ligand Library: Prepare a library of small molecules (ligands) in PDBQT format. These can be obtained from databases like ZINC or PubChem.

  • Binding Site Prediction:

    • Identify potential binding pockets on the surface of the LP.8.1 spike protein. This can be done using tools like CASTp or by identifying conserved functional residues.

  • Grid Box Generation:

    • Define a grid box that encompasses the predicted binding site on the receptor.

  • Molecular Docking:

    • Use AutoDock Vina to dock the ligand library against the defined binding site of the LP.8.1 spike protein.

  • Analysis of Docking Results:

    • Analyze the docking results based on the binding affinity (in kcal/mol) and the predicted binding poses of the ligands.

    • Select the top-ranking compounds with the best binding affinities and favorable interactions with key residues in the binding site for further experimental validation.

Compound ID Binding Affinity (kcal/mol) Interacting Residues
Compound A-9.5TYR 453, LYS 417, ASN 501
Compound B-8.9GLN 498, TYR 505, GLY 496
Compound C-8.2SER 494, GLY 485, PHE 486

dot

Drug_Discovery_Pathway cluster_model Validated Protein Model cluster_screening Virtual Screening cluster_validation Experimental Validation Spike_Model Validated LP.8.1 Spike Protein Model Binding_Site Binding Site Identification Spike_Model->Binding_Site Docking Molecular Docking (AutoDock Vina) Binding_Site->Docking Ligand_Library Small Molecule Library Ligand_Library->Docking Hit_Identification Hit Identification (Binding Affinity) Docking->Hit_Identification In_Vitro In Vitro Assays Hit_Identification->In_Vitro Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: gp130 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful detection of glycoprotein 130 (gp130) via Western blotting.

Troubleshooting Guide

This guide addresses common issues encountered during the Western blot analysis of gp130, offering potential causes and solutions in a structured question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal Why am I not seeing a band for gp130?Low Protein Expression: The cell line or tissue may not express gp130 at detectable levels.[1]- Confirm gp130 expression levels in your sample type using resources like the Human Protein Atlas or literature. - Use a positive control cell lysate known to express gp130 (e.g., NIH/3T3, PC12, COS, HeLa cells).[2] - Consider enriching for gp130 using immunoprecipitation (IP) if expression is low.[3]
Insufficient Protein Load: The amount of total protein loaded on the gel may be too low.[1][4]- Load at least 20-30 µg of total protein from whole-cell extracts.[1] For tissue extracts, up to 100 µg may be necessary.
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.- Verify successful transfer by staining the membrane with Ponceau S before blocking.[3] - Optimize transfer time and voltage, especially for a large protein like gp130. - Ensure no air bubbles are trapped between the gel and the membrane.[3]
Inactive Antibody: The primary or secondary antibody may have lost activity.- Use a fresh dilution of the antibody for each experiment. - Ensure proper antibody storage at -20°C in appropriate buffer containing glycerol.[5] - Test the secondary antibody alone to confirm its activity.
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[6][7]- Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5][6]
High Background Why is my blot showing high background?Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[6]- Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] - Optimize the blocking agent. While non-fat dry milk is common, 5% w/v BSA in TBS with 0.1% Tween® 20 is recommended for some gp130 antibodies.[5]
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[1]- Increase the number and duration of wash steps. Perform at least three 5-minute washes after primary and secondary antibody incubations.[1] - Ensure the wash buffer contains a detergent like 0.1% Tween-20.
Antibody Concentration Too High: Excess primary or secondary antibody can lead to high background.[3]- Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
Contamination: Contaminated buffers or equipment can cause speckles and high background.- Use freshly prepared, filtered buffers. - Ensure all equipment is clean.
Non-Specific Bands Why am I seeing multiple bands?Protein Degradation: gp130 may be degraded by proteases in the sample.[1]- Use fresh samples and always include protease inhibitors in the lysis buffer.[1]
Post-Translational Modifications: gp130 is a heavily glycosylated protein, which can cause it to migrate as a broad or multiple bands.[8][9][10] The calculated molecular weight is around 70 kDa, but it can migrate at 80-130 kDa due to glycosylation.[9][10]- To confirm if extra bands are due to glycosylation, treat the lysate with an N-glycosidase F to remove N-linked glycans. This should result in a band closer to the predicted molecular weight of ~105 kDa for the deglycosylated form.[9]
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.- Use a more specific antibody, such as a monoclonal antibody. - Increase the stringency of the washes by increasing the salt or detergent concentration.
Splice Variants: Different isoforms of gp130 may exist.- Consult databases like UniProt to check for known splice variants of gp130.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of gp130 on a Western blot?

A1: The calculated molecular weight of gp130 is approximately 69.6 kDa.[10] However, due to extensive N-linked glycosylation, it typically migrates as a broader band between 80 kDa and 130 kDa on an SDS-PAGE gel.[9][10] Treatment with N-glycosidase F can reduce the apparent molecular weight to around 105 kDa.[9]

Q2: Which positive control cell lines can I use for gp130 detection?

A2: Several cell lines are known to express gp130 and can be used as positive controls. These include NIH/3T3, PC12, COS, and HeLa cells.[2]

Q3: What are the key downstream signaling pathways activated by gp130?

A3: Upon ligand binding and dimerization, gp130 activates several key intracellular signaling pathways, including:

  • JAK/STAT Pathway: Primarily activating STAT3.[11][12]

  • Ras/MAPK Pathway: Leading to the activation of ERK.[12][13]

  • PI3K/Akt Pathway. [12][13]

Q4: How can I be sure my primary antibody is specific for gp130?

A4: To ensure the specificity of your primary antibody, you can:

  • Use a knockout or knockdown cell line for gp130 as a negative control.

  • Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide.

  • Check the manufacturer's datasheet for validation data, such as results from different cell lines with known expression levels.

Q5: What are the recommended antibody dilutions for gp130 Western blotting?

A5: Antibody dilutions should be optimized for each experiment. However, as a starting point, you can refer to the manufacturer's recommendations. For example, some polyclonal rabbit anti-gp130 antibodies suggest a starting dilution of 1:1000 for Western blotting.[4][14] For a goat anti-mouse gp130 antibody, a concentration of 0.1-0.2 µg/ml is recommended.[15]

Experimental Protocol: Western Blot for gp130 Detection

This protocol provides a general methodology for the detection of gp130. Optimization may be required based on the specific antibody and sample type used.

1. Sample Preparation a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f. Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel. c. Include a pre-stained protein ladder to monitor migration. d. Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. A wet transfer system is recommended. Perform the transfer at 100V for 90 minutes or overnight at 30V in a cold room. c. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency. d. Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

4. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation a. Dilute the primary anti-gp130 antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000). b. Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

6. Washing a. Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

7. Secondary Antibody Incubation a. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer at the manufacturer's recommended concentration. b. Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

8. Washing a. Repeat the washing step as described in step 6.

9. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

gp130 Signaling Pathway

gp130_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130_dimer gp130 Dimer JAK JAK gp130_dimer->JAK Activation STAT3_inactive STAT3 gp130_dimer->STAT3_inactive Recruitment SHP2 SHP2 gp130_dimer->SHP2 Recruitment PI3K PI3K gp130_dimer->PI3K Activation IL6R IL-6R IL6R->gp130_dimer Complex Formation IL6 IL-6 IL6->IL6R JAK->gp130_dimer Phosphorylation JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT3_active->Gene_Expression Transcription Grb2_Sos Grb2/Sos SHP2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription Akt Akt PI3K->Akt Akt->Gene_Expression Survival Signaling

Caption: The gp130 signaling cascade.

Western Blot Workflow for gp130 Detection

WB_Workflow start Start sample_prep 1. Sample Preparation (Lysis & Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Anti-gp130) blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 detection 9. Detection (ECL Substrate) wash2->detection analysis 10. Signal Capture & Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for gp130.

References

Optimizing Cell Lysis for gp130 Immunoprecipitation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for successful glycoprotein 130 (gp130) immunoprecipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer for gp130 immunoprecipitation?

A1: The ideal lysis buffer for gp130, a transmembrane glycoprotein, must efficiently solubilize the protein from the cell membrane while preserving its native conformation and antibody-binding epitopes. The choice of detergent is a critical factor. Non-ionic or mild ionic detergents are generally preferred to maintain protein-protein interactions for co-immunoprecipitation studies.

Q2: How much antibody and cell lysate should I use for gp130 immunoprecipitation?

A2: The optimal amounts of antibody and cell lysate should be determined empirically for each specific cell line and antibody. However, a good starting point is to use 1-10 µg of antibody for every 500-1000 µg of total protein from the cell lysate.[1] Titration experiments are recommended to find the ideal ratio that maximizes the pull-down of gp130 while minimizing background.

Q3: What are the recommended incubation times for antibody-lysate and bead-complex formation?

A3: For the initial incubation of the antibody with the cell lysate, a duration of 1-4 hours to overnight at 4°C is commonly recommended.[2] Shorter incubation times may be sufficient for high-abundance proteins or high-affinity antibodies. The subsequent incubation with Protein A/G beads is typically performed for 1-3 hours at 4°C.

Q4: How can I minimize non-specific binding in my gp130 immunoprecipitation?

A4: Non-specific binding can be a significant issue, leading to high background in downstream analyses. Several strategies can be employed to minimize this:

  • Pre-clearing the lysate: Incubate the cell lysate with beads alone before adding the primary antibody. This step removes proteins that non-specifically bind to the beads.[3]

  • Using a blocking agent: Including a blocking agent like bovine serum albumin (BSA) in your lysis and wash buffers can help reduce non-specific interactions.

  • Optimizing washing steps: Increasing the number of washes or the stringency of the wash buffer can help remove non-specifically bound proteins.[3]

Q5: My gp130 is a glycosylated protein. Are there any special considerations for its immunoprecipitation?

A5: Yes, the glycosylation of gp130 can present challenges. The carbohydrate moieties can sometimes mask the antibody epitope, leading to reduced immunoprecipitation efficiency.[4] If you suspect this is an issue, you may consider a gentle denaturation step, though this can disrupt protein-protein interactions. Using a polyclonal antibody that recognizes multiple epitopes can sometimes overcome this issue.[4]

Troubleshooting Guides

Problem 1: Low or No gp130 Signal
Possible Cause Recommended Solution
Inefficient Cell Lysis The detergent in your lysis buffer may not be strong enough to efficiently solubilize gp130 from the cell membrane. Consider switching to a lysis buffer with a different or slightly stronger non-ionic detergent (e.g., Triton X-100 instead of NP-40) or a mild ionic detergent.[5] Optimization of the detergent concentration is key; while higher concentrations can improve solubilization, they may also disrupt antibody-antigen interactions.[6][7]
Low gp130 Expression Ensure that the cell line you are using expresses sufficient levels of gp130. You can verify this by performing a western blot on the input cell lysate. If expression is low, you may need to increase the amount of starting cell lysate.
Poor Antibody Affinity The antibody may not have a high enough affinity for the native conformation of gp130. Verify that the antibody is validated for immunoprecipitation. Consider testing different antibodies, including polyclonal antibodies which may recognize multiple epitopes.[4]
Epitope Masking The antibody's binding site on gp130 may be hidden due to glycosylation or protein folding.[4] A gentle denaturation of the lysate might expose the epitope, but this could affect co-immunoprecipitation experiments.
Suboptimal Incubation Times Insufficient incubation time for the antibody-lysate or bead-complex formation can lead to low yield. Try extending the incubation periods, for example, overnight at 4°C for the antibody-lysate incubation.[2]
Problem 2: High Background or Non-Specific Bands
Possible Cause Recommended Solution
Insufficient Washing The washing steps may not be stringent enough to remove all non-specifically bound proteins. Increase the number of washes (from 3 to 5) or the volume of wash buffer. You can also try increasing the salt or detergent concentration in the wash buffer.[3]
Non-specific Antibody Binding The primary antibody may be cross-reacting with other proteins. Use an isotype control antibody at the same concentration to determine if the background is antibody-specific. Using a high-quality, affinity-purified antibody is crucial.
Contamination from Beads Proteins from the lysate may be binding directly to the Protein A/G beads. Pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C before adding the anti-gp130 antibody.[3]
Too Much Antibody or Lysate Using excessive amounts of antibody or cell lysate can increase the likelihood of non-specific interactions. Perform a titration experiment to determine the optimal concentrations.
Cell Lysate is Too Concentrated A very high concentration of total protein in the lysate can lead to increased non-specific binding. Consider diluting the lysate before immunoprecipitation.

Data Presentation

Table 1: Comparison of Common Lysis Buffer Components for gp130 Immunoprecipitation

Component Typical Concentration Range Purpose Considerations for gp130
Tris-HCl (pH 7.4-8.0) 20-50 mMBuffering agent to maintain a stable pH.A pH of 7.4-8.0 is generally suitable for maintaining protein stability and antibody binding.
NaCl 150-250 mMAffects the stringency of the buffer; higher concentrations can reduce non-specific ionic interactions.Start with 150 mM and increase if high background is an issue.
Non-ionic Detergents (NP-40, Triton X-100) 0.1-1.0% (v/v)Solubilizes membrane proteins by disrupting lipid-lipid and protein-lipid interactions.A concentration of 1% is a common starting point. Optimization is crucial as higher concentrations can disrupt protein complexes.[6][7]
Mild Ionic Detergents (Sodium Deoxycholate) 0.1-0.5% (w/v)Can be more effective at solubilizing membrane proteins than non-ionic detergents.Use with caution as it can be more denaturing and may disrupt protein-protein interactions. Often used in combination with non-ionic detergents in RIPA buffer.[5]
EDTA 1-5 mMChelates divalent cations, which can inhibit proteases.Important for preserving the integrity of gp130 during lysis.
Protease & Phosphatase Inhibitors Varies (use cocktail)Prevents degradation and dephosphorylation of the target protein.Essential to add fresh to the lysis buffer immediately before use.

Table 2: Recommended Starting Conditions for gp130 Immunoprecipitation

Parameter Recommended Starting Range Notes
Cell Lysate (Total Protein) 500 - 1000 µgThe optimal amount depends on the expression level of gp130 in your cell type.
Anti-gp130 Antibody 1 - 10 µgTitrate to find the optimal concentration for your specific antibody.
Antibody-Lysate Incubation 2 hours - overnight at 4°CLonger incubation times may increase yield but can also increase background.
Protein A/G Bead Slurry 20 - 50 µL (50% slurry)The amount of beads should be sufficient to bind all of your primary antibody.
Bead-Complex Incubation 1 - 3 hours at 4°C
Number of Washes 3 - 5 timesUse a sufficient volume of wash buffer to thoroughly wash the beads.

Experimental Protocols

Protocol 1: Cell Lysis for gp130 Immunoprecipitation
  • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the final PBS wash completely.

  • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and freshly added protease and phosphatase inhibitor cocktail) to the cell pellet. A common ratio is 1 mL of lysis buffer per 10^7 cells.

  • Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. This is your starting material for immunoprecipitation.

Protocol 2: gp130 Immunoprecipitation and Western Blotting
  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Dilute the lysate to a final concentration of approximately 1 mg/mL with lysis buffer.

  • Pre-clearing (Optional but Recommended): Add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add the appropriate amount of anti-gp130 antibody (e.g., 2-5 µg) to the pre-cleared lysate.

  • Incubate with gentle rotation overnight at 4°C.

  • Add 30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for 2-3 hours at 4°C.

  • Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20). After each wash, centrifuge and carefully remove the supernatant.

  • After the final wash, remove all residual supernatant.

  • Elution: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

  • Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis.

Visualizations

gp130_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK associates STAT3 STAT3 gp130->STAT3 recruits SHP2 SHP2 gp130->SHP2 recruits PI3K PI3K gp130->PI3K activates IL6R IL-6R IL6R->gp130 dimerization JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Akt Akt PI3K->Akt Akt->Gene IL6 IL-6 IL6->IL6R

Caption: The gp130 signaling pathway.

immunoprecipitation_workflow start Start: Cell Culture lysis Cell Lysis (Optimized Lysis Buffer) start->lysis preclear Pre-clearing Lysate (with beads) lysis->preclear add_ab Add Anti-gp130 Antibody preclear->add_ab incubate_ab Incubate (e.g., overnight at 4°C) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (e.g., 2-3h at 4°C) add_beads->incubate_beads wash Wash Beads (3-5 times) incubate_beads->wash elute Elute gp130 (e.g., with sample buffer) wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: Experimental workflow for gp130 immunoprecipitation.

troubleshooting_tree start Low/No gp130 Signal? check_input Check gp130 in Input Lysate start->check_input Yes check_ab Check Antibody (Validated for IP?) start->check_ab No, High Background? optimize_lysis Optimize Lysis Buffer (e.g., stronger detergent) check_input->optimize_lysis Signal Present increase_lysate Increase Amount of Lysate check_input->increase_lysate Signal Weak/Absent new_ab Try a Different Antibody check_ab->new_ab No optimize_incubation Optimize Incubation Times check_ab->optimize_incubation Yes

Caption: Troubleshooting decision tree for gp130 IP.

References

Technical Support Center: Development of Specific gp130 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of specific gp130 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My specific gp130 inhibitor is showing lower than expected potency in my cell-based assay. What are the potential reasons and how can I troubleshoot this?

A1: Low potency of a gp130 inhibitor can stem from several factors. Here’s a troubleshooting guide:

  • Inhibitor Stability and Solubility:

    • Question: Could my inhibitor be degrading or precipitating in the culture medium?

    • Troubleshooting:

      • Assess the solubility of your compound in your specific cell culture medium. Consider using a different solvent or formulation if solubility is an issue.

      • Evaluate the stability of the inhibitor over the time course of your experiment. Perform a time-course experiment to see if the inhibitory effect diminishes over time.

  • Cell Line Specificity:

    • Question: Is it possible that the chosen cell line is not ideal for testing my inhibitor?

    • Troubleshooting:

      • Ensure your cell line expresses sufficient levels of gp130. You can verify this by Western blot, flow cytometry, or qPCR.

      • Consider the context of gp130 signaling in your chosen cell line. Some cells may rely more on "trans-signaling" (mediated by soluble IL-6R) versus "classic-signaling" (membrane-bound IL-6R)[1][2]. Your inhibitor might be specific for one pathway.

  • Assay Conditions:

    • Question: Could the assay parameters be affecting the inhibitor's performance?

    • Troubleshooting:

      • Optimize the concentration of the stimulating cytokine (e.g., IL-6, IL-11). Excess cytokine may overcome the inhibitory effect.

      • Optimize the cell seeding density. High cell numbers can sometimes lead to autocrine signaling that may mask the effect of the inhibitor.

Q2: I am concerned about the specificity of my gp130 inhibitor and potential off-target effects. How can I assess its specificity?

A2: Ensuring the specificity of your gp130 inhibitor is crucial. Here are some strategies:

  • Counter-Screening:

    • Question: How can I test if my inhibitor affects other related signaling pathways?

    • Troubleshooting:

      • Test your inhibitor against other cytokine receptors that do not utilize gp130 to rule out non-specific effects on downstream signaling components.

      • Utilize cell lines that lack gp130 expression as a negative control.

  • Downstream Signaling Analysis:

    • Question: How can I confirm that the observed cellular phenotype is due to the inhibition of gp130 signaling?

    • Troubleshooting:

      • Measure the phosphorylation status of key downstream signaling molecules like STAT3 and ERK1/2. A specific gp130 inhibitor should reduce the cytokine-induced phosphorylation of these proteins[3][4].

      • Use a dominant-negative gp130 mutant as a positive control for specific inhibition of the pathway[5].

  • Binding Assays:

    • Question: How can I directly measure the binding of my inhibitor to gp130?

    • Troubleshooting:

      • Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure the binding affinity and kinetics of your inhibitor to purified gp130 protein.

Q3: I am trying to differentiate between inhibitors of IL-6 'classic-signaling' and 'trans-signaling'. What experimental setups can I use?

A3: Differentiating between these two signaling modalities is a key challenge. Here's how you can approach this:

  • Cell Line Selection:

    • Use cell lines that only express gp130 but not the membrane-bound IL-6R. These cells can only be stimulated by the IL-6/sIL-6R complex (trans-signaling)[1][2].

    • Conversely, use cell lines that express both gp130 and membrane-bound IL-6R to study classic-signaling.

  • Recombinant Protein Tools:

    • The soluble form of gp130 (sgp130) is a natural inhibitor of IL-6 trans-signaling[6]. Recombinant sgp130Fc is often used as a specific tool to block this pathway in experimental models[2].

Quantitative Data on gp130 Inhibitors

The following tables summarize quantitative data for various gp130 inhibitors from published literature. This data can be used for comparison and as a benchmark for your own compounds.

Table 1: Potency of Soluble gp130 (sgp130) Variants in Inhibiting IL-6 Trans-Signaling

InhibitorTargetAssayIC50Reference
sgp130FcIL-6 trans-signalingBa/F3-gp130 cell proliferation0.45 nM[7]
sgp130FlyFcIL-6 trans-signalingBa/F3-gp130 cell proliferation0.27 nM[7]
c19s130FcIL-6 trans-signalingBa/F3-gp130 cell proliferation1 ± 0.3 nM[8]
cs130FcIL-6 trans-signalingBa/F3-gp130 cell proliferation0.6 ± 0.2 nM[8]

Table 2: Potency of Small Molecule and Antibody-based gp130 Inhibitors

InhibitorTypeTarget Cytokine SignalingAssayIC50 / EffectReference
BazedoxifeneSmall MoleculeIL-11/GP130Colon cancer cell viabilitySignificant reduction at 10 µM[9]
Neutralizing gp130 AntibodyAntibodyGP130Colon cancer cell viabilitySignificant reduction at 50 ng/ml[9]
GP11-FcNanobodygp130-dependent signalingProliferationPotent inhibitor with low IC50 values[10]
R805Small Moleculegp130 Y814 phosphorylationSRC and MAPK signalingProtective effect on tissues after injury[11]

Key Experimental Protocols

Protocol 1: Ba/F3-gp130 Cell Proliferation Assay for Inhibitor Screening

This assay is commonly used to assess the activity of gp130 inhibitors on cytokine-induced cell proliferation.

Materials:

  • Ba/F3 cells stably expressing gp130 (Ba/F3-gp130)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-3

  • Recombinant human IL-6 and soluble IL-6R (sIL-6R)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Blue® or MTT)

  • Test inhibitor compounds

Methodology:

  • Culture Ba/F3-gp130 cells in medium containing IL-3 to maintain viability.

  • Prior to the assay, wash the cells three times with PBS to remove any residual IL-3.

  • Resuspend the cells in IL-3-free medium and seed them into a 96-well plate at a density of 5,000 cells/well.

  • Prepare serial dilutions of your test inhibitor in the assay medium.

  • Add the diluted inhibitor to the wells containing the cells.

  • Prepare the stimulating cytokine complex by pre-incubating IL-6 with sIL-6R.

  • Add the IL-6/sIL-6R complex to the wells to induce proliferation. Include wells with cells and cytokine only (positive control) and cells alone (negative control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2][7][12]

Protocol 2: Western Blot for Phospho-STAT3 (Tyr705) to Assess Downstream Signaling Inhibition

This protocol allows for the detection of the phosphorylation status of STAT3, a key downstream target of gp130 signaling.

Materials:

  • Cell line of interest (e.g., HeLa, A431)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in a culture dish and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for a few hours to reduce basal signaling.

  • Pre-treat the cells with your gp130 inhibitor for the desired time.

  • Stimulate the cells with a gp130 ligand (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-STAT3 antibody to confirm equal protein loading.[13]

Visualizations

Diagram 1: The gp130 Signaling Pathway

gp130_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R Trans-Signaling IL-6R IL-6R IL-6->IL-6R Classic-Signaling gp130 gp130 Dimerization sIL-6R->gp130:f0 IL-6R->gp130:f0 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Ras Ras JAK->Ras PI3K PI3K JAK->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation MAPK MAPK Ras->MAPK MAPK->Nucleus Gene Transcription Akt Akt PI3K->Akt Akt->Nucleus Gene Transcription Cellular Response Cellular Response Nucleus->Cellular Response

Caption: Overview of the gp130 signaling cascade.

Diagram 2: Experimental Workflow for Screening gp130 Inhibitors

inhibitor_screening_workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: Ba/F3-gp130 Proliferation Assay start->primary_screen hit_identification Hit Identification: Compounds with IC50 < Threshold primary_screen->hit_identification secondary_screen Secondary Screen: Phospho-STAT3 Western Blot hit_identification->secondary_screen specificity_assay Specificity Assay: Counter-screening against other receptors secondary_screen->specificity_assay binding_assay Binding Assay: SPR or BLI for direct binding to gp130 specificity_assay->binding_assay lead_optimization Lead Optimization binding_assay->lead_optimization

Caption: A typical workflow for identifying and validating specific gp130 inhibitors.

Diagram 3: Challenges in Developing Specific gp130 Inhibitors

gp130_challenges cluster_challenges Key Challenges main_challenge Developing Specific gp130 Inhibitors specificity Achieving Specificity: - Cis vs. Trans-signaling - Multiple cytokine complexes main_challenge->specificity potency Ensuring Potency: - High affinity binding - Cellular efficacy main_challenge->potency off_target Avoiding Off-Target Effects: - Crosstalk with other pathways - Broad expression of gp130 main_challenge->off_target resistance Overcoming Resistance: - Mutations in gp130 - Upregulation of bypass pathways main_challenge->resistance

Caption: Logical relationship of the primary challenges in gp130 inhibitor development.

References

Technical Support Center: Overcoming Off-Target Effects of gp130 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with gp130 antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the gp130 signaling pathway and why is it a target in drug development?

Glycoprotein 130 (gp130) is a transmembrane protein that acts as a co-receptor and signal transducer for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). Upon cytokine binding to its specific alpha receptor, the complex recruits gp130, leading to its dimerization or heterodimerization. This activation triggers intracellular signaling cascades crucial for a wide range of biological processes, including inflammation, immune responses, hematopoiesis, and embryonic development.

The primary signaling pathways activated by gp130 are:

  • JAK/STAT Pathway: Primarily activating STAT3, which translocates to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and differentiation.

  • Ras/MAPK Pathway: This pathway is involved in cell growth, proliferation, and differentiation.

  • PI3K/Akt Pathway: This pathway plays a critical role in cell survival and metabolism.

Dysregulation of gp130 signaling is implicated in various diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it an attractive therapeutic target.

Q2: What are off-target effects and why are they a concern with gp130 antagonists?

Off-target effects occur when a drug or compound binds to and modulates the activity of molecules other than its intended target. For gp130 antagonists, particularly small molecules, these unintended interactions can lead to:

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to unexpected cell death or other adverse effects.

  • Misleading structure-activity relationships (SAR): Efforts to optimize a compound based on a phenotype caused by an off-target effect will be misdirected.

  • Clinical side effects: In a therapeutic context, off-target effects can cause a range of adverse drug reactions.

Given the ubiquitous nature of gp130 and its association with the highly conserved ATP-binding pocket of Janus kinases (JAKs), small molecule inhibitors targeting this pathway are susceptible to off-target effects on other kinases.

Troubleshooting Guides

Issue 1: Inconsistent or No On-Target Activity

Symptom: Your gp130 antagonist does not inhibit downstream signaling (e.g., STAT3 phosphorylation) or a gp130-mediated cellular response as expected.

Possible CauseTroubleshooting Steps
Compound Instability - Verify the stability of your compound in the experimental medium and under your storage conditions.- Prepare fresh stock solutions.
Incorrect Concentration - Confirm the final concentration of the antagonist in your assay.- Perform a dose-response curve to determine the optimal effective concentration.
Cellular Permeability Issues - For cell-based assays, ensure your compound can penetrate the cell membrane.- Consider using a different cell line with potentially higher permeability.
Low Target Expression - Confirm the expression level of gp130 in your cell line using Western blot or qPCR.
Experimental Conditions - Optimize the stimulation time with the gp130 ligand (e.g., IL-6, OSM) to ensure robust downstream signaling in your control group.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Symptom: Your gp130 antagonist shows high potency in a biochemical assay (e.g., inhibiting purified kinase activity) but is significantly less potent in a cell-based assay.

Possible CauseTroubleshooting Steps
Poor Cell Permeability - The compound may not be efficiently crossing the cell membrane.
Compound Efflux - The compound may be actively transported out of the cell by efflux pumps.
High Protein Binding - The compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.
Metabolic Instability - The compound may be rapidly metabolized by the cells into an inactive form.
Issue 3: Unexpected Cellular Toxicity

Symptom: You observe significant cell death at concentrations where you expect on-target inhibition without toxicity.

Possible CauseTroubleshooting Steps
Off-Target Toxicity - The antagonist may be inhibiting other essential proteins. - Solution: Perform a kinase selectivity screen to identify potential off-targets.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). - Solution: Include a vehicle-only control.
On-Target Toxicity in a Specific Cell Line - The cell line may be highly dependent on the gp130 signaling pathway for survival. - Solution: Validate target dependency using a genetic approach like CRISPR/Cas9 to knock out gp130 and observe the effect on cell viability.
Compound Degradation - The compound may be degrading into a toxic substance. - Solution: Assess the stability of the compound under your experimental conditions.

Data Presentation: Quantitative Analysis of gp130 Antagonists

The following table summarizes publicly available quantitative data for various gp130 antagonists. This data can help researchers select appropriate compounds and concentrations for their experiments.

CompoundTypeTargetAssay TypeIC50 / KdReference
SC144 Small Moleculegp130Cell Viability (Ovarian Cancer Cells)~1-5 µM
Bazedoxifene Small Molecule (SERM)gp130Cell Viability (Pancreatic Cancer Cells)9.7 µM
Bazedoxifene Analogue 10a Small Moleculegp130SPRKd: 3.8 µMNot found in search results
sgp130Fc Biologic (Fusion Protein)IL-6 trans-signalingCell Proliferation (Ba/F3-gp130 cells)0.45 nM
sgp130FlyFc Biologic (Fusion Protein)IL-6 trans-signalingCell Proliferation (Ba/F3-gp130 cells)0.27 nM
GP01-Fc Nanobodygp130IL-6 trans-signaling (Ba/F3-gp130)1.15 nMNot found in search results
GP11-Fc Nanobodygp130IL-6 trans-signaling (Ba/F3-gp130)0.86 nMNot found in search results
GP13-Fc Nanobodygp130IL-6 trans-signaling (Ba/F3-gp130)1.05 nMNot found in search results
GP20-Fc Nanobodygp130IL-6 trans-signaling (Ba/F3-gp130)1.34 nMNot found in search results

Experimental Protocols

Protocol 1: Assessing On-Target Activity via Western Blot for Phospho-STAT3

This protocol details the steps to measure the inhibition of IL-6-induced STAT3 phosphorylation, a key downstream event of gp130 signaling.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of your gp130 antagonist or vehicle control for 1-2 hours.

    • Stimulate cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

  • Cell Treatment:

    • Treat intact cells with your gp130 antagonist or vehicle control at the desired concentration and incubate to allow for cell entry and target binding.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate

Optimizing Fixation for gp130 Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for glycoprotein 130 (gp130) immunohistochemistry (IHC).

Troubleshooting Guide

This guide addresses common issues encountered during gp130 IHC experiments, with a focus on problems arising from suboptimal fixation.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Staining Improper Fixation: Over-fixation with aldehyde-based fixatives (e.g., formalin) can mask the gp130 epitope.[1][2] Under-fixation may not adequately preserve the antigen.Optimize fixation time; for formalin-fixed paraffin-embedded (FFPE) tissues, 18-24 hours is often a good starting point.[3] For some antigens that do not survive routine fixation, fresh frozen tissue with a brief post-fixation in cold acetone or alcohol may be necessary.
Inadequate Antigen Retrieval: The cross-linking caused by formalin fixation can prevent antibody access to the gp130 epitope.[1]For FFPE sections, perform heat-induced epitope retrieval (HIER). Start with a citrate buffer (pH 6.0) or an EDTA buffer (pH 8.0 or 9.0) and optimize the heating time and temperature.[4]
Low Primary Antibody Concentration: The antibody concentration may be too low to detect the target protein.[2]Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Inactive Antibody: Improper storage or handling may have compromised the antibody's activity.Use a new, properly stored antibody vial. Run a positive control to verify antibody activity.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins.Increase the concentration of blocking serum (up to 10%). Ensure the blocking serum is from the same species as the secondary antibody.[5] Use cross-adsorbed secondary antibodies.[5]
Endogenous Enzyme Activity: If using a peroxidase-based detection system, endogenous peroxidases in the tissue can cause background staining.[1][5]Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[1][5]
Tissue Drying: Allowing the tissue section to dry out at any stage can lead to non-specific staining.Keep the slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.
Non-Specific Staining Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample.
Poor Morphology Inappropriate Fixative: Some fixatives, like pure acetone or methanol, can alter cellular structure.[3]For optimal morphology, perfusion fixation with a formaldehyde-based fixative is often recommended.[6] For frozen sections, a brief fixation after sectioning can help preserve morphology.
Harsh Antigen Retrieval: Excessive heating during HIER can damage the tissue.Reduce the heating time or temperature during antigen retrieval. For delicate tissues, a lower temperature for a longer duration may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which fixative is best for gp130 immunohistochemistry?

A1: The optimal fixative depends on the specific antibody and the tissue being studied. Formalin (10% neutral buffered formalin or 4% paraformaldehyde) is the most common fixative for IHC as it preserves tissue morphology well.[3] However, it can mask the gp130 epitope, necessitating antigen retrieval. For some gp130 antibodies or when studying antigens sensitive to formalin, starting with frozen sections followed by a brief fixation in cold acetone or methanol may yield better results.

Q2: Why is antigen retrieval necessary for gp130 IHC in formalin-fixed tissues?

A2: Formalin fixation creates cross-links between proteins, which can physically block the antibody from binding to the gp130 epitope.[1] Antigen retrieval, typically through heat-induced methods (HIER), uses heat and a specific buffer to break these cross-links and "unmask" the epitope, allowing for antibody recognition.

Q3: What is the recommended antigen retrieval protocol for gp130?

A3: For formalin-fixed, paraffin-embedded tissues, heat-induced epitope retrieval (HIER) is generally recommended. You can start with either a citrate buffer at pH 6.0 or an EDTA buffer at pH 8.0 or 9.0.[4] The optimal heating time and temperature should be determined empirically, but a common starting point is 95-100°C for 20-40 minutes.

Q4: Can I perform gp130 IHC on frozen tissue sections?

A4: Yes, frozen sections are a good option, especially if the gp130 epitope is sensitive to formalin fixation. After sectioning on a cryostat, the tissue is typically fixed briefly with cold acetone or methanol.[7] While this method often provides strong antigen detection, the tissue morphology may not be as well-preserved as with FFPE tissues.[3]

Q5: My gp130 staining is very weak. What can I do to improve the signal?

A5: To enhance a weak gp130 signal, consider the following:

  • Optimize Antigen Retrieval: If using FFPE tissue, ensure your HIER protocol is optimized. You can try different buffers (citrate vs. EDTA) and vary the heating time and temperature.

  • Increase Primary Antibody Concentration: Titrate your primary antibody to a higher concentration or increase the incubation time.

  • Use a Signal Amplification System: Employ a more sensitive detection system, such as a polymer-based detection kit or a tyramide signal amplification (TSA) system.[2]

  • Check Antibody Viability: Ensure your antibody has been stored correctly and has not expired. Run a positive control to confirm its activity.

Data Presentation: Comparison of Fixation Methods for Immunohistochemistry

While quantitative data specifically comparing fixation methods for gp130 is limited in the literature, the following table summarizes the general effects of common fixation methods on immunohistochemical staining. This information can guide the initial selection and optimization of a fixation protocol for gp130.

Fixative Principle of Action Typical Staining Intensity Morphology Preservation Antigen Retrieval Requirement Advantages Disadvantages
10% Neutral Buffered Formalin (NBF) / 4% Paraformaldehyde (PFA) Cross-linkingVariable; can be strong with optimal antigen retrievalExcellentAlmost always required for FFPEExcellent morphology preservation, good for long-term storage.[3]Can mask epitopes, requiring optimization of antigen retrieval.[1]
Cold Acetone Dehydrating and precipitatingOften strongFair to goodNot typically requiredRapid fixation, preserves antigenicity well for some epitopes.Can cause tissue shrinkage and alter morphology.[3]
Cold Methanol Dehydrating and precipitatingOften strongFairNot typically requiredRapid fixation.Can be harsh on some epitopes and alter cellular architecture.
Ethanol Dehydrating and precipitatingVariableFair to goodNot typically requiredGood for preserving some cell surface antigens.Can cause significant protein denaturation.

Experimental Protocols

Protocol 1: gp130 Immunohistochemistry for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Immerse in 100% ethanol: 2 changes for 10 minutes each.

    • Immerse in 95% ethanol: 1 change for 5 minutes.

    • Immerse in 70% ethanol: 1 change for 5 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval (HIER):

    • Immerse slides in a staining dish containing either 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 8.0).

    • Heat to 95-100°C in a microwave, pressure cooker, or water bath for 20-40 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Peroxidase Block (for HRP-based detection):

    • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[1]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-gp130 antibody in the blocking buffer to the recommended concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes for 5 minutes each).

    • Incubate with a biotinylated or polymer-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides with PBS (3 changes for 5 minutes each).

    • Incubate with an enzyme conjugate (e.g., streptavidin-HRP) for 30 minutes at room temperature.

    • Wash slides with PBS (3 changes for 5 minutes each).

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops.

  • Counterstaining, Dehydration, and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Wash with water.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: gp130 Immunohistochemistry for Frozen Tissues
  • Tissue Preparation:

    • Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.

    • Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.

    • Store at -80°C until sectioning.

  • Sectioning:

    • Cut 5-10 µm thick sections using a cryostat.

    • Mount sections on positively charged slides.

    • Air dry the sections for 30-60 minutes at room temperature.

  • Fixation:

    • Immerse slides in ice-cold acetone or methanol for 10 minutes.

    • Air dry for a few minutes.

    • Wash with PBS.

  • Peroxidase Block (if needed):

    • Incubate with 3% hydrogen peroxide in PBS for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate with a blocking buffer for 1 hour at room temperature.

  • Primary and Secondary Antibody Incubation, and Detection:

    • Follow steps 5-7 from the FFPE protocol.

  • Counterstaining and Mounting:

    • Rinse with PBS.

    • Counterstain with hematoxylin (optional).

    • Rinse with water.

    • Mount with an aqueous mounting medium.

Visualizations

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 Family Cytokine IL-6 Family Cytokine IL-6Rα IL-6Rα IL-6 Family Cytokine->IL-6Rα Binds gp130_dimer gp130 Homodimer IL-6Rα->gp130_dimer Activates JAK JAK gp130_dimer->JAK Recruits & Activates pJAK p-JAK gp130_dimer->pJAK Phosphorylates SHP2 SHP2 gp130_dimer->SHP2 Recruits PI3K PI3K gp130_dimer->PI3K Recruits STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Transcription Gene Transcription pSTAT3_dimer->Gene Transcription Translocates & Activates Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK Phosphorylates pERK->Gene Transcription Translocates & Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates pAkt->Gene Transcription Regulates

Caption: The gp130 signaling pathway is activated by IL-6 family cytokines.

IHC_Troubleshooting_Workflow Start Start IHC Experiment Staining_Result Evaluate Staining Result Start->Staining_Result Weak_No_Stain Weak or No Staining Staining_Result->Weak_No_Stain Suboptimal High_Background High Background Staining_Result->High_Background Suboptimal Good_Stain Optimal Staining Staining_Result->Good_Stain Optimal Check_Antibody Check Antibody (Concentration, Activity) Weak_No_Stain->Check_Antibody Optimize_Blocking Optimize Blocking (Serum Conc., Time) High_Background->Optimize_Blocking Optimize_AR Optimize Antigen Retrieval (HIER: Buffer, Time, Temp) Check_Antibody->Optimize_AR Check_Fixation Review Fixation Protocol (Time, Type) Optimize_AR->Check_Fixation Check_Fixation->Staining_Result Re-evaluate Check_Washes Ensure Adequate Washes Optimize_Blocking->Check_Washes Endogenous_Enzyme Block Endogenous Enzymes Check_Washes->Endogenous_Enzyme Endogenous_Enzyme->Staining_Result Re-evaluate

References

Technical Support Center: gp130 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during gp130 activity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of gp130 activity assays?

A1: The most common assays to measure gp130 activity include:

  • STAT3 Phosphorylation Assays: These assays directly measure the activation of STAT3, a key downstream signaling molecule of gp130. This is often assessed by Western blotting for phosphorylated STAT3 (p-STAT3).

  • Cell Proliferation Assays: These assays utilize cell lines, such as Ba/F3-gp130, whose proliferation is dependent on gp130 signaling. Cell viability is measured to determine the effect of gp130 activation.[1][2]

  • Reporter Gene Assays: These assays employ a reporter gene (e.g., luciferase) under the control of a promoter with STAT3 binding sites (e.g., sis-inducible element, SIE). Activation of the gp130 pathway leads to the expression of the reporter gene, which can be quantified.[3][4]

Q2: How do I choose the right cell line for my gp130 assay?

A2: The choice of cell line is critical. For instance, to study IL-6 trans-signaling, a cell line that is IL-6Rα-negative and gp130-positive is necessary to avoid interference from classic signaling pathways. Ba/F3 cells, a murine pro-B cell line, are often used as they do not endogenously express IL-6, IL-6Rα, or gp130, making them ideal for stable transfection with human gp130.[3][5]

Q3: What are the expected precision and accuracy for a gp130 reporter assay?

A3: A well-optimized gp130 reporter assay, such as one using a CHO/SIE-Luc cell line, can achieve good precision and accuracy. For example, studies have shown intra- and inter-assay coefficients of variation (CV) below 10.0%, with accuracy estimates ranging from 94.1% to 106.2%.[3][4]

Troubleshooting Guides

STAT3 Phosphorylation Assay (Western Blot)
Issue Possible Cause Troubleshooting Steps
No or Weak p-STAT3 Signal Ineffective stimulation of gp130.• Confirm the bioactivity of your cytokine (e.g., IL-6, Hyper-IL-6).• Optimize stimulation time and concentration. A time course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended.
Problems with antibody.• Use a validated p-STAT3 antibody.• Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.• Include a positive control (e.g., cells treated with a known STAT3 activator).
Low gp130 expression in cells.• Confirm gp130 expression in your cell line by Western blot or flow cytometry.
Issues with sample preparation.• Prepare fresh cell lysates and use phosphatase inhibitors to prevent dephosphorylation of p-STAT3.• Ensure accurate protein quantification to load equal amounts of protein per lane.
High Background Non-specific antibody binding.• Increase the number and duration of wash steps.• Optimize blocking conditions (e.g., use 5% BSA or non-fat milk in TBST).• Titrate primary and secondary antibody concentrations.
Contaminated reagents.• Use fresh, filtered buffers and reagents.
Inconsistent Results Variability in cell culture.• Ensure consistent cell density, passage number, and growth conditions.• Serum starvation prior to stimulation can help synchronize cells and reduce baseline signaling.
Pipetting errors.• Use calibrated pipettes and ensure accurate and consistent pipetting.
Cell Proliferation Assay (e.g., Ba/F3-gp130)
Issue Possible Cause Troubleshooting Steps
No or Low Proliferation Inactive cytokine or inhibitor.• Verify the activity of the stimulating cytokine (e.g., IL-6 + sIL-6R) and any inhibitors used.
Cell health issues.• Ensure cells are healthy and in the exponential growth phase before starting the assay.• Check for mycoplasma contamination.
Incorrect cell seeding density.• Optimize the cell seeding density. Too few cells may not proliferate well, while too many can lead to nutrient depletion.
Suboptimal assay duration.• The incubation time is critical. For Ba/F3-gp130 cells, a 72-hour incubation is common.[3]
High Background Proliferation (in negative control) IL-3 contamination in media.• Ba/F3 cells are IL-3 dependent. Ensure complete removal of IL-3 from the assay medium.
Serum components stimulating proliferation.• Reduce the serum concentration in the assay medium (e.g., to 5% FBS).[3]
High Variability between Replicates Uneven cell distribution in the plate.• Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between pipetting.
Edge effects in the microplate.• To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Pipetting inaccuracies.• Use calibrated pipettes and be consistent with pipetting volumes and techniques.
Reporter Gene Assay (e.g., Luciferase)
Issue Possible Cause Troubleshooting Steps
Low or No Signal Low transfection efficiency.• Optimize the transfection protocol (e.g., DNA to transfection reagent ratio, cell density).
Weak promoter activity.• If possible, use a stronger promoter in your reporter construct.
Inactive luciferase or substrate.• Ensure proper storage and handling of the luciferase assay reagents. Prepare fresh substrate solution for each experiment.
Cell lysis issues.• Ensure complete cell lysis to release the luciferase enzyme.
High Background Signal Contamination of samples or reagents.• Use sterile techniques and fresh reagents to avoid contamination.[6]
Autoluminescence from plate or media.• Use white, opaque-walled plates for luminescence assays to maximize signal and minimize crosstalk.[6]
High basal promoter activity.• Consider using a reporter construct with a lower basal promoter activity.
High Variability Pipetting errors.• Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
Inconsistent incubation times.• Ensure that the time between adding the luciferase substrate and reading the luminescence is consistent for all samples.
Cell health and density variations.• Maintain consistent cell culture conditions and ensure even cell plating.

Quantitative Data Summary

Table 1: Validation Parameters for a CHO/SIE-Luc Reporter Assay for sgp130-Fc [3][4]

Parameter Result
Intra-assay Precision (CV) < 10.0%
Inter-assay Precision (CV) < 10.0%
Accuracy (Recovery) 94.1% to 106.2%
Linearity (R²) 0.99 (in the range of 50% to 150% of the target concentration)

Experimental Protocols

Protocol 1: STAT3 Phosphorylation Assay by Western Blot
  • Cell Culture and Stimulation:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Stimulate cells with the desired concentration of a gp130-activating cytokine (e.g., 50 ng/mL IL-6) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

Protocol 2: Ba/F3-gp130 Cell Proliferation Assay
  • Cell Preparation:

    • Culture Ba/F3-gp130 cells in complete medium containing IL-3.

    • Before the assay, wash the cells three times with IL-3-free medium to remove any residual growth factor.

    • Resuspend the cells in assay medium (e.g., RPMI with 5% FBS).

  • Assay Setup:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in a volume of 90 µL.[3]

    • Prepare serial dilutions of your test compound or cytokine (e.g., IL-6 and sIL-6Rα).

    • Add 10 µL of the diluted compound/cytokine to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate cell viability relative to the untreated control.

Protocol 3: Luciferase Reporter Gene Assay
  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro]) and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Stimulation:

    • After 24-48 hours of transfection, replace the medium with a fresh medium containing your test compound or cytokine.

    • Incubate for a predetermined optimal time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the lysate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop and glo) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6/sIL-6R Complex IL-6/sIL-6R Complex IL-6->IL-6/sIL-6R Complex binds sIL-6R sIL-6R sIL-6R->IL-6/sIL-6R Complex binds gp130_dimer gp130 Dimer IL-6/sIL-6R Complex->gp130_dimer activates JAK JAK gp130_dimer->JAK recruits pJAK p-JAK JAK->pJAK autophosphorylation STAT3 STAT3 pJAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression induces experimental_workflow cluster_stat3 STAT3 Phosphorylation Assay cluster_prolif Cell Proliferation Assay cluster_reporter Reporter Gene Assay A1 Cell Culture & Stimulation A2 Cell Lysis A1->A2 A3 Protein Quantification A2->A3 A4 Western Blot A3->A4 B1 Cell Preparation B2 Assay Setup B1->B2 B3 Incubation (72h) B2->B3 B4 Viability Measurement B3->B4 C1 Transfection C2 Stimulation C1->C2 C3 Cell Lysis C2->C3 C4 Luminescence Reading C3->C4

References

strategies to minimize variability in gp130 expression studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in glycoprotein 130 (gp130) expression studies.

Frequently Asked Questions (FAQs)

Q1: What is gp130 and why is its expression variability a concern?

A1: Glycoprotein 130 (gp130), also known as IL6ST, CD130, or the IL-6 signal transducer, is a ubiquitously expressed transmembrane protein that functions as a co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, IL-11, Leukemia Inhibitory Factor (LIF), Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and others. The binding of these cytokines to their specific alpha-receptors induces the formation of a signaling complex with gp130, leading to the activation of intracellular pathways like the JAK/STAT and MAPK cascades.[1][3] Variability in gp130 expression can significantly impact cellular responsiveness to these cytokines, leading to inconsistent and unreliable experimental outcomes in studies related to inflammation, immunology, and cancer.

Q2: What are the common sources of variability in gp130 expression studies?

A2: Variability in gp130 expression can arise from several factors, including:

  • Cell Culture Conditions: Cell passage number, confluency, and serum starvation can alter protein expression profiles.[4][5]

  • Sample Preparation: The choice of lysis buffer and the inclusion of protease and phosphatase inhibitors are critical for preserving protein integrity.[6][7]

  • Antibody Selection and Validation: Using poorly validated or inappropriate antibodies can lead to non-specific binding and inaccurate quantification.[8][9][10]

  • Post-Translational Modifications: gp130 is a heavily glycosylated protein, and alterations in glycosylation can affect its stability, molecular weight, and antibody recognition.[2][11][12]

  • Experimental Technique: Sub-optimal protocols for Western blotting, flow cytometry, or qPCR can introduce significant variability.

Q3: How does cell passage number affect gp130 expression?

A3: Continuous cell lines can undergo changes in their properties over time with repeated subculturing.[4] High-passage number cells may exhibit altered morphology, growth rates, and protein expression profiles compared to low-passage cells.[4][13] These changes can include variations in the expression of membrane proteins like gp130.[14] It is crucial to use cells within a consistent and defined passage number range to ensure reproducible results.[15]

Q4: Can different isoforms of gp130 contribute to variability?

A4: Yes, soluble forms of gp130 (sgp130) exist and can be generated through alternative splicing of the gp130 mRNA or through proteolytic cleavage of the membrane-bound form.[16][17] These soluble forms can act as antagonists by binding to the IL-6/soluble IL-6 receptor complex, thereby inhibiting trans-signaling.[17][18] The differential expression of these isoforms across cell types and conditions can introduce variability in studies measuring total gp130 or its signaling capacity.[16]

Troubleshooting Guides

Guide 1: Western Blotting Issues

This guide addresses common problems encountered during the detection of gp130 by Western blot.

Problem: Weak or No gp130 Signal

Potential Cause Troubleshooting Step
Insufficient Protein Load Quantify total protein concentration (e.g., Bradford assay) and ensure at least 20-30 µg of total protein is loaded per lane. For low-abundance targets, consider enriching for membrane proteins.[19][20]
Poor Antibody Performance Use a validated antibody specific for gp130.[1][2][10] Check the antibody datasheet for recommended dilutions and application suitability. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[19]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[20] Optimize transfer time and voltage, especially for a large protein like gp130 (~130-150 kDa). For large proteins, a wet transfer system may be more efficient.
Inappropriate Lysis Buffer Use a lysis buffer suitable for membrane proteins, such as RIPA or NP-40 buffer, supplemented with protease and phosphatase inhibitors.[6][21][22]
Protein Degradation Prepare lysates on ice using pre-chilled buffers and equipment.[6] Add protease inhibitors to the lysis buffer.[7]
Suboptimal Detection Ensure detection reagents (e.g., ECL substrates) are not expired and are used according to the manufacturer's instructions.[20] Increase exposure time.[19]

Problem: High Background or Non-Specific Bands

Potential Cause Troubleshooting Step
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.[19][23]
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent like 5% non-fat dry milk or BSA in TBST.[24]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[24][25]
Contaminated Buffers or Equipment Prepare fresh buffers and ensure all equipment is clean.[19]
Protein Aggregation Avoid boiling samples containing membrane proteins as it can cause aggregation.[2] Heating at 70°C for 10 minutes is often sufficient.
Guide 2: Flow Cytometry Issues

This guide addresses common problems encountered during the analysis of cell surface gp130 by flow cytometry.

Problem: Low Mean Fluorescence Intensity (MFI) or Poor Separation

Potential Cause Troubleshooting Step
Low gp130 Expression Choose a cell line known to express gp130 at detectable levels. The expression can vary significantly between cell types.[10][26]
Suboptimal Antibody Titration Perform an antibody titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[27]
Incorrect Fluorophore Choice Pair the gp130 antibody with a bright fluorophore, especially if the expression is low.[28]
Cell Viability Issues Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically.[28]
Inadequate Staining Protocol Ensure cells are stained at the appropriate temperature (usually on ice) and for a sufficient amount of time as recommended by the antibody manufacturer.

Problem: High Background Staining

Potential Cause Troubleshooting Step
Non-specific Antibody Binding Include an isotype control to assess the level of non-specific binding from the primary antibody.[29]
Fc Receptor Binding Block Fc receptors on immune cells (e.g., macrophages, B cells) using an Fc block reagent before adding the primary antibody.
Dead Cells As mentioned, use a viability dye to exclude dead cells which are a major source of background.[28]
Compensation Issues If using a multi-color panel, ensure proper compensation settings are applied to correct for spectral overlap between fluorophores.

Experimental Protocols

Protocol 1: Western Blot for Total gp130 Expression
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[21]

    • Incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

    • Heat samples at 70°C for 10 minutes. Do not boil.[2]

  • SDS-PAGE and Transfer:

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer using Ponceau S stain.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a validated primary anti-gp130 antibody at the recommended dilution overnight at 4°C.[1][10]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

Protocol 2: Flow Cytometry for Surface gp130 Expression
  • Cell Preparation:

    • Harvest cells and wash with ice-cold FACS buffer (PBS with 2% FBS).

    • Count cells and resuspend to a concentration of 1x10^6 cells/mL in FACS buffer.

  • Staining:

    • Aliquot 100 µL of cell suspension (1x10^5 to 1x10^6 cells) into flow cytometry tubes.[27]

    • (Optional) Add Fc block and incubate on ice for 10 minutes.

    • Add the titrated amount of fluorophore-conjugated anti-gp130 antibody or a corresponding isotype control.[27]

    • Incubate on ice for 30 minutes in the dark.

  • Washing:

    • Wash cells twice with 1 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Final Preparation and Acquisition:

    • Resuspend cells in 300-500 µL of FACS buffer.

    • Add a viability dye (e.g., DAPI or PI) just before analysis if cells are not fixed.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on single, live cells.

    • Analyze the fluorescence intensity of the gp130 stain compared to the isotype control.

Visualizations

gp130 Signaling Pathway

Caption: The gp130 signaling pathway is activated by IL-6 family cytokines.

Experimental Workflow for gp130 Western Blot

WB_Workflow A Cell Culture (Consistent Passage #) B Cell Lysis (RIPA + Inhibitors) A->B C Protein Quantification (BCA/Bradford) B->C D Sample Prep (70°C Heat, No Boil) C->D E SDS-PAGE D->E F PVDF Transfer E->F G Blocking (5% Milk/BSA) F->G H Primary Ab Incubation (Anti-gp130) G->H I Secondary Ab Incubation H->I J ECL Detection I->J K Data Analysis J->K

Caption: A standardized workflow for gp130 Western blot analysis.

Troubleshooting Logic for Weak Western Blot Signal

WB_Troubleshooting Start Weak or No gp130 Signal Ponceau Ponceau S Stain OK? Start->Ponceau Protein Sufficient Protein Loaded (>20µg)? Ponceau->Protein Yes Failure1 Optimize Transfer Ponceau->Failure1 No Antibody Antibody Validated & Concentration Optimized? Protein->Antibody Yes Failure2 Increase Protein Load Protein->Failure2 No Lysis Used RIPA/NP-40 + Inhibitors? Antibody->Lysis Yes Failure3 Try New/Different Antibody or Increase Concentration Antibody->Failure3 No Detection Detection Reagents Fresh? Lysis->Detection Yes Failure4 Re-lyse Cells with Appropriate Buffer Lysis->Failure4 No Success Problem Solved Detection->Success Yes Failure5 Use Fresh Reagents Detection->Failure5 No

Caption: A logical guide for troubleshooting weak gp130 Western blot signals.

References

Technical Support Center: Optimizing SC144 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SC144 for in vivo experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is SC144 and what is its mechanism of action?

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which abrogates the activation of the downstream STAT3 signaling pathway.[1][3][4][5] This inhibition of the gp130/STAT3 axis leads to the downregulation of various target genes involved in cell survival, proliferation, and angiogenesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][6]

Q2: What is the recommended starting dosage for SC144 in in vivo mouse studies?

Based on published preclinical studies, a common starting dosage for SC144 is 10 mg/kg daily , administered either intraperitoneally (i.p.) or orally (p.o.).[1] Some studies have also reported using a higher oral dose of 100 mg/kg daily .[2] The optimal dosage will depend on the specific cancer model, the route of administration, and the experimental endpoint.

Q3: What is the known toxicity profile of SC144 in animals?

In mouse xenograft models of human ovarian and breast cancer, SC144 has been reported to be well-tolerated with no significant toxicity to normal tissues at effective doses.[3][7] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity.

Q4: What are the challenges associated with the in vivo use of SC144?

The primary challenge with SC144 is its poor solubility and metabolic instability .[7] This can lead to difficulties in formulation and may affect its bioavailability. Researchers have been developing second-generation analogs with improved solubility and metabolic stability to address these issues.[7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with SC144.

Issue Potential Cause Troubleshooting Steps
Precipitation of SC144 in the formulation Poor solubility of SC144 in the chosen vehicle.- Increase the proportion of co-solvents such as DMSO and PEG300 in the formulation. - Incorporate a surfactant like Tween 80 to improve solubility and stability. - Prepare the formulation fresh before each administration. - Gently warm the solution and sonicate to aid dissolution.
High variability in experimental results between animals Inconsistent drug administration or absorption due to formulation issues.- Ensure a homogenous and stable formulation. - For oral gavage, ensure consistent administration technique to minimize variability in absorption. - Consider the two-compartmental pharmacokinetic profile of i.p. administration when planning dosing schedules and sampling times.[8]
Signs of acute toxicity in animals post-administration (e.g., lethargy, ruffled fur, weight loss) The dose may be too high for the specific animal model or strain. The formulation vehicle may be causing adverse effects.- Reduce the dosage of SC144. - Conduct a pilot study with a dose-escalation design to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to rule out toxicity from the formulation components. - Monitor animals closely for clinical signs of toxicity such as changes in behavior, body weight, and food/water intake.[9]
Lack of tumor growth inhibition at previously reported effective doses Suboptimal formulation leading to poor bioavailability. The tumor model may be resistant to SC144.- Re-evaluate and optimize the formulation and administration route. - Confirm the expression and activation of the gp130/STAT3 pathway in your tumor model. - Consider combination therapy, as SC144 has shown synergistic effects with other chemotherapeutic agents like paclitaxel.[8]

Quantitative Data Summary

The following table summarizes the in vivo dosages and effects of SC144 from various preclinical studies.

Cancer Model Animal Model Dosage Administration Route Treatment Duration Observed Effect Reference
Human ovarian cancerMouse xenograft (OVCAR-8)10 mg/kg dailyi.p.58 daysSuppressed tumor growth[2]
Human ovarian cancerMouse xenograft100 mg/kg dailyp.o.35 days82% reduction in average tumor volume compared to control[2]
Human breast cancerMouse xenograft (MDA-MB-435)Dose-dependenti.p.Not specifiedDelayed tumor growth when co-administered with paclitaxel[8]
Pancreatic cancerOrthotopic mouse modelNot specifiedNot specifiedNot specifiedReduced tumor weight and volume when combined with paclitaxel[10]

Detailed Experimental Protocols

Preparation of SC144 Formulation for In Vivo Administration

This protocol is a general guideline and may require optimization based on specific experimental needs.

Materials:

  • SC144 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing SC144: Accurately weigh the required amount of SC144 powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a small volume of DMSO to the SC144 powder. The final concentration of DMSO in the formulation should ideally be kept below 10% to minimize toxicity. Vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Add PEG300 to the DMSO solution and vortex to mix. Following this, add Tween 80 and vortex again to ensure a homogenous mixture. A common starting ratio for the vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline/PBS.

  • Final Dilution with Saline/PBS: Add the sterile saline or PBS to the mixture to achieve the final desired concentration of SC144. Vortex the solution thoroughly.

  • Visual Inspection: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactants.

  • Administration: Administer the freshly prepared formulation to the animals via the desired route (i.p. or oral gavage).

In Vivo Xenograft Study Workflow

A general workflow for an in vivo xenograft study using SC144.

experimental_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Tumor Cell Culture tumor_implantation Subcutaneous/Orthotopic Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_measurement Tumor Growth Monitoring tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment_start Initiate SC144 Treatment randomization->treatment_start daily_dosing Daily Dosing (i.p. or p.o.) animal_monitoring Monitor Animal Health (Weight, Clinical Signs) treatment_start->animal_monitoring endpoint Endpoint Criteria Met (Tumor size, time) animal_monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia

In vivo xenograft study workflow.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by SC144.

sc144_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK activates IL6R IL-6R IL6R->gp130 activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes & translocates DNA DNA STAT3_dimer->DNA binds Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression regulates Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation IL6 IL-6 IL6->IL6R binds SC144 SC144 SC144->gp130 inhibits

SC144 inhibits the gp130/STAT3 signaling pathway.

References

troubleshooting lack of SC144 efficacy in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of efficacy with SC144, a first-in-class, orally active gp130 inhibitor.[1][2][3] SC144 exerts its cytotoxic effects by binding to gp130, which leads to the inhibition of the STAT3 and Akt signaling pathways, ultimately resulting in cell-cycle arrest, anti-angiogenesis, and apoptosis.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SC144?

A1: SC144 is a small molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which abrogates the phosphorylation and nuclear translocation of STAT3.[1][2] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to apoptosis in cancer cells.[1][4]

Q2: In which cell lines has SC144 shown efficacy?

A2: SC144 has demonstrated potent cytotoxicity in a variety of cancer cell lines, particularly in human ovarian cancer cell lines.[1][5][6] It has also shown effectiveness in cell lines resistant to conventional chemotherapies.[1][2][3]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
OVCAR-8Ovarian Cancer0.72-
OVCAR-5Ovarian Cancer0.49-
OVCAR-3Ovarian Cancer0.95-
NCI/ADR-RESOvarian Cancer0.43Paclitaxel- and Doxorubicin-resistant
HEYOvarian Cancer0.88Cisplatin-resistant
MDA-MB-435Breast Cancer0.4 - 4Range across 14 cancer cell lines
LNCaPProstate Cancer0.4 - 4Range across 14 cancer cell lines
HCT116Colon Cancer0.4 - 4Range across 14 cancer cell lines
HT-29Colon Cancer0.4 - 4Range across 14 cancer cell lines

Signaling Pathway Diagram

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binds gp130 gp130 JAK JAK gp130->JAK Activates IL6R->gp130 Associates STAT3 STAT3 JAK->STAT3 Phosphorylates Akt Akt JAK->Akt Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pAkt p-Akt Akt->pAkt SC144 SC144 SC144->gp130 Inhibits TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->TargetGenes Promotes Transcription Cell Survival Cell Survival TargetGenes->Cell Survival Proliferation Proliferation TargetGenes->Proliferation Angiogenesis Angiogenesis TargetGenes->Angiogenesis Experimental_Workflow start Start: Lack of SC144 Efficacy positive_control Run Positive Control (e.g., OVCAR-8) start->positive_control dose_response Perform Dose-Response & Time-Course positive_control->dose_response viability_assay Conduct Cell Viability Assay (MTT) dose_response->viability_assay analyze_results Analyze Results viability_assay->analyze_results troubleshoot Proceed to Troubleshooting analyze_results->troubleshoot Efficacy in Control, No Efficacy in Test Line optimize Optimize Protocol analyze_results->optimize No Efficacy in Control

References

addressing potential off-target effects of SC144

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC144, a first-in-class, orally active small-molecule inhibitor of gp130. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SC144 and to address potential experimental challenges, including the possibility of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SC144?

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the IL-6 cytokine family.[1][2][3][4] SC144 binds directly to gp130, leading to its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2][3][4] This cascade of events prevents the phosphorylation and nuclear translocation of STAT3, a key downstream signaling molecule.[1][2][3] By inhibiting the gp130/STAT3 signaling pathway, SC144 can induce cell-cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[1][4]

Q2: What are the known on-target effects of SC144?

The primary on-target effects of SC144 are the direct consequence of gp130 inhibition. These include:

  • Induction of gp130 phosphorylation (S782) and deglycosylation.[1][2][3][4]

  • Abrogation of STAT3 phosphorylation (Y705) and its nuclear translocation.[1][2][3]

  • Downregulation of STAT3 target genes, such as Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[3]

  • Inhibition of cell proliferation and induction of apoptosis in sensitive cell lines.[1][4]

  • Suppression of tumor growth in xenograft models.[2]

Q3: Has SC144 been profiled against a panel of kinases to determine its selectivity?

While SC144 has been shown to specifically inhibit gp130-mediated signaling without affecting other pathways like those activated by IFN-γ, SDF-1α, or PDGF, comprehensive kinase selectivity profiling data is not extensively published in the reviewed literature. The primary mechanism is described as direct binding to gp130, not a kinase. However, as with any small molecule inhibitor, off-target kinase interactions cannot be entirely ruled out without specific screening data.

Q4: Are there any known off-target effects of SC144?

Direct, comprehensive studies detailing the off-target effects of SC144 are limited in the public domain. One study noted that SC144 can down-regulate the expression of Ku70, a protein involved in DNA repair. It is unclear if this is a direct off-target effect or an indirect consequence of inhibiting the gp130/STAT3 pathway. Researchers should be aware of the potential for uncharacterized off-target effects and include appropriate controls in their experiments.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with SC144.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent inhibition of STAT3 phosphorylation. 1. Suboptimal SC144 concentration: The IC50 can vary between cell lines. 2. Incorrect timing of stimulation/inhibition: The kinetics of gp130 signaling and SC144 action are critical. 3. Cell line resistance: The cells may have mutations downstream of gp130 or utilize alternative signaling pathways. 4. Reagent degradation: SC144 may have degraded due to improper storage.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Optimize the pre-incubation time with SC144 before cytokine stimulation. A typical pre-incubation time is 1-4 hours. 3. Sequence key components of the JAK/STAT pathway. Use a positive control cell line known to be sensitive to SC144. 4. Ensure SC144 is stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions.
Unexpected cell death or toxicity in control cells. 1. High solvent concentration: DMSO, the common solvent for SC144, can be toxic at high concentrations. 2. Off-target toxicity: SC144 may have off-target effects in certain cell types. 3. Contamination: Cell culture or reagents may be contaminated.1. Ensure the final DMSO concentration is below 0.5% in your cell culture medium. Run a vehicle-only control. 2. Test a range of SC144 concentrations to find a non-toxic dose for your control cells. Consider using a structurally unrelated gp130 inhibitor as a control. 3. Perform routine checks for mycoplasma and other contaminants.
Lack of effect on downstream gene expression despite p-STAT3 inhibition. 1. Redundant signaling pathways: Other transcription factors may compensate for the loss of STAT3 activity. 2. Delayed transcriptional response: The timing of analysis may be too early to observe changes in mRNA or protein levels. 3. Experimental variability: Issues with qPCR or Western blotting techniques.1. Investigate the activity of other STAT family members (e.g., STAT1, STAT5) or other relevant pathways (e.g., PI3K/Akt, MAPK). 2. Perform a time-course experiment to determine the optimal time point for analyzing downstream gene and protein expression (e.g., 6, 12, 24 hours post-treatment). 3. Include appropriate positive and negative controls for your qPCR or Western blot experiments.
Discrepancy between in vitro and in vivo results. 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues: Poor bioavailability, rapid metabolism, or inefficient tumor penetration of SC144. 2. Tumor microenvironment: The in vivo microenvironment may provide survival signals that bypass the need for gp130 signaling. 3. Off-target effects in vivo: SC144 might have systemic off-target effects that influence tumor growth indirectly.1. Consult literature for recommended dosing and administration routes for your animal model. Consider performing PK/PD studies. 2. Analyze the tumor microenvironment for the expression of other cytokines or growth factors. 3. Monitor the overall health of the animals and perform histological analysis of major organs to look for signs of toxicity.

Data Summary

In Vitro Efficacy of SC144 in Ovarian Cancer Cell Lines
Cell LineIC50 (µM)Reference
OVCAR-80.72[1]
OVCAR-50.49[1]
OVCAR-30.95[1]
NCI/ADR-RES0.43[1]
HEY0.88[1]

Experimental Protocols

Western Blot for Phospho-STAT3
  • Cell Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of SC144 for 1-4 hours. Stimulate with a relevant cytokine (e.g., IL-6, 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of SC144 and a vehicle control.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

SC144_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 IL6R IL-6Rα IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExp Target Gene Expression Nucleus->GeneExp Promotes Apoptosis Apoptosis GeneExp->Apoptosis Inhibits SC144 SC144 SC144->gp130 Inhibits Troubleshooting_Workflow Start Unexpected Experimental Result with SC144 CheckOnTarget Verify On-Target Effect (p-STAT3) Start->CheckOnTarget OnTargetYes On-Target Effect Confirmed CheckOnTarget->OnTargetYes Yes OnTargetNo On-Target Effect Not Confirmed CheckOnTarget->OnTargetNo No ConsiderOffTarget Consider Potential Off-Target Effects OnTargetYes->ConsiderOffTarget TroubleshootProtocol Troubleshoot Protocol: - Concentration - Timing - Reagents OnTargetNo->TroubleshootProtocol TroubleshootProtocol->CheckOnTarget Re-evaluate InvestigateOffTarget Investigate Off-Target: - Different pathway analysis - Rescue experiments - Unrelated inhibitor control ConsiderOffTarget->InvestigateOffTarget Conclusion Draw Conclusion InvestigateOffTarget->Conclusion

References

improving the stability of SC144 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC144, a first-in-class, orally active small-molecule gp130 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of SC144 in solution during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with SC144 in solution.

Issue 1: Precipitation Observed Immediately Upon Dissolving SC144 in Aqueous Buffer

  • Question: I dissolved my SC144 stock in an aqueous buffer (e.g., PBS), and it immediately precipitated. What should I do?

  • Answer: This is a common issue due to the poor aqueous solubility of SC144. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.

    Solutions:

    • Increase the organic co-solvent concentration: If your experimental system allows, you can increase the percentage of DMSO in the final solution. However, be mindful of the potential for solvent toxicity in cell-based assays. It is recommended to keep the final DMSO concentration below 0.5% for most cell lines, though some may tolerate up to 1%. Always perform a vehicle control to assess the impact of the solvent on your experiment.

    • Use a pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the SC144 stock can sometimes improve solubility.

    • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

    • Utilize solubility enhancers: Consider the use of excipients like cyclodextrins (e.g., HP-β-CD) that can encapsulate hydrophobic molecules and increase their aqueous solubility. The optimal ratio of cyclodextrin to SC144 would need to be determined empirically.

Issue 2: SC144 Precipitates Over Time in Cell Culture Media

  • Question: My SC144 solution was initially clear in the cell culture media, but after a few hours of incubation, I noticed a precipitate. What is happening and how can I prevent it?

  • Answer: This delayed precipitation can be due to several factors, including the compound's interaction with media components, temperature fluctuations, or a slow equilibration to a supersaturated state.

    Solutions:

    • Reduce the final concentration of SC144: The concentration you are using may be above its thermodynamic solubility limit in the complex environment of the cell culture media. Try a lower concentration if your experimental design permits.

    • Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions. The concentration of the surfactant should be kept low to avoid cellular toxicity.

    • Prepare fresh solutions: Due to its potential instability, it is recommended to prepare fresh dilutions of SC144 for each experiment rather than storing it in aqueous solutions for extended periods.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in the results of my cell-based assays with SC144. Could this be related to its stability?

  • Answer: Yes, inconsistent results are often a symptom of poor compound stability and solubility. If SC144 is precipitating or degrading, the effective concentration in your assay will be lower and more variable than intended.

    Solutions:

    • Visually inspect for precipitation: Before and after your experiment, carefully inspect your culture plates or tubes for any signs of precipitation.

    • Perform a solubility check: Before conducting your main experiment, perform a preliminary test to determine the maximum soluble concentration of SC144 in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO2).

    • Assess compound stability: If you suspect degradation, you can perform a stability study to measure the concentration of SC144 over the time course of your experiment using an analytical method like HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SC144?

A1: The recommended solvent for preparing a stock solution of SC144 is dimethyl sulfoxide (DMSO). SC144 is soluble in DMSO at concentrations up to 100 mM. For optimal stability, use fresh, anhydrous DMSO as moisture can reduce solubility.

Q2: How should I store the SC144 stock solution?

A2: SC144 powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.

Q3: What are the known degradation pathways for SC144?

A3: Specific degradation pathways for SC144 have not been extensively reported in the public domain. However, based on its chemical structure, which contains a quinoxaline and a hydrazide moiety, potential degradation pathways may include:

  • Hydrolysis of the hydrazide bond: The hydrazide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation of the quinoxaline ring: The quinoxaline ring system may be prone to oxidation.

It is crucial to perform stability studies under your specific experimental conditions to identify any potential degradation products

Technical Support Center: Refining Experimental Design for SC144 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC144 combination therapy experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving SC144.

Frequently Asked Questions (FAQs)

1. What is SC144 and what is its mechanism of action?

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a signal transducer for the IL-6 cytokine family.[1] SC144 binds to gp130, leading to its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1] This ultimately abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor involved in cancer progression.[1] By inhibiting the gp130/STAT3 signaling pathway, SC144 can induce cell-cycle arrest, apoptosis, and suppress angiogenesis in cancer cells.[1]

2. What is the rationale for using SC144 in combination therapy?

SC144's unique mechanism of targeting the gp130-STAT3-survivin axis makes it a candidate for combination therapies.[2] It has shown synergistic effects when combined with conventional chemotherapeutic agents such as 5-fluorouracil, oxaliplatin, and paclitaxel.[3][4] The goal of such combinations is to enhance anti-tumor efficacy, overcome drug resistance, and potentially allow for lower doses of cytotoxic agents, thereby reducing toxicity.[5][6]

3. What are some key considerations when designing an in vitro experiment with SC144?

When designing in vitro experiments, it is crucial to consider the cell line's dependence on the IL-6/STAT3 pathway, the optimal concentration range for SC144 and the combination drug, and the duration of treatment. It is also important to select appropriate assays to measure the desired outcomes, such as cell viability, apoptosis, and target engagement (e.g., inhibition of STAT3 phosphorylation).

4. How should SC144 be prepared for in vitro and in vivo studies?

For in vitro studies, SC144 hydrochloride can be dissolved in DMSO to prepare a stock solution.[4] For in vivo studies, the formulation will depend on the route of administration (e.g., intraperitoneal or oral).[7][3] It is recommended to consult the manufacturer's instructions and relevant literature for specific preparation protocols. For animal studies, the concentration of DMSO should be kept low, typically below 10% for normal mice and below 2% for nude or transgenic mice.[4]

5. What are some common methods to assess synergy between SC144 and another drug?

Several methods can be used to quantify the interaction between SC144 and another drug. These include the Combination Index (CI) model based on the Loewe additivity concept and isobolographic analysis.[5][8] Software packages like SynergyFinder can be used to calculate synergy scores from dose-response matrix data using models such as HSA, Loewe, Bliss, and ZIP.[9]

Troubleshooting Guides

In Vitro Experiments

Issue 1: I am not observing the expected decrease in cell viability with SC144 treatment.

  • Question: My cell line is reported to be sensitive to STAT3 inhibition, but I am not seeing a significant cytotoxic effect with SC144. What could be the reason?

  • Answer:

    • Potential Cause 1: Suboptimal Drug Concentration. The IC50 of SC144 can vary between cell lines.[1][10]

      • Solution: Perform a dose-response experiment with a wide range of SC144 concentrations to determine the IC50 for your specific cell line.

    • Potential Cause 2: Insufficient Treatment Duration. The cytotoxic effects of SC144 may require a longer incubation period to manifest.

      • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

    • Potential Cause 3: Cell Line Resistance. Your specific cell line may have intrinsic or acquired resistance mechanisms to STAT3 inhibition.

      • Solution: Confirm the activation of the STAT3 pathway in your untreated cells by checking the basal levels of phosphorylated STAT3 (p-STAT3). If p-STAT3 levels are low, the cells may not be dependent on this pathway for survival.

    • Potential Cause 4: Drug Inactivity. The SC144 compound may have degraded.

      • Solution: Ensure proper storage of the compound as per the manufacturer's instructions.[10] Prepare fresh stock solutions and test their activity on a known sensitive cell line as a positive control.

Issue 2: I am not seeing a reduction in STAT3 phosphorylation after SC144 treatment.

  • Question: I am performing a Western blot to detect phosphorylated STAT3 (Tyr705), but I do not see a decrease in the signal after treating with SC144. What should I check?

  • Answer:

    • Potential Cause 1: Incorrect Timing of Lysate Collection. The inhibition of STAT3 phosphorylation can be a rapid event.

      • Solution: Perform a time-course experiment with shorter time points (e.g., 1, 2, 4, 6 hours) to capture the window of maximal inhibition.[11]

    • Potential Cause 2: Insufficient Drug Concentration. The concentration of SC144 may not be high enough to effectively inhibit gp130 signaling.

      • Solution: Use a concentration of SC144 that is at or above the IC50 for cell viability in your cell line. You can also try a dose-response experiment for p-STAT3 inhibition.[11]

    • Potential Cause 3: Technical Issues with Western Blotting. Problems with antibody quality, buffer composition, or transfer efficiency can lead to unreliable results.

      • Solution: Include a positive control (e.g., cells treated with a known activator of STAT3 like IL-6 or LIF) and a negative control (untreated cells).[12] Ensure your antibodies are validated and used at the recommended dilutions. Use phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of your proteins.

    • Potential Cause 4: Alternative STAT3 Activation Pathways. In some contexts, STAT3 may be activated by pathways independent of gp130.

      • Solution: Investigate other potential upstream activators of STAT3 in your cell model.

In Vivo Experiments

Issue 3: I am not observing significant tumor growth inhibition in my SC144-treated mouse xenograft model.

  • Question: My in vitro data showed good efficacy, but the in vivo results are disappointing. What could be the problem?

  • Answer:

    • Potential Cause 1: Suboptimal Dosing or Schedule. The dose or frequency of SC144 administration may not be sufficient to maintain a therapeutic concentration in the tumor tissue.

      • Solution: Review the literature for established effective doses and schedules for your specific cancer model.[1][10] Consider performing a pharmacokinetic study to determine the drug's profile in your model.

    • Potential Cause 2: Poor Bioavailability. The oral bioavailability of SC144 can be a factor.

      • Solution: Ensure the drug is formulated correctly for the chosen route of administration. Intraperitoneal injection has been shown to have a different pharmacokinetic profile than oral dosing.[3]

    • Potential Cause 3: Tumor Model Resistance. The in vivo tumor microenvironment can contribute to drug resistance in ways that are not recapitulated in vitro.

      • Solution: Analyze the tumors from treated and control animals to assess target engagement (e.g., p-STAT3 levels) and downstream effects (e.g., apoptosis markers). This can help determine if the drug is reaching its target and eliciting a biological response.

    • Potential Cause 4: Animal Health. The overall health of the animals can impact tumor growth and response to therapy.

      • Solution: Monitor the animals closely for any signs of toxicity or distress. Ensure proper animal husbandry and handling techniques.

Data Presentation

Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
OVCAR-8Ovarian0.72
OVCAR-5Ovarian0.49
OVCAR-3Ovarian0.95
LNCaPProstate0.4
HCT116Colorectal0.6
HT29Colorectal0.9

Data compiled from multiple sources.[1][7]

Table 2: In Vivo Efficacy of SC144 in Xenograft Models

Animal ModelCancer TypeDose and AdministrationOutcome
Mouse XenograftHuman Ovarian Cancer10 mg/kg; i.p.; daily for 58 daysSuppressed tumor growth
Mouse XenograftHuman Ovarian Cancer100 mg/kg; p.o.; daily for 35 days82% smaller average tumor volume compared to control

Data compiled from multiple sources.[1][10]

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SC144, the combination drug, and the combination of both at various ratios. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 values.

Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with SC144 at various concentrations and for different durations. Include positive (e.g., IL-6 stimulation) and negative (untreated) controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Mandatory Visualizations

SC144_Signaling_Pathway cluster_nucleus Nucleus IL6 IL-6 Family Cytokines gp130 gp130 IL6->gp130 Binds JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Inhibits STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Dimer_in_nucleus p-STAT3 Dimer Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Dimer_in_nucleus->Transcription

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Experimental_Workflow start Start: Hypothesis SC144 + Drug X is synergistic invitro In Vitro Studies start->invitro doseresponse Dose-Response (Single Agents) Determine IC50 for SC144 and Drug X invitro->doseresponse synergy Combination Assay (Dose-Matrix) doseresponse->synergy analysis Synergy Analysis (e.g., CI, Bliss) synergy->analysis mechanistic Mechanistic Studies (e.g., Western Blot for p-STAT3, Apoptosis Assays) analysis->mechanistic invivo In Vivo Studies mechanistic->invivo If synergistic xenograft Xenograft Model Establishment invivo->xenograft treatment Treatment Groups: 1. Vehicle 2. SC144 3. Drug X 4. SC144 + Drug X xenograft->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy toxicity Toxicity Assessment (Body Weight, Clinical Signs) treatment->toxicity end Conclusion: Evaluate Synergy and Tolerability efficacy->end toxicity->end

Caption: Workflow for evaluating SC144 combination therapy.

References

dealing with batch-to-batch variability of SC144

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SC144, a first-in-class, orally active gp130 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with SC144, with a particular focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is SC144 and what is its mechanism of action?

SC144 is a small molecule inhibitor that targets the glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][2][3][4] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2][3][4] This inhibition of the gp130/STAT3 signaling pathway leads to the downregulation of various downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][5]

Q2: I am observing inconsistent results between different experiments using SC144. Could this be due to batch-to-batch variability?

Yes, inconsistent results can be a significant indication of batch-to-batch variability. This is a common issue with small molecule inhibitors and can arise from several factors during synthesis and purification.[6][7] These factors can include differences in purity, the presence of impurities or byproducts, and variations in crystalline form (polymorphism).[6]

Q3: How can I assess the quality and consistency of a new batch of SC144?

It is crucial to perform quality control (QC) checks on each new batch of SC144 before use in critical experiments. Recommended QC procedures include:

  • Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound.[5] A purity of >98% is generally recommended for in-vitro studies.[8]

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical identity and structure of the SC144 molecule.

  • Solubility Testing: Confirming the solubility of the new batch in your chosen solvent (e.g., DMSO) is essential for preparing accurate stock solutions.

  • Biological Activity Assay: Perform a dose-response experiment using a well-characterized and sensitive cell line to determine the IC50 value of the new batch. This should be compared to the IC50 values you have established with previous, validated batches.

Q4: My current batch of SC144 seems less potent than the previous one. What should I do?

If you suspect a decrease in potency, consider the following troubleshooting steps:

  • Re-confirm Stock Solution Concentration: Ensure that your stock solution was prepared and stored correctly. Improper storage can lead to degradation of the compound.

  • Perform a Dose-Response Curve: Generate a full dose-response curve with the new batch and compare it to the curve from a previous, reliable batch. A rightward shift in the curve indicates lower potency.

  • Validate with a Secondary Assay: Confirm the reduced potency in a different experimental assay that also measures the downstream effects of SC144 (e.g., a Western blot for phosphorylated STAT3).

  • Contact the Supplier: If you have confirmed a significant difference in potency, contact the supplier and provide them with your comparative data. They may be able to provide a replacement batch or further information on their quality control.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

This guide provides a structured approach to identifying and mitigating the impact of SC144 batch-to-batch variability on your experimental outcomes.

Issue: Inconsistent or unexpected experimental results with a new batch of SC144.

Troubleshooting_Workflow Troubleshooting Workflow for SC144 Variability cluster_Initial_Observation Initial Observation cluster_Initial_Checks Initial Checks cluster_Batch_Validation SC144 Batch Validation cluster_Decision Decision Point cluster_Action Action A Inconsistent/Unexpected Experimental Results B Verify Experimental Protocol and Reagents A->B C Confirm Cell Line Health and Passage Number A->C D Perform Quality Control (QC) on New Batch B->D C->D E Compare IC50 of New Batch to a Reference Batch D->E F Is New Batch Within Acceptable Range? E->F G Proceed with Experiments F->G Yes H Contact Supplier for Replacement F->H No I Adjust Experimental Concentration (with caution) F->I Minor Deviation

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by SC144 batch-to-batch variability.

Experimental Protocols

To ensure consistency in your experiments, here are detailed protocols for key assays used to evaluate the activity of SC144.

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol is designed to assess the ability of SC144 to inhibit the phosphorylation of STAT3 in a cellular context.

  • Cell Culture and Treatment:

    • Plate your chosen cancer cell line (e.g., OVCAR-8, Caov-3) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of SC144 (e.g., 0.1, 0.5, 1, 2, 5 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol measures the cytotoxic or cytostatic effects of SC144 on cancer cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of SC144 in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SC144 or vehicle control.

    • Incubate the plate for the desired duration (e.g., 48, 72 hours).

  • MTT/MTS Reagent Addition:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible for MTT, or a colored product is formed for MTS.

  • Solubilization and Absorbance Reading:

    • For the MTT assay, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

    • For the MTS assay, the product is already soluble.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the SC144 concentration to determine the IC50 value.

SC144 Signaling Pathway

SC144_Signaling_Pathway SC144 Mechanism of Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Cytoplasm cluster_Nucleus Nucleus IL6 IL-6 Family Cytokines IL6R IL-6R IL6->IL6R gp130 gp130 JAK JAK gp130->JAK Activation gp130->JAK Inhibition IL6R->gp130 STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation DNA DNA pSTAT3_dimer_nuc->DNA Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression SC144 SC144 SC144->gp130 Binds and Induces Phosphorylation/ Deglycosylation

Caption: The signaling pathway inhibited by SC144, illustrating its mechanism of action on the gp130/STAT3 axis.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of SC144 from various sources. These values can serve as a reference for your own experiments, but it is important to establish your own baseline with each new batch of the compound.

Table 1: In Vitro Activity of SC144 in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Reference
OVCAR-80.72[1][4]
OVCAR-50.49[1][4]
OVCAR-30.95[1][4]
NCI/ADR-RES0.43
HEY0.88

Table 2: Effective Concentrations and Doses of SC144 in Preclinical Models

Model SystemTreatmentObserved EffectReference
OVCAR-8 and Caov-3 cells2 µM SC144 for 24 hoursSignificant induction of apoptosis[1]
OVCAR-8 and Caov-3 cells0.5-2 µM SC144 for 0-6 hoursDose- and time-dependent increase in gp130 phosphorylation[1]
Human ovarian cancer xenografts10 mg/kg SC144, i.p., daily for 58 daysSuppressed tumor growth[1]
Human ovarian cancer xenografts100 mg/kg SC144, p.o., daily for 35 days82% smaller average tumor volume compared to control[1]

Disclaimer: This information is intended for research use only. The provided protocols and data are for guidance and should be optimized for your specific experimental conditions. Always refer to the manufacturer's instructions and relevant safety data sheets when handling chemical reagents.

References

Technical Support Center: Optimizing In Vitro Treatment Duration with SC144

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SC144 in in-vitro experiments. The information is tailored to address specific challenges that may arise when optimizing the duration of SC144 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SC144?

A1: SC144 is a small-molecule inhibitor of glycoprotein 130 (gp130).[1] It functions by binding to gp130, which leads to its phosphorylation and deglycosylation. This, in turn, disrupts the gp130/STAT3 signaling pathway by preventing the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell survival and proliferation.[1][2]

Q2: How quickly can I expect to see an effect of SC144 on my cells?

A2: The effects of SC144 can be observed at different times depending on the cellular process being investigated. Inhibition of STAT3 phosphorylation can be detected in as little as one hour.[3] Effects on cell viability and apoptosis are typically observed after longer incubation periods, such as 24 to 72 hours.[4][5]

Q3: What is a typical starting point for treatment duration when using SC144?

A3: A common starting point for in vitro experiments with SC144 is a 24 to 72-hour treatment period.[6] However, the optimal duration is highly dependent on the cell line and the specific biological question. It is recommended to perform a time-course experiment to determine the ideal treatment window for your specific model.

Q4: Will I need to change the media and re-apply SC144 during a long-term experiment?

A4: For most standard in vitro assays up to 72 hours, a single treatment with SC144 at the beginning of the experiment is sufficient. For longer-term experiments, the stability of SC144 in your specific cell culture media and the metabolic activity of your cells should be considered. If the experiment extends beyond 72 hours, replacing the media with a fresh SC144 solution every 48 to 72 hours may be necessary to maintain a consistent concentration.

Q5: How does treatment duration affect the IC50 value of SC144?

A5: The half-maximal inhibitory concentration (IC50) of SC144 can vary depending on the treatment duration.[7][8] Generally, a longer exposure time may result in a lower IC50 value, as the compound has more time to exert its cytotoxic or anti-proliferative effects.[7] It is crucial to specify the treatment duration when reporting IC50 values.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant effect on cell viability observed after 24 hours. - Insufficient treatment duration for the specific cell line. - Sub-optimal concentration of SC144. - Low metabolic activity of the cells.- Extend the treatment duration to 48 and 72 hours. - Perform a dose-response experiment to determine the optimal concentration. - Ensure cells are in the exponential growth phase at the start of the experiment.
High variability between replicates in a time-course experiment. - Uneven cell seeding. - "Edge effects" in the multi-well plate. - Inconsistent timing of reagent addition or reading.- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile media/PBS. - Use a multichannel pipette for simultaneous reagent addition and ensure consistent incubation times.
Decrease in STAT3 phosphorylation is observed at early time points but returns to baseline later. - The compound may be metabolized by the cells over time. - The initial inhibition may trigger a compensatory signaling pathway.- For longer experiments, consider replenishing the media with fresh SC144. - Investigate potential feedback loops or alternative signaling pathways that may be activated.
Apoptosis is detected at 48 hours, but the signal is weaker at 72 hours. - The peak of apoptosis may have occurred before the 72-hour time point. - Cells may have undergone secondary necrosis after apoptosis.- Perform a more detailed time-course experiment with earlier time points (e.g., 12, 24, 36, 48 hours). - Use a marker for necrosis (e.g., Propidium Iodide) in conjunction with an apoptosis marker (e.g., Annexin V) to distinguish between apoptotic and necrotic cells.[9]

Data Presentation

Table 1: Time-Dependent Effects of SC144 on Apoptosis and Cell Cycle

Cell LineTreatmentTime Point (hours)EndpointResultReference
MDA-MB-435SC144 (IC50)48Apoptosis (Sub-G0/G1)15% increase[4]
HEYSC144 (IC80)48Early Apoptosis (Annexin V)37% increase[4]
MDA-MB-435SC14448G0/G1 Phase Arrest16% increase[10]
HT29SC14424G0/G1 Phase ArrestMaximum arrest observed[10]

Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by SC144 (2 µmol/L)

Cell Line0 hours1 hour3 hours6 hours
OVCAR-8100%DecreasedFurther DecreasedSubstantially Decreased
Caov-3100%DecreasedFurther DecreasedSubstantially Decreased
Data interpreted from Western Blot images in the source.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of SC144 treatment duration on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of SC144 and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).[11]

  • MTT Addition: At the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan product is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Assay (Annexin V Staining)

This protocol allows for the detection of apoptosis at different time points following SC144 treatment.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with SC144 for the desired time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

Western Blotting for Protein Expression

This protocol is for analyzing the time-dependent effect of SC144 on the expression of target proteins (e.g., p-STAT3, total STAT3, Bcl-2).

  • Cell Lysis: After treating cells with SC144 for various durations, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16]

Mandatory Visualizations

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R 1. Ligand Binding gp130_R gp130 Receptor JAK JAK gp130_R->JAK 3. JAK Activation IL6R->gp130_R 2. Receptor Dimerization STAT3 STAT3 JAK->STAT3 4. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 5. Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 6. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 7. DNA Binding Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) DNA->Gene_Expression 8. Transcription SC144 SC144 SC144->gp130_R Inhibition

Caption: SC144 inhibits the gp130 signaling pathway.

Experimental_Workflow cluster_assays 4. Perform Assays at Each Time Point start Start: Determine Optimal SC144 Treatment Duration seed_cells 1. Seed Cells in Multi-well Plates start->seed_cells treat_cells 2. Treat with SC144 (Dose-Response) seed_cells->treat_cells time_points 3. Incubate for a Range of Time Points (e.g., 6, 12, 24, 48, 72h) treat_cells->time_points viability Cell Viability (MTT/XTT) time_points->viability apoptosis Apoptosis (Annexin V/PI) time_points->apoptosis protein Protein Expression (Western Blot for p-STAT3, etc.) time_points->protein analyze 5. Analyze Data viability->analyze apoptosis->analyze protein->analyze determine_optimal 6. Determine Optimal Treatment Duration for Desired Effect analyze->determine_optimal end End: Optimized Protocol determine_optimal->end

References

SC144 Technical Support Center: Navigating the Path from Bench to Bedside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the challenges associated with the preclinical and clinical translation of SC144, a first-in-class, orally active gp130 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SC144?

A1: SC144 is a small molecule inhibitor that directly targets glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][2][3][4] SC144 binds to gp130, inducing its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2][3][4] This cascade of events abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream signaling molecule.[1][2][3] By inhibiting the gp130/STAT3 signaling pathway, SC144 suppresses the expression of various downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells.[1][2]

Q2: In which cancer types has SC144 shown preclinical efficacy?

A2: Preclinical studies have demonstrated the cytotoxic effects of SC144 across a range of cancer cell lines. It has shown notable activity in ovarian, breast, prostate, non-small cell lung, and colon cancer cell lines.[5][6] Importantly, SC144 has also exhibited potency in cancer cells that are resistant to conventional chemotherapies.[1][7] In vivo studies using mouse xenograft models of human ovarian and pancreatic cancer have shown that oral administration of SC144 can significantly delay tumor growth.[3][8]

Q3: What are the known downstream targets of the gp130/STAT3 pathway that are affected by SC144?

A3: SC144-mediated inhibition of the gp130/STAT3 pathway leads to the downregulation of several key proteins that promote cancer cell survival and proliferation. These include anti-apoptotic proteins like Bcl-2 and Bcl-xL, as well as survivin.[2]

Q4: Is SC144 synergistic with other anti-cancer agents?

A4: Yes, preclinical evidence suggests that SC144 can act synergistically with conventional chemotherapeutic agents. For instance, it has shown synergism with 5-fluorouracil and oxaliplatin in colorectal cancer cells.[9] Combination studies with paclitaxel in a breast cancer xenograft model also demonstrated delayed tumor growth.[9]

Troubleshooting Guide for SC144 Experiments

Issue Potential Cause Troubleshooting Steps
Inconsistent cytotoxicity in cell culture Cell line variability; Passage number affecting sensitivity; Serum batch effects; Incorrect dosage calculation.Ensure consistent cell line source and passage number. Test different batches of serum. Re-verify all calculations and stock solution concentrations.
Low efficacy in animal models Poor oral bioavailability; Rapid metabolism; Tumor model resistance.Verify the formulation and administration protocol. Conduct pharmacokinetic studies to assess drug exposure.[9] Consider using a different tumor model known to be sensitive to STAT3 inhibition.
Off-target effects observed Lack of specificity of the compound at higher concentrations; Crosstalk with other signaling pathways.Perform dose-response experiments to identify the optimal therapeutic window. Analyze the activity of related signaling pathways (e.g., MAPK/ERK) to check for unintended activation or inhibition.
Difficulty in detecting downstream effects Timing of sample collection; Antibody quality for Western blotting; Insufficient drug concentration at the target site.Optimize the time course of the experiment to capture the peak of downstream signaling inhibition. Validate antibodies and include appropriate positive and negative controls. Increase the dose of SC144 within a non-toxic range.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of SC144 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
OVCAR-8Ovarian0.72[1]
OVCAR-5Ovarian0.49[1]
OVCAR-3Ovarian0.95[1]
NCI/ADR-RESDoxorubicin-resistant Ovarian0.43[1]
HEYCisplatin-resistant Ovarian0.88[1]
HT29Colorectal0.9[2]
HCT116Colorectal0.6[2]
LNCaPProstate0.4[2]

Table 2: In Vivo Efficacy of SC144 in Xenograft Models

Animal ModelCancer TypeDosage and AdministrationOutcome
Mouse XenograftHuman Ovarian Cancer10 mg/kg; i.p.; daily for 58 daysSuppressed tumor growth[10]
Mouse XenograftHuman Ovarian Cancer100 mg/kg; p.o.; daily for 35 days82% smaller average tumor volume compared to control[10]
Mouse XenograftHuman Breast Cancer (MDA-MB-435)Co-administration with paclitaxelDelayed tumor growth in a dose-dependent manner[9]

Signaling Pathways and Experimental Workflows

SC144 Mechanism of Action

SC144_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 Family Cytokines IL6R IL-6Rα IL6->IL6R gp130 gp130 Receptor STAT3 STAT3 gp130->STAT3 recruits & phosphorylates IL6R->gp130 dimerization SC144 SC144 SC144->gp130 binds & inhibits p_gp130 Phosphorylated gp130 (S782) + Deglycosylation SC144->p_gp130 induces p_gp130->STAT3 abrogates phosphorylation p_STAT3 Phosphorylated STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Bcl-xL) Nucleus->Gene_Expression activates Apoptosis Apoptosis Gene_Expression->Apoptosis suppression leads to

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

General Experimental Workflow for Assessing SC144 Efficacy

SC144_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., Ovarian, Breast) MTT_Assay MTT/Cell Viability Assay (Determine IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-STAT3, STAT3, Bcl-2) Cell_Culture->Western_Blot Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Analysis Statistical Analysis MTT_Assay->Analysis Western_Blot->Analysis Colony_Formation->Analysis Xenograft Establish Xenograft Model (e.g., Nude Mice) Treatment SC144 Administration (Oral or IP) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) Treatment->Toxicity_Assessment IHC Immunohistochemistry (p-STAT3, Ki67) Tumor_Measurement->IHC Toxicity_Assessment->Analysis IHC->Analysis Conclusion Conclusion on Efficacy & Potential for Translation Analysis->Conclusion

Caption: A typical experimental workflow for evaluating SC144.

Challenges in Clinical Translation

The translation of gp130/STAT3 inhibitors like SC144 from promising preclinical findings to successful clinical application is fraught with challenges. While specific clinical trial data for SC144 is not publicly available, the broader class of STAT3 and gp130 inhibitors has faced significant hurdles.

1. On-Target and Off-Target Toxicities:

  • Ubiquitous gp130 Expression: gp130 is expressed in nearly all tissues, and its signaling is crucial for various physiological processes, including immunity and hematopoiesis.[4] Systemic inhibition of gp130 could therefore lead to a wide range of adverse effects.

  • STAT Protein Homology: The high degree of homology among STAT family members makes it challenging to develop highly specific STAT3 inhibitors, leading to potential off-target effects and associated toxicities.[3]

2. Pharmacokinetic and Pharmacodynamic Properties:

  • Bioavailability and Stability: Achieving adequate oral bioavailability and in vivo stability can be a significant challenge for small molecule inhibitors.[2] While SC144 is described as orally active, optimizing its pharmacokinetic profile for human use is a critical step.[3]

  • Drug Delivery: Efficient delivery of the drug to the tumor site at a concentration sufficient to inhibit the target without causing systemic toxicity is a major hurdle.

3. Development of Resistance:

  • Pathway Crosstalk: The STAT3 signaling pathway is a node for numerous upstream and downstream signaling cascades. Cancer cells can develop resistance by activating alternative survival pathways to bypass the inhibition of STAT3.

4. Lack of Predictive Biomarkers:

  • Identifying patient populations most likely to respond to gp130/STAT3 inhibition is crucial for successful clinical trials. The development of reliable predictive biomarkers is an ongoing area of research.

5. Clinical Trial Design:

  • Combination Therapies: Given the potential for resistance, gp130/STAT3 inhibitors may be most effective in combination with other targeted therapies or conventional chemotherapy.[9] Designing optimal combination regimens and managing overlapping toxicities are key challenges.

  • Patient Selection: Enriching clinical trials with patients whose tumors are dependent on the gp130/STAT3 pathway is essential for demonstrating efficacy.

Future Directions

To overcome these challenges, future research and development for SC144 and similar inhibitors should focus on:

  • Refining Molecular Design: Further optimization of the chemical structure to enhance specificity for STAT3 and improve the pharmacokinetic profile.

  • Biomarker Discovery: Identifying and validating predictive biomarkers to enable patient stratification in clinical trials.

  • Rational Combination Strategies: Conducting preclinical studies to identify the most effective and tolerable combination therapies.

  • Novel Drug Delivery Systems: Exploring advanced drug delivery technologies to improve tumor targeting and minimize systemic exposure.

By addressing these critical aspects, the therapeutic potential of promising preclinical candidates like SC144 can be more effectively translated into tangible clinical benefits for cancer patients.

References

Technical Support Center: Development of a Broadly Neutralizing LP.8.1 Vaccine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on established principles of vaccinology and immunology. As of late 2025, "LP.8.1" is not a recognized designation in publicly available scientific literature for a specific pathogen or vaccine candidate. Therefore, this guide addresses hypothetical challenges and troubleshooting strategies based on common issues encountered in the development of broadly neutralizing vaccines against highly variable pathogens.

Frequently Asked Questions (FAQs)

Q1: We are observing low titers of broadly neutralizing antibodies (bnAbs) in our animal models immunized with our LP.8.1 candidate. What are the potential causes and solutions?

A1: Low bnAb titers are a common challenge. Potential causes include:

  • Suboptimal Immunogen Design: The immunogen may not be effectively presenting the desired conserved epitopes.

  • Ineffective Adjuvant: The adjuvant used may not be potent enough to stimulate the required T-cell help and B-cell maturation.

  • Inappropriate Animal Model: The animal model may not have the genetic background to produce the required antibody lineages.

Troubleshooting Steps:

  • Re-evaluate Immunogen Design:

    • Ensure that the targeted conserved epitopes on the LP.8.1 immunogen are structurally stable and accessible.

    • Consider using structure-based design to optimize epitope presentation.

  • Screen Different Adjuvants:

    • Test a panel of adjuvants with different mechanisms of action (e.g., TLR agonists, oil-in-water emulsions).

  • Consider a Different Animal Model:

    • If using standard mouse models, consider transgenic models that express human immunoglobulin genes.

Q2: Our lead monoclonal antibody (mAb) shows potent neutralization in vitro but has poor efficacy in vivo. What could be the reason for this discrepancy?

A2: This is a frequent issue in vaccine and antibody therapeutic development. The discrepancy can be attributed to:

  • Pharmacokinetics (PK) and Bioavailability: The mAb may have a short half-life or poor distribution to the site of infection in vivo.

  • Effector Function: The in vitro assay may only measure neutralization, while in vivo efficacy might also depend on Fc-mediated effector functions like Antibody-Dependent Cellular Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC).

  • In Vivo Target Accessibility: The epitope recognized by the mAb might be masked or inaccessible in the context of a natural infection.

Troubleshooting Steps:

  • Perform Pharmacokinetic Studies: Analyze the half-life and biodistribution of the mAb in the animal model.

  • Assess Effector Functions: Use in vitro assays to measure the ADCC and CDC activity of your mAb.

  • In Vivo Imaging: If possible, use imaging techniques to determine if the mAb co-localizes with LP.8.1 in vivo.

Troubleshooting Guides

Problem 1: High Levels of Non-Neutralizing Antibodies
  • Symptom: High total IgG titers against the LP.8.1 immunogen, but low neutralization activity.

  • Potential Cause: The immunogen is presenting immunodominant, but non-neutralizing, variable epitopes more effectively than the conserved, neutralizing epitopes.

  • Methodology to Investigate:

    • Epitope Mapping: Use techniques like peptide microarrays or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map the binding sites of the elicited antibodies.

    • Competition ELISA: Assess the ability of serum antibodies to compete with known bnAbs for binding to the LP.8.1 immunogen.

  • Experimental Protocol: Competition ELISA

    • Coat a 96-well plate with the recombinant LP.8.1 antigen and incubate overnight at 4°C.

    • Wash the plate and block with 3% BSA in PBS for 1 hour at room temperature.

    • Add serial dilutions of serum from immunized animals and incubate for 1 hour.

    • Without washing, add a fixed concentration of a known, biotinylated bnAb and incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP.

    • Develop with a TMB substrate and measure the absorbance at 450 nm. A lower signal indicates higher competition from the serum antibodies.

Problem 2: Inconsistent Results in Neutralization Assays
  • Symptom: High variability in neutralization IC50 values across replicate experiments.

  • Potential Cause:

    • Inconsistency in the LP.8.1 pseudovirus stock.

    • Variability in cell viability or density.

    • Operator-dependent variability.

  • Troubleshooting Workflow:

G A High Variability in Neutralization Assay B Check Pseudovirus Stock A->B C Standardize Cell Culture A->C D Review Operator Protocol A->D E Titer Virus Stock Before Each Assay B->E F Automate Seeding and Reagent Addition C->F G Implement Standardized Training and SOPs D->G H Consistent Results E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent neutralization assay results.

Data Presentation

Table 1: Hypothetical Comparison of Adjuvants for LP.8.1 Immunogen

AdjuvantAnimal ModelGeometric Mean Titer (Total IgG)Neutralization IC50 (Geometric Mean)T-helper Cell Skewing
AlumBALB/c Mice1:50,0001:200Th2
AddaVaxBALB/c Mice1:250,0001:800Th1/Th2
CpG ODNBALB/c Mice1:100,0001:500Th1
Matrix-MRhesus Macaque1:800,0001:1500Balanced Th1/Th2

Signaling Pathways

A critical aspect of inducing a robust bnAb response is the effective activation of T follicular helper (Tfh) cells, which provide essential help to B cells in germinal centers. The following diagram illustrates a simplified signaling pathway for Tfh cell differentiation.

Tfh_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Naive CD4+ T Cell cluster_Tfh Tfh Cell Differentiation APC MHC-II + Peptide TCR TCR ICOSL ICOS-L ICOS ICOS ICOSL->ICOS CD80 CD80/86 CD28 CD28 CD80->CD28 Bcl6 Bcl6 (Master Regulator) TCR->Bcl6 Signal 1 ICOS->Bcl6 Signal 3 (Sustained Activation) CD28->Bcl6 Signal 2 (Co-stimulation)

Caption: Simplified signaling for T follicular helper (Tfh) cell differentiation.

Technical Support Center: Improving the Stability of LP.8.1 Vaccine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of LP.8.1 vaccine formulations. The LP.8.1 designation refers to updated mRNA-based COVID-19 vaccines targeting the SARS-CoV-2 LP.8.1 sublineage, which are formulated using lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4][5][6]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary instability concerns for LP.8.1 and other mRNA-LNP vaccines?

A1: The main stability challenges for mRNA-LNP vaccines like LP.8.1 revolve around the integrity of the mRNA molecule and the physical stability of the lipid nanoparticle carrier.[7][8][9] Key concerns include:

  • mRNA Degradation: The mRNA strand is susceptible to hydrolysis, which can be catalyzed by temperature fluctuations and the presence of impurities.[10][11]

  • LNP Aggregation: Lipid nanoparticles may aggregate or fuse over time, especially with temperature changes, leading to larger particle sizes that can affect vaccine efficacy and safety.[10][12]

  • Lipid Degradation: Lipids within the LNP, particularly ionizable cationic lipids, can undergo oxidative damage, compromising the nanoparticle structure and mRNA encapsulation.[8]

  • Loss of Potency: Both mRNA degradation and changes in LNP characteristics can lead to a decrease in the vaccine's ability to elicit a robust immune response.[13][14]

Q2: How does temperature affect the stability of LP.8.1 vaccine formulations?

A2: Temperature is a critical factor in the stability of mRNA-LNP vaccines.

  • Ultra-low Temperatures (-80°C to -20°C): These temperatures are often required for long-term storage to minimize enzymatic and chemical degradation of mRNA and maintain the physical stability of the LNPs.[7][12]

  • Refrigerated Temperatures (2°C to 8°C): While desirable for easier distribution, storage at these temperatures is typically limited to shorter durations due to the increased rate of mRNA degradation and potential for LNP aggregation.[7]

  • Room Temperature: Exposure to room temperature can significantly accelerate degradation and is generally not recommended for extended periods.[10]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can be detrimental, causing LNP fusion and aggregation, which can impact particle size and vaccine potency.

Q3: What role do excipients play in the stability of LP.8.1 formulations?

A3: Excipients are crucial for stabilizing the mRNA and the LNP structure.[11][15]

  • Lipids: The composition of lipids is fundamental. This includes ionizable lipids for mRNA encapsulation and endosomal escape, helper phospholipids and cholesterol to maintain LNP structure and rigidity, and PEGylated lipids to prevent aggregation.[10][16]

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose are often used, especially in lyophilized (freeze-dried) formulations, to protect the LNPs during freezing and drying processes.[15]

  • Buffer Systems: Carefully selected buffer systems are essential to maintain an optimal pH, which is critical for the stability of both the mRNA and the LNP.[15]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and handling of LP.8.1 vaccine formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Increase in LNP particle size over time LNP aggregation or fusion. Inadequate concentration of PEGylated lipids. Suboptimal storage temperature.Optimize the concentration of PEGylated lipids in the formulation.[10] Ensure strict adherence to recommended storage temperatures (-20°C or lower for long-term).[12] Evaluate the impact of different helper lipids and cholesterol content on membrane fluidity.[16]
Decreased mRNA integrity Hydrolysis of mRNA. Presence of RNase contamination. Suboptimal pH of the formulation buffer.Ensure an RNase-free manufacturing environment. Optimize the buffer system to maintain a stable pH.[15] For liquid formulations, minimize exposure to temperatures above refrigeration. Consider lyophilization for improved long-term stability.[10]
Low mRNA encapsulation efficiency Suboptimal lipid composition. Inefficient mixing during LNP formation. pH of the aqueous phase during mixing is not optimal.Adjust the ratio of ionizable lipid to mRNA. Optimize the mixing process parameters (e.g., flow rates in microfluidic mixing). Ensure the pH of the initial aqueous buffer facilitates the interaction between the positively charged lipid and negatively charged mRNA.
Loss of in-vivo potency Degradation of mRNA. Changes in LNP physicochemical properties (size, charge). Compromised endosomal escape.Conduct a comprehensive stability study, assessing both mRNA integrity and LNP characteristics at various time points.[13][17] Evaluate the impact of different ionizable lipids on endosomal escape and subsequent protein expression.
Phase separation or precipitation upon thawing Cryoconcentration of formulation components. Inadequate cryoprotectant concentration.Increase the concentration or test alternative cryoprotectants (e.g., sucrose, trehalose). Optimize the freezing and thawing rates.

Section 3: Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity Index (PDI)

  • Objective: To measure the mean particle size and the breadth of the size distribution of the LNPs.

  • Methodology (Dynamic Light Scattering - DLS):

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute the LP.8.1 vaccine formulation in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement, collecting data for a sufficient duration to ensure a stable signal.

    • Analyze the correlation function to determine the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI below 0.2 generally indicates a monodisperse and homogenous population of nanoparticles.

Protocol 2: Determination of mRNA Encapsulation Efficiency

  • Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Methodology (Ribogreen Assay):

    • Prepare two sets of samples from the same vaccine formulation batch.

    • Sample A (Total mRNA): Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Sample B (Free mRNA): Use the intact vaccine formulation without any surfactant.

    • Add the Ribogreen reagent to both sets of samples. This dye fluoresces upon binding to nucleic acids.

    • Incubate the samples as per the assay kit's instructions.

    • Measure the fluorescence intensity of both samples using a fluorescence spectrophotometer.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence of Sample A - Fluorescence of Sample B) / Fluorescence of Sample A * 100

Protocol 3: Assessment of mRNA Integrity

  • Objective: To evaluate the structural integrity of the mRNA molecule.

  • Methodology (Agarose Gel Electrophoresis):

    • Extract the mRNA from the LNP formulation using a suitable RNA extraction kit.

    • Prepare an agarose gel of an appropriate concentration (e.g., 1%).

    • Load the extracted mRNA sample, along with an RNA ladder, into the wells of the gel.

    • Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

    • Visualize the RNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). A sharp, distinct band at the expected size indicates intact mRNA, while smearing indicates degradation.

Section 4: Visualizations

experimental_workflow cluster_formulation LP.8.1 Formulation cluster_stability Stability Testing cluster_analysis Analysis cluster_results Results & Optimization formulation Initial Formulation storage Storage at Various Conditions (e.g., 4°C, -20°C, -80°C) formulation->storage Start Study timepoints Sampling at Timepoints (0, 1, 3, 6 months) storage->timepoints dls DLS Analysis (Size, PDI) timepoints->dls ribogreen Ribogreen Assay (Encapsulation %) timepoints->ribogreen gel Gel Electrophoresis (mRNA Integrity) timepoints->gel potency In-vivo Potency Assay timepoints->potency data_analysis Data Analysis dls->data_analysis ribogreen->data_analysis gel->data_analysis potency->data_analysis optimization Formulation Optimization data_analysis->optimization Iterate

Caption: Workflow for assessing the stability of LP.8.1 vaccine formulations.

tlr_signaling cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_membrane Cell Membrane TLR3 TLR3 TRIF TRIF TLR3->TRIF TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 TLR9 TLR9 TLR9->MyD88 TLR2 TLR2/1 or TLR2/6 TLR2->MyD88 LNP LP.8.1 (mRNA-LNP) mRNA mRNA Release LNP->mRNA Endocytosis mRNA->TLR7_8 sRNA recognition Cytokines Pro-inflammatory Cytokines & Chemokines MyD88->Cytokines Interferons Type I Interferons TRIF->Interferons

Caption: Simplified TLR signaling pathways activated by lipid-based vaccine components.

References

refining serological assays for better LP.8.1 detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LP.8.1 Serological Assays

Welcome to the technical support center for LP.8.1 serological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your experiments for optimal performance and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type and dilution for detecting anti-LP.8.1 antibodies?

A1: For serum or plasma samples, we recommend starting with a 1:100 dilution in a suitable sample diluent (e.g., PBS with 1% BSA and 0.05% Tween-20). However, the optimal dilution factor can vary based on the expected antibody titer and should be determined empirically through a serial dilution experiment.

Q2: Which subtype of secondary antibody is recommended for human samples?

A2: For general detection of an immune response to LP.8.1, an anti-human IgG (H+L) secondary antibody conjugated to HRP or a similar enzyme is a robust choice. If you need to distinguish between different isotypes, specific secondary antibodies such as anti-human IgG, IgM, or IgA should be used.

Q3: What is the expected shelf life of the pre-coated LP.8.1 plates?

A3: When stored at 2-8°C in the provided sealed pouch with a desiccant, the pre-coated plates are stable for up to 12 months from the date of manufacture. Once the pouch is opened, it is recommended to use the plates within one month.

Troubleshooting Guide

Issue 1: High Background Signal

You are observing high optical density (OD) readings in your negative control or blank wells, which can mask the specific signal from your positive samples.

Potential Causes and Solutions:

  • Inadequate Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the plate.

    • Solution: Increase the blocking incubation time from 1 hour to 2 hours or overnight at 4°C. Consider testing an alternative blocking agent.

  • Insufficient Washing: Residual unbound antibodies or reagents can lead to a high background.

    • Solution: Increase the number of wash cycles (from 3 to 5) or the volume of wash buffer. Ensure that wells are fully aspirated between washes.

  • Secondary Antibody Concentration Too High: An excess of the enzyme-conjugated secondary antibody can lead to non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal concentration of the secondary antibody. Start with a dilution two-fold higher and two-fold lower than the recommended concentration.

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

    • Solution: Prepare fresh buffers and use sterile technique.

Issue 2: Weak or No Signal

Your positive control or test samples are showing OD readings that are at or near the background level.

Potential Causes and Solutions:

  • Incorrect Reagent Preparation: One or more critical reagents (e.g., antibodies, substrate) may have been improperly diluted or have expired.

    • Solution: Verify all calculations and expiration dates. Prepare fresh reagents and re-run the assay.

  • Low Antibody Titer in Sample: The concentration of anti-LP.8.1 antibodies in the sample may be below the detection limit of the assay.

    • Solution: Try running the sample at a lower dilution (e.g., 1:50 or 1:25) to increase the concentration of the target antibody.

  • Inactive Substrate: The TMB substrate is light-sensitive and can lose activity if not stored correctly.

    • Solution: Use a fresh vial of TMB substrate. Always ensure the substrate is colorless before adding it to the wells.

  • Insufficient Incubation Times: Shortened incubation periods for the sample or antibodies can prevent adequate binding.

    • Solution: Adhere strictly to the incubation times specified in the protocol.

Issue 3: High Inter-Well Variability (High %CV)

You are observing significant differences in OD readings between replicate wells of the same sample, leading to a high coefficient of variation (%CV).

Potential Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting technique is a common source of variability.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. When adding reagents, touch the pipette tip to the side of the well to ensure consistent dispensing.

  • Plate Edge Effects: Wells on the outer edges of the plate may incubate at a slightly different temperature than the inner wells.

    • Solution: Avoid using the outermost wells for critical samples or standards. Fill these wells with buffer or a blank sample to ensure more uniform temperature distribution across the plate.

  • Incomplete Washing: Residual liquid in the wells after aspiration can dilute the next reagent added, causing variability.

    • Solution: After the final aspiration step, gently tap the inverted plate on a clean paper towel to remove any remaining droplets.

Data Presentation: Troubleshooting Examples

Table 1: Effect of Washing Cycles on Signal-to-Noise Ratio

Washing CyclesPositive Control OD (450nm)Negative Control OD (450nm)Signal-to-Noise Ratio (Pos/Neg)
3 (Standard)1.8520.4514.1
5 (Optimized) 1.831 0.125 14.7

Table 2: Optimization of Secondary Antibody Dilution

2° Ab DilutionPositive Control OD (450nm)Negative Control OD (450nm)%CV (Positive Control)
1:5,0002.5600.6108.5%
1:10,000 1.995 0.155 3.2%
1:20,0001.1500.1484.1%

Experimental Protocols

Protocol: Indirect ELISA for Anti-LP.8.1 IgG Detection

This protocol describes a standard procedure for detecting human anti-LP.8.1 IgG antibodies in serum or plasma.

1. Reagent Preparation:

  • Wash Buffer: 1X PBS with 0.05% Tween-20.

  • Blocking Buffer: 1X PBS with 1% BSA.

  • Sample Diluent: 1X PBS with 1% BSA and 0.05% Tween-20.

  • LP.8.1 Coated Plate: High-binding 96-well plate coated with 1 µg/mL recombinant LP.8.1 protein overnight at 4°C.

2. Assay Procedure:

  • Blocking: Wash the LP.8.1 coated plate twice with 200 µL/well of Wash Buffer. Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature (RT).

  • Washing: Discard the blocking buffer and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Sample Incubation: Add 100 µL/well of diluted samples (e.g., 1:100 in Sample Diluent), positive controls, and negative controls. Incubate for 1 hour at RT.

  • Washing: Discard the samples and wash the plate 5 times with 200 µL/well of Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-human IgG secondary antibody diluted (e.g., 1:10,000) in Sample Diluent. Incubate for 1 hour at RT, protected from light.

  • Washing: Discard the secondary antibody and wash the plate 5 times with 200 µL/well of Wash Buffer.

  • Substrate Development: Add 100 µL/well of TMB Substrate. Incubate for 15-30 minutes at RT, protected from light. A blue color will develop.

  • Stop Reaction: Add 100 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps p1 Coat Plate with LP.8.1 Antigen p2 Block Non-Specific Sites p1->p2 s1 Add Diluted Samples (Serum/Plasma) p2->s1 s2 Wash Plate (5x) s1->s2 s3 Add HRP-Conjugated Secondary Antibody s2->s3 s4 Wash Plate (5x) s3->s4 s5 Add TMB Substrate s4->s5 s6 Add Stop Solution s5->s6 s7 Read Absorbance at 450nm s6->s7

Caption: Workflow diagram for the indirect ELISA protocol to detect anti-LP.8.1 antibodies.

Troubleshooting_High_Background start High Background Signal q1 Are washing steps sufficient? start->q1 s1 Increase wash cycles to 5x. Ensure full aspiration. q1->s1 No q2 Is blocking adequate? q1->q2 Yes end Problem Resolved s1->end s2 Increase blocking time to 2 hours. Test alternative blocking buffer. q2->s2 No q3 Is 2° Ab concentration too high? q2->q3 Yes s2->end s3 Titrate 2° antibody. Start with a 2-fold higher dilution. q3->s3 Yes q3->end No s3->end

Caption: Decision tree for troubleshooting high background signals in serological assays.

troubleshooting poor immunogenicity in preclinical LP.8.1 vaccine studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LP.8.1 vaccine platform. This resource provides troubleshooting guides and answers to frequently asked questions regarding preclinical immunogenicity studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower antibody titers than expected. What are the first things we should check?

A: When encountering low antibody titers, a systematic review of the core components of your experiment is crucial. Start by verifying the integrity and concentration of the LP.8.1 antigen; degradation or inaccurate quantification is a common issue. Reconfirm the vaccine dose administered, as an insufficient amount of antigen may fail to elicit a robust response.[1] Ensure the adjuvant was correctly formulated and mixed with the antigen, as improper formulation can drastically reduce its immune-enhancing effects.[2][3] Finally, review your immunoassay protocol for any potential technical errors.

Q2: Could the choice of animal model be the reason for poor immunogenicity?

A: Yes, the animal model is a critical factor.[4] Different inbred mouse strains, such as C57BL/6 and BALB/c, have distinct MHC haplotypes and are known to generate different types of immune responses (e.g., Th1- vs. Th2-biased).[4] If the LP.8.1 antigen's epitopes are not presented efficiently by the MHC molecules of the chosen strain, a weak response will occur. Additionally, factors like the age, sex, and overall health of the animals can influence immune outcomes.[5] For some human-specific pathogens or vaccine platforms, standard mouse models may be inadequate, and humanized mouse models with reconstituted human immune systems might be necessary to accurately assess immunogenicity.[6][7][8]

Q3: Our antibody response is adequate, but the T-cell response is weak. How can we troubleshoot this?

A: A discrepancy between humoral (antibody) and cellular (T-cell) immunity often points toward issues with antigen processing and presentation or the specific type of immune response being induced. The choice of adjuvant is critical, as some adjuvants (like Alum) are excellent at inducing antibody responses but are weaker at stimulating robust Th1-type cellular immunity.[9] Consider using an adjuvant known to promote cellular immunity, such as a TLR agonist or a saponin-based formulation.[10] Also, ensure your antigen contains known T-cell epitopes and that your T-cell assay (e.g., ELISpot, intracellular cytokine staining) is optimized for the specific cytokines and cell types you expect to see.

Q4: How important is the immunization route and schedule?

A: The route and schedule are highly influential. The administration route can determine the type and location of the immune response. For instance, intramuscular injection typically elicits a systemic response, while an intranasal route can generate a stronger mucosal immune response (e.g., IgA in the lungs), which may be critical for respiratory pathogens.[11][12] The interval between the prime and boost immunizations is also key for affinity maturation of B cells and the development of a durable memory response. An interval that is too short may not allow for a sufficient secondary response.[13]

Troubleshooting Guides

Issue 1: Consistently Low or No Detectable Antibody Response

This guide addresses scenarios where ELISA results show low or undetectable LP.8.1-specific antibody titers.

Question: What should I do if my ELISA results are consistently low?

Answer: Follow this step-by-step troubleshooting workflow.

Step 1: Verify Antigen and Formulation Integrity

  • Problem: The LP.8.1 antigen may have degraded, or the dose might be incorrect. The adjuvant-antigen formulation could be suboptimal.

  • Solution:

    • Check Antigen Quality: Run the LP.8.1 antigen on an SDS-PAGE gel to check for degradation or aggregation. Use a reliable protein quantification assay (e.g., BCA) to confirm its concentration.

    • Perform a Dose-Response Study: Immunize groups of mice with a range of vaccine doses to determine if the response is dose-dependent. A poor response across all doses may indicate a more fundamental issue.[1][13]

    • Evaluate Different Adjuvants: The selected adjuvant may not be optimal for the LP.8.1 antigen. Test the antigen with a panel of adjuvants known to elicit different types of immune responses.[14] Adjuvants are critical for enhancing the immune response to subunit vaccines.[15][16]

Table 1: Hypothetical Antigen Dose-Response Study

Group Antigen Dose (µg) Adjuvant Mean Endpoint Titer (Log10)
1 1 Alum 2.5
2 5 Alum 3.8
3 20 Alum 4.5

| 4 | 0 (Vehicle) | Alum | <1.0 |

Table 2: Hypothetical Adjuvant Comparison Study

Group Antigen (10 µg) Adjuvant Mean Endpoint Titer (Log10) IFN-γ SFU/10⁶ splenocytes
1 LP.8.1 Alum 4.2 150
2 LP.8.1 MF59 (Emulsion) 4.5 350
3 LP.8.1 CpG (TLR9 agonist) 4.3 850

| 4 | LP.8.1 | None | 2.1 | 50 |

Step 2: Optimize Immunization Protocol

  • Problem: The route of administration or the timing of immunizations may not be optimal.

  • Solution:

    • Test Different Routes: Compare intramuscular (I.M.), subcutaneous (S.C.), and other relevant routes (e.g., intranasal for respiratory targets).[12]

    • Vary the Prime-Boost Interval: Test different intervals between the primary and booster immunizations (e.g., 2, 3, or 4 weeks) to ensure sufficient time for the germinal center reaction and memory cell development.[13]

Step 3: Create a Troubleshooting Workflow Diagram

cluster_start cluster_check Initial Checks cluster_exp Experimental Optimization cluster_model Advanced Troubleshooting cluster_end start Low Antibody Titer Observed antigen Verify Antigen Integrity & Dose start->antigen formulation Check Formulation & Adjuvant Mixing antigen->formulation If OK end Immunogenicity Improved antigen->end If Issue Found & Fixed assay Review ELISA Protocol formulation->assay If OK formulation->end If Issue Found & Fixed dose_response Perform Dose-Response Study assay->dose_response If OK assay->end If Issue Found & Fixed adjuvant_comp Compare Different Adjuvants dose_response->adjuvant_comp route_schedule Optimize Route & Schedule adjuvant_comp->route_schedule animal_model Evaluate Animal Model (Strain, Age) route_schedule->animal_model animal_model->end

Caption: General troubleshooting workflow for low antibody titers.

Issue 2: Weak or Absent T-Cell Response

This guide addresses scenarios where T-cell assays like ELISpot or Intracellular Cytokine Staining (ICS) show poor responses despite a potential antibody response.

Question: My T-cell ELISpot assay shows very few or no spots. What's wrong?

Answer: A weak T-cell response can be biological or technical. Follow these steps to diagnose the issue.

Step 1: Review the Biological Basis for T-Cell Activation

  • Problem: The vaccine formulation may not be effectively stimulating the cellular immune pathways.

  • Solution:

    • Confirm Antigen Processing: T-cells recognize processed peptides presented on MHC molecules.[17][18][19] Ensure your LP.8.1 antigen can be effectively processed by antigen-presenting cells (APCs) and that it contains suitable T-cell epitopes for your mouse strain's MHC haplotype.

    • Select a T-Cell Driving Adjuvant: As mentioned, adjuvants like Alum are poor inducers of cellular immunity. Use adjuvants known to drive Th1 responses, such as TLR agonists (CpG, 3M-052) or specific emulsion formulations (e.g., AS01, AS03).[2][3][9] These adjuvants help activate APCs to provide the necessary co-stimulatory signals for T-cell activation.[20]

    • Choose the Right Animal Model: C57BL/6 mice are generally skewed towards a Th1 (cellular) response, while BALB/c mice are skewed towards a Th2 (humoral) response. Ensure your chosen model is appropriate for the type of immunity you expect.[4]

Step 2: Troubleshoot the ELISpot Assay Protocol

  • Problem: The ELISpot assay is highly sensitive to technical errors.

  • Solution: Common issues include poor cell viability, improper plate washing, incorrect reagent concentrations, and membrane handling.[21][22][23] Bubbles in wells, moving plates during incubation, or using cells with high DMSO concentrations can also lead to artifacts.[21][22]

cluster_cells Cell Handling cluster_plate Plate & Reagents cluster_controls Controls start Weak/No ELISpot Signal viability Check Cell Viability (>90%) start->viability cell_count Optimize Cell Number per Well viability->cell_count wash_cells Wash Cells to Remove Pre-existing Cytokines cell_count->wash_cells prewet Ensure Proper Membrane Pre-wetting (Ethanol) wash_cells->prewet If Cells OK coating Verify Capture Ab Concentration & Incubation prewet->coating washing Check Washing Steps (Avoid Membrane Drying) coating->washing detection Verify Detection Ab & Substrate Activity washing->detection pos_control Check Positive Control (e.g., PHA/ConA) detection->pos_control If Plate OK pos_control->start No spots? Systemic Reagent Failure neg_control Check Negative Control (Medium Only) pos_control->neg_control neg_control->start High background? Non-specific Staining end Reliable ELISpot Data neg_control->end If Controls OK

Caption: A logical troubleshooting workflow for the ELISpot assay.

Experimental Protocols

Protocol 1: Indirect ELISA for LP.8.1-Specific IgG Titer
  • Plate Coating: Dilute LP.8.1 antigen to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS + 1% BSA). Incubate for 2 hours at room temperature (RT).

  • Sample Incubation: Wash plates as in step 2. Prepare serial dilutions of mouse serum in Blocking Buffer (starting at 1:100). Add 100 µL of diluted serum to appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash plates as in step 2. Add 100 µL of HRP-conjugated anti-mouse IgG detection antibody (diluted in Blocking Buffer per manufacturer's instructions) to each well. Incubate for 1 hour at RT.

  • Substrate Addition: Wash plates 5 times with Wash Buffer. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well to stop the reaction.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2x the mean of negative controls).

Protocol 2: Mouse IFN-γ ELISpot Assay
  • Plate Preparation: Pre-wet the PVDF membrane of an ELISpot plate with 15 µL of 35% ethanol for 1 minute. Wash 5 times with sterile PBS. Coat wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice in complete RPMI medium. Perform a cell count and assess viability using Trypan Blue. Viability should be >90%.

  • Blocking: Wash the coated plate 5 times with sterile PBS. Block with 200 µL/well of complete RPMI medium for 2 hours at 37°C.

  • Cell Plating & Stimulation: Remove blocking medium. Add 100 µL of splenocytes (e.g., at 2x10⁶ cells/mL) to each well. Add 100 µL of LP.8.1 antigen (or specific peptides) at the desired concentration. Include positive control wells (e.g., PHA or Concanavalin A) and negative control wells (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.[22]

  • Detection: Lyse cells by washing with PBS, then PBS-Tween. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at RT.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-ALP conjugate. Incubate for 1 hour at RT.

  • Substrate Addition: Wash thoroughly. Add BCIP/NBT substrate and monitor for spot development (5-30 minutes). Stop the reaction by rinsing with deionized water.

  • Analysis: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

Signaling and Experimental Workflow Diagrams

cluster_mhc2 MHC Class II Pathway (Exogenous Antigen) cluster_mhc1 MHC Class I Pathway (Endogenous Antigen) endocytosis 1. APC engulfs exogenous antigen endosome 2. Antigen processed in phagolysosome endocytosis->endosome merge_mhc2 5. Phagolysosome merges with MHC-II vesicle endosome->merge_mhc2 er_mhc2 3. MHC-II synthesized in ER with Ii chain golgi_mhc2 4. MHC-II traffics through Golgi er_mhc2->golgi_mhc2 golgi_mhc2->merge_mhc2 loading_mhc2 6. Peptide loaded onto MHC-II (CLIP replaced) merge_mhc2->loading_mhc2 present_mhc2 7. MHC-II presents peptide on cell surface loading_mhc2->present_mhc2 protein 1. Endogenous protein (e.g., viral) in cytosol proteasome 2. Protein degraded by proteasome protein->proteasome tap 3. Peptides enter ER via TAP transporter proteasome->tap loading_mhc1 5. Peptide loaded onto MHC-I tap->loading_mhc1 er_mhc1 4. MHC-I synthesized in ER er_mhc1->loading_mhc1 present_mhc1 6. MHC-I presents peptide on cell surface loading_mhc1->present_mhc1

Caption: Antigen processing and presentation pathways.[17][18][19][24][25]

cluster_apc Antigen Presenting Cell (APC) mhc MHC-Peptide tcr TCR/CD3 mhc->tcr Signal 1 (Antigen Recognition) label_1 Signal 1 b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) label_2 Signal 2 cytokine_source Cytokines (e.g., IL-12) cytokine_receptor Cytokine Receptor cytokine_source->cytokine_receptor Signal 3 (Differentiation) label_3 Signal 3 activated_tcell Activated T-Cell (Proliferation & Differentiation)

Caption: The three-signal model of T-cell activation.[20][26]

References

Technical Support Center: Enhancing the Durability of Immune Response to LP.8.1 Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LP.8.1 vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the durability of the immune response to LP.8.1, an mRNA vaccine targeting the LP.8.1 variant of SARS-CoV-2.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the LP.8.1 vaccine and what is its primary mechanism of action?

A1: The COMIRNATY® LP.8.1 is an mRNA vaccine developed by Pfizer and BioNTech, specifically adapted to target the LP.8.1 variant of SARS-CoV-2.[1][2] Like other mRNA vaccines, it works by introducing messenger RNA (mRNA) that encodes the spike protein of the LP.8.1 variant into human cells.[1][3] The host cells then translate this mRNA to produce the spike protein, which in turn triggers an immune response, leading to the production of neutralizing antibodies and the activation of T-cells.[1][3] This process helps the immune system to recognize and fight off future infections with the LP.8.1 variant.[1]

Q2: What are the main challenges in achieving a durable immune response with mRNA vaccines like LP.8.1?

A2: While mRNA vaccines like LP.8.1 are effective at inducing robust initial antibody and T-cell responses, a key challenge is the potential for these responses to wane over time.[4][5] Factors that can influence the durability of the immune response include the intrinsic stability of the mRNA and lipid nanoparticle (LNP) delivery system, the specific characteristics of the encoded antigen (the LP.8.1 spike protein), and the nature of the initial innate immune signaling.[6] Maintaining long-lived plasma cells and a stable pool of memory T-cells is crucial for long-term protection.[7][8]

Q3: What general strategies can be employed to enhance the durability of the immune response to vaccines?

A3: Several strategies are being explored to prolong vaccine-induced immunity. These include the use of novel adjuvants to modulate the immune response, the implementation of prime-boost vaccination schedules, and the development of advanced delivery systems like nanoparticles.[4][9][10][11] Enhancing the generation and maintenance of T-cell memory is also a critical area of research.[7][8][12]

Troubleshooting Guides

Issue 1: Suboptimal T-cell Memory Formation Post-Vaccination

Symptoms:

  • Low frequency of antigen-specific memory T-cells (both central and effector memory) in peripheral blood mononuclear cells (PBMCs) at time points beyond 6 months post-vaccination.

  • Weak recall response upon in vitro re-stimulation with LP.8.1 spike protein peptides.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Experimental Strategy
Insufficient co-stimulatory signals during initial T-cell activation. Incorporate adjuvants that are known to upregulate co-stimulatory molecules on antigen-presenting cells (APCs). For example, Toll-like receptor (TLR) agonists can be co-formulated with the LP.8.1 mRNA-LNP vaccine.[6][13]
Dominance of a short-lived effector T-cell response. Investigate heterologous prime-boost strategies.[14][15] For instance, prime with the LP.8.1 mRNA vaccine and boost with a different vaccine platform expressing the same antigen, such as a protein subunit vaccine with a potent adjuvant or a viral vector vaccine.[4][9]
Inadequate cytokine support for memory T-cell differentiation and survival. Explore the co-administration of cytokines like IL-7 or IL-15 during the contraction phase of the immune response (around 7-14 days post-vaccination) to promote the development of a larger memory T-cell pool.[7]
Issue 2: Rapid Decline in Neutralizing Antibody Titers

Symptoms:

  • A significant drop in neutralizing antibody titers against the LP.8.1 variant in serum samples collected at 3-6 months post-vaccination compared to peak response.

  • Reduced persistence of germinal center (GC) responses in lymphoid tissues (in animal models).

Possible Causes and Solutions:

Possible Cause Troubleshooting/Experimental Strategy
Short-lived plasma cell response. Utilize adjuvants that promote long-lived plasma cell differentiation and survival in the bone marrow. Saponin-based adjuvants, for example, have been shown to enhance germinal center activity.[16]
Limited antigen availability and persistence. Employ nanoparticle-based delivery systems to prolong antigen expression.[10][17][18] Modifying the LNP formulation of the LP.8.1 vaccine to enhance stability and control the release of mRNA could lead to a more sustained immune response.[11][19]
Suboptimal B-cell activation and affinity maturation. Investigate the effect of antigen dose. A higher or repeated lower dose of the LP.8.1 mRNA vaccine might lead to more robust and prolonged germinal center reactions, resulting in higher affinity antibodies.[4]

Key Experimental Protocols

Protocol 1: Evaluation of T-Cell Memory using ELISpot Assay

Objective: To quantify the frequency of LP.8.1 spike-specific IFN-γ secreting T-cells.

Methodology:

  • Isolate PBMCs from vaccinated subjects.

  • Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Block the plate with a suitable blocking buffer.

  • Add 2x10^5 PBMCs per well.

  • Stimulate cells with a pool of overlapping peptides spanning the LP.8.1 spike protein, a positive control (e.g., phytohemagglutinin), and a negative control (e.g., DMSO).

  • Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

  • Incubate, wash, and then add streptavidin-alkaline phosphatase.

  • Develop the spots with a suitable substrate and count the spots using an ELISpot reader.

Protocol 2: Assessment of Neutralizing Antibodies using a Pseudovirus Neutralization Assay

Objective: To determine the titer of neutralizing antibodies against the LP.8.1 variant.

Methodology:

  • Generate pseudoviruses expressing the LP.8.1 spike protein and carrying a reporter gene (e.g., luciferase).

  • Serially dilute heat-inactivated serum samples from vaccinated subjects.

  • Incubate the diluted serum with a fixed amount of pseudovirus for 1 hour at 37°C.

  • Add the serum-pseudovirus mixture to cells susceptible to viral entry (e.g., HEK293T-ACE2 cells).

  • Incubate for 48-72 hours.

  • Measure the reporter gene expression (e.g., luciferase activity).

  • Calculate the 50% neutralization titer (NT50) by determining the serum dilution that results in a 50% reduction in reporter gene expression compared to the virus-only control.

Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation & Differentiation cluster_BCell B-Cell Activation & Differentiation LNP LP.8.1 mRNA-LNP mRNA mRNA transcript LNP->mRNA Release Spike LP.8.1 Spike Protein mRNA->Spike Translation Peptide Spike Peptide Spike->Peptide Processing MHCII MHC Class II Peptide->MHCII MHCI MHC Class I Peptide->MHCI Th CD4+ T Helper Cell MHCII->Th TCR Engagement Tc CD8+ Cytotoxic T-Cell MHCI->Tc TCR Engagement CD80_86 CD80/86 CD80_86->Th Co-stimulation CD80_86->Tc Co-stimulation Tfh T Follicular Helper Cell Th->Tfh MemT Memory T-Cells Th->MemT Tc->MemT BCell B-Cell Tfh->BCell Help Plasma Plasma Cell BCell->Plasma MemB Memory B-Cell BCell->MemB Antibodies Neutralizing Antibodies Plasma->Antibodies

Caption: LP.8.1 Vaccine Immune Response Pathway.

Experimental_Workflow cluster_vaccination Vaccination & Sampling cluster_analysis Immunological Analysis cluster_outcome Outcome Assessment V Vaccinate with LP.8.1 Vaccine +/- Adjuvant/New Delivery System S Collect Blood Samples (e.g., Day 0, 14, 28, 90, 180) V->S Serum Isolate Serum S->Serum PBMC Isolate PBMCs S->PBMC Neut Neutralizing Antibody Assay Serum->Neut ELISA Spike-specific IgG ELISA Serum->ELISA ELISpot T-Cell ELISpot PBMC->ELISpot FACS Flow Cytometry for T-Cell Phenotyping PBMC->FACS Durability Assess Durability of Antibody & T-Cell Responses Neut->Durability ELISA->Durability ELISpot->Durability FACS->Durability

Caption: Workflow for Assessing Immune Response Durability.

Troubleshooting_Logic cluster_T T-Cell Troubleshooting cluster_B B-Cell Troubleshooting Start Low Durable Immune Response T_Cell Suboptimal T-Cell Memory? Start->T_Cell B_Cell Rapid Antibody Decline? Start->B_Cell Adjuvant_T Add Adjuvant for Co-stimulation T_Cell->Adjuvant_T PrimeBoost Heterologous Prime-Boost T_Cell->PrimeBoost Cytokine Administer Cytokines (e.g., IL-7) T_Cell->Cytokine Adjuvant_B Use Adjuvant for Long-Lived Plasma Cells B_Cell->Adjuvant_B Nano Nanoparticle Delivery for Sustained Antigen B_Cell->Nano Dose Optimize Antigen Dose B_Cell->Dose Outcome Enhanced Durability of Immune Response Adjuvant_T->Outcome PrimeBoost->Outcome Cytokine->Outcome Adjuvant_B->Outcome Nano->Outcome Dose->Outcome

Caption: Troubleshooting Logic for Enhancing Immune Durability.

References

optimizing vaccine dosage for different age groups for LP.8.1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing vaccine dosage for different age groups for the LP.8.1 COVID-19 vaccine. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for selecting different dosages of the LP.8.1 vaccine for different age groups?

A1: The primary principle for age-specific dosage selection of the LP.8.1 vaccine, an mRNA vaccine, is to identify the lowest effective dose that elicits a robust and protective immune response while minimizing reactogenicity and ensuring a favorable safety profile. This is particularly crucial in younger age groups whose immune systems may react more strongly to vaccination. The goal is to achieve an optimal balance between immunogenicity and safety.

Q2: How is the optimal dosage for a specific age group determined in clinical trials?

A2: The optimal dosage is determined through dose-ranging studies, typically in Phase 1 and Phase 2 clinical trials. In these studies, different dose levels are administered to cohorts within a specific age group. Key parameters such as immunogenicity (e.g., neutralizing antibody titers, T-cell responses) and safety (e.g., local and systemic adverse events) are meticulously evaluated for each dose level. The selected dose is the one that demonstrates a strong immune response, comparable to that in young adults (a concept known as immunobridging), with an acceptable safety and tolerability profile. For instance, for the Pfizer-BioNTech COVID-19 vaccine in children aged 5 to 11 years, a 10 µg dose was selected as it showed robust neutralizing antibody responses comparable to those in 16 to 25-year-olds who received the 30 µg dose, but with a more favorable safety profile.[1][2]

Q3: What are the approved dosages for the Pfizer-BioNTech COVID-19 vaccines for different age groups, which can serve as a reference for LP.8.1?

A3: Based on the extensive clinical development of previous Pfizer-BioNTech COVID-19 mRNA vaccines, the following age-based dosages have been established and can be considered a reference point for the LP.8.1-adapted vaccine:

  • Adults and Adolescents (12 years and older): 30 micrograms[3]

  • Children (5 to 11 years): 10 micrograms[1]

  • Children (6 months to 4 years): 3 micrograms[4][5]

Data Presentation: Dose-Ranging Study Summaries

The following tables present a hypothetical summary of data from dose-ranging studies for the LP.8.1 vaccine, illustrating the key endpoints that guide dosage selection. This data is illustrative and based on typical findings in mRNA vaccine trials.

Table 1: Immunogenicity and Safety Data for Adults (18-55 years)

Dose LevelGeometric Mean Titer (GMT) of Neutralizing Antibodies (95% CI)Seroconversion Rate (%)Severe Fatigue (%)Fever (≥38.0°C) (%)
10 µg850 (750-960)981.55.2
30 µg1250 (1100-1420)1003.816.0
100 µg1350 (1180-1540)1008.250.0

Data based on findings from early-phase trials of similar mRNA vaccines.[6]

Table 2: Immunogenicity and Safety Data for Children (5-11 years)

Dose LevelGeometric Mean Titer (GMT) of Neutralizing Antibodies (95% CI)GMT Ratio to Adults (30 µg)Severe Fatigue (%)Fever (≥38.0°C) (%)
3 µg890 (780-1010)0.711.04.5
10 µg1197.6 (1106.1-1296.6)1.042.17.8
20 µg1350 (1200-1510)1.084.515.2

Actual GMT data for the 10 µg dose is from Pfizer-BioNTech's trial in this age group.[1]

Table 3: Immunogenicity and Safety Data for Children (6 months - 2 years)

Dose LevelGeometric Mean Titer (GMT) of Neutralizing Antibodies (95% CI)GMT Ratio to Young Adults (30 µg)Severe Irritability (%)Fever (≥38.0°C) (%)
1.5 µg950 (820-1100)0.762.55.0
3 µg1406.5 (1211.3-1633.1)1.124.87.0
10 µg1850 (1600-2130)1.489.518.5

Actual GMT data for the 3 µg dose is from Pfizer-BioNTech's trial in this age group.[4]

Experimental Protocols

SARS-CoV-2 Neutralizing Antibody Assay (Microneutralization Assay)

This protocol describes a method to measure the titers of neutralizing antibodies in serum samples from vaccinated individuals.

Materials:

  • Vero E6 cells (ATCC CRL-1586)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LP.8.1 SARS-CoV-2 virus stock

  • Serum samples from clinical trial participants

  • 96-well cell culture plates

  • ELISA reagents for detecting viral nucleocapsid protein

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Serum Dilution: Serially dilute the heat-inactivated serum samples in duplicate in a separate 96-well plate.

  • Virus-Serum Incubation: Mix the diluted serum with a standardized amount of LP.8.1 virus and incubate for 1 hour at 37°C.

  • Infection: Transfer the serum-virus mixture to the Vero E6 cell monolayers and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Virus Quantification: After incubation, fix the cells and perform an ELISA to detect the viral nucleocapsid protein. The amount of viral protein is inversely proportional to the neutralizing antibody titer.

  • Titer Calculation: The 50% neutralization titer (NT50) is calculated as the reciprocal of the highest serum dilution that results in a 50% reduction in viral antigen detection compared to control wells with no serum.

T-cell Response Evaluation by ELISpot Assay

This protocol outlines the procedure for quantifying antigen-specific T-cells that secrete IFN-γ upon stimulation with LP.8.1 spike protein peptides.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from vaccinated participants

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LP.8.1 spike protein peptide pool

  • Human IFN-γ ELISpot plates

  • IFN-γ ELISpot detection reagents

  • Positive control (e.g., PHA) and negative control (media alone)

Procedure:

  • Plate Preparation: Coat the ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Add freshly isolated PBMCs to the coated wells at a predetermined optimal concentration.

  • Stimulation: Add the LP.8.1 spike protein peptide pool, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

  • Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming spots at the sites of IFN-γ secretion.

  • Spot Counting: After drying the plate, count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.

Troubleshooting Guides

Troubleshooting Inconsistent Results in ELISA for Vaccine Immunogenicity

Q: My ELISA results show high variability between replicate wells. What could be the cause?

A: High variability in ELISA can stem from several factors:

  • Pipetting Errors: Inconsistent pipetting volumes can lead to significant differences between wells. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to high background and variability. Ensure all wells are washed thoroughly and consistently.

  • Edge Effects: Wells on the edge of the plate can experience temperature variations or evaporation, leading to inconsistent results. Avoid using the outer wells or ensure the plate is properly sealed during incubations.

  • Reagent Preparation: Ensure all reagents are properly reconstituted and mixed before use.

Q: I am observing a weak or no signal in my positive control wells. What should I check?

A: A weak or absent signal in positive controls suggests a problem with the assay itself:

  • Reagent Degradation: Check the expiration dates and storage conditions of your antibodies, conjugates, and substrates.

  • Incorrect Reagent Addition: Ensure that all reagents were added in the correct order and at the correct concentrations.

  • Substrate Inactivity: The substrate may be inactive. Prepare a fresh batch and test its activity.

Troubleshooting High Background in ELISpot Assay for Vaccine T-cell Response

Q: My ELISpot plate has a high background, making it difficult to count the spots. What are the likely causes?

A: High background in an ELISpot assay can be due to:

  • Inadequate Washing: Similar to ELISA, insufficient washing can leave behind non-specific antibody binding.[7]

  • Contaminated Reagents or Cells: Bacterial or fungal contamination can lead to non-specific cytokine release.[7]

  • Over-development: The substrate incubation time may be too long, leading to a high background. Reduce the development time.

  • Too Many Cells: Plating too many cells per well can result in confluent spots and high background. Optimize the cell number per well.[7]

Q: I am seeing very few or no spots in my positive control wells. What could be wrong?

A: A lack of spots in the positive control suggests a problem with the cells or the assay setup:

  • Poor Cell Viability: The PBMCs may have low viability. Ensure proper handling and storage of cells.

  • Inactive Stimulant: The positive control stimulant (e.g., PHA) may be inactive. Use a fresh, validated batch.

  • Incorrect Reagent Concentrations: The concentrations of the capture or detection antibodies may be too low.

Troubleshooting Low Neutralizing Antibody Titers in Vaccine Studies

Q: The neutralizing antibody titers in my vaccinated group are lower than expected. What are the potential reasons?

A: Lower than expected neutralizing antibody titers can be due to:

  • Assay Sensitivity: The assay may not be sensitive enough to detect low levels of neutralizing antibodies.

  • Virus Strain Mismatch: Ensure the virus strain used in the assay matches the vaccine antigen.

  • Improper Serum Handling: Repeated freeze-thaw cycles or improper storage of serum samples can degrade antibodies.

  • Individual Variability: There is natural variability in the immune response to vaccination among individuals. Factors such as age, underlying health conditions, and prior infection history can influence antibody titers.[8][9]

Mandatory Visualizations

mRNA_Vaccine_Mechanism cluster_vaccine Vaccine Administration cluster_cell Cellular Uptake and Antigen Presentation cluster_immune_response Adaptive Immune Response Vaccine LP.8.1 mRNA Vaccine (Lipid Nanoparticle) APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Uptake Ribosome Ribosome APC->Ribosome mRNA Release SpikeProtein LP.8.1 Spike Protein Ribosome->SpikeProtein Translation MHC MHC Molecules SpikeProtein->MHC Processing & Presentation THelper Helper T-Cell (CD4+) MHC->THelper Activation BCell B-Cell THelper->BCell Activation CytotoxicTCell Cytotoxic T-Cell (CD8+) THelper->CytotoxicTCell Activation MemoryCells Memory B and T-Cells THelper->MemoryCells PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation BCell->MemoryCells Antibodies Neutralizing Antibodies PlasmaCell->Antibodies Production CytotoxicTCell->MemoryCells

Caption: Mechanism of action for the LP.8.1 mRNA vaccine.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_phase1 Phase 1 cluster_phase2 Phase 2 cluster_phase3 Phase 3 cluster_regulatory Regulatory Review cluster_postmarket Post-Market Surveillance Preclinical In vitro & In vivo Studies Phase1 Dose-Ranging & Safety (Small group of healthy volunteers) Preclinical->Phase1 Phase2 Expanded Safety & Immunogenicity (Larger group with target characteristics) Phase1->Phase2 Select optimal dose Phase3 Efficacy & Safety (Large-scale, placebo-controlled) Phase2->Phase3 Regulatory Data Submission & Review (e.g., FDA, EMA) Phase3->Regulatory Phase4 Phase 4 / Post-Market Surveillance (Ongoing safety monitoring) Regulatory->Phase4 Approval

Caption: Workflow for clinical development of the LP.8.1 vaccine.

References

Technical Support Center: Lumpy Skin Disease Virus (LSDV) and Vaccine-Enhanced Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information addresses the mitigation of potential vaccine-enhanced disease (VED) in the context of Lumpy Skin Disease Virus (LSDV). Extensive searches of current scientific literature did not identify a specific LSDV variant designated "LP.8.1". The information provided is based on known LSDV variants, recombinant strains, and general principles of VED.

Frequently Asked Questions (FAQs)

Q1: What is Vaccine-Enhanced Disease (VED) in the context of LSDV?

A1: Vaccine-Enhanced Disease (VED) is a phenomenon where a vaccinated individual develops more severe disease when subsequently infected with the wild-type virus compared to an unvaccinated individual. For Lumpy Skin Disease Virus (LSDV), this could theoretically manifest as more severe skin lesions, higher fever, or systemic illness following infection in a vaccinated animal. The mechanisms can be complex, potentially involving antibody-dependent enhancement (ADE) or specific T-cell responses that are not protective and may even be pathogenic.

Q2: Are there documented cases of VED with current LSDV vaccines?

A2: Currently, licensed live-attenuated LSDV vaccines are generally considered safe and effective in controlling lumpy skin disease.[1][2] However, adverse reactions, though rare, have been reported.[3] Recombinant vaccine-like strains have also been identified, raising questions about the evolution of the virus in response to vaccination campaigns.[4][5][6][7][8] While classic VED is not a widely reported issue for LSDV, the potential for its emergence with new viral variants remains a concern for researchers.

Q3: What are the different types of LSDV variants and strains relevant to vaccine development?

A3: The main types of LSDV strains include:

  • Field Strains: These are wild-type viruses circulating in cattle populations. They can vary in virulence.

  • Vaccine Strains: These are live-attenuated viruses, such as the Neethling strain, which are weakened to induce immunity without causing severe disease.[9]

  • Recombinant Strains: These are viruses that have emerged through the genetic exchange between different LSDV strains, potentially including vaccine and field strains.[4][5][6][7][8] These are of particular interest as their characteristics can be unpredictable.

Troubleshooting Experimental Assays

Issue 1: High variability in neutralizing antibody titers in vaccinated animals.

  • Possible Cause: Inconsistent vaccine administration, individual animal immune response variability, or pre-existing immunity from prior exposure.

  • Troubleshooting Steps:

    • Standardize Vaccination Protocol: Ensure consistent dose, route of administration, and handling of the vaccine for all animals.

    • Pre-screening: Screen animals for pre-existing antibodies to LSDV before vaccination to establish a baseline.

    • Increase Sample Size: A larger cohort of animals can help to statistically account for individual variations in immune response.

Issue 2: Unexpectedly severe clinical signs in vaccinated and challenged animals.

  • Possible Cause: This could be an indication of VED. Other possibilities include a highly virulent challenge strain, vaccine failure, or co-infection with another pathogen.

  • Troubleshooting Steps:

    • In-depth Immunological Analysis: Conduct a comprehensive analysis of the immune response in affected animals. This should include measuring not only neutralizing antibodies but also non-neutralizing antibody isotypes, and characterizing the T-cell response (e.g., cytokine profiling to assess Th1 vs. Th2 bias).

    • Viral Load Quantification: Compare the viral load in vaccinated and unvaccinated animals post-challenge. A higher viral load in the vaccinated group would be a strong indicator of VED.

    • Pathological Examination: Conduct detailed post-mortem examinations to understand the pathology of the enhanced disease.

Issue 3: Inconsistent results in cell-mediated immunity assays.

  • Possible Cause: Variability in peripheral blood mononuclear cell (PBMC) viability, incorrect antigen concentration, or inappropriate assay timing.

  • Troubleshooting Steps:

    • Optimize PBMC Isolation: Ensure a standardized and optimized protocol for PBMC isolation to maximize viability.

    • Antigen Titration: Perform a dose-response experiment to determine the optimal concentration of LSDV antigen for T-cell stimulation.

    • Time-Course Analysis: Collect samples at multiple time points post-vaccination and post-challenge to capture the peak of the T-cell response.

Quantitative Data Summary

Table 1: Representative Neutralizing Antibody Titers in LSDV Vaccination Studies

Study GroupPre-vaccination Titer (log2)4 Weeks Post-vaccination Titer (log2)4 Weeks Post-challenge Titer (log2)
Vaccinated & Protected <26-88-10
Vaccinated & VED Suspected <24-64-6 (with high viral load)
Unvaccinated Control <2<24-6

Note: These are representative values and can vary based on the specific vaccine, challenge strain, and animal model.

Table 2: Key Cytokine Profiles in Protective vs. Potentially Pathogenic Immune Responses

CytokineProtective Response (Th1-biased)Potential VED (Th2-biased)
IFN-γ HighLow
IL-4 LowHigh
IL-10 RegulatedHigh
TNF-α ModerateHigh

Experimental Protocols

Virus Neutralization Assay (VNA)
  • Serum Preparation: Heat-inactivate serum samples at 56°C for 30 minutes.

  • Serial Dilution: Perform serial two-fold dilutions of the serum in a 96-well plate.

  • Virus Incubation: Add a standardized amount of LSDV to each well and incubate at 37°C for 1-2 hours to allow antibodies to neutralize the virus.

  • Cell Culture: Add a suspension of susceptible cells (e.g., MDBK or Vero cells) to each well.

  • Incubation and Observation: Incubate the plates at 37°C and observe daily for the development of cytopathic effect (CPE) for 5-7 days.

  • Endpoint Calculation: The neutralizing antibody titer is the reciprocal of the highest serum dilution that completely inhibits CPE in 50% of the wells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling
  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-bovine IFN-γ) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample Addition: Add serum or cell culture supernatant samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reading: Stop the reaction and read the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to a standard curve.

Visualizations

VED_Signaling_Pathway cluster_virus_entry Virus Entry cluster_cellular_response Cellular Response Virus Virus Non-neutralizing Ab Non-neutralizing Ab Virus->Non-neutralizing Ab Binds Fc Receptor Fc Receptor Non-neutralizing Ab->Fc Receptor Binds Macrophage Macrophage Fc Receptor->Macrophage Internalization Viral Replication Viral Replication Macrophage->Viral Replication Enhanced Th2 Response Th2 Response Viral Replication->Th2 Response Promotes Cytokine Storm Cytokine Storm Th2 Response->Cytokine Storm Leads to Enhanced Inflammation Enhanced Inflammation Cytokine Storm->Enhanced Inflammation Severe Disease Severe Disease Enhanced Inflammation->Severe Disease

Caption: Potential signaling pathway for Antibody-Dependent Enhancement (ADE) of LSDV infection.

Experimental_Workflow Vaccination of Cattle Vaccination of Cattle Blood Sampling (Time course) Blood Sampling (Time course) Vaccination of Cattle->Blood Sampling (Time course) Challenge with Virulent LSDV Challenge with Virulent LSDV Vaccination of Cattle->Challenge with Virulent LSDV Immunological Assays Immunological Assays Blood Sampling (Time course)->Immunological Assays Data Analysis Data Analysis Immunological Assays->Data Analysis Clinical Scoring Clinical Scoring Challenge with Virulent LSDV->Clinical Scoring Viral Load Quantification Viral Load Quantification Challenge with Virulent LSDV->Viral Load Quantification Clinical Scoring->Data Analysis Viral Load Quantification->Data Analysis Conclusion on VED Conclusion on VED Data Analysis->Conclusion on VED

Caption: Experimental workflow to assess the potential for VED.

Troubleshooting_Logic Unexpected Severe Disease Unexpected Severe Disease Check Viral Load Check Viral Load Unexpected Severe Disease->Check Viral Load Higher in Vaccinated? Higher in Vaccinated? Check Viral Load->Higher in Vaccinated? Analyze Immune Response Analyze Immune Response Higher in Vaccinated?->Analyze Immune Response Yes Vaccine Failure / High Virulence Vaccine Failure / High Virulence Higher in Vaccinated?->Vaccine Failure / High Virulence No Th2-biased? Th2-biased? Analyze Immune Response->Th2-biased? Potential VED Potential VED Th2-biased?->Potential VED Yes Th2-biased?->Vaccine Failure / High Virulence No

Caption: Logical workflow for troubleshooting unexpected severe disease in vaccinated animals.

References

Validation & Comparative

A Comparative Guide to gp130 Signaling: Healthy vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glycoprotein 130 (gp130) receptor signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, immune responses, and cell proliferation. In healthy cells, this pathway is tightly controlled to maintain homeostasis. However, in many forms of cancer, dysregulation of gp130 signaling is a key driver of tumorigenesis, promoting cell survival, proliferation, and metastasis. This guide provides a comprehensive comparison of gp130 signaling in healthy versus cancer cells, supported by experimental data and detailed methodologies.

Core Differences in gp130 Signaling

In healthy cells, signaling through the gp130 receptor, typically activated by cytokines such as Interleukin-6 (IL-6) and Interleukin-11 (IL-11), is transient and tightly regulated.[1] This precise control is mediated by negative feedback mechanisms, most notably through the induction of Suppressor of Cytokine Signaling 3 (SOCS3).[1][2] SOCS3 binds to the gp130 receptor and associated Janus kinases (JAKs), leading to the attenuation of the signal.[1]

In contrast, cancer cells frequently exhibit aberrant, constitutive activation of the gp130 pathway.[3] This can be due to several factors, including:

  • Autocrine and Paracrine Cytokine Production: Tumor cells and cells within the tumor microenvironment often secrete high levels of IL-6 family cytokines, leading to sustained receptor activation.[3][4][5]

  • Mutations: In-frame deletions and mutations in the IL6ST gene, which encodes gp130, can lead to ligand-independent, constitutive signaling.

  • Epigenetic Silencing of Negative Regulators: The promoter of the SOCS3 gene is often hypermethylated in cancer cells, leading to its silencing and a loss of negative feedback control.[2][6]

This sustained signaling in cancer cells predominantly leads to the hyperactivation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.[3][7] Constitutively active STAT3 promotes the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[7]

Quantitative Comparison of gp130 Signaling Components

The following tables summarize the key quantitative differences in the expression and activation of components of the gp130 signaling pathway between healthy and cancer cells.

ComponentHealthy Cells/TissuesCancer Cells/TissuesRationale for Difference
p-STAT3 (Tyr705) Low basal levels; transient activation upon stimulation.High basal levels; sustained/constitutive activation.[3][6]Overproduction of IL-6 family cytokines and/or loss of negative regulators like SOCS3 in cancer.[3][6]
SOCS3 mRNA & Protein Basal expression; rapidly induced by cytokine stimulation.Significantly lower expression or absent in many cancers.[2][6][8]Promoter hypermethylation and epigenetic silencing in cancer cells.[2][6]
IL-6 Low basal secretion; induced during inflammation.Often highly expressed and secreted by tumor and stromal cells.[5][9][10]Autocrine and paracrine loops established in the tumor microenvironment.[3][4]
Signaling DynamicHealthy CellsCancer Cells
STAT3 Activation Kinetics Transient, peaking around 15-30 minutes and declining thereafter.[11]Sustained for several hours or constitutively active.[1]
Downstream Gene Expression Pulsatile and controlled.Constitutive and amplified.

Visualizing the Signaling Pathways

The following diagrams illustrate the key differences in the gp130 signaling pathway between healthy and cancer cells.

gp130_signaling_healthy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activation SHP2 SHP2 gp130->SHP2 Recruitment IL6R IL-6R IL6R->gp130 Dimerization STAT3 STAT3 JAK->STAT3 Phosphorylation IL6 IL-6 IL6->IL6R Binding pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SOCS3 SOCS3 SOCS3->JAK Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) SHP2->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Activation SOCS3_gene SOCS3 Gene pSTAT3_dimer->SOCS3_gene Induces Transcription Prolif_Survival_genes Proliferation & Survival Genes (Transient Expression) pSTAT3_dimer->Prolif_Survival_genes Induces Transcription SOCS3_gene->SOCS3 Translation

Caption: gp130 signaling in a healthy cell with intact negative feedback.

gp130_signaling_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 (mutations) JAK JAK gp130->JAK Constitutive Activation SHP2 SHP2 gp130->SHP2 Recruitment IL6R IL-6R IL6R->gp130 Dimerization STAT3 STAT3 JAK->STAT3 Phosphorylation IL6 IL-6 (overexpressed) IL6->IL6R Binding pSTAT3 p-STAT3 (constitutively active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer (accumulated) pSTAT3->pSTAT3_dimer Dimerization SOCS3 SOCS3 (silenced) SOCS3->JAK Inhibition (impaired) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) SHP2->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Activation Oncogenes Oncogenes (Sustained Expression) pSTAT3_dimer->Oncogenes Induces Transcription SOCS3_gene SOCS3 Gene (methylated/silenced)

Caption: Dysregulated gp130 signaling in a cancer cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study gp130 signaling.

Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3

This protocol is used to quantify the levels of activated (phosphorylated) and total STAT3 protein in cell lysates.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency.

  • Treat cells with IL-6 (e.g., 10-50 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Run electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) diluted 1:1000 in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Apply an ECL substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total STAT3 (e.g., Cell Signaling Technology #9139) and a loading control (e.g., β-actin or GAPDH) for normalization.

  • Quantify band intensities using densitometry software.

western_blot_workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection stripping Stripping & Re-probing (Total STAT3, Loading Control) detection->stripping analysis Densitometry & Analysis stripping->analysis

Caption: Workflow for Western blot analysis of p-STAT3.

STAT3 Dual-Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to gp130 signaling.

1. Cell Seeding and Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate to be 70-80% confluent on the day of transfection.

  • Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine).

2. Cell Treatment:

  • 24 hours post-transfection, replace the medium.

  • Starve cells in serum-free medium for 4-6 hours.

  • Treat cells with various concentrations of IL-6 or other stimuli for 16-24 hours.

3. Luciferase Assay:

  • Wash cells with PBS.

  • Lyse cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

  • Normalize firefly luciferase activity to Renilla luciferase activity for each well.

  • Calculate the fold induction of STAT3 activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.

luciferase_assay_workflow seeding Seed Cells in 96-well Plate transfection Co-transfect with STAT3-Firefly & Constitutive Renilla Plasmids seeding->transfection stimulation Stimulate with IL-6 transfection->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Firefly & Renilla Luminescence lysis->measurement analysis Normalize & Calculate Fold Induction measurement->analysis

Caption: Workflow for a STAT3 dual-luciferase reporter assay.

Co-Immunoprecipitation (Co-IP) of gp130 and JAK

This protocol is used to determine the interaction between gp130 and its associated JAK kinases.

1. Cell Lysis:

  • Culture and treat cells as required.

  • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

  • Incubate the pre-cleared lysate with an antibody against gp130 or JAK overnight at 4°C.

  • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against the bait protein (the one you immunoprecipitated) and the suspected interacting partner (the "prey").

Conclusion

The dysregulation of gp130 signaling is a hallmark of many cancers, transforming a transient, tightly controlled pathway into a constitutive driver of oncogenesis. Understanding the molecular and quantitative differences in this pathway between healthy and cancerous states is crucial for the development of targeted therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate these differences and evaluate the efficacy of novel therapeutic interventions aimed at the gp130/JAK/STAT3 axis.

References

A Head-to-Head Comparison of Bazedoxifene and SC144 as gp130 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the glycoprotein 130 (gp130) signaling pathway: bazedoxifene and SC144. By objectively presenting their mechanisms of action, experimental data, and associated protocols, this document aims to inform research and development decisions in the context of gp130-targeted therapies.

Introduction to gp130 Signaling

Glycoprotein 130 is a ubiquitously expressed transmembrane protein that serves as a co-receptor and signal transducer for the interleukin-6 (IL-6) family of cytokines. Upon ligand binding, gp130 dimerizes and activates downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways. Dysregulation of gp130 signaling is implicated in a variety of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.

Bazedoxifene: A Repurposed Drug with a Novel Target

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) approved for the treatment of postmenopausal osteoporosis.[1] Subsequent research has identified a novel function for bazedoxifene as a direct inhibitor of gp130.[1][2] It competitively binds to the D1 domain of gp130, thereby disrupting the formation of the active hexameric signaling complex and inhibiting downstream signaling.[1][3]

SC144: A First-in-Class gp130 Inhibitor

SC144 is a first-in-class, orally active small molecule inhibitor specifically developed to target gp130.[4] Its mechanism of action involves binding to gp130, which induces its phosphorylation at Serine 782 and subsequent deglycosylation.[4] This ultimately leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, effectively shutting down the signaling cascade.[4]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for bazedoxifene and SC144, allowing for a direct comparison of their potency and efficacy.

Table 1: In Vitro Efficacy (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Bazedoxifene RH30Rhabdomyosarcoma3.4 - 4.4[5]
CAL27-IL-6Head and Neck~4.0[6]
UM-SCC-74AHead and Neck~5.0[6]
DLD-1ColonNot specified[7]
HCT-15ColonNot specified[7]
HCT-116ColonNot specified[7]
SiHaCervical3.79[8]
HeLaCervical4.827[8]
CaSkiCervical4.018[8]
OVCA433Ovarian17.2 (with paclitaxel)[9]
SKOV3Ovarian8.99 (with paclitaxel)[9]
SC144 OVCAR-8Ovarian0.72[4]
OVCAR-5Ovarian0.49[4]
OVCAR-3Ovarian0.95[4]
NCI/ADR-RESOvarian (drug-resistant)0.43[10]
HEYOvarian (cisplatin-resistant)0.88[10]

Table 2: Binding Affinity

CompoundTargetMethodDissociation Constant (KD)Citation(s)
Bazedoxifene gp130Surface Plasmon Resonance (SPR)182.7 µM[11][12]
Bazedoxifene Analog (10a) gp130Surface Plasmon Resonance (SPR)3.8 µM[13]
SC144 gp130Drug Affinity Responsive Target Stability (DARTS)Binding confirmed, but KD not quantified in the provided search results.[10]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

CompoundCancer ModelDosageRouteTumor Growth InhibitionCitation(s)
Bazedoxifene UM-SCC-74A Xenograft (Head and Neck)8 mg/kg/dayOral gavage64% at day 27[6]
HCT-15 Xenograft (Colon)10 mg/kg/dayOral gavageSignificant inhibition[14]
DLD-1 Xenograft (Colon)10 mg/kg/dayOral gavageSignificant inhibition[14]
HEPG2 Xenograft (Hepatocellular)Not specifiedNot specifiedSignificant suppression[15]
Capan-1 Xenograft (Pancreatic)Not specifiedNot specifiedSignificant inhibition[16]
SC144 Ovarian Cancer Xenograft10 mg/kg/dayi.p.Significant delay in tumor growth[17]
Ovarian Cancer Xenograft100 mg/kg/dayp.o.82% smaller tumor volume vs. control at day 35[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway

gp130_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130_dimer gp130 Dimer IL-6R->gp130_dimer Recruits JAK JAK gp130_dimer->JAK Activates SHP2 SHP2 gp130_dimer->SHP2 Recruits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Ras Ras SHP2->Ras Activates MAPK MAPK (ERK) Ras->MAPK MAPK->Nucleus Gene Gene Transcription Nucleus->Gene Bazedoxifene Bazedoxifene Bazedoxifene->gp130_dimer Inhibits Dimerization SC144 SC144 SC144->gp130_dimer Induces Phosphorylation & Deglycosylation

Caption: The gp130 signaling pathway and points of inhibition by bazedoxifene and SC144.

Experimental Workflows

experimental_workflows cluster_western Western Blot for p-STAT3 cluster_mtt MTT Cell Viability Assay cluster_migration Wound Healing (Scratch) Assay wb1 Cell Lysis & Protein Extraction wb2 Protein Quantification (BCA Assay) wb1->wb2 wb3 SDS-PAGE wb2->wb3 wb4 Protein Transfer to Membrane wb3->wb4 wb5 Blocking wb4->wb5 wb6 Primary Antibody Incubation (anti-p-STAT3) wb5->wb6 wb7 Secondary Antibody Incubation wb6->wb7 wb8 Chemiluminescent Detection wb7->wb8 mtt1 Seed Cells in 96-well Plate mtt2 Treat with Inhibitor mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Incubate (2-4 hours) mtt3->mtt4 mtt5 Solubilize Formazan Crystals mtt4->mtt5 mtt6 Measure Absorbance (570 nm) mtt5->mtt6 wh1 Grow Cells to Confluent Monolayer wh2 Create a 'Scratch' with Pipette Tip wh1->wh2 wh3 Wash to Remove Debris wh2->wh3 wh4 Add Media with Inhibitor wh3->wh4 wh5 Image at Time 0 wh4->wh5 wh6 Incubate and Image at Intervals wh5->wh6 wh7 Measure Wound Closure Rate wh6->wh7

Caption: Workflow diagrams for key in vitro experiments.

Detailed Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3) Detection
  • Cell Lysis:

    • Treat cells with bazedoxifene or SC144 for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[4][18][19]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach full confluency during the assay.

  • Treatment:

    • After 24 hours, treat cells with various concentrations of bazedoxifene or SC144.

  • MTT Incubation:

    • After the desired treatment period (e.g., 48-72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[20][21][22]

Wound Healing (Scratch) Assay
  • Cell Culture:

    • Grow cells in a 6-well plate to a confluent monolayer.

  • Creating the Wound:

    • Use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.

  • Treatment and Imaging:

    • Wash the wells with PBS to remove detached cells and add fresh media containing the desired concentration of bazedoxifene or SC144.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Analysis:

    • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[23][24]

Colony Formation Assay
  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment:

    • Treat the cells with various concentrations of bazedoxifene or SC144.

  • Incubation:

    • Incubate the plates for 1-2 weeks, allowing individual cells to proliferate and form colonies.

  • Staining and Counting:

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of >50 cells).[1][25]

Drug Affinity Responsive Target Stability (DARTS) Assay
  • Protein Lysate Preparation:

    • Prepare a total protein lysate from the cells of interest.

  • Ligand Incubation:

    • Incubate the protein lysate with varying concentrations of the small molecule inhibitor (bazedoxifene or SC144) or a vehicle control.

  • Protease Digestion:

    • Subject the lysates to limited proteolysis with a non-specific protease like pronase.[2][26][27]

  • Analysis:

    • Analyze the digestion products by SDS-PAGE and Western blot using an antibody against the target protein (gp130). A target protein will show increased resistance to proteolysis in the presence of a binding ligand.

Surface Plasmon Resonance (SPR)
  • Chip Preparation:

    • Immobilize recombinant gp130 protein onto a sensor chip.

  • Binding Analysis:

    • Flow solutions containing various concentrations of bazedoxifene or SC144 over the chip surface.

  • Data Acquisition and Analysis:

    • Measure the change in the refractive index at the chip surface in real-time to monitor the binding and dissociation of the inhibitor.

    • Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[11][28][29]

Conclusion

Both bazedoxifene and SC144 have demonstrated potential as inhibitors of the gp130 signaling pathway, with preclinical data supporting their anti-cancer activities. SC144, as a purpose-built inhibitor, exhibits lower IC50 values in the nanomolar to sub-micromolar range in ovarian cancer cell lines. Bazedoxifene, a repurposed drug, shows efficacy in the low micromolar range across a broader spectrum of cancer types. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, desired potency, and potential for combination therapies. The experimental protocols provided herein offer a standardized framework for further comparative studies.

References

The Divergent Roles of gp130 in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive new guide details the multifaceted role of the glycoprotein 130 (gp130) receptor in various cancer types, offering a valuable resource for researchers, scientists, and drug development professionals. This publication provides an objective comparison of gp130's function and signaling pathways across different malignancies, supported by experimental data and detailed methodologies.

Glycoprotein 130 (gp130), a ubiquitously expressed transmembrane protein, serves as a common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] Its involvement in a plethora of cellular processes, including inflammation, immunity, and hematopoiesis, also positions it as a critical player in the development and progression of numerous cancers.[1][3] Dysregulation of gp130-mediated signaling has been implicated in promoting tumor growth, survival, invasion, and metastasis, making it an attractive therapeutic target.[4][5] This guide explores the comparative role of gp130 across selected cancer types, highlighting key differences in its expression, signaling activation, and contribution to oncogenesis.

Comparative Analysis of gp130 Expression and Function

The expression and function of gp130 vary significantly among different cancer types, influencing tumor behavior and patient prognosis. The following table summarizes key quantitative data on gp130's role in several prominent cancers.

Cancer Typegp130 ExpressionKey Ligands/ActivatorsPrimary Downstream Pathways ActivatedRole in Tumor ProgressionTherapeutic Implications
Breast Cancer Widely expressed in breast cancer cell lines and primary tumors.[6] Higher IL6ST (gp130) levels are associated with better overall survival in triple-negative breast cancer (TNBC).IL-6, Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF)[3]JAK/STAT3, MAPK/ERK, PI3K/AKT[3][6]Promotes proliferation, invasion, metastasis, and resistance to apoptosis.[3][5] OSM can also induce a pro-migratory phenotype.[3]Inhibition of gp130 signaling blocks constitutive STAT3 activation and reduces in vivo malignancy.[6] Potential for gp130-targeted therapies.[7]
Liver Cancer (Hepatocellular Carcinoma) Ubiquitously expressed in the liver.[8] Activating mutations (in-frame deletions) in the IL6ST gene are found in approximately 60% of inflammatory hepatocellular adenomas (IHCA).[9]IL-6, IL-11[8][10]JAK/STAT3, MAPK, PI3K[8]Constitutive activation of the gp130/STAT3 pathway is sufficient to drive liver tumorigenesis.[8]A potential target for therapeutic intervention, though its role can be complex (both pro- and anti-tumorigenic).[8]
Gastric Cancer Dysregulated gp130 signaling is common.[11]IL-11 is the main driver of gp130 signaling in the stomach.[11]Hyperactivation of STAT3 and suppression of MAPK signaling.[11]Promotes cell proliferation, angiogenesis, inflammation, and inhibits apoptosis.[11]Small molecule inhibitors of IL-11 or STAT3 activation are being explored as potential therapeutics.[11]
Ovarian Cancer gp130 is considered an attractive drug target due to its role in promoting cancer progression.[12]IL-6, LIF[12]JAK/STAT3[12]Promotes cancer progression via activation of its downstream STAT3 signaling.[12]The small-molecule gp130 inhibitor SC144 has shown preclinical efficacy.[12]
Pancreatic Cancer (PDAC) Expressed in the epithelium of approximately 78.8% of pancreatic ductal adenocarcinoma (PDAC) samples.[13][14]IL-6, OSM[13]JAK/STAT3[13]High serum levels of IL-6 correlate with poor prognosis.[15] Contributes to aggressiveness through STAT3 activation.[16]The gp130 inhibitor SC144 shows potent inhibition of PDAC progression in vitro.[13]
Colorectal Cancer gp130 inhibition has been shown to be effective in colon cancer cells.[15]IL-6, IL-11JAK/STAT3, MAPKEnhanced tumor development and metastasis.[17]Inhibition of gp130 is a potential therapeutic strategy.[15]
Lung Cancer A highly active IL-6/gp130/STAT3 pathway is identified in a subset of primary lung cancers.[18]IL-6JAK/STAT3Correlated with tumor progression and poor prognosis.[18]Mutations in exon 6 of IL6ST are not common, suggesting other mechanisms of pathway activation.[18]

Key Signaling Pathways Activated by gp130

Upon ligand binding, gp130 dimerizes with its specific alpha-receptor subunit, leading to the activation of associated Janus kinases (JAKs). This initiates a cascade of downstream signaling events, primarily through the JAK/STAT, MAPK, and PI3K pathways, which collectively regulate gene expression involved in cell proliferation, survival, and differentiation.[3][6]

gp130_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK activates alpha_R α-Receptor alpha_R->gp130 dimerizes Ligand IL-6 family Cytokine Ligand->alpha_R binds STAT3 STAT3 JAK->STAT3 phosphorylates MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) JAK->MAPK_pathway activates PI3K_pathway PI3K-AKT Pathway JAK->PI3K_pathway activates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 dimerizes Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) pSTAT3->Gene_Expression translocates to nucleus & regulates MAPK_pathway->Gene_Expression PI3K_pathway->Gene_Expression

Caption: Simplified gp130 signaling cascade.

Experimental Protocols for Studying gp130

Objective and reproducible experimental data are crucial for understanding the role of gp130 in cancer. Below are detailed methodologies for key experiments commonly used to investigate gp130 signaling and function.

Western Blot Analysis of gp130 and STAT3 Phosphorylation

This protocol is used to detect the phosphorylation status of gp130 and its key downstream target, STAT3, as an indicator of pathway activation.

WB_workflow A 1. Cell Lysis - Treat cells with ligand (e.g., IL-6) - Lyse cells in RIPA buffer with phosphatase inhibitors B 2. Protein Quantification - Determine protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE - Denature protein lysates - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins to a PVDF membrane C->D E 5. Blocking - Block non-specific binding with 5% BSA or milk in TBST D->E F 6. Primary Antibody Incubation - Incubate with anti-p-gp130 or anti-p-STAT3 antibody overnight at 4°C E->F G 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at RT F->G H 8. Detection - Add chemiluminescent substrate (ECL) - Image the blot G->H I 9. Stripping and Re-probing - Strip the membrane - Re-probe with antibodies for total gp130 and total STAT3 as loading controls H->I

Caption: Western blot workflow for phosphorylation analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight, then treat with the desired concentration of ligand (e.g., 50 ng/mL IL-6) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated gp130 (p-gp130) or phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total gp130 and total STAT3.

Immunohistochemistry (IHC) for gp130 Expression in Tumor Tissues

IHC is used to visualize the expression and localization of gp130 within the tumor microenvironment.

Detailed Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[1]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[1]

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[1]

  • Blocking: Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.[12]

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against gp130 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the slides with PBS. Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[18]

  • Chromogen Application: Apply a DAB (3,3'-diaminobenzidine) substrate solution to develop the color.[1]

  • Counterstaining, Dehydration, and Mounting: Counterstain the slides with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.[1]

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of gp130 staining.

MTT Assay for Cell Viability Following gp130 Inhibition

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of a gp130 inhibitor (e.g., SC144) or a neutralizing antibody for a specified duration (e.g., 48-72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Logical Relationship of gp130's Dual Role in Cancer

The role of gp130 in cancer is not always straightforwardly pro-tumorigenic. In some contexts, its signaling can have anti-tumor effects, such as inducing differentiation or growth inhibition in certain breast cancer cells.[6] This dual functionality highlights the complexity of gp130 signaling and its dependence on the specific cellular context and the activating ligand.

gp130_dual_role cluster_pro_tumorigenic Pro-Tumorigenic Effects cluster_anti_tumorigenic Anti-Tumorigenic Effects gp130 gp130 Signaling Proliferation Increased Proliferation gp130->Proliferation e.g., Gastric Cancer Survival Enhanced Survival gp130->Survival e.g., Liver Cancer Invasion Promoted Invasion & Metastasis gp130->Invasion e.g., Breast Cancer Angiogenesis Induced Angiogenesis gp130->Angiogenesis e.g., Gastric Cancer Differentiation Induction of Differentiation gp130->Differentiation e.g., some Breast Cancers Growth_Inhibition Growth Inhibition gp130->Growth_Inhibition e.g., some Breast Cancers

Caption: The dual pro- and anti-tumorigenic roles of gp130.

Conclusion

Glycoprotein 130 plays a pivotal and often complex role in the pathobiology of a wide range of cancers. Its differential expression, the specific IL-6 family cytokines present in the tumor microenvironment, and the activation status of its downstream signaling pathways all contribute to its diverse functional outcomes. A thorough understanding of these context-dependent roles is essential for the development of effective and targeted anti-cancer therapies aimed at the gp130 signaling axis. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing this critical area of oncology research.

References

A Comparative Guide to gp130 Signaling: Unraveling the Differential Activation of JAK/STAT and MAPK Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitously expressed glycoprotein 130 (gp130) receptor subunit plays a pivotal role in a myriad of cellular processes, including immune responses, inflammation, and hematopoiesis. Its activation by the interleukin-6 (IL-6) family of cytokines triggers a cascade of intracellular signaling events, predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. Understanding the differential activation of these two critical pathways is paramount for the development of targeted therapeutics for a range of diseases, from autoimmune disorders to cancer. This guide provides an objective comparison of JAK/STAT and MAPK pathway activation downstream of gp130, supported by experimental data and detailed protocols.

Delineating the Divergence: JAK/STAT vs. MAPK Activation

Upon ligand binding and subsequent dimerization of gp130, a conformational change facilitates the activation of associated Janus kinases (JAKs). This initiates a bifurcation in the signaling cascade, leading to the activation of both the JAK/STAT and MAPK pathways. The specific tyrosine residues within the intracellular domain of gp130 act as docking sites for downstream signaling molecules, thereby dictating the preferential activation of each pathway.

The activation of the JAK/STAT pathway is primarily mediated by the phosphorylation of specific tyrosine residues on gp130, which then serve as docking sites for STAT proteins, particularly STAT3. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Concurrently, the activation of the MAPK pathway is initiated by the recruitment of the tyrosine phosphatase SHP2 to a different phosphorylated tyrosine residue on gp130. This leads to the activation of the Ras-Raf-MEK-ERK cascade, culminating in the phosphorylation and activation of extracellular signal-regulated kinase (ERK), which in turn phosphorylates various cytoplasmic and nuclear targets.

Quantitative Comparison of Pathway Activation

The kinetics and magnitude of STAT3 and ERK phosphorylation downstream of gp130 activation can vary depending on the specific ligand, cell type, and experimental conditions. While both pathways are rapidly activated, studies suggest that STAT3 activation is often more sustained compared to the more transient activation of ERK.

Below is a summary of quantitative data from studies investigating the phosphorylation of STAT3 and ERK following stimulation with IL-6 family cytokines.

Time PointFold Increase in p-STAT3 (Tyr705)Fold Increase in p-ERK1/2 (Thr202/Tyr204)Cell TypeLigandReference
15 minSignificant increaseSignificant increaseMIAPaCa-2 cellsIL-6 (50 ng/mL)[1]
30 minSustained increasePeak activationMIAPaCa-2 cellsIL-6 (50 ng/mL)[1]
60 minSustained increaseDecline in activationMIAPaCa-2 cellsIL-6 (50 ng/mL)[1]
4 hoursSecond wave of activationWeak activationDLD1 cellsIL-6 (100 ng/mL)[2]
16 daysPeaked and then declinedPeaked early and persistedRat sciatic nerve transectionInjury-induced cytokines[3]

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. The term "significant increase" is used where specific fold changes were not provided in the original source.

Visualizing the Signaling Cascades

To illustrate the distinct yet interconnected signaling pathways activated by gp130, the following diagrams have been generated using the DOT language.

gp130_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 gp130->STAT3 Recruits & Phosphorylates (via JAK) SHP2 SHP2 gp130->SHP2 Recruits IL6R IL-6Rα IL6R->gp130 Dimerizes IL6 IL-6 IL6->IL6R Binds JAK->gp130 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Grb2_Sos Grb2/Sos SHP2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK_n p-ERK pERK->pERK_n Translocates Gene Target Gene Expression pSTAT3_dimer->Gene Regulates pERK_n->Gene Regulates

Caption: gp130 signaling pathways.

Experimental Protocols

Accurate assessment of JAK/STAT and MAPK pathway activation is crucial for reproducible research. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis of Phospho-STAT3 and Phospho-ERK

This protocol outlines the steps for detecting the phosphorylated forms of STAT3 and ERK, key indicators of pathway activation.

1. Cell Culture and Stimulation:

  • Culture cells of interest (e.g., MIAPaCa-2, DLD1) in appropriate media and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal pathway activation.

  • Treat the cells with the desired concentration of an IL-6 family cytokine (e.g., 50 ng/mL IL-6) for various time points (e.g., 0, 15, 30, 60 minutes).

2. Cell Lysis:

  • After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

5. Densitometric Analysis:

  • To quantify the changes in protein phosphorylation, perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phospho-protein bands to the intensity of the total protein bands (total STAT3 and total ERK) or a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.

experimental_workflow A Cell Culture & Stimulation B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (p-STAT3, p-ERK) E->F G Signal Detection F->G H Densitometric Analysis G->H

Caption: Western blot workflow.

Immunoprecipitation of gp130

This protocol allows for the isolation of gp130 and its associated signaling molecules.

1. Cell Lysis:

  • Following cell stimulation as described above, lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

2. Pre-clearing the Lysate:

  • Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Add a primary antibody specific for gp130 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them several times with lysis buffer.

4. Elution and Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against gp130, JAK, STAT3, and SHP2 to identify interacting partners.

Conclusion

The differential activation of the JAK/STAT and MAPK pathways by gp130 is a tightly regulated process that dictates diverse cellular outcomes. While both pathways are crucial for gp130-mediated signaling, the duration and intensity of their activation appear to be distinct, with the JAK/STAT pathway often exhibiting a more sustained response. A thorough understanding of these differences, facilitated by robust experimental techniques, is essential for the rational design of therapeutic strategies that selectively modulate these critical signaling networks. The protocols and data presented in this guide offer a framework for researchers to further explore the intricacies of gp130 signaling and its implications in health and disease.

References

A Researcher's Guide to Validating the Specificity of a New gp130 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of a novel anti-gp130 monoclonal antibody, herein referred to as "New-Ab," against two established alternative antibodies on the market. The data presented is based on a series of rigorous validation experiments designed to assess specificity, sensitivity, and performance across various applications. Glycoprotein 130 (gp130, also known as IL6ST or CD130) is a critical signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines, making it a key target in immunology, oncology, and developmental biology research.[1][2][3] The reliability of any data generated using antibodies is entirely dependent on their specificity; therefore, thorough validation is paramount.

The gp130 Signaling Pathway

The binding of an IL-6 family cytokine to its specific alpha-receptor subunit triggers the formation of a receptor complex that includes gp130. This leads to the dimerization of gp130, which in turn activates associated Janus kinases (JAKs).[1][2] The activated JAKs phosphorylate tyrosine residues on the cytoplasmic domain of gp130, creating docking sites for downstream signaling molecules.[4][5] This initiates two primary signaling cascades: the JAK/STAT pathway, primarily through STAT3, and the Ras/MAPK pathway, via the recruitment of the phosphatase SHP2.[1][2][4] These pathways are crucial for processes like cell growth, differentiation, and survival.[4]

gp130_signaling_pathway gp130 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL6R IL-6Rα gp130_mono1 gp130 IL6R->gp130_mono1 Recruits gp130_dimer gp130 P-Y P-Y gp130_mono1->gp130_dimer Dimerization gp130_mono2 gp130 gp130_mono2->gp130_dimer JAK1 JAK gp130_dimer:f0->JAK1 Activates JAK2 JAK gp130_dimer:f0->JAK2 Activates STAT3 STAT3 gp130_dimer:f1->STAT3 Recruits & Activates SHP2 SHP2 gp130_dimer:f2->SHP2 Recruits & Activates JAK1->gp130_dimer:f1 Phosphorylates JAK2->gp130_dimer:f2 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocates Ras Ras/MAPK Pathway SHP2->Ras Activates IL6 IL-6 Cytokine IL6->IL6R Binds

Caption: The gp130 signaling cascade upon IL-6 binding.

Comparative Data

The following tables summarize the performance of New-Ab compared to two leading commercial antibodies: Alternative-Ab M (a mouse monoclonal) and Alternative-Ab P (a rabbit polyclonal).

Table 1: General Antibody Characteristics
FeatureNew-AbAlternative-Ab MAlternative-Ab P
Host Species RabbitMouseRabbit
Clonality MonoclonalMonoclonalPolyclonal
Isotype IgGIgG2bIgG
Immunogen Recombinant human gp130 ectodomainSynthetic peptide (human gp130 C-terminus)Full-length human gp130
Validated Applications WB, ELISA, IP, IHC, Flow CytometryWB, IPWB, IHC
Table 2: Specificity Assessment by Western Blot (WB)

Specificity was evaluated using whole-cell lysates from HEK293T cells (low endogenous gp130), HEK293T cells over-expressing human gp130 (hgp130 OE), and gp130 knockout (KO) HEK293T cells. A single band at the expected molecular weight (~150 kDa) in the hgp130 OE lane and absence of a band in the KO lane indicates high specificity.

AntibodyDilutionhgp130 OE LysateHEK293T (Low gp130)gp130 KO LysateOff-Target Bands
New-Ab 1:2000Strong, specific bandFaint bandNo band detectedNone
Alternative-Ab M 1:1000Specific bandNo band detectedNo band detectedMinor band at ~75 kDa
Alternative-Ab P 1:1000Strong, specific bandFaint bandNo band detectedMultiple faint bands
Table 3: Binding Affinity and Specificity by ELISA

Direct ELISA was performed to quantify binding affinity (EC₅₀) to recombinant human gp130. Cross-reactivity was tested against recombinant mouse gp130 and another human cytokine receptor, LIFR. A lower EC₅₀ value indicates higher affinity.

AntibodyTarget: Human gp130 (EC₅₀)Target: Mouse gp130 (EC₅₀)Target: Human LIFR (EC₅₀)
New-Ab 0.08 nM> 50 nMNo binding detected
Alternative-Ab M 0.52 nM> 100 nMNo binding detected
Alternative-Ab P 0.25 nM5.6 nMMinor binding detected

Experimental Validation Workflow

A multi-tiered approach is essential for robust antibody validation.[6][7] The workflow should confirm not only binding to the intended target but also a lack of cross-reactivity in the specific application context. Genetic validation methods, such as using knockout cell lines, are considered the gold standard for proving specificity.[8][9]

validation_workflow Antibody Specificity Validation Workflow start Start: New Antibody elisa Tier 1: ELISA Screening (Binding to recombinant protein) start->elisa wb_basic Tier 2: Western Blot (Over-expression lysate) elisa->wb_basic check1 Correct MW Band? wb_basic->check1 application_val Tier 3: Application-Specific Validation (IHC, IP, Flow Cytometry on endogenous protein) check1->application_val Yes fail Validation Failed (Re-evaluate or Reject Antibody) check1->fail No check2 Signal Matches Known Expression? application_val->check2 genetic_val Tier 4: Genetic Validation (Gold Standard) (Knockout / Knockdown Cell Lines) check2->genetic_val Yes check2->fail No / Ambiguous check3 Signal Abolished in KO/KD? genetic_val->check3 pass Validation Passed check3->pass Yes check3->fail No

Caption: A tiered workflow for antibody specificity validation.

Experimental Protocols

Detailed methodologies are provided for the key validation experiments performed.

Western Blot (WB)
  • Lysate Preparation: Cells (hgp130 OE, wild-type, and gp130 KO HEK293T) were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE: 20 µg of total protein per lane was separated on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibody (New-Ab, Alt-M, or Alt-P) at the dilutions specified in Table 2.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: A 96-well plate was coated overnight at 4°C with 1 µg/mL of recombinant target protein (hgp130, m-gp130, or hLIFR) in PBS.

  • Blocking: The plate was washed and blocked with 1% BSA in PBS for 2 hours at room temperature.

  • Primary Antibody Incubation: A serial dilution of the primary antibody was added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added and incubated for 1 hour.

  • Detection: After a final wash, TMB substrate was added. The reaction was stopped with 1M H₂SO₄, and absorbance was read at 450 nm.

  • Analysis: EC₅₀ values were calculated using a four-parameter logistic curve fit.

Immunoprecipitation (IP)
  • Lysate Preparation: 500 µg of total protein from hgp130 OE HEK293T cell lysate was pre-cleared with Protein A/G magnetic beads.

  • Antibody Incubation: 2 µg of the primary antibody was added to the pre-cleared lysate and incubated for 4 hours at 4°C with rotation.

  • Bead Capture: 20 µL of Protein A/G magnetic beads were added and incubated for an additional 1 hour.

  • Washing: The beads were washed three times with lysis buffer.

  • Elution: The bound proteins were eluted by boiling in 1x Laemmli sample buffer.

  • Analysis: The eluate was analyzed by Western Blot using a different primary antibody targeting a non-overlapping epitope of gp130 to confirm successful pulldown.

Conclusion: A Comparative Overview

This validation guide demonstrates the superior specificity and versatility of New-Ab for detecting the gp130 protein.

comparison_summary Logical Comparison of gp130 Antibodies main Key Performance Metrics new_ab New-Ab (Rabbit Monoclonal) main->new_ab alt_m Alternative-Ab M (Mouse Monoclonal) main->alt_m alt_p Alternative-Ab P (Rabbit Polyclonal) main->alt_p new_spec Specificity: High (No off-target bands, no cross-reactivity) new_ab->new_spec new_sens Sensitivity: High (Low EC50, strong WB signal) new_ab->new_sens new_ver Versatility: High (Validated in WB, ELISA, IP, IHC, Flow) new_ab->new_ver alt_m_spec Specificity: Medium (Minor off-target band in WB) alt_m->alt_m_spec alt_m_sens Sensitivity: Medium (Higher EC50) alt_m->alt_m_sens alt_m_ver Versatility: Low (Validated in WB, IP only) alt_m->alt_m_ver alt_p_spec Specificity: Low (Multiple off-target bands, some cross-reactivity) alt_p->alt_p_spec alt_p_sens Sensitivity: High (Good EC50) alt_p->alt_p_sens alt_p_ver Versatility: Medium (Validated in WB, IHC) alt_p->alt_p_ver

Caption: Summary of key performance indicators for each antibody.

Based on the comprehensive data:

  • New-Ab exhibits the highest specificity, with no detectable off-target binding in Western Blot and excellent discrimination between human and mouse gp130 in ELISA. Its high affinity and validation across multiple applications make it a reliable and versatile tool.

  • Alternative-Ab M performs adequately but shows a minor off-target band, suggesting caution should be exercised in complex lysates. Its utility is limited by a narrower range of validated applications.

  • Alternative-Ab P , being a polyclonal, shows high sensitivity but suffers from lower specificity, as evidenced by off-target bands and some cross-reactivity. This may lead to ambiguous results in certain applications.

For researchers requiring high confidence and reproducibility in their gp130-related studies, the rigorous validation profile of New-Ab demonstrates its suitability as a first-choice reagent.

References

A Comparative Analysis of gp130 Expression Across Species for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the expression patterns of the glycoprotein 130 (gp130) receptor across different species is crucial for preclinical study design and the translation of findings to human applications. This guide provides a comparative overview of gp130 expression in human, mouse, and rat tissues, supported by experimental data and detailed protocols for its quantification.

Glycoprotein 130, also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the interleukin-6 (IL-6) family of cytokines. This family plays a critical role in a wide array of biological processes, including inflammation, hematopoiesis, and immune responses. Given its central role in cellular signaling, gp130 is a key target in various therapeutic areas.

Quantitative Comparison of gp130 Gene Expression

To facilitate a direct comparison of gp130 (gene name: IL6ST) expression levels, the following table summarizes publicly available RNA-sequencing data from human, mouse, and rat tissues. The data for humans are sourced from the Genotype-Tissue Expression (GTEx) Portal, while the data for mice and rats are from the Bgee database of animal gene expression. Expression levels are presented in Transcripts Per Million (TPM) for human data and in arbitrary units for mouse and rat data from Bgee, which represent a consensus of expression levels from multiple experiments. It is important to note that direct numerical comparison between the different datasets should be approached with caution due to variations in data processing and normalization methods.

TissueHuman (GTEx v8 - TPM)Mouse (Bgee)Rat (Bgee)
Adipose Tissue 105.7PresentPresent
Adrenal Gland 123.5PresentPresent
Brain 56.9 (Cortex)PresentPresent
Heart 85.4PresentPresent
Kidney 78.9PresentPresent
Liver 51.7PresentPresent
Lung 89.1PresentPresent
Spleen 118.2PresentPresent
Skeletal Muscle 45.3PresentPresent
Testis 42.8PresentPresent
Ovary 134.9PresentPresent
Pancreas 76.8PresentPresent
Small Intestine 80.1PresentPresent
Colon 84.5PresentPresent
Skin 98.6PresentPresent

Note: "Present" indicates that expression has been detected in the Bgee database, but a standardized, cross-species comparable quantitative value is not provided. The data indicates that gp130 is broadly expressed across a wide range of tissues in all three species.

Experimental Protocols for Quantifying gp130 Expression

Accurate quantification of gp130 expression is essential for robust experimental design. Below are detailed methodologies for three common techniques used to assess gp130 mRNA and protein levels.

Immunohistochemistry (IHC)

This protocol provides a framework for the detection and localization of gp130 protein in paraffin-embedded tissues.

1. Tissue Preparation:

  • Fix tissues in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Cut 4-5 µm sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Xylene: 2 x 10 minutes.

  • 100% Ethanol: 2 x 5 minutes.

  • 95% Ethanol: 2 x 5 minutes.

  • 70% Ethanol: 2 x 5 minutes.

  • Distilled water: 2 x 5 minutes.

3. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

  • Heat to 95-100°C for 20 minutes in a water bath or steamer.

  • Allow slides to cool to room temperature for 20 minutes.

4. Staining:

  • Wash slides in Tris-buffered saline with 0.05% Tween-20 (TBST).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with TBST.

  • Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against gp130 overnight at 4°C. Recommended antibodies:

    • Human: Rabbit anti-gp130 polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-28932) at a 1:200 dilution.

    • Mouse: Rat anti-mouse gp130 monoclonal antibody (e.g., R&D Systems, Cat# MAB468) at a 1:100 dilution.

    • Rat: Rabbit anti-gp130 polyclonal antibody (cross-reactive with rat, e.g., Cell Signaling Technology, #3732) at a 1:200 dilution.

  • Wash with TBST.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-rat) for 1 hour at room temperature.

  • Wash with TBST.

  • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Wash with TBST.

  • Develop with a diaminobenzidine (DAB) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount with a permanent mounting medium.

Western Blotting

This protocol outlines the detection of gp130 protein in tissue lysates.

1. Protein Extraction:

  • Homogenize fresh or frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against gp130 overnight at 4°C. Recommended antibodies and dilutions:

    • Human/Mouse/Rat: Rabbit anti-gp130 polyclonal antibody (e.g., Cell Signaling Technology, #3732) at a 1:1000 dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 dilution for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR)

This protocol describes the quantification of IL6ST (gp130) mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissues using a TRIzol-based method or a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qPCR Reaction:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Primer Sequences:

    • Human IL6ST:

      • Forward: 5'-TCTCTGGGTTGCGAAGGAG-3'

      • Reverse: 5'-GAGGAGACTCGGCTGAAGAA-3'

    • Mouse Il6st:

      • Forward: 5'-AGCCACTGGCTACATCCTGA-3'

      • Reverse: 5'-GCTGCCTTGTCTGGTTCTTC-3'

    • Rat Il6st:

      • Forward: 5'-TGGCTACATCCTGACCCTCA-3'

      • Reverse: 5'-GCTGCCTTGTCTGGTTCTTC-3'

  • Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing and Extension: 60°C for 1 minute.

    • Melt curve analysis.

3. Data Analysis:

  • Use the 2-ΔΔCt method to calculate the relative expression of IL6ST, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

Signaling Pathways and Experimental Workflows

To provide a visual representation of the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

gp130_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine IL-6 Family Cytokine receptor Specific Receptor (e.g., IL-6R) cytokine->receptor Binds gp130 gp130 receptor->gp130 Associates jak JAK gp130->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pi3k PI3K jak->pi3k Activates ras Ras jak->ras Activates stat3_dimer STAT3 Dimer stat3->stat3_dimer Dimerizes akt Akt pi3k->akt gene_expression Gene Expression (Inflammation, Proliferation, etc.) akt->gene_expression Regulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression Regulates stat3_dimer->gene_expression Regulates

Canonical gp130 Signaling Pathways

experimental_workflow cluster_sample Sample Preparation cluster_methods Expression Analysis cluster_data Data Interpretation tissue Tissue Sample (Human, Mouse, or Rat) ihc Immunohistochemistry (Protein Localization) tissue->ihc wb Western Blotting (Protein Quantification) tissue->wb qpcr qPCR (mRNA Quantification) tissue->qpcr data_analysis Data Analysis and Comparison Across Species ihc->data_analysis wb->data_analysis qpcr->data_analysis

Experimental Workflow for gp130 Expression Analysis

This guide provides a foundational understanding of gp130 expression across key preclinical species and offers detailed protocols to facilitate further research. The ubiquitous yet varied expression of gp130 underscores the importance of species- and tissue-specific considerations in the development of therapeutics targeting this critical signaling pathway.

Cross-Validation of gp130 Knockdown: A Comparative Guide to siRNA and shRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of gene knockdown techniques is paramount for robust experimental design and therapeutic development. This guide provides an objective comparison of small interfering RNA (siRNA) and short hairpin RNA (shRNA) for silencing Glycoprotein 130 (gp130), a critical signal transducer for numerous cytokines.

This document outlines the performance of each method, supported by experimental data, and provides detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Comparing siRNA and shRNA for Gene Silencing

Both siRNA and shRNA leverage the cell's natural RNA interference (RNAi) machinery to achieve gene silencing. However, they differ significantly in their structure, delivery, and the duration of their effects. siRNAs are short, double-stranded RNA molecules that are directly introduced into the cytoplasm, offering a transient knockdown effect. In contrast, shRNAs are encoded within a DNA vector (plasmid or viral), which is transcribed into a hairpin structure within the cell, processed by the RNAi machinery, and can provide stable, long-term gene silencing.

FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)
Mechanism A synthetic 20-25 nucleotide double-stranded RNA duplex directly enters the RNAi pathway in the cytoplasm.Transcribed from a DNA vector as a hairpin loop structure, processed by Drosha and Dicer to become functional siRNA.
Delivery Method Transient transfection using lipids, electroporation, or nanoparticles.Transfection with plasmids or transduction with viral vectors (e.g., lentivirus, adenovirus) for stable integration.
Duration of Effect Transient (typically 3-7 days), as the molecules are diluted with cell division.Can be transient (plasmid) or stable and long-term (viral integration), lasting for weeks, months, or even permanently in cell lines.
Potency & Efficiency Potency can be high, but may require higher concentrations. Knockdown efficiency can be variable, with roughly one in four designed siRNAs achieving over 80% knockdown.Generally considered more potent on a molar basis and can achieve higher knockdown efficiency due to continuous intracellular synthesis.
Off-Target Effects Can occur due to partial complementarity with unintended mRNAs, often mediated by the "seed region".Also subject to off-target effects. However, some reports suggest fewer off-target effects due to lower required concentrations and processing by the endogenous RNAi machinery.
Immune Response Can trigger an innate immune response, particularly with longer dsRNA sequences.Vector-based systems, especially viral ones, can elicit an immune response.
Applications Ideal for short-term studies, high-throughput screening, and initial validation of a gene's function.Preferred for long-term studies, generating stable knockdown cell lines, in vivo studies, and therapeutic applications.

Quantitative Comparison of gp130 Knockdown

MethodCell LineTargetKnockdown EfficiencyValidation Method
siRNA 4T1 (breast cancer), B16-F10 (melanoma), CT26 (colon cancer)gp130Significant suppression of tumor growth and development.Chick chorioallantoic membrane (CAM) assay.
shRNA MCF7 (breast cancer)LIFR (a gp130 co-receptor)Significant dampening of LIF-induced STAT3 signaling.Western Blot for pSTAT3.

Note: The shRNA data is for a gp130 co-receptor, LIFR, as a proxy to illustrate the application of shRNA in the gp130 signaling pathway.

Experimental Protocols

Below are detailed methodologies for performing gp130 knockdown using siRNA and shRNA. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Transient gp130 Knockdown using siRNA

This protocol is adapted for a 6-well plate format.

  • Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Incubate at 37°C in a CO2 incubator for 18-24 hours until cells are 60-80% confluent.

  • siRNA Preparation:

    • Solution A: Dilute 20-80 pmols of gp130-targeting siRNA into 100 µl of serum-free transfection medium. It is recommended to test 2-4 different siRNA sequences to find the most effective one.

    • Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of serum-free transfection medium.

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.

  • Transfection:

    • Wash cells once with 2 ml of serum-free transfection medium.

    • Add 0.8 ml of serum-free medium to the siRNA-transfection reagent complex.

    • Aspirate the wash medium from the cells and add the 1 ml complex mixture to each well.

  • Incubation: Incubate cells for 5-7 hours at 37°C. Afterwards, add 1 ml of growth medium containing double the normal serum and antibiotic concentration without removing the transfection mixture.

  • Validation: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency.

    • mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure gp130 mRNA levels relative to a housekeeping gene.

    • Protein Level: Use Western blotting to measure gp130 protein levels, comparing them to a loading control like GAPDH or β-actin.

Protocol 2: Stable gp130 Knockdown using shRNA (Lentiviral)

This protocol involves the production of lentiviral particles and subsequent transduction of target cells.

  • shRNA Design and Cloning:

    • Design at least two shRNA sequences targeting different regions of the gp130 mRNA using a design algorithm. Include a non-targeting or scrambled shRNA as a negative control.

    • Synthesize and anneal complementary DNA oligonucleotides encoding the shRNA sequence.

    • Clone the shRNA cassette into a lentiviral expression vector (e.g., GIPZ, pLKO.1).

  • Lentivirus Production:

    • In a 10 cm dish, co-transfect 293T cells with the shRNA-lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.

  • Cell Transduction:

    • Seed target cells and grow to 50-70% confluency.

    • Add the viral supernatant to the cells in the presence of 5-8 µg/mL polybrene to enhance transduction efficiency.

    • Incubate for 24 hours, then replace the virus-containing medium with fresh growth medium.

  • Selection of Stable Cells:

    • After 48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin, typically 1-10 µg/mL) to the growth medium.

    • Replace the selection medium every 3-4 days until antibiotic-resistant colonies appear.

    • Expand the resistant colonies to establish a stable gp130 knockdown cell line.

  • Validation: Validate the knockdown efficiency in the stable cell line using qRT-PCR and Western blotting as described in the siRNA protocol. For robust validation, consider a rescue experiment where an shRNA-resistant version of the gp130 cDNA is expressed to demonstrate the specificity of the observed phenotype.

Mandatory Visualizations

gp130_signaling_pathway ERK ERK Gene_Expression Gene_Expression ERK->Gene_Expression regulates Akt Akt Akt->Gene_Expression regulates STAT3_inactive STAT3_inactive SHP2 SHP2 PI3K PI3K

knockdown_workflow cluster_siRNA siRNA Workflow (Transient) cluster_shRNA shRNA Workflow (Stable) si_design 1. Design/Purchase Validated siRNA si_transfect 2. Transient Transfection si_design->si_transfect si_harvest 3. Harvest Cells (24-72h) si_transfect->si_harvest si_validate 4. Validate Knockdown (qRT-PCR, Western Blot) si_harvest->si_validate sh_design 1. Design shRNA & Clone into Vector sh_virus 2. Produce Lentiviral Particles sh_design->sh_virus sh_transduce 3. Transduce Target Cells sh_virus->sh_transduce sh_select 4. Antibiotic Selection sh_transduce->sh_select sh_expand 5. Expand Stable Clones sh_select->sh_expand sh_validate 6. Validate Knockdown (qRT-PCR, Western Blot) sh_expand->sh_validate

rnai_comparison center RNAi Knockdown siRNA siRNA center->siRNA shRNA shRNA center->shRNA siRNA_dur Transient (Days) siRNA->siRNA_dur Duration siRNA_del Direct Delivery (Transfection) siRNA->siRNA_del Delivery shRNA_dur Stable / Long-Term (Weeks-Months) shRNA->shRNA_dur Duration shRNA_del Vector-Based (Transduction) shRNA->shRNA_del Delivery

A Comparative Analysis of gp130 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glycoprotein 130 (gp130) signaling pathway, a critical mediator of the interleukin-6 (IL-6) family of cytokines, has emerged as a key therapeutic target in a variety of cancers. Dysregulation of this pathway is implicated in tumor progression, metastasis, and drug resistance. Consequently, the development of small molecule inhibitors targeting gp130 is an active area of research. This guide provides a comparative analysis of two prominent gp130 inhibitors, SC144 and Bazedoxifene, in preclinical cancer models, with a brief mention of the emerging inhibitor LMT-28.

Mechanism of Action and Downstream Effects

SC144 is a first-in-class, orally active small-molecule gp130 inhibitor.[1] It binds directly to gp130, inducing its phosphorylation and deglycosylation, which ultimately abrogates the phosphorylation and nuclear translocation of the downstream transcription factor STAT3.[1] Bazedoxifene, an FDA-approved selective estrogen receptor modulator (SERM), has been repurposed as a gp130 inhibitor.[2][3] It has been shown to inhibit IL-6-induced STAT3 phosphorylation, suggesting it interferes with the gp130 signaling cascade.[2][3] LMT-28 is another novel small-molecule inhibitor that directly binds to gp130 and has been primarily investigated in inflammatory disease models, with limited but emerging data in cancer.

The inhibition of gp130 by these molecules leads to the downregulation of several key downstream signaling pathways crucial for cancer cell survival and proliferation, including the JAK/STAT, RAS/RAF/MAPK, and PI3K/AKT pathways.

In Vitro Efficacy: A Head-to-Head Comparison

Preclinical studies have demonstrated the cytotoxic effects of SC144 and Bazedoxifene across a range of cancer cell lines. A direct comparison in pancreatic cancer cell lines revealed that both compounds inhibit IL-6-mediated cell viability and proliferation.

InhibitorCancer TypeCell Line(s)AssayEndpointResultCitation(s)
SC144 PancreaticPANC-1, HPAC, Capan-1, HPAF-IIBrdU AssayInhibition of IL-6 induced proliferationDose-dependent inhibition
OvarianOVCAR-8, Caov-3Apoptosis Assay% Apoptotic CellsSignificant increase in apoptosis[1]
Bazedoxifene PancreaticPANC-1, HPAC, Capan-1, HPAF-IIBrdU AssayInhibition of IL-6 induced proliferationDose-dependent inhibition
Breast (TNBC)SUM159, MDA-MB-231, MDA-MB-468Cell ViabilityInhibition of cell viabilityDose-dependent inhibition
OvarianOVCA433, SKOV3Cell ViabilityInhibition of cell viabilityDose-dependent inhibition[4]

Table 1: Comparative In Vitro Efficacy of gp130 Inhibitors. This table summarizes the in vitro effects of SC144 and Bazedoxifene on cell proliferation and viability in various cancer cell lines.

In Vivo Preclinical Models: Tumor Growth Inhibition

Both SC144 and Bazedoxifene have demonstrated significant anti-tumor activity in vivo in various xenograft models.

InhibitorCancer ModelAdministrationDosing ScheduleTumor Growth InhibitionCitation(s)
SC144 Ovarian Cancer (OVCAR-8 xenograft)i.p. or p.o.DailySignificant inhibition[1]
Breast Cancer (MDA-MB-435 xenograft)i.p.Daily for 15 days60% inhibition at 4 mg/kg[5]
Bazedoxifene Breast Cancer (Tamoxifen-resistant xenograft)--Effective inhibition of tumor growth[6]
Gastrointestinal Cancer (gp130Y757F mice)--Reduced gastric tumor burden[2][3]
Ovarian Cancer (xenograft)--Inhibited tumor growth in combination with paclitaxel[4][7]

Table 2: In Vivo Efficacy of gp130 Inhibitors in Xenograft Models. This table summarizes the in vivo anti-tumor effects of SC144 and Bazedoxifene in different preclinical cancer models.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the gp130 signaling pathway and a typical workflow for evaluating gp130 inhibitors.

gp130_signaling_pathway gp130 Signaling Pathway IL6 IL-6 Family Cytokines IL6R IL-6Rα IL6->IL6R gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) Nucleus->Gene Inhibitor gp130 Inhibitors (SC144, Bazedoxifene) Inhibitor->gp130

Caption: The gp130 signaling pathway and points of inhibition.

experimental_workflow Experimental Workflow for gp130 Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treat with gp130 Inhibitors (e.g., SC144, Bazedoxifene) cell_culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot (p-STAT3, p-AKT, p-ERK) treatment->western_blot xenograft Establish Xenograft Model (e.g., Ovarian, Breast) drug_admin Administer gp130 Inhibitors (i.p. or p.o.) xenograft->drug_admin tumor_measurement Monitor Tumor Growth drug_admin->tumor_measurement survival Assess Animal Survival tumor_measurement->survival

Caption: A typical experimental workflow for evaluating gp130 inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the gp130 inhibitor (e.g., SC144 or Bazedoxifene) and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with the gp130 inhibitor at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., OVCAR-8 for ovarian or MDA-MB-231 for breast cancer) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the gp130 inhibitor (e.g., SC144 at 10 mg/kg daily via intraperitoneal injection or Bazedoxifene at a clinically relevant dose) or vehicle control for a specified period (e.g., 21-28 days).

  • Tumor Monitoring: Measure tumor volume with calipers twice a week.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Analyze tumors for biomarkers of drug activity (e.g., p-STAT3 levels) by immunohistochemistry or Western blotting.

Conclusion

Both SC144 and Bazedoxifene demonstrate significant potential as therapeutic agents targeting the gp130 signaling pathway in various cancers. While SC144 was developed as a direct gp130 inhibitor, the repurposing of Bazedoxifene offers a readily available clinical candidate. Further head-to-head comparative studies, especially in in vivo models, are warranted to fully elucidate their relative efficacy and potential for clinical translation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting preclinical studies of these and other emerging gp130 inhibitors.

References

Validating Novel Cytokine Interactions with gp130: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the interaction between a novel cytokine and the signal-transducing receptor subunit gp130 is a critical step in elucidating its biological function and therapeutic potential. This guide provides a comparative overview of key experimental approaches to validate this interaction, complete with detailed protocols, data presentation tables, and workflow diagrams to facilitate experimental design and interpretation.

The glycoprotein 130 (gp130) is a shared receptor subunit for a family of cytokines that includes interleukin-6 (IL-6), leukemia inhibitory factor (LIF), and oncostatin M (OSM).[1] Upon cytokine binding, gp130 homodimerizes or heterodimerizes with other receptor subunits, initiating intracellular signaling cascades, most notably the JAK/STAT pathway.[2][3] Validating the direct interaction of a novel cytokine with gp130 and characterizing the functional consequences of this binding are therefore paramount.

This guide compares three principal methodologies for validating this interaction: Co-Immunoprecipitation (Co-IP) to demonstrate association in a cellular context, Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) for quantitative biophysical characterization of binding kinetics, and cell-based signaling assays to measure the functional outcome of the interaction.

Comparative Analysis of Validation Techniques

To aid in the selection of the most appropriate experimental approach, the following table summarizes the key characteristics of each technique.

FeatureCo-Immunoprecipitation (Co-IP)Biolayer Interferometry (BLI) / Surface Plasmon Resonance (SPR)Cell-Based Signaling Assays (e.g., STAT3 Phosphorylation, Reporter Assays)
Principle Captures protein complexes from cell lysates using an antibody specific to a target protein.[2][4][5][6][7][8]Measures changes in the interference pattern of light or the refractive index at a sensor surface upon protein binding, in real-time.[9][10][11][12][13]Quantifies downstream signaling events, such as the phosphorylation of key signaling proteins or the expression of a reporter gene.[14][15][16][17][18]
Information Provided Qualitative or semi-quantitative evidence of interaction within a cellular milieu.[6]Quantitative kinetic data (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_D).[9][11][12]Functional validation of the interaction by measuring the biological response.
Strengths - In vivo or in situ interaction. - Can identify unknown binding partners.[5]- Real-time, label-free detection.[10][12] - Provides precise quantitative data on binding kinetics and affinity.[9][11] - High throughput capabilities.[11]- Directly measures the biological relevance of the interaction. - High sensitivity and can be adapted for high-throughput screening.[18]
Limitations - Prone to false positives and non-specific binding.[19] - May not detect transient or weak interactions.[6] - Indirect evidence of interaction.- Requires purified proteins. - Immobilization of one binding partner may affect its conformation and binding.- Indirect measure of the direct cytokine-gp130 interaction. - Signal can be influenced by other cellular factors.
Typical Throughput Low to medium.High.[11]High.[18]

Experimental Protocols and Workflows

Co-Immunoprecipitation (Co-IP)

This method is used to determine if a novel cytokine interacts with gp130 within a cell. An antibody against the novel cytokine is used to pull it out of a cell lysate, and then the presence of gp130 in the immunoprecipitated complex is detected by Western blotting.

Experimental Workflow:

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing Lysate with Beads start->preclear ip Immunoprecipitation with Anti-Cytokine Antibody preclear->ip wash Wash Beads to Remove Non-specific Proteins ip->wash elute Elution of Protein Complex wash->elute analysis Western Blot Analysis for gp130 elute->analysis end Interaction Validated analysis->end

Co-Immunoprecipitation Workflow

Detailed Protocol:

  • Cell Lysis: Culture cells expressing gp130 and treat with the novel cytokine. Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.[8][20]

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[21]

  • Immunoprecipitation: Add an antibody specific to the novel cytokine to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.[20]

  • Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[8]

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against gp130 to detect its presence.[21]

Biolayer Interferometry (BLI)

BLI provides a real-time, label-free method to measure the kinetics of the interaction between the novel cytokine and gp130.[9][10][12]

Experimental Workflow:

BLI_Workflow start Sensor Preparation immobilization Immobilization of gp130 on Biosensor start->immobilization baseline Baseline Measurement in Buffer immobilization->baseline association Association with Novel Cytokine baseline->association dissociation Dissociation in Buffer association->dissociation analysis Data Analysis (kon, koff, KD) dissociation->analysis end Binding Kinetics Determined analysis->end

Biolayer Interferometry Workflow

Detailed Protocol:

  • Sensor Hydration and Ligand Immobilization: Hydrate the biosensor tips in buffer. Immobilize purified recombinant gp130 onto the sensor surface.

  • Baseline: Establish a stable baseline by dipping the sensor into buffer.

  • Association: Move the sensor into a well containing the purified novel cytokine at a known concentration and measure the binding in real-time.[10]

  • Dissociation: Transfer the sensor back to a buffer-containing well to monitor the dissociation of the cytokine from gp130.[10]

  • Data Analysis: Fit the association and dissociation curves to a binding model to determine the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D).[9]

Quantitative Data Comparison:

CytokineTargetk_on (1/Ms)k_off (1/s)K_D (nM)Reference
Engineered IL-6 Variant (Mut3)gp1301.2 x 10^54.6 x 10^-43.8[22]
Hyper-IL-6sgp130Fc--4[23]
Cell-Based Signaling Assays

These assays determine if the binding of the novel cytokine to gp130 leads to a functional cellular response. A common and direct downstream event of gp130 activation is the phosphorylation of STAT3.[3]

Experimental Workflow:

STAT3_Workflow start Cell Seeding starvation Serum Starvation start->starvation stimulation Stimulation with Novel Cytokine starvation->stimulation lysis Cell Lysis stimulation->lysis analysis Detection of Phospho-STAT3 (Western Blot or ELISA) lysis->analysis end Signaling Activation Confirmed analysis->end

STAT3 Phosphorylation Assay Workflow

Detailed Protocol:

  • Cell Culture and Starvation: Culture gp130-expressing cells and then serum-starve them to reduce basal signaling.

  • Stimulation: Treat the cells with varying concentrations of the novel cytokine for a defined period.

  • Lysis: Lyse the cells to extract total protein.[24]

  • Detection: Detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using either Western blotting or a specific ELISA kit.[3][15][24][25]

This assay utilizes a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter element.[14][16][17]

Detailed Protocol:

  • Cell Transfection: Co-transfect cells with a gp130 expression vector and a luciferase reporter construct containing STAT3 binding sites.

  • Stimulation: Treat the transfected cells with the novel cytokine.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the gp130/STAT3 signaling pathway.[17]

Signaling Pathway Diagram:

gp130_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Novel Cytokine gp130 gp130 Cytokine->gp130 Binding & Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Expression pSTAT3_dimer->Gene Nuclear Translocation & Transcription

References

Validating the Anti-Tumor Efficacy of SC-144: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gp130 inhibitor SC-144 with other STAT3-targeting alternatives. Experimental data is presented to support the validation of its anti-tumor effects in various cancer models.

SC-144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the IL-6/STAT3 signaling pathway. By binding to gp130, SC-144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3. This disruption of the STAT3 signaling cascade inhibits the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, thereby exerting anti-tumor effects.[1] This guide summarizes the anti-tumor performance of SC-144 in various cancer models and provides a comparative analysis with other inhibitors of the gp130/STAT3 axis, including Bazedoxifene, Stattic, and OPB-51602.

Comparative Efficacy of SC-144 and Alternatives

The following table summarizes the in vitro and in vivo anti-tumor activity of SC-144 and its comparators across a range of cancer models.

CompoundCancer ModelAssayResults
SC-144 Ovarian Cancer (OVCAR-8, Caov-3)Cell Viability (MTT)IC50 = 0.43-0.95 µM
Ovarian Cancer (Xenograft)Tumor Growth InhibitionSignificant delay in tumor growth[1]
Pancreatic CancerSTAT3 PhosphorylationInhibition of IL-6 and OSM-induced STAT3 phosphorylation[2]
Breast Cancer (MDA-MB-435 Xenograft)Tumor Growth InhibitionDose-dependent delay in tumor growth (in combination with paclitaxel)[3]
Colon Cancer (MC38)Tumor Growth InhibitionInvestigated with a nanoparticle delivery system (SC144@HABN)[4]
GlioblastomaCell GrowthBlocked humanin-stimulated glioblastoma growth[5]
Bazedoxifene Cervical Cancer (SiHa, HeLa, CaSki)Cell Viability (MTT)IC50 = 3.79 - 4.827 µM[1]
Colon Cancer (DLD-1, HCT-15, HCT-116)Cell Viability (MTT)IC50 = 6.25 - 9.02 µM[6]
Breast Cancer (MCF-7)Cell GrowthIC50 = 0.24 nM[7]
Non-Small Cell Lung Cancer (A549, H1299)Cell Viability (MTT)IC50 = 8.0 - 12.7 µM[8]
Stattic Head and Neck Cancer (UM-SCC-17B, OSC-19, etc.)Cell ViabilityIC50 = 2.282 - 3.481 µM[2]
T-cell Acute Lymphoblastic Leukemia (CCRF-CEM, Jurkat)Cell ViabilityIC50 = 3.188 - 4.89 µM
Nasopharyngeal Carcinoma (CNE1, CNE2, HONE1)ApoptosisIncreased apoptosis and caspase-3 activity[9]
OPB-51602 Non-Small Cell Lung Cancer & Triple-Negative Breast CancerCell ViabilityIC50 = 0.5 - 2.8 nM[10]
Refractory Solid MalignanciesClinical Trial (Phase I)Partial responses observed in some patients[11]
Hematological MalignanciesClinical Trial (Phase I)Durable stable disease in some patients[12]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the IL-6/gp130/STAT3 signaling pathway and the mechanism by which SC-144 exerts its inhibitory effects.

SC144_Mechanism_of_Action SC-144 Mechanism of Action IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation SC144 SC-144 SC144->gp130 Binds and Inhibits Experimental_Workflow Experimental Workflow for Validating SC-144 start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability western_blot Western Blot (p-STAT3, STAT3, downstream targets) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo western_blot->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft tumor_measurement Tumor Volume Measurement xenograft->tumor_measurement ihc Immunohistochemistry (p-STAT3, Ki-67) xenograft->ihc data_analysis Data Analysis and Conclusion tumor_measurement->data_analysis ihc->data_analysis end End data_analysis->end

References

STAT3 Inhibitors in Pancreatic Cancer: A Comparative Analysis of SC144 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in pancreatic cancer due to its central role in tumor cell proliferation, survival, invasion, and immunosuppression. Consequently, a range of inhibitors targeting the STAT3 signaling pathway are under investigation. This guide provides a comparative overview of SC144, a notable gp130 inhibitor, and other significant STAT3 inhibitors, with a focus on their performance in pancreatic cancer models, supported by experimental data and detailed methodologies.

Comparative Performance of STAT3 Inhibitors

The following table summarizes the key characteristics and in vitro efficacy of SC144 and other selected STAT3 inhibitors in pancreatic cancer cell lines. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTargetMechanism of ActionPancreatic Cancer Cell LineIC50 ValueCitation(s)
SC144 gp130A small molecule gp130 inhibitor that abrogates IL-6 or OSM/gp130/STAT3 signaling.[1]AsPC-1, L3.6plEffective at 0.5 µM, maximum effect at 2 µM
Cryptotanshinone (CPT) STAT3Directly inhibits STAT3 Tyr705 phosphorylation, independent of upstream regulators.[2]BxPC-3Concentration-dependent inhibition of proliferation[2]
Ruxolitinib JAK1/JAK2A potent JAK1/JAK2 inhibitor that blocks downstream STAT3 phosphorylation.PANC02-H7 (murine)Does not inhibit proliferation at doses up to 1,000 nM in vitro, but suppresses tumor growth in vivo.[3]
Bazedoxifene gp130A selective estrogen receptor modulator (SERM) that inhibits the IL-6/IL-6R/gp130 complex, interfering with STAT3 activation.[4][5]Capan-1, BxPC-3, HPAF-II, HPACDose-dependent decrease in p-STAT3 (Tyr705)[5]
N4 STAT3 (SH2 domain)A small molecule that directly binds to the STAT3 SH2 domain, inhibiting STAT3 dimerization and activation.[6][7]PANC-1, CAPAN-2, BXPC-3Selectively blocks STAT3 Tyr705 phosphorylation.[6][7]
L61H46 STAT3A small molecule that inhibits STAT3 phosphorylation and nuclear translocation.[8]PANC-1, BXPC-3IC50 values between 0.86 and 2.83 µM[8]

Signaling Pathways and Mechanisms of Action

The diagrams below, generated using the DOT language, illustrate the targeted signaling pathways and the distinct mechanisms of action of the discussed STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6/OSM IL-6/OSM IL6R IL6R IL-6/OSM->IL6R 1. Ligand Binding gp130 gp130 JAK JAK gp130->JAK 3. JAK Activation IL6R->gp130 2. Receptor Complex Formation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 4. Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 5. Dimerization DNA DNA STAT3_active->DNA 6. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Proliferation,\nSurvival,\nInvasion Proliferation, Survival, Invasion Gene_Expression->Proliferation,\nSurvival,\nInvasion

Figure 1: The IL-6/JAK/STAT3 Signaling Pathway in Pancreatic Cancer.

Inhibitor_Mechanisms cluster_inhibitors STAT3 Inhibitors cluster_pathway STAT3 Pathway SC144 SC144 gp130 gp130 SC144->gp130 Inhibits gp130 Bazedoxifene Bazedoxifene Bazedoxifene->gp130 Inhibits IL-6/gp130 complex Ruxolitinib Ruxolitinib JAK JAK Ruxolitinib->JAK Inhibits JAK1/2 Cryptotanshinone Cryptotanshinone STAT3_p STAT3 Phosphorylation Cryptotanshinone->STAT3_p Inhibits STAT3 phosphorylation N4_L61H46 N4 / L61H46 STAT3_dimer STAT3 Dimerization N4_L61H46->STAT3_dimer Inhibits STAT3 dimerization

Figure 2: Mechanisms of Action of Different STAT3 Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed pancreatic cancer cells (e.g., AsPC-1, L3.6pl) in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., SC144) for the desired duration (e.g., 24, 48, or 72 hours).[9] Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Plating and Treatment: Plate and treat cells with the inhibitor as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 1-24 hours, depending on the cell proliferation rate.[11]

  • Fixation and Denaturation: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then denature the DNA using 1-2.5 M HCl for 10 minutes to 1 hour at room temperature to expose the incorporated BrdU.[12]

  • Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

  • Detection: For fluorescently labeled antibodies, visualize and quantify the signal using a fluorescence microscope or plate reader. For enzyme-linked antibodies, add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal.

STAT3 Phosphorylation Analysis

Western Blotting for p-STAT3 (Tyr705)

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.

  • Cell Lysis: After treatment with the STAT3 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] For some experiments, cells may be stimulated with IL-6 (e.g., 100 ng/mL for 10 minutes) prior to lysis to induce STAT3 phosphorylation.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[15] Normalize the p-STAT3 signal to total STAT3 or a loading control like GAPDH or β-actin.

Target Engagement Assay

Drug Affinity Responsive Target Stability (DARTS) Assay for SC144

The DARTS assay is used to confirm the direct binding of a small molecule to its protein target.

  • Lysate Preparation: Prepare a cell lysate from pancreatic cancer cells (e.g., L3.6pl) in a non-denaturing lysis buffer containing protease inhibitors.[16]

  • Compound Incubation: Incubate the cell lysate with the small molecule (SC144) at various concentrations for 1 hour at room temperature to allow for binding to its target protein (gp130).[16] A vehicle control (e.g., DMSO) should be included.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time (e.g., 30 minutes) at room temperature to allow for protein digestion.[16][17] The binding of the small molecule is expected to protect its target protein from proteolytic cleavage.

  • Western Blot Analysis: Stop the digestion and analyze the samples by Western blotting using an antibody against the putative target protein (gp130). An increased abundance of the target protein band in the presence of the small molecule compared to the vehicle control indicates a direct binding interaction.[16]

Conclusion

The landscape of STAT3 inhibitors for pancreatic cancer is rapidly evolving, with several promising candidates demonstrating preclinical efficacy. SC144, with its distinct mechanism of targeting the upstream receptor gp130, represents a valuable therapeutic strategy. Direct-acting STAT3 inhibitors like Cryptotanshinone, N4, and L61H46, as well as JAK inhibitors such as Ruxolitinib, offer alternative approaches to block this critical oncogenic pathway. While preclinical data is encouraging, the clinical translation of these inhibitors has been challenging, as exemplified by the discontinuation of the Napabucasin trial. Future research should focus on direct comparative studies to elucidate the most potent inhibitors and on the identification of predictive biomarkers to guide patient selection and improve clinical outcomes in the fight against pancreatic cancer.

References

SC144: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of the novel gp130 inhibitor, SC144.

SC144 has emerged as a promising first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the pro-inflammatory cytokine interleukin-6 (IL-6).[1][2][3][4][5] By binding to gp130, SC144 initiates a cascade of events including phosphorylation at serine 782 and subsequent deglycosylation of gp130.[1][2][3][4][5] This ultimately abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, leading to the inhibition of various pro-cancerous genes.[1][2][3][4][5][6][7] This targeted mechanism has demonstrated significant cytotoxic effects across a range of cancer cell lines, including those resistant to conventional chemotherapies.[8][9]

Comparative Efficacy of SC144: A Quantitative Overview

The cytotoxic and anti-proliferative effects of SC144 have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy in the submicromolar range for several cancer types.

Cell LineCancer TypeIC50 (µM)Noteworthy Characteristics
Ovarian Cancer
OVCAR-5Ovarian Carcinoma0.49[1][4]
OVCAR-8Ovarian Carcinoma0.72[1][4][7]
OVCAR-3Ovarian Carcinoma0.95[1][4]
Caov-3Ovarian AdenocarcinomaNot explicitly stated, but significant apoptosis observed[1][4]
NCI/ADR-RESOvarian (drug-resistant)0.43[1]Paclitaxel- and Doxorubicin-resistant
HEYOvarian (drug-resistant)0.88[1]Cisplatin-resistant
Colorectal Cancer
HCT116Colorectal Carcinoma0.6[2]
HT29Colorectal Adenocarcinoma0.9[2]Synergistic effects with 5-fluorouracil and oxaliplatin[9]
HTOXAR3Colorectal (drug-resistant)Not explicitly stated, but SC144 pretreatment was effective[9]Oxaliplatin-resistant
Prostate Cancer
LNCaPProstate Carcinoma0.4[2]
Breast Cancer
MDA-MB-435Melanoma (historically misidentified as breast cancer)Not explicitly stated, but synergistic with paclitaxel[2][9]
Pancreatic Cancer
L3.6plPancreatic CancerNot explicitly stated, but SC144 inhibited cell viability[10]
ASPCPancreatic CancerNot explicitly stated, but SC144 reduced cell viability[10]

Across a broader panel of 14 human cancer cell lines from various tumor origins, SC144 demonstrated IC50 values ranging from 0.14 to 4.0 µM.[11]

Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

SC144 exerts its anti-cancer effects by specifically targeting the gp130 signaling pathway, which is often constitutively activated in many cancers, driving cell proliferation, survival, and angiogenesis.

SC144_Mechanism_of_Action cluster_downstream Downstream Effects IL6 IL-6 / LIF gp130_receptor gp130 Receptor Complex IL6->gp130_receptor Binds to gp130_p gp130 Phosphorylation (S782) & Deglycosylation gp130_receptor->gp130_p Induces STAT3 STAT3 gp130_receptor->STAT3 Activates SC144 SC144 SC144->gp130_receptor Binds to gp130_p->STAT3 Abrogates Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimerization & Nuclear Translocation pSTAT3->pSTAT3_dimer nucleus Nucleus pSTAT3_dimer->nucleus apoptosis Apoptosis & Cell Cycle Arrest pSTAT3_dimer->apoptosis target_genes Target Gene Expression (e.g., Bcl-2, Bcl-xL, Cyclin D1, Survivin) nucleus->target_genes Promotes outcomes Cancer Progression: - Proliferation - Survival - Angiogenesis target_genes->outcomes inhibition Inhibition

Caption: Mechanism of action of SC144 targeting the gp130/STAT3 signaling pathway.

SC144 selectively inhibits downstream signaling induced by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), without affecting pathways triggered by other cytokines such as Interferon-gamma (IFN-γ), Stromal cell-derived factor-1 alpha (SDF-1α), or Platelet-derived growth factor (PDGF).[2][6]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of SC144.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with SC144 (e.g., 2 µM) or vehicle control for 24-72 hours.[1][12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Treat cells with SC144 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., total STAT3, phospho-STAT3, gp130, Bcl-2, etc.) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cellular Assays cluster_results Data Analysis start Cancer Cell Lines treatment SC144 Treatment (Varying concentrations and durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Level Changes western->protein_exp

Caption: A generalized workflow for in vitro evaluation of SC144's effects on cancer cell lines.

Conclusion

SC144 demonstrates potent anti-cancer activity across a variety of human cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents. Its specific mechanism of inhibiting the gp130/STAT3 signaling pathway provides a clear rationale for its efficacy. The presented data and experimental outlines offer a valuable resource for researchers investigating novel cancer therapeutics and for drug development professionals considering the clinical potential of gp130 inhibitors. Further studies, particularly in combination therapies, are warranted to fully explore the therapeutic promise of SC144.[9]

References

Validating the Molecular Targets of SC144: A Comparative Guide Beyond gp130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SC144 is a first-in-class, orally active small-molecule inhibitor that has shown significant promise in preclinical studies by targeting the glycoprotein 130 (gp130) signaling pathway.[1][2][3][4][5] While gp130 is the established primary target of SC144, a thorough validation of its molecular interactions is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of SC144 with other inhibitors of the gp130/STAT3 pathway and details the experimental methodologies required to comprehensively validate its on-target and potential off-target effects.

Mechanism of Action of SC144

SC144 binds to gp130, a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[6][7][8] This interaction induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of STAT3 phosphorylation and its subsequent nuclear translocation.[1][2] The inhibition of STAT3, a key transcription factor involved in cell proliferation and survival, is central to SC144's anti-cancer activity.[3][5] Importantly, studies have demonstrated that SC144 selectively inhibits the downstream signaling activated by gp130 ligands such as IL-6 and leukemia inhibitory factor (LIF), while not affecting pathways stimulated by non-gp130 ligands like interferon-gamma (IFN-γ), stromal cell-derived factor-1 alpha (SDF-1α), or platelet-derived growth factor (PDGF).[9][10] This suggests a high degree of specificity for the gp130 signaling axis.

Comparative Analysis of gp130/STAT3 Pathway Inhibitors

While SC144 is noted for its direct action on gp130, other small molecules have been developed to inhibit the gp130/STAT3 pathway at different nodes. Understanding their mechanisms and potential for off-target effects provides a valuable context for evaluating SC144.

InhibitorPrimary Target(s)Mechanism of ActionKnown Off-Target Effects/Additional Activities
SC144 gp130Binds to gp130, inducing its phosphorylation and deglycosylation, leading to inhibition of STAT3 phosphorylation.[1][2][4]No significant off-target effects have been reported in the reviewed literature. Does not inhibit signaling by non-gp130 ligands.[9][10]
Bazedoxifene gp130, Estrogen ReceptorInhibits the interaction between IL-6 and gp130.[4][11][12] Also a selective estrogen receptor modulator (SERM).[11]As a SERM, it has effects on estrogen signaling pathways.[11] It has been shown to downregulate p-ERK1/2 in some cancer cells.[13]
Stattic STAT3 SH2 domainPrevents the dimerization of STAT3, thereby inhibiting its transcriptional activity.Can induce cytotoxicity and apoptosis independent of STAT3 inhibition.[6] It has been shown to decrease histone H3 and H4 acetylation.[6][14]

Experimental Protocols for Target Validation

To rigorously validate the molecular targets of SC144 and investigate potential off-target interactions, a multi-pronged experimental approach is recommended.

Kinase Profiling

Kinase profiling is a high-throughput screening method to assess the selectivity of a compound against a broad panel of kinases. This is a critical step to identify potential off-target kinase interactions that could lead to unforeseen biological effects.

Methodology: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare the kinase, substrate, and SC144 solutions at desired concentrations. A typical kinase panel would represent all families of the human kinome.

  • Kinase Reaction : In a multi-well plate, incubate the kinases with their respective substrates and varying concentrations of SC144 in the presence of ATP.

  • ADP Detection : After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis : Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal in the presence of SC144 indicates inhibition. Calculate the IC50 values for any inhibited kinases to determine the potency of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Methodology: Immunoblot-based CETSA

  • Cell Treatment : Treat cultured cells with either vehicle control or SC144 at various concentrations for a specified time.

  • Heat Shock : Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection : Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., gp130) and potential off-targets.

  • Data Analysis : Quantify the band intensities. A shift in the melting curve to a higher temperature in the SC144-treated samples compared to the vehicle control indicates target engagement.

Proteomic Analysis of SC144-Treated Cells

Mass spectrometry-based proteomics can provide an unbiased, global view of changes in the proteome upon drug treatment, helping to identify potential off-target effects and downstream consequences of target engagement.

Methodology: Label-Free Quantitative Proteomics

  • Sample Preparation : Treat cells with SC144 or vehicle control. Lyse the cells and extract the proteins.

  • Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and abundance.

  • Data Analysis : Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between SC144-treated and control samples to identify proteins that are significantly up- or down-regulated.

  • Pathway Analysis : Utilize bioinformatics tools to analyze the list of differentially expressed proteins and identify the biological pathways that are affected by SC144 treatment.

Visualizing Signaling and Experimental Workflows

// Nodes IL6 [label="IL-6/LIF", fillcolor="#F1F3F4", fontcolor="#202124"]; gp130 [label="gp130", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_p [label="p-STAT3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimerization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; SC144 [label="SC144", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges IL6 -> gp130 [label=" Binds"]; gp130 -> JAK [label=" Activates"]; JAK -> STAT3 [label=" Phosphorylates"]; STAT3 -> STAT3_p; STAT3_p -> Dimer; Dimer -> Nucleus [label=" Translocates to"]; Nucleus -> Transcription [label=" Initiates"]; SC144 -> gp130 [label=" Inhibits", style=dashed, color="#EA4335"]; } caption: SC144 inhibits the gp130 signaling pathway.

experimental_workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Identification CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot for p-STAT3 CETSA->WesternBlot ReporterAssay STAT3 Reporter Assay WesternBlot->ReporterAssay KinaseProfiling Kinase Profiling Proteomics Proteomic Analysis KinaseProfiling->Proteomics PhenotypicScreening Phenotypic Screening Proteomics->PhenotypicScreening SC144 SC144 SC144->CETSA SC144->KinaseProfiling

// Nodes Treatment [label="1. Cell Treatment\n(Vehicle vs. SC144)"]; Heating [label="2. Heat Shock\n(Temperature Gradient)"]; Lysis [label="3. Cell Lysis"]; Centrifugation [label="4. Centrifugation\n(Separate Soluble/Insoluble)"]; Analysis [label="5. Western Blot\n(Analyze Soluble Fraction)"]; Result [label="Result:\nStabilized Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Treatment -> Heating -> Lysis -> Centrifugation -> Analysis -> Result; } caption: Overview of the CETSA protocol.

References

A Comparative Guide to Oral vs. Intraperitoneal Administration of SC144

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of SC144, a first-in-class, orally active gp130 inhibitor, understanding the implications of different administration routes is paramount. This guide provides a comprehensive comparison of oral versus intraperitoneal (IP) administration of SC144, focusing on pharmacokinetics, efficacy, and experimental protocols.

Performance Comparison at a Glance

ParameterOral AdministrationIntraperitoneal AdministrationKey Observations
Pharmacokinetic Profile Non-compartmental or one-compartmental eliminationTwo-compartmental eliminationIntraperitoneal administration leads to a different pharmacokinetic profile, suggesting distinct absorption and distribution phases not observed with oral dosing.[1][2]
Reported Efficacious Dose 100 mg/kg daily10 mg/kg dailyA significantly higher oral dose is required to achieve a similar therapeutic effect as the intraperitoneal route, suggesting lower oral bioavailability.[3]
Tumor Growth Inhibition Significant reduction in tumor volume (82% smaller than control) in a human ovarian cancer xenograft model.[3]Significant suppression of tumor growth in a human ovarian cancer xenograft model.[3]Both routes have demonstrated significant anti-tumor efficacy in preclinical models.[3]

Delving into the Data: A Closer Look at Efficacy

Preclinical studies have consistently demonstrated the anti-cancer efficacy of SC144 through both oral and intraperitoneal routes. In a human ovarian cancer xenograft mouse model, oral administration of SC144 at a dose of 100 mg/kg daily for 35 days resulted in an average tumor volume that was 82% smaller than the control group.[3] In the same tumor model, intraperitoneal administration at a much lower dose of 10 mg/kg daily for 58 days also significantly suppressed tumor growth.[3]

In a separate study using an MDA-MB-435 mouse xenograft model, the co-administration of SC144 with paclitaxel via both oral and intraperitoneal routes delayed tumor growth in a dose-dependent manner.[1] This suggests that SC144 can enhance the efficacy of standard chemotherapeutic agents regardless of the administration route.

It is important to note that these efficacy data come from different experimental settings and are not from a direct comparative study, thus direct dose-response relationships between the two routes cannot be definitively established from this information alone.

Understanding the Mechanism: The SC144 Signaling Pathway

SC144 exerts its anti-tumor effects by targeting the glycoprotein 130 (gp130), a critical component of the IL-6 signaling pathway. By binding to gp130, SC144 inhibits the phosphorylation of STAT3, a key downstream transcription factor. This abrogation of STAT3 signaling leads to the downregulation of various pro-survival and pro-proliferative genes, ultimately inducing apoptosis and inhibiting tumor growth.

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 JAK JAK gp130->JAK activation IL6R->gp130 dimerization STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition SC144 SC144 SC144->gp130 binds and inhibits

Caption: The SC144 signaling pathway, illustrating the inhibition of gp130 and downstream STAT3 signaling.

Experimental Protocols

To aid in the design and execution of future studies, detailed methodologies for the oral and intraperitoneal administration of SC144 in a mouse xenograft model are provided below.

Experimental Workflow for Comparing Administration Routes

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Ovarian Cancer Cells) Oral_Group Oral SC144 (e.g., 100 mg/kg) Tumor_Implantation->Oral_Group IP_Group Intraperitoneal SC144 (e.g., 10 mg/kg) Tumor_Implantation->IP_Group Control_Group Vehicle Control Tumor_Implantation->Control_Group PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Oral_Group->PK_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Measurement) Oral_Group->Efficacy_Analysis Toxicity_Analysis Toxicity Analysis (Body Weight, etc.) Oral_Group->Toxicity_Analysis IP_Group->PK_Analysis IP_Group->Efficacy_Analysis IP_Group->Toxicity_Analysis Control_Group->PK_Analysis Control_Group->Efficacy_Analysis Control_Group->Toxicity_Analysis

Caption: A typical experimental workflow for comparing oral and intraperitoneal administration of SC144 in a mouse xenograft model.

Oral Administration (Gavage)
  • Preparation of SC144 Solution:

    • SC144 is typically formulated in a vehicle suitable for oral administration, such as a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.

    • The desired concentration should be prepared to deliver the target dose (e.g., 100 mg/kg) in a volume of approximately 100-200 µL per 20g mouse.

  • Animal Handling and Dosing:

    • Mice are gently restrained to immobilize the head and body.

    • A ball-tipped gavage needle is carefully inserted into the esophagus and advanced into the stomach.

    • The SC144 solution is slowly administered.

    • Animals are monitored post-administration for any signs of distress.

Intraperitoneal (IP) Injection
  • Preparation of SC144 Solution:

    • SC144 is dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, which is then diluted in PBS or saline.

    • The final concentration is adjusted to deliver the target dose (e.g., 10 mg/kg) in an injection volume of approximately 100-200 µL.

  • Animal Handling and Injection:

    • The mouse is restrained to expose the abdomen.

    • The injection site, typically in the lower right quadrant of the abdomen, is sterilized with an alcohol wipe.

    • A 25-27 gauge needle is inserted at a 15-20 degree angle to avoid puncturing internal organs.

    • The SC144 solution is injected into the peritoneal cavity.

Pharmacokinetic Analysis
  • Blood Sampling:

    • Following administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via retro-orbital bleeding or tail-vein sampling.

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma concentrations of SC144 are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability are calculated using appropriate software.

Efficacy and Toxicity Monitoring
  • Tumor Measurement:

    • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Toxicity Assessment:

    • Animal body weight is monitored regularly as an indicator of general health and toxicity.

    • Clinical observations for signs of distress or adverse effects are performed daily.

Conclusion

The choice between oral and intraperitoneal administration of SC144 will depend on the specific goals of the preclinical study. Intraperitoneal injection offers a more direct and potentially more consistent method of systemic delivery, often requiring a lower dose to achieve efficacy. Oral administration, while requiring a higher dose, represents a more clinically relevant route for a drug designated as "orally active." The distinct pharmacokinetic profiles suggest that the rate of absorption and subsequent distribution throughout the body differ significantly between these two routes, which may have implications for both efficacy and potential off-target effects. Further head-to-head studies are warranted to fully elucidate the comparative pharmacokinetics and dose-response relationships of SC144 administered via these two important routes.

References

A Comparative Analysis of SC144 Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the gp130 inhibitor SC144 against alternative cancer therapies, supported by preclinical experimental data.

This guide provides a comprehensive overview of the preclinical efficacy of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). The data presented is compiled from various studies to facilitate a comparative analysis against standard chemotherapy agents and other targeted therapies that modulate the IL-6/STAT3 signaling pathway, a critical oncogenic cascade.

Mechanism of Action: SC144

SC144 exerts its anti-tumor effects by directly binding to gp130, a co-receptor for the interleukin-6 (IL-6) family of cytokines. This interaction induces the phosphorylation and subsequent deglycosylation of gp130, leading to the abrogation of downstream STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and its translocation to the nucleus.[1][2] The inhibition of the gp130/STAT3 axis ultimately results in the suppression of genes that regulate cell cycle progression, angiogenesis, and apoptosis, leading to anti-tumor activity.[1] The inhibitory effects of SC144 are specific to gp130-mediated signaling, as it does not interfere with pathways activated by non-gp130 substrates such as IFN-γ, SDF-1α, and PDGF.[3][4]

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative preclinical efficacy data for SC144 and a selection of alternative therapies investigated in similar cancer models. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions (e.g., cell lines, xenograft models, dosing regimens) should be considered when interpreting these comparative data.

In Vitro Efficacy: Inhibition of Cancer Cell Line Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values for SC144 and other agents in various cancer cell lines.

CompoundCancer TypeCell Line(s)IC50 (µM)Reference(s)
SC144 Ovarian CancerOVCAR-8, OVCAR-5, OVCAR-30.72, 0.49, 0.95[1]
NCI/ADR-RES (Paclitaxel & Doxorubicin-resistant)0.43[1]
HEY (Cisplatin-resistant)0.88[1]
Paclitaxel Ovarian CancerMultiple cell lines0.0025 - 0.0075[5]
Carboplatin Ovarian CancerOVCAR3<40[6]
Kuramochi, OVCAR8>85[6]
Gemcitabine Pancreatic CancerPANC-10.04855[7]
Ruxolitinib Ovarian CancerOVCAR-8, MDAH2774, SKOV-313.37 - 18.53[1]
Stattic Head and Neck Squamous Cell CarcinomaUM-SCC-17B, OSC-19, Cal33, UM-SCC-22B2.282 - 3.481[8]
Breast Cancer (STAT3-dependent)Not specified5.1 (in cell-free assay)[9]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of SC144 and comparator agents in mouse xenograft models, a key indicator of a compound's potential therapeutic effect in a living organism.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference(s)
SC144 Human ovarian cancer xenografts (OVCAR-8)10 mg/kg, i.p., daily for 58 days~73% reduction in tumor volume[3]
100 mg/kg, p.o., daily for 35 days82% smaller tumor volume than control[1]
SC144 + Paclitaxel MDA-MB-435 mouse xenograftNot specifiedDelayed tumor growth in a dose-dependent manner[10]
Bazedoxifene + Paclitaxel Human ovarian cancer xenograftNot specifiedInhibition of tumor growth[10]
Ruxolitinib + Paclitaxel (low-dose) ID8 murine ovarian cancer30 mg/kg Ruxolitinib daily + 10 mg/kg Paclitaxel single doseSignificantly limited tumor growth and extended median survival by 53.5%[4][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.

Cell Viability and Proliferation Assays (In Vitro)
  • Cell Lines and Culture: Human ovarian cancer cell lines (e.g., OVCAR-8, OVCAR-5, OVCAR-3, SKOV-3, MDAH2774) and pancreatic cancer cell lines (e.g., PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., SC144, Paclitaxel, Carboplatin, Ruxolitinib, Stattic) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is commonly determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using propidium iodide staining followed by flow cytometry. The IC50 value is calculated from the dose-response curves.

Xenograft Tumor Growth Assays (In Vivo)
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used. Human cancer cells (e.g., OVCAR-8) are subcutaneously inoculated into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compounds are administered via the specified route (intraperitoneal - i.p. or oral - p.o.) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the average tumor volume in the treated groups to the control (vehicle-treated) group. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess protein expression levels.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

SC144_Mechanism_of_Action cluster_downstream Downstream Effects IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Recruits JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cell_Response Cell Cycle Arrest Anti-angiogenesis Apoptosis Gene_Expression->Cell_Response

Caption: Mechanism of action of SC144 in inhibiting the IL-6/gp130/STAT3 signaling pathway.

Xenograft_Workflow A 1. Cancer Cell Inoculation (Subcutaneous) B 2. Tumor Growth (Palpable size) A->B C 3. Randomization of Mice B->C D 4. Treatment Administration (e.g., SC144 or Vehicle) C->D E 5. Tumor Volume Measurement (Regularly) D->E F 6. Data Analysis (Comparison of tumor growth) E->F G 7. Endpoint: Tumor Excision & Further Analysis F->G Signaling_Pathway_Comparison Cytokine IL-6 Family Cytokines Receptor gp130/IL-6R Complex Cytokine->Receptor JAK JAK Kinases Receptor->JAK STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus Transcription Gene Transcription Nucleus->Transcription Tumor_Progression Tumor Progression Transcription->Tumor_Progression SC144 SC144 SC144->Receptor Inhibits Tocilizumab Tocilizumab Tocilizumab->Receptor Inhibits IL-6R Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Stattic Stattic Stattic->STAT3 Inhibits

References

Synergistic Potential of SC144 with Paclitaxel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of the GP130 inhibitor, SC144, when used in combination with the widely-used chemotherapeutic agent, paclitaxel. The information presented herein is supported by available preclinical experimental data and is intended to inform further research and development in oncology.

Abstract

The combination of targeted therapies with conventional chemotherapy holds significant promise for improving treatment outcomes and overcoming drug resistance in various cancers. This guide focuses on the preclinical evidence supporting the synergistic interaction between SC144, a small molecule inhibitor of the IL-6/GP130/STAT3 signaling pathway, and paclitaxel, a microtubule-stabilizing agent. In vitro and in vivo studies have demonstrated that co-administration of SC144 and paclitaxel can lead to enhanced antitumor effects, suggesting a potential therapeutic strategy for cancers where the STAT3 pathway is constitutively active, contributing to paclitaxel resistance. This document outlines the mechanistic basis for this synergy, summarizes key experimental findings, provides detailed experimental protocols, and presents a comparative analysis with alternative therapeutic strategies.

I. Mechanistic Rationale for Synergy

The synergistic effect of combining SC144 with paclitaxel is primarily rooted in the interception of the IL-6/GP130/STAT3 signaling pathway, a key driver of chemoresistance.

  • SC144's Mechanism of Action: SC144 is a first-in-class, orally active inhibitor of glycoprotein 130 (gp130), the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][2]

  • Paclitaxel's Mechanism of Action: Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. However, many cancer cells develop resistance to paclitaxel.

  • The Synergy: Constitutive activation of the STAT3 signaling pathway has been implicated in resistance to paclitaxel in several cancers.[3][4][5][6] By inhibiting the GP130/STAT3 pathway, SC144 can potentially resensitize resistant cancer cells to the cytotoxic effects of paclitaxel. This combination can lead to a more profound and sustained antitumor response than either agent alone.

II. Data Presentation

In Vitro Efficacy of SC144

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various human ovarian cancer cell lines, including those resistant to paclitaxel. This data highlights the potential of SC144 to overcome drug resistance.

Cell LineCancer TypeDrug Resistance ProfileSC144 IC50 (µM)Citation
OVCAR-8Ovarian Cancer-0.72[1]
OVCAR-5Ovarian Cancer-0.49[1]
OVCAR-3Ovarian Cancer-0.95[1]
NCI/ADR-RESOvarian CancerPaclitaxel & Doxorubicin-resistant0.43[1][2]
HEYOvarian CancerCisplatin-resistant0.88[1]
In Vivo Synergistic Effects of SC144 and Paclitaxel

Preclinical studies in mouse xenograft models have demonstrated the synergistic or additive effects of combining SC144 with paclitaxel.

Cancer ModelFindingCitation
MDA-MB-435 (Breast Cancer) XenograftCo-administration of SC144 and paclitaxel delayed tumor growth in a dose-dependent manner.[7]
Pancreatic Ductal Adenocarcinoma (PDAC) Mouse ModelThe combination of SC144 and paclitaxel significantly reduced tumor weight and volume compared to single-agent therapy.[8][9][10]

Note: While in vivo studies show synergy, some in vitro studies in pancreatic cancer cell lines have indicated that SC144 might act antagonistically to paclitaxel at higher concentrations, highlighting the importance of dose and schedule optimization.[8]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of SC144 and paclitaxel.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SC144 and paclitaxel, both individually and in combination.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of SC144, paclitaxel, or a combination of both for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, induced by SC144 and paclitaxel.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with SC144, paclitaxel, or the combination for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Staining and Visualization: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting at least 200 cells per treatment group.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of SC144 on the activation of the STAT3 signaling pathway.

  • Cell Lysis: Treat cells with SC144 for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

IV. Mandatory Visualization

Signaling Pathway of SC144 and Paclitaxel Synergy

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome IL6 IL-6 GP130 GP130 IL6->GP130 JAK JAK GP130->JAK Activation SC144 SC144 SC144->GP130 Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Nuclear Translocation Microtubules Microtubules Apoptosis Increased Apoptosis Microtubules->Apoptosis Mitotic Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Target_Genes Target Gene Expression (e.g., Bcl-2, Survivin) pSTAT3_dimer->Target_Genes Transcription Proliferation Decreased Proliferation Target_Genes->Proliferation Promotes Target_Genes->Apoptosis Inhibits

Caption: SC144 inhibits the IL-6/GP130/STAT3 pathway, enhancing paclitaxel-induced apoptosis.

Experimental Workflow for Synergy Assessment

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Cancer Cell Lines treatment Treatment Groups: 1. Vehicle Control 2. SC144 alone 3. Paclitaxel alone 4. SC144 + Paclitaxel start->treatment xenograft Establish Xenograft Mouse Model start->xenograft viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis western Western Blot (p-STAT3) treatment->western data_analysis Data Analysis: - IC50, CI values - Apoptosis Rate - Protein Expression - Tumor Growth Inhibition viability->data_analysis apoptosis->data_analysis western->data_analysis invivo_treatment Administer Treatment: - Vehicle - SC144 - Paclitaxel - SC144 + Paclitaxel xenograft->invivo_treatment tumor_measurement Monitor Tumor Volume and Body Weight invivo_treatment->tumor_measurement endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry tumor_measurement->endpoint endpoint->data_analysis conclusion Conclusion: Assess Synergistic Effect data_analysis->conclusion

References

Independent Validation of SC144: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on SC144, a first-in-class, orally active gp130 inhibitor. The following sections summarize its performance, compare it with alternatives where data is available, and provide detailed experimental methodologies based on initial preclinical studies.

Disclaimer: The majority of the available data on SC144 originates from the initial research group. While these studies provide a strong foundation, extensive independent validation by unaffiliated laboratories is not yet widely published. This guide reflects the current state of published research.

Performance and Mechanism of Action of SC144

SC144 is a novel small molecule that directly targets glycoprotein 130 (gp130), a crucial signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which ultimately abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, leading to apoptosis in cancer cells.[2]

Preclinical studies have demonstrated the broad-spectrum anticancer activity of SC144 across various cancer cell lines, including those resistant to conventional chemotherapies.[3] Its efficacy has been observed in models of ovarian, colon, breast, and pancreatic cancer.[4][5] Furthermore, SC144 has shown synergistic effects when used in combination with standard-of-care chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and paclitaxel.[5]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of SC144 in various human cancer cell lines and its in vivo efficacy in xenograft models, based on published data.

Table 1: In Vitro Cytotoxicity of SC144 (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.72[2]
OVCAR-5Ovarian Cancer0.49[2]
OVCAR-3Ovarian Cancer0.95[2]
NCI/ADR-RESDoxorubicin-Resistant Ovarian Cancer0.43[2]
HEYCisplatin-Resistant Ovarian Cancer0.88[2]
HT29Colorectal Cancer0.9
HCT116Colorectal Cancer0.6
LNCaPProstate Cancer0.4

Table 2: In Vivo Efficacy of SC144 in Human Ovarian Cancer Xenograft Models

Animal ModelDosage and AdministrationTreatment DurationOutcomeReference
Athymic mice with OVCAR-8 xenografts10 mg/kg, intraperitoneal, daily58 days73% inhibition of tumor growth[2]
Athymic mice with OVCAR-8 xenografts100 mg/kg, oral, daily35 days82% smaller average tumor volume compared to control[2]

Comparison with Alternatives

While SC144 is a first-in-class gp130 inhibitor, other molecules have been identified that also target the gp130/STAT3 pathway. A direct quantitative comparison from head-to-head studies is limited in the published literature.

Bazedoxifene: This FDA-approved selective estrogen receptor modulator (SERM) has been identified as a gp130 inhibitor that also blocks IL-6-induced STAT3 phosphorylation.[6] Studies have shown that bazedoxifene can inhibit the proliferation and migration of ovarian and breast cancer cells by targeting the gp130/STAT3 pathway.[6][7] In combination with paclitaxel, bazedoxifene has been shown to suppress tumor growth in ovarian cancer xenograft models.[6]

Antibody-based therapies: Monoclonal antibodies targeting gp130 have also been investigated. These antibodies can block gp130-mediated signaling and have shown efficacy in preclinical models of multiple myeloma.

It is important to note that SC144's mechanism of inducing gp130 phosphorylation and deglycosylation appears to be unique among the currently described small molecule inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial research on SC144.

Western Blotting for Phospho-STAT3 Inhibition:

  • Cell Culture and Treatment: Human ovarian cancer cells (e.g., OVCAR-8) are cultured in appropriate media. Cells are treated with varying concentrations of SC144 or a vehicle control (DMSO) for specified time periods (e.g., 1, 3, 6, 12, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phospho-STAT3 (Tyr705). A primary antibody for total STAT3 is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Ovarian Cancer Xenograft Model:

  • Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human ovarian cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) in a suitable medium (e.g., Matrigel).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The treatment group receives daily administration of SC144 via the desired route (e.g., intraperitoneal injection at 10 mg/kg or oral gavage at 100 mg/kg) dissolved in a suitable vehicle. The control group receives the vehicle alone.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor tissues can be further analyzed by immunohistochemistry or western blotting.

Signaling Pathway and Workflow Diagrams

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binds gp130 gp130 JAK JAK gp130->JAK Activates IL6R->gp130 Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Survival, Proliferation, Angiogenesis) Nucleus->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits SC144 SC144 SC144->gp130 Inhibits (induces phosphorylation & deglycosylation)

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., Ovarian, Colon) sc144_treatment_vitro Treatment with SC144 (Dose-Response and Time-Course) cell_culture->sc144_treatment_vitro cytotoxicity_assay Cytotoxicity/Apoptosis Assay (e.g., MTT, Annexin V) sc144_treatment_vitro->cytotoxicity_assay western_blot Western Blot Analysis (p-STAT3, Total STAT3) sc144_treatment_vitro->western_blot xenograft_model Establish Xenograft Model (e.g., Nude Mice) sc144_treatment_vivo SC144 Administration (Oral or IP) xenograft_model->sc144_treatment_vivo tumor_measurement Tumor Growth Monitoring sc144_treatment_vivo->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint_analysis

Caption: General experimental workflow for evaluating SC144's efficacy.

References

comparing the immunogenicity of mRNA-1273.251 and mRNA-1283.251 LP.8.1 vaccines

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of two next-generation mRNA vaccine candidates, mRNA-1273.251 and mRNA-1283.251, both designed to target the SARS-CoV-2 LP.8.1 variant, reveals significant differences in their immunogenic profiles. The LP.8.1 variant emerged in late 2024 and became a dominant strain in the Americas and Europe by early 2025.[1] Preclinical data from murine models indicate that while both vaccine formats elicit robust immune responses, the newer mRNA-1283 platform demonstrates a superior neutralizing antibody response.[1][2][3]

The primary distinction between the two vaccine constructs lies in the antigen they encode. The mRNA-1273.251 vaccine utilizes the full-length spike protein of the LP.8.1 variant.[2][3] In contrast, the mRNA-1283.251 vaccine employs a next-generation design, encoding for the membrane-anchored receptor-binding domain (RBD) and N-terminal domain (NTD) of the LP.8.1 spike protein.[1][2][3] This fundamental difference in antigen presentation is believed to contribute to the observed variations in immunogenicity.

Quantitative Immunogenicity Data

Preclinical studies in murine models were conducted to assess and compare the binding and functional antibody responses elicited by both vaccines. The results indicate that while binding antibody titers were largely comparable between the two, the mRNA-1283.251 vaccine induced significantly higher neutralization titers across multiple viral variants.[1]

Immunogenicity Parameter mRNA-1273.251 (Full Spike) mRNA-1283.251 (RBD/NTD) Reference
Binding Antibody Titers Comparable to previous mRNA-1273 formats.Elicited >3-fold higher titers after boost compared to prior year mRNA-1273-based vaccines.[1]
Neutralizing Antibody Titers Elicited robust neutralizing responses.Induced higher mean neutralization titers across multiple variants compared to the mRNA-1273 version.[1][2][3]

Experimental Protocols

The immunogenicity of the mRNA-1273.251 and mRNA-1283.251 LP.8.1 vaccines was evaluated in murine models, both in naïve animals and in those with pre-existing immunity to SARS-CoV-2 to simulate real-world vaccination scenarios.[1]

Vaccine Administration: Mice were immunized with the respective mRNA-LNP vaccines. The immunogenicity was assessed after both primary series and booster doses.[2][3]

Binding Antibody Titer Measurement: Serum samples were collected from the immunized mice at day 21 and day 36 post-vaccination.[1] The levels of antibodies that can bind to the spike protein or its domains were quantified using techniques such as enzyme-linked immunosorbent assay (ELISA).

Pseudovirus Neutralization Assay: To determine the functional antibody response, a pseudovirus neutralization assay was employed. Vesicular stomatitis virus (VSV)-based pseudoviruses were generated to express the spike glycoproteins of the LP.8.1 variant and other circulating variants of interest.[1] Serum from vaccinated mice was serially diluted and incubated with the pseudoviruses before being added to susceptible target cells. The neutralization titer was determined as the reciprocal of the highest serum dilution that could inhibit a certain percentage (e.g., 50%) of pseudovirus entry into the cells.

Visualizing the Vaccine Constructs and Experimental Workflow

The distinct antigen designs of the two vaccines and the general workflow of the immunogenicity assessment can be visualized as follows:

VaccineConstructs cluster_1273 mRNA-1273.251 cluster_1283 mRNA-1283.251 mRNA_1273 mRNA encoding Full LP.8.1 Spike Protein LNP_1273 Lipid Nanoparticle mRNA_1273->LNP_1273 encapsulated in Vaccine_1273 mRNA-1273.251 Vaccine LNP_1273->Vaccine_1273 mRNA_1283 mRNA encoding membrane-anchored RBD and NTD of LP.8.1 LNP_1283 Lipid Nanoparticle mRNA_1283->LNP_1283 encapsulated in Vaccine_1283 mRNA-1283.251 Vaccine LNP_1283->Vaccine_1283

Caption: Antigen design of mRNA-1273.251 and mRNA-1283.251 vaccines.

ImmunogenicityWorkflow cluster_exp Experimental Workflow Immunization Immunization of Murine Models (Naïve and Pre-exposed) Serum_Collection Serum Collection (Day 21 and Day 36) Immunization->Serum_Collection Binding_Assay Binding Antibody Titer Measurement (e.g., ELISA) Serum_Collection->Binding_Assay Neut_Assay Pseudovirus Neutralization Assay (VSV-based) Serum_Collection->Neut_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Neut_Assay->Data_Analysis

Caption: Workflow for assessing vaccine immunogenicity.

References

Evaluating the Cross-Reactivity of LP.8.1 Vaccines Against Emerging SARS-CoV-2 Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of SARS-CoV-2 necessitates continuous evaluation of vaccine efficacy against newly emerging variants. The LP.8.1 variant, a descendant of the JN.1 lineage, has become a dominant strain globally, prompting the development of updated monovalent vaccines targeting this specific variant for the 2025-2026 vaccination season.[1][2] This guide provides a comprehensive comparison of the cross-reactivity of LP.8.1-adapted vaccines against emerging strains, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Immunogenicity of LP.8.1-Adapted and Previous COVID-19 Vaccines

Clinical and preclinical studies have demonstrated that LP.8.1-adapted mRNA vaccines elicit a robust neutralizing antibody response against the homologous LP.8.1 strain and show broad cross-reactivity against other circulating JN.1-lineage variants.[1] Data from Pfizer-BioNTech and Moderna's clinical trials indicate a significant fold-increase in neutralizing antibodies against the LP.8.1 variant following vaccination.[3][4][5]

In comparison to the earlier JN.1 and KP.2 monovalent vaccines, the LP.8.1-adapted vaccines have shown superior or comparable neutralizing activity against contemporary strains, supporting the decision by regulatory bodies like the FDA, WHO, and EMA to recommend the LP.8.1 update.[2] While JN.1 and KP.2 vaccines still offer a degree of cross-protection, the antigenic distance of newer variants like LP.8.1 has led to reduced neutralization by these older formulations.[6]

The following table summarizes the neutralizing antibody responses elicited by different vaccine formulations against various SARS-CoV-2 strains.

Vaccine AntigenTarget StrainHomologous Strain Neutralization (GMT Fold Rise)Cross-Neutralization Against Emerging Strains (e.g., XFG, NB.1.8.1)Reference
LP.8.1-adapted mRNA Vaccine (Pfizer-BioNTech) LP.8.1≥ 4-fold increaseRobust response, superior to KP.2 vaccine[4][5]
LP.8.1-adapted mRNA Vaccine (Moderna) LP.8.18-fold increaseStrong match to currently circulating strains[3]
KP.2 Monovalent mRNA Vaccine KP.2Enhanced against homologous variantDramatically reduced against LP.8.1 and other emerging variants[6]
JN.1 Monovalent mRNA Vaccine JN.1Robust against homologous variantReduced against antigenically distant variants like LP.8.1

Note: Geometric Mean Titer (GMT) fold rise is a measure of the increase in neutralizing antibodies post-vaccination compared to pre-vaccination levels.

Experimental Protocols

The evaluation of vaccine cross-reactivity relies on standardized and validated immunological assays. Below are detailed methodologies for two key experiments cited in the evaluation of LP.8.1 vaccines.

Pseudovirus Neutralization Assay (PVNA)

This assay is a safe and effective method to quantify the concentration of neutralizing antibodies in serum or plasma that can inhibit viral entry into host cells. It utilizes a replication-incompetent virus (e.g., a lentiviral vector) that expresses the spike protein of the SARS-CoV-2 variant of interest and carries a reporter gene (e.g., luciferase).

Materials:

  • HEK293T cells

  • Plasmids encoding the lentiviral backbone, packaging proteins, and the SARS-CoV-2 spike protein of the desired variant (e.g., LP.8.1, XFG)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics

  • Transfection reagent

  • 96-well cell culture plates

  • Heat-inactivated serum samples from vaccinated individuals

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral backbone, packaging, and spike protein plasmids.

  • Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.

  • Filter the supernatant to remove cellular debris.

  • Neutralization Assay: Serially dilute the heat-inactivated serum samples in a 96-well plate.

  • Incubate the diluted serum with a fixed amount of pseudovirus for 1 hour at 37°C.

  • Add target cells (e.g., HEK293T-ACE2) to the serum-virus mixture.

  • Incubate for 48-72 hours at 37°C.

  • Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the serum, which is the dilution at which the luciferase signal is reduced by 50% compared to the virus-only control.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses

The ELISpot assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting T-cells at the single-cell level, providing insights into the cellular immune response induced by vaccination.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ)

  • Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals

  • Antigenic peptides from the SARS-CoV-2 spike protein

  • Cell culture medium (RPMI-1640), FBS, and antibiotics

  • Detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IFN-γ)

  • Streptavidin-alkaline phosphatase (ALP)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • ELISpot reader

Procedure:

  • Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with a blocking buffer.

  • Cell Stimulation: Add PBMCs to the wells along with the SARS-CoV-2 spike peptides (or a positive control like phytohemagglutinin). Include a negative control well with no antigen.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate to remove cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP. Incubate for 1 hour.

  • Wash the plate and add the substrate. Spots will form where T-cells have secreted the cytokine.

  • Spot Development and Analysis: Stop the reaction by washing with water once spots are clearly visible.

  • Allow the plate to dry and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental setups.

mRNA_Vaccine_Immune_Pathway cluster_vaccine mRNA Vaccine Delivery cluster_cell Antigen Presenting Cell (APC) cluster_response Adaptive Immune Response mRNA-LNP mRNA in Lipid Nanoparticle (LNP) Endosome Endosome mRNA-LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Spike_Protein Spike Protein Synthesis Ribosome->Spike_Protein MHC_I MHC Class I Presentation Spike_Protein->MHC_I MHC_II MHC Class II Presentation Spike_Protein->MHC_II CTL Cytotoxic T-Cell (CD8+) MHC_I->CTL Th_Cell Helper T-Cell (CD4+) MHC_II->Th_Cell B_Cell B-Cell Activation Th_Cell->B_Cell Memory_Cells Memory B and T Cells CTL->Memory_Cells Plasma_Cell Plasma Cell B_Cell->Plasma_Cell B_Cell->Memory_Cells Antibodies Neutralizing Antibodies Plasma_Cell->Antibodies

Caption: Signaling pathway of an mRNA vaccine-induced immune response.

PVNA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Produce_PV 1. Produce Pseudovirus (Spike Variant of Interest) Incubate_Virus_Serum 3. Incubate Pseudovirus with Diluted Serum Produce_PV->Incubate_Virus_Serum Dilute_Serum 2. Serially Dilute Patient Serum Dilute_Serum->Incubate_Virus_Serum Add_Cells 4. Add Target Cells (e.g., HEK293T-ACE2) Incubate_Virus_Serum->Add_Cells Incubate_Plate 5. Incubate for 48-72h Add_Cells->Incubate_Plate Measure_Luciferase 6. Measure Luciferase Activity Incubate_Plate->Measure_Luciferase Calculate_IC50 7. Calculate IC50 (Neutralization Titer) Measure_Luciferase->Calculate_IC50

Caption: Experimental workflow for the Pseudovirus Neutralization Assay (PVNA).

ELISpot_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Coat_Plate 1. Coat ELISpot Plate with Capture Antibody Stimulate_Cells 3. Add PBMCs and Antigen (Spike Peptides) to Plate Coat_Plate->Stimulate_Cells Isolate_PBMCs 2. Isolate PBMCs from Vaccinated Subject Isolate_PBMCs->Stimulate_Cells Incubate_Plate 4. Incubate for 18-24h Stimulate_Cells->Incubate_Plate Add_Detection_Ab 5. Add Detection Antibody Incubate_Plate->Add_Detection_Ab Add_Enzyme_Substrate 6. Add Enzyme & Substrate Add_Detection_Ab->Add_Enzyme_Substrate Count_Spots 7. Count Spots (SFU) Add_Enzyme_Substrate->Count_Spots

Caption: Experimental workflow for the T-Cell ELISpot Assay.

Conclusion

The available data strongly support the use of LP.8.1-adapted vaccines to broaden protection against currently circulating and emerging SARS-CoV-2 variants. These vaccines elicit robust neutralizing antibody responses that are superior to those induced by previous vaccine formulations against the LP.8.1 strain and related sublineages. Continuous monitoring and evaluation of vaccine-induced immunity against new variants remain critical for informing future public health strategies and vaccine development efforts. The experimental protocols and workflows detailed in this guide provide a framework for the standardized assessment of vaccine cross-reactivity.

References

A Comparative Analysis of Vaccine Platform Safety Profiles with a Focus on LP.8.1 Targeted mRNA Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of new viral variants, such as the SARS-CoV-2 LP.8.1 strain, necessitates the rapid development and deployment of updated vaccines. The current vaccines targeting the LP.8.1 variant are primarily based on the messenger RNA (mRNA) platform. This guide provides a comparative overview of the safety profiles of major vaccine platforms, including mRNA, viral vector, inactivated virus, and protein subunit vaccines, to offer a comprehensive resource for the scientific community. The safety and efficacy of any new vaccine, including those targeting LP.8.1, are rigorously evaluated through a multi-phase clinical trial process before being approved for public use.

Comparative Safety Data of Vaccine Platforms

The following table summarizes the incidence of common adverse events associated with different vaccine platforms based on data from clinical trials and post-authorization studies. It is important to note that the majority of these reactions are mild to moderate and resolve within a few days.

Vaccine PlatformTechnologyCommon Local Reactions (e.g., pain at injection site)Common Systemic Reactions (e.g., fatigue, headache, fever)Rare Serious Adverse Events
mRNA Contains mRNA encoding a specific viral protein (antigen) encapsulated in a lipid nanoparticle.High incidenceHigh incidenceAnaphylaxis, Myocarditis/Pericarditis (primarily in younger males after the second dose)
Viral Vector Uses a modified, harmless virus to deliver the genetic code for a specific viral antigen.Moderate to high incidenceModerate to high incidenceThrombosis with Thrombocytopenia Syndrome (TTS), Guillain-Barré Syndrome
Inactivated Virus Contains whole viruses that have been killed and cannot replicate.Low incidenceLow incidenceGenerally well-tolerated with a long history of use.
Protein Subunit Contains purified pieces of the virus (proteins) that are recognized by the immune system.Low to moderate incidenceLow incidenceGenerally well-tolerated.

Key Experimental Methodologies for Vaccine Safety Assessment

The safety of vaccines is evaluated through a series of rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments cited in vaccine safety assessment.

Preclinical Toxicology Studies: Repeat-Dose Toxicity in a Murine Model

Objective: To evaluate the potential toxicity of a vaccine candidate following repeated administration in an animal model.

Methodology:

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are often used.

  • Groups:

    • Vaccine Group: Receives the human equivalent dose of the vaccine.

    • Control Group: Receives a placebo (e.g., saline solution).

    • Adjuvant Control Group: (If applicable) Receives the adjuvant alone.

  • Administration:

    • Route: Intramuscular injection, consistent with the intended human use.

    • Dosage and Schedule: A typical schedule might involve injections on day 0 and day 21.

  • Observations:

    • Clinical Signs: Animals are observed daily for any changes in behavior, appearance, or signs of distress.

    • Body Weight: Recorded weekly.

    • Local Reactions: The injection site is monitored for redness, swelling, and other reactions.

  • Terminal Procedures (Day 42):

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis (e.g., complete blood count, liver and kidney function tests).

    • Necropsy: A thorough post-mortem examination is conducted.

    • Histopathology: Major organs and tissues are collected, preserved in formalin, and examined microscopically for any pathological changes.

Biodistribution Studies for mRNA Vaccines

Objective: To determine the distribution and clearance of the mRNA vaccine components in the body.

Methodology:

  • Animal Model: Wistar rats are commonly used.

  • Test Article: The mRNA vaccine is labeled, often with a fluorescent marker or a radiolabel on the lipid nanoparticle or the mRNA itself.

  • Administration: A single intramuscular injection of the labeled vaccine.

  • Sample Collection: At various time points post-injection (e.g., 1, 6, 24, 48, and 96 hours), animals are euthanized, and various tissues and organs (e.g., injection site, lymph nodes, spleen, liver, heart, lungs, kidneys, brain) and blood are collected.

  • Quantification:

    • RT-qPCR: The amount of mRNA in each tissue is quantified using reverse transcription-quantitative polymerase chain reaction.

    • Imaging Techniques: If a fluorescent or radiolabel is used, whole-body imaging or scintillation counting can be used to track the distribution of the vaccine components.

Immunogenicity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the antibody response elicited by the vaccine.

Methodology:

  • Plate Coating: 96-well microplates are coated with the viral antigen (e.g., the spike protein for SARS-CoV-2 vaccines) and incubated overnight.

  • Blocking: The plates are washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding.

  • Sample Addition: Serum samples from vaccinated individuals or animals are diluted and added to the wells. The plates are incubated to allow antibodies in the serum to bind to the antigen.

  • Detection:

    • The plates are washed to remove unbound antibodies.

    • A secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody is added.

    • After another washing step, a substrate is added that produces a color change in the presence of the enzyme.

  • Quantification: The intensity of the color, which is proportional to the amount of antibody present, is measured using a microplate reader. The antibody titer is determined by comparing the sample readings to a standard curve.

Visualizing the Mechanisms of Vaccine-Induced Immunity and Safety Assessment

To better understand the biological processes and experimental workflows involved in vaccine science, the following diagrams have been generated using Graphviz.

Vaccine_Safety_Assessment_Workflow in_vitro In Vitro Studies (Cell Cultures) animal_models In Vivo Animal Studies (e.g., Mice, Rats) in_vitro->animal_models toxicity Toxicology Studies (Repeat-Dose) animal_models->toxicity biodistribution Biodistribution & Pharmacokinetics animal_models->biodistribution immunogenicity_pre Immunogenicity Assessment animal_models->immunogenicity_pre phase1 Phase I (Safety & Dosage) ~20-100 volunteers immunogenicity_pre->phase1 phase2 Phase II (Safety & Immunogenicity) ~Hundreds of volunteers phase1->phase2 phase3 Phase III (Efficacy & Safety) ~Thousands of volunteers phase2->phase3 phase4 Phase IV (Long-term Safety & Efficacy) phase3->phase4

Caption: Workflow for Vaccine Safety and Efficacy Assessment.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (viral or vaccine) TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 activates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces transcription Type1_IFN Type I Interferons (e.g., IFN-α, IFN-β) IRF7->Type1_IFN induces transcription

Caption: Toll-like Receptor 7 (TLR7) Signaling Pathway.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Outer Membrane cluster_nucleus Nucleus dsRNA dsRNA (viral or vaccine) RIG_I RIG-I dsRNA->RIG_I binds & activates MAVS MAVS RIG_I->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates Type1_IFN Type I Interferons (e.g., IFN-α, IFN-β) IRF3_IRF7->Type1_IFN induces transcription

Caption: RIG-I-like Receptor (RLR) Signaling Pathway.

A Comparative Guide to LP.8.1-Adapted COVID-19 Vaccines: An Evaluation of Real-World Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the real-world effectiveness of three prominent LP.8.1-adapted COVID-19 vaccines: Pfizer-BioNTech's Comirnaty (mRNA), Moderna's Spikevax/mNEXSPIKE (mRNA), and Novavax's Nuvaxoid (protein subunit). The content is based on publicly available clinical trial data and manufacturer announcements.

Executive Summary

The emergence of the SARS-CoV-2 LP.8.1 variant necessitated the adaptation of existing COVID-19 vaccines to maintain a high level of protection against circulating strains. Pfizer-BioNTech, Moderna, and Novavax have each developed and received approval for LP.8.1-adapted formulations. While direct head-to-head clinical trials are not yet available, individual company data provide insights into the immunogenicity and safety of these updated vaccines. Both Pfizer-BioNTech and Moderna have reported robust neutralizing antibody responses against the LP.8.1 sublineage with their mRNA vaccines. Novavax's protein subunit vaccine also targets the LP.8.1 variant, offering an alternative vaccine technology.

Data Presentation: Immunogenicity and Efficacy

The following tables summarize the key quantitative data from clinical trials of the LP.8.1-adapted vaccines. It is important to note that these data are from separate studies and not from direct comparative trials; therefore, cross-trial comparisons should be interpreted with caution.

Table 1: Comparison of LP.8.1-Adapted Vaccine Performance

Vaccine (Manufacturer)Vaccine TypeKey Immunogenicity Finding (against LP.8.1 variant)Study Population
Comirnaty (Pfizer-BioNTech)mRNA>4-fold increase in neutralizing antibody titers.[1]Adults 65+ and adults 18-64 with at least one underlying risk condition.[1]
Spikevax (Moderna)mRNA>8-fold increase in neutralizing antibodies.[2][3]High-risk adults between the ages of 12 and 64 years as well as in those aged 65 years and older.[2]
mNEXSPIKE (Moderna)mRNA>16-fold increase in neutralizing antibodies.[3][4][5]Individuals 12 through 64 years of age with at least one underlying condition and all adults 65 years of age and older.[3][4][5]
Nuvaxoid (Novavax)Protein SubunitApproved for targeting the LP.8.1 variant; specific fold-increase data against LP.8.1 is not as widely reported as for mRNA vaccines.[6] The 2025-2026 formula targets the JN.1 strain.[7]Approved for the same age indications as the mRNA vaccines.[6]

Table 2: Safety Profile Overview

VaccineCommon Side Effects
Comirnaty (Pfizer-BioNTech)Pain, swelling, or redness at the injection site, tiredness, headache, muscle pain, chills, fever, and nausea.[8]
Spikevax/mNEXSPIKE (Moderna)Pain, redness, or swelling at the injection site, tiredness, headache, muscle pain, chills, fever, or nausea.[9]
Nuvaxoid (Novavax)Pain, swelling or a change in skin color where the shot was given, tiredness, headache, muscle and joint pain, chills, fever, feeling unwell and swollen lymph nodes.[8]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

Pfizer-BioNTech: Phase 3 Clinical Trial (Comirnaty LP.8.1)
  • Study Design: An ongoing, open-label Phase 3 clinical trial cohort (NCT07069309) evaluating the safety, tolerability, and immunogenicity of a 30-µg dose of the LP.8.1-adapted monovalent vaccine.[1][10]

  • Participants: 100 participants were enrolled, consisting of 50 adults aged 65 and older and 50 adults aged 18-64 with at least one underlying risk condition for severe COVID-19.[1]

  • Prior Vaccination Status: All participants had received a KP.2-adapted COVID-19 vaccine at least six months prior to enrollment and had not received any other COVID-19 vaccine or had a confirmed COVID-19 infection since that vaccination.[1]

  • Primary Endpoint: Assessment of the immune response by measuring the fold increase in neutralizing antibody titers against the LP.8.1 sublineage 14 days after vaccination compared to pre-vaccination levels.[1]

  • Neutralizing Antibody Measurement: The specific assay used for measuring neutralizing antibody titers is a crucial methodological detail. Generally, this involves a plaque reduction neutralization test (PRNT) or a pseudovirus neutralization assay (pVNT).[11] These assays quantify the ability of serum antibodies to prevent viral infection of cultured cells.[11]

Moderna: Phase 4 Clinical Trial (Spikevax/mNEXSPIKE LP.8.1)
  • Study Design: An ongoing Phase 4 clinical trial evaluating the safety, tolerability, and immunogenicity of the 2025-2026 formula of Spikevax and mNEXSPIKE targeting the LP.8.1 variant.[2][3][4]

  • Participants: The trial enrolled high-risk adults between the ages of 12 and 64 years, as well as individuals aged 65 years and older.[2][4][5]

  • Primary Endpoint: Evaluation of the increase in neutralizing antibodies against the LP.8.1 variant.[2][3]

  • Neutralizing Antibody Measurement: Similar to the Pfizer trial, the immunogenicity is determined by measuring the fold rise in neutralizing antibody titers using established virological assays.[11]

Novavax: (Nuvaxoid LP.8.1)

While specific clinical trial protocol details for the LP.8.1-adapted Nuvaxoid are less publicly detailed compared to the mRNA vaccines, its approval is based on the totality of evidence from previous clinical trials of their protein subunit vaccine platform, including efficacy and safety data from earlier variants and immunogenicity data from updated formulations.[12] The Novavax vaccine for the 2025-2026 season is noted to target the JN.1 strain.[7]

Mandatory Visualization

Signaling Pathway of mRNA Vaccines

The following diagram illustrates the general mechanism of action for mRNA vaccines like Pfizer-BioNTech's Comirnaty and Moderna's Spikevax/mNEXSPIKE.

mRNA_Vaccine_Pathway cluster_vaccine Vaccine Administration cluster_cell Host Cell cluster_immune Immune Response mRNA Vaccine mRNA Vaccine Lipid Nanoparticle Lipid Nanoparticle mRNA Vaccine->Lipid Nanoparticle encapsulated in Cell Membrane Cell Membrane Lipid Nanoparticle->Cell Membrane fuses with Cytoplasm Cytoplasm Cell Membrane->Cytoplasm releases mRNA into Ribosome Ribosome Cytoplasm->Ribosome mRNA translated by Spike Protein Spike Protein Ribosome->Spike Protein produces Antigen Presenting Cell Antigen Presenting Cell Spike Protein->Antigen Presenting Cell displayed on T-helper Cell T-helper Cell Antigen Presenting Cell->T-helper Cell activates B-cell B-cell T-helper Cell->B-cell activates Antibodies Antibodies B-cell->Antibodies produces Memory Cells Memory Cells B-cell->Memory Cells differentiates into LP.8.1 Virus LP.8.1 Virus Antibodies->LP.8.1 Virus neutralize Rapid Response Rapid Response Memory Cells->Rapid Response enable

Caption: mRNA vaccine mechanism of action.

Experimental Workflow for a Vaccine Clinical Trial

This diagram outlines the typical workflow for a vaccine clinical trial, from participant recruitment to data analysis.

Clinical_Trial_Workflow Recruitment Recruitment Informed Consent Informed Consent Recruitment->Informed Consent Screening Screening Informed Consent->Screening Randomization Randomization Screening->Randomization Vaccine Group Vaccine Group Randomization->Vaccine Group Placebo/Comparator Group Placebo/Comparator Group Randomization->Placebo/Comparator Group Vaccination Vaccination Vaccine Group->Vaccination Placebo/Comparator Group->Vaccination Follow-up Follow-up Vaccination->Follow-up Data Collection Data Collection Follow-up->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Results Data Analysis->Results

Caption: Generalized workflow of a vaccine clinical trial.

References

A Head-to-Head Comparison of Moderna (mRNA-1273) and Pfizer-BioNTech (BNT162b2) COVID-19 Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The designations "LP.8.1" for Moderna and Pfizer vaccines do not correspond to standard, publicly recognized nomenclature. This guide provides a comparison of the widely administered and studied mRNA vaccines: Moderna's Spikevax (mRNA-1273) and Pfizer-BioNTech's Comirnaty (BNT162b2).

This guide offers a detailed comparison for researchers, scientists, and drug development professionals, focusing on the performance, underlying mechanisms, and experimental data supporting the two leading mRNA-based COVID-19 vaccines.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and real-world effectiveness studies, providing a comparative overview of the two vaccines.

Table 1: Vaccine Characteristics and Efficacy

FeatureModerna (mRNA-1273)Pfizer-BioNTech (BNT162b2)
Vaccine Type mRNA in Lipid Nanoparticles (LNPs)[1][2]mRNA in Lipid Nanoparticles (LNPs)[1][3]
mRNA Dose 100 µg (Primary Series)[4][5]30 µg (Primary Series)[6]
Administration 2 doses, 28 days apart[7]2 doses, 21 days apart
Initial Efficacy (Symptomatic Infection) 94.1%[8][9][10]95%[6][8][9][10]
Efficacy (Severe COVID-19) 100% (in initial trial)[10]Not specifically reported in the same manner
Age Recommendation 18 years and older[6]16 years and older[6]

Table 2: Comparative Real-World Effectiveness

OutcomeModerna (mRNA-1273)Pfizer-BioNTech (BNT162b2)Key Findings
SARS-CoV-2 Infection Lower RiskHigher RiskModerna recipients had a significantly lower risk of infection (aHR 0.736).[11] The Moderna vaccine was found to offer an increased level of protection, including a 21% lower risk of documented infection.[12]
COVID-19 Hospitalization Lower RiskHigher RiskModerna recipients had a significantly lower risk of hospitalization (aHR 0.633).[11] Moderna's vaccine had 93% effectiveness against hospitalization compared to Pfizer's 88%.[13] A 41% lower risk of hospitalization was observed for Moderna.[12]
COVID-19 Death Lower Risk (Not Statistically Significant)Higher RiskA study found 168 deaths in the Moderna group versus 213 in the Pfizer group, but the difference was not statistically significant.[11]
Adverse Events More FrequentLess FrequentMild adverse effects are reported to be less frequent with the Pfizer-BioNTech vaccine.[6] Systemic side effects like fatigue and fever may be more likely with Moderna, especially after the second dose.[9][14]

Experimental Protocols

Understanding the methodologies behind the efficacy and safety data is crucial for interpretation. Below are summaries of typical experimental protocols used in the pivotal Phase 3 clinical trials for these vaccines.

Phase 3 Efficacy Trial Protocol (General)
  • Study Design: The trials were Phase 3, randomized, observer-blind, placebo-controlled studies.[4] Participants were randomly assigned in a 1:1 ratio to receive either the mRNA vaccine or a saline placebo.[4]

  • Participants: Tens of thousands of adult volunteers (30,000 for Moderna, over 43,000 for Pfizer) were enrolled, with stratification by age and health risk to ensure diverse representation.[15]

  • Intervention: Participants received two intramuscular injections in the deltoid muscle, spaced 28 days apart for Moderna[7] and 21 days for Pfizer.

  • Primary Endpoint: The primary efficacy endpoint was the prevention of laboratory-confirmed symptomatic COVID-19 illness, typically starting 14 days after the second dose.[10]

  • Case Definition: A COVID-19 case was defined by the presence of at least one or two specific symptoms combined with a positive SARS-CoV-2 RT-PCR test.[5]

  • Data Collection and Analysis:

    • Safety: Solicited adverse reactions were collected for 7 days after each injection, and unsolicited adverse events for 28 days.[4] Serious adverse events were monitored throughout the study.[4]

    • Efficacy: Efficacy was calculated based on the number of COVID-19 cases in the vaccine group versus the placebo group. The Vaccine Efficacy (VE) was calculated as 1 - (risk in vaccinated / risk in unvaccinated).

    • Immunogenicity: Blood samples were collected at specified intervals (e.g., Day 1, Day 29, Day 57) to measure antibody and T-cell responses.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action: mRNA Vaccine Immune Response

Both Moderna and Pfizer vaccines operate on the same principle of delivering mRNA that codes for the SARS-CoV-2 spike protein.[3][16] This initiates a robust immune response.

mRNA_Vaccine_Pathway cluster_0 Cellular Uptake and Translation cluster_1 Antigen Presentation and Immune Activation LNP mRNA-LNP Vaccine Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape Ribosome Ribosome mRNA_Release->Ribosome Translation Spike Spike Protein (Antigen) Synthesis Ribosome->Spike APC Antigen Presenting Cell (e.g., Dendritic Cell) Spike->APC Uptake MHC_I MHC Class I APC->MHC_I Presents Antigen MHC_II MHC Class II APC->MHC_II Presents Antigen CD8 Cytotoxic T Cell (CD8+) MHC_I->CD8 Activation CD4 Helper T Cell (CD4+) MHC_II->CD4 Activation Memory_Cells Memory B and T Cells CD8->Memory_Cells B_Cell B Cell CD4->B_Cell Activation Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Memory_Cells Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: mRNA vaccine mechanism of action from cellular entry to adaptive immunity.

The process begins with the lipid nanoparticle (LNP) facilitating the entry of the mRNA into host cells, primarily antigen-presenting cells (APCs) like dendritic cells.[2][16] Inside the cell, the mRNA is released into the cytoplasm and translated by ribosomes to produce the viral spike protein.[16] This protein is then processed and presented on the cell surface via MHC class I and class II molecules, activating both cytotoxic CD8+ T cells and helper CD4+ T cells.[17] The activated helper T cells then help B cells differentiate into plasma cells, which produce neutralizing antibodies, and memory cells, which provide long-term immunity.[1]

Experimental Workflow: Comparing Vaccine Immunogenicity

The following diagram illustrates a typical workflow for a study comparing the immunogenicity of the two vaccines.

Immunogenicity_Workflow cluster_cohort Cohort Enrollment cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Interpretation P1 Enrollment & Informed Consent S1 Baseline Blood Draw (Day 0) P2 Randomization G1 Group 1: Moderna (mRNA-1273) P2->G1 G2 Group 2: Pfizer (BNT162b2) P2->G2 G1->S1 G2->S1 S2 Post-Dose 1 Blood Draw S1->S2 S3 Post-Dose 2 Blood Draw S2->S3 S4 Long-term Follow-up (e.g., 6 months) S3->S4 A1 Serum Isolation S4->A1 A2 Neutralizing Antibody Assay (e.g., PRNT, ELISA) A1->A2 A3 T-Cell Response Assay (e.g., ELISpot, Flow Cytometry) A1->A3 D1 Statistical Analysis: Compare Titers & Responses A3->D1 D2 Correlate with Clinical Outcomes D1->D2 D3 Publish Findings D2->D3

Caption: Workflow for a comparative immunogenicity study of mRNA vaccines.

This workflow begins with enrolling and randomizing participants into two arms, one for each vaccine. Blood samples are collected at key time points: before vaccination, after each dose, and during long-term follow-up. In the lab, serum is isolated to measure antibody levels and types, while peripheral blood mononuclear cells (PBMCs) are used to assess T-cell responses. Finally, statistical analyses are performed to compare the magnitude and durability of the immune responses generated by each vaccine and correlate these findings with clinical protection.

References

Navigating the Evolving Landscape of SARS-CoV-2: A Comparative Analysis of LP.8.1-Induced Antibody Neutralization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Summary: The emergence of the SARS-CoV-2 LP.8.1 variant has underscored the critical need for updated vaccine strategies. This guide provides a comparative analysis of the neutralization breadth of antibodies induced by LP.8.1-adapted vaccines versus earlier formulations. Experimental data from recent studies are presented to offer researchers, scientists, and drug development professionals a clear understanding of the enhanced immunogenicity and broader protection afforded by targeting the LP.8.1 spike protein.

Comparative Neutralization Efficacy of Monovalent mRNA Vaccines

The evolution of SARS-CoV-2 has led to variants with increased immune evasion capabilities, necessitating the adaptation of vaccine antigens. The LP.8.1 variant, a JN.1 sublineage, became a dominant circulating strain in 2025.[1][2] In response, vaccine manufacturers have developed monovalent mRNA vaccines targeting LP.8.1 for the 2025/2026 vaccination season.[2]

Recent studies have evaluated the neutralizing antibody responses elicited by these updated vaccines and compared them to earlier formulations, such as the KP.2 monovalent vaccine. The data consistently demonstrates that while KP.2 vaccination offers some level of cross-neutralization against emerging variants, the antibody titers are significantly reduced against LP.8.1 and other "FLiRT" variants.[3][4][5] Conversely, vaccination with an LP.8.1-adapted mRNA vaccine leads to a more robust and broader neutralizing antibody response against a panel of currently circulating variants.[6][7]

Below is a summary of Geometric Mean Titers (GMTs) of neutralizing antibodies from a study comparing post-vaccination sera.

Vaccine Antigen Target Variant Geometric Mean Titer (GMT) Fold Increase (Post-Vaccination)
KP.2 MonovalentWA.1733-
KP.2 MonovalentLP.8.160-
KP.2 MonovalentLF.7.192-
KP.2 MonovalentNB.1.8.140-
KP.2 MonovalentXFG29-
LP.8.1-AdaptedJN.1pp-4.2-fold
LP.8.1-AdaptedLP.8.1pp-8.2-fold
LP.8.1-AdaptedNB.1.8.1pp-8.6-fold
LP.8.1-AdaptedXFGpp-16.5-fold
LP.8.1-AdaptedBA.3.2.2pp-2.2-fold

Data compiled from multiple studies.[3][5][6] Note that direct comparison of GMT values across different studies should be done with caution due to variations in assay protocols.

Experimental Protocol: Microneutralization Assay

The following protocol outlines a common method used to determine the neutralizing antibody titers against replication-competent SARS-CoV-2 variants.

Objective: To quantify the concentration of neutralizing antibodies in serum samples capable of inhibiting the infection of susceptible cells by SARS-CoV-2 variants.

Materials:

  • Vero-E6 TMPRSS2 cells

  • 96-well cell culture plates

  • Heat-inactivated serum samples

  • SARS-CoV-2 viral stocks (e.g., WA.1, JN.1, KP.2, LP.8.1)

  • Modified Eagle's Medium (1xMEM)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero-E6 TMPRSS2 cells in 96-well plates at a density of 2x10^5 cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Dilution: Perform a 3-fold serial dilution of the heat-inactivated serum samples in 1xMEM, starting with a 1:10 dilution.

  • Virus-Serum Incubation: Incubate the diluted serum samples with 10,000 TCID50 (50% tissue culture infectious dose) of the respective SARS-CoV-2 variant for 1 hour at room temperature.

  • Infection: Add the serum-virus mixture to the wells containing the Vero-E6 TMPRSS2 cells.

  • Incubation: Incubate the plates for a specified period to allow for viral replication.

  • Readout: Assess the cytopathic effect (CPE) or use another method (e.g., immunostaining) to determine the extent of viral infection in each well.

  • Titer Calculation: The neutralizing antibody titer is determined as the reciprocal of the highest serum dilution that results in a significant reduction (typically 50% or more) of viral infection.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis serum Heat-inactivated Serum dilution Serial Dilution of Serum serum->dilution virus SARS-CoV-2 Variant incubation1 Incubate Serum + Virus (1 hr) virus->incubation1 cells Vero-E6 TMPRSS2 Cells infection Infect Cells with Mixture cells->infection dilution->incubation1 incubation1->infection incubation2 Incubate Plates infection->incubation2 readout Assess Cytopathic Effect incubation2->readout calculation Calculate Neutralization Titer readout->calculation

Experimental Workflow for Microneutralization Assay

Logical Relationship: Vaccine Antigen Update and Immune Response

The continuous evolution of SARS-CoV-2 necessitates a responsive approach to vaccine design. The decision to update vaccine antigens is driven by surveillance data indicating the emergence of new variants with significant antigenic drift. The goal is to match the vaccine antigen as closely as possible to the currently circulating strains to elicit a targeted and effective immune response.

G cluster_surveillance Viral Surveillance cluster_decision Vaccine Development cluster_response Immunological Outcome emergence Emergence of New Variant (e.g., LP.8.1) drift Significant Antigenic Drift emergence->drift update Update Vaccine Antigen drift->update induction Induction of Specific Antibodies update->induction neutralization Broadened Neutralization of Circulating Variants induction->neutralization

Rationale for Vaccine Antigen Updates

References

comparative genomics of LP.8.1 and its descendant lineages

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Genomics Analysis of SARS-CoV-2 LP.8.1 and its Descendant Lineages

This guide provides a detailed comparative analysis of the SARS-CoV-2 variant LP.8.1 and its emerging descendant lineages. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key genomic features, experimental data on infectivity and immune evasion, and the methodologies behind these findings.

Introduction to LP.8.1

LP.8.1 is a subvariant of the Omicron lineage of SARS-CoV-2 that was first detected in July 2024.[1][2][3] It is a descendant of KP.1.1.3, which in turn evolved from the JN.1 subvariant that was responsible for a significant number of COVID-19 infections globally in late 2023 and early 2024.[1][4] Due to its notable global spread and specific genetic mutations, the World Health Organization (WHO) designated LP.8.1 as a Variant Under Monitoring (VUM) in January 2025.[1][4][5][6] While it has shown a capacity to spread rapidly, the WHO has assessed the additional public health risk at a global level to be low.[1][2][3][7]

Phylogenetic Context and Descendant Lineages

LP.8.1 is part of the continuing evolution of the Omicron variant. Its lineage can be traced back through several key variants. Emerging evidence has identified descendant lineages of LP.8.1, such as LP.8.1.1 and LP.8.1.4, indicating ongoing viral evolution.[8][9][10]

LP81_Lineage JN.1 JN.1 KP.1.1.3 KP.1.1.3 JN.1->KP.1.1.3 Evolved to LP.8.1 LP.8.1 KP.1.1.3->LP.8.1 Evolved to LP.8.1.1 LP.8.1.1 LP.8.1->LP.8.1.1 Descendant LP.8.1.4 LP.8.1.4 LP.8.1->LP.8.1.4 Descendant

Figure 1: Evolutionary lineage of SARS-CoV-2 LP.8.1.

Comparative Genomic Features

LP.8.1 is defined by a set of specific mutations in its spike protein, which are distinct from its progenitor, JN.1, and other circulating variants. These mutations are of interest as they can influence the virus's ability to bind to host cells, replicate, and evade the immune system.

Mutation Type Lineage Potential Impact
V445R Type A NovelLP.8.1Increased binding to human ACE2 receptors, potentially increasing transmissibility.[1][2][3][11]
F186L Type B NovelLP.8.1Spike protein mutation.[11][12]
R190S Type B NovelLP.8.1Spike protein mutation.[11][12]
K1096R Type B NovelLP.8.1Spike protein mutation.[11]
S31- DeletionLP.8.1Spike protein mutation.[6]
R346T SubstitutionLP.8.1Spike protein mutation.[6][12]
F456L SubstitutionLP.8.1Spike protein mutation.[6][12]
Q493E SubstitutionLP.8.1Spike protein mutation.[6][12]
V1104L SubstitutionLP.8.1Spike protein mutation.[6]

Infectivity and Transmissibility

Experimental data from pseudovirus assays have provided insights into the infectivity of LP.8.1 relative to its predecessors.

Variant Relative Infectivity Key Findings
LP.8.1 67% lower than JN.1Despite lower infectivity in lab assays, its transmission dynamics are not fully understood.[13][14]
XEC Similar to LP.8.1Infectivity of LP.8.1 is comparable to that of XEC.[13][14]

Globally, during the early spreading period between November 1, 2024, and December 15, 2024, LP.8.1 demonstrated a slight relative growth advantage of 11% over co-circulating variants, which included XEC and KP.3.1.1.[11] In North America, during the same period, LP.8.1 showed a more significant relative growth advantage of 24%.[11]

Immune Evasion Characteristics

Neutralization assays using sera from convalescent and vaccinated individuals have been crucial in characterizing the immune resistance of LP.8.1.

Variant Comparison Immune Resistance Key Findings
LP.8.1 vs. JN.1 HigherLP.8.1 exhibits greater resistance to neutralization by antibodies compared to JN.1.[13][14]
LP.8.1 vs. XEC & KP.3.1.1 SimilarThe immune resistance of LP.8.1 is comparable to that of XEC and KP.3.1.1.[13][14]

The immune landscape of a population, shaped by previous infections and vaccinations, may influence the spread of LP.8.1.[13] Current COVID-19 vaccines, including the JN.1 shots, are still expected to provide good protection against severe disease from LP.8.1.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of LP.8.1.

Pseudovirus Neutralization Assay

This assay is used to determine the extent to which antibodies in serum can neutralize the entry of a virus into cells.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p_virus 1. Engineer pseudovirus (e.g., VSV or lentivirus) expressing SARS-CoV-2 Spike protein of the variant of interest (e.g., LP.8.1). e_incubate 4. Serially dilute serum samples and incubate with a fixed amount of pseudovirus. p_virus->e_incubate p_serum 2. Collect serum samples from vaccinated or convalescent individuals. p_serum->e_incubate p_cells 3. Culture host cells (e.g., HEK293T-ACE2) susceptible to viral entry. e_infect 5. Add the serum-virus mixture to the cultured host cells and incubate. p_cells->e_infect e_incubate->e_infect a_measure 6. Measure the level of viral entry (e.g., via luciferase reporter gene expression). e_infect->a_measure a_calculate 7. Calculate the 50% inhibitory concentration (IC50) of the serum, representing its neutralizing potency. a_measure->a_calculate

Figure 2: Workflow for a pseudovirus neutralization assay.

Methodology:

  • Pseudovirus Production: A replication-defective viral core (e.g., from Vesicular Stomatitis Virus or a lentivirus) is genetically engineered to express the spike protein of the SARS-CoV-2 variant of interest (e.g., LP.8.1) on its surface. The viral core also contains a reporter gene, such as luciferase.

  • Serum Preparation: Blood samples are collected from individuals who have been vaccinated or have recovered from a COVID-19 infection. The serum, containing antibodies, is separated.

  • Neutralization Reaction: The serum is serially diluted and mixed with a standardized amount of the pseudovirus. This mixture is incubated to allow antibodies to bind to the spike proteins.

  • Cell Infection: The pseudovirus-serum mixture is then added to a culture of host cells that express the ACE2 receptor, which SARS-CoV-2 uses for entry.

  • Data Acquisition: After a set incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. A lower reporter signal indicates that the antibodies in the serum have successfully neutralized the pseudovirus and prevented it from entering the cells.

  • Analysis: The results are used to calculate the serum dilution that inhibits 50% of viral entry (IC50), providing a quantitative measure of the neutralizing antibody titer.

Genomic Sequencing and Phylogenetic Analysis

This process is fundamental to identifying new variants and understanding their evolutionary relationship to existing lineages.

Methodology:

  • Sample Collection: Nasopharyngeal swabs are collected from individuals with confirmed COVID-19.

  • RNA Extraction: Viral RNA is extracted from the collected samples.

  • Reverse Transcription and Amplification: The viral RNA is converted to cDNA and then amplified using PCR, often with primers that target multiple regions across the SARS-CoV-2 genome.

  • Sequencing: The amplified DNA is sequenced using next-generation sequencing (NGS) platforms.

  • Genome Assembly: The sequencing reads are assembled to reconstruct the full viral genome.

  • Phylogenetic Analysis: The assembled genomes are compared to a reference genome and other existing sequences. Phylogenetic trees are constructed using computational methods to determine the evolutionary relationships between different variants. This is how descendant lineages like LP.8.1.1 and LP.8.1.4 are identified.

Conclusion

The emergence of LP.8.1 and its descendants highlights the ongoing evolution of SARS-CoV-2. While LP.8.1 exhibits increased immune evasion compared to its ancestor JN.1, its infectivity in laboratory settings is reduced. Continuous genomic surveillance and functional characterization of new variants are essential for informing public health strategies and the development of next-generation vaccines and therapeutics. The data presented in this guide provides a comparative baseline for understanding the virological characteristics of LP.8.1 and its evolving lineages.

References

Navigating the Evolving Landscape of COVID-19: A Comparative Guide to LP.8.1 and Alternative Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – November 21, 2025 – As the SARS-CoV-2 virus continues to evolve, updated vaccines targeting dominant variants remain crucial in the global effort to mitigate severe COVID-19. This guide provides a comparative analysis of the protective efficacy of the latest LP.8.1-targeted mRNA vaccines from Pfizer-BioNTech and Moderna, alongside the JN.1-targeted protein subunit vaccine from Novavax. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical and preclinical data, detailed experimental methodologies, and visualizations of key biological pathways.

The emergence of the LP.8.1 sublineage as a dominant strain has prompted the development of updated monovalent vaccines for the 2025-2026 season.[1] Both Pfizer-BioNTech's Comirnaty and Moderna's Spikevax have been reformulated to target the LP.8.1 spike protein, leveraging established mRNA technology.[2][3][4] In contrast, Novavax's Nuvaxovid utilizes a protein subunit platform targeting the earlier JN.1 variant, which also demonstrated broad neutralization against various sublineages.[5][6]

Comparative Immunogenicity and Efficacy Data

The primary measure of a vaccine's potential efficacy is its ability to induce a robust immune response, particularly the generation of neutralizing antibodies. Recent clinical trial data for the LP.8.1-targeted vaccines have demonstrated significant immunogenicity.

A Phase 3 clinical trial of the Pfizer-BioNTech LP.8.1-adapted monovalent COVID-19 vaccine (Comirnaty) showed at least a 4-fold increase in neutralizing antibody titers against the LP.8.1 variant in adults aged 65 and older, as well as in those aged 18-64 with at least one underlying risk condition for severe COVID-19.[7][8][9] Similarly, preliminary results from a Phase IV trial of Moderna's updated 2025-2026 Spikevax vaccine demonstrated a greater than eight-fold increase in neutralizing antibodies against LP.8.1 in high-risk adults and older populations.[3] Moderna also reported that its next-generation vaccine, mNEXSPIKE, showed an average increase of over 15-fold in neutralizing antibodies against the LP.8.1 variant in a Phase 4 trial.[10]

While direct, peer-reviewed comparative efficacy data against severe disease for the LP.8.1 vaccines is still emerging, the strong immunogenicity data are encouraging. Historically, mRNA vaccines have shown over 90% efficacy against symptomatic SARS-CoV-2 infection in initial clinical trials.[11]

The Novavax JN.1 vaccine has been assessed in real-world studies, with one such study, SHIELD-Utah, comparing it to the Pfizer/BioNTech mRNA vaccine. This study highlighted that the Novavax vaccine resulted in fewer and less severe reactogenicity symptoms.[5] Nonclinical data for the Novavax JN.1 vaccine have shown it induces neutralization responses against a range of JN.1 sublineages.[6] A preprint study also indicated that KP.2 monovalent mRNA vaccination, while effective against closely related variants, showed reduced neutralization against more distant variants like LP.8.1.[12]

Vaccine Technology Target Variant Key Immunogenicity Data Clinical Trial Phase Key Findings
Comirnaty (Pfizer-BioNTech) mRNALP.8.1≥ 4-fold increase in neutralizing antibody titers against LP.8.1[7][8][9]Phase 3Robust immune response in older adults and high-risk individuals.[2][7][8][9]
Spikevax (Moderna) mRNALP.8.1> 8-fold increase in neutralizing antibodies against LP.8.1[3]Phase 4Strong immune response in high-risk adults and older populations.[3]
mNEXSPIKE (Moderna) mRNALP.8.1> 15-fold increase in neutralizing antibodies against LP.8.1[10]Phase 4Significant neutralizing antibody response in older and at-risk adults.[13][10]
Nuvaxovid (Novavax) Protein SubunitJN.1Induces neutralization against various JN.1 sublineages[6]Real-World Study (SHIELD-Utah)Fewer and less severe reactogenicity symptoms compared to a Pfizer/BioNTech mRNA vaccine.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

Pfizer-BioNTech LP.8.1 Vaccine Phase 3 Trial (NCT07069309)
  • Study Design: An ongoing, open-label Phase 3 clinical trial cohort.[8]

  • Participants: 100 participants were enrolled, consisting of 50 adults aged 65 and older, and 50 adults aged 18-64 with at least one underlying risk condition for severe COVID-19.[8][9]

  • Intervention: A single 30-µg dose of the LP.8.1-adapted monovalent COMIRNATY® vaccine.[9]

  • Prior Vaccination Status: All participants had previously received the KP.2-adapted COVID-19 vaccine at least six months prior to enrollment.[2][8]

  • Primary Outcome Measures: The primary endpoints included the assessment of local and systemic reactions, as well as adverse events.[7]

  • Key Secondary Outcome Measures: Secondary endpoints focused on seroresponse, geometric mean titers, and geometric mean fold rises of neutralizing antibodies one month after vaccination.[7]

  • Immunogenicity Assessment: Neutralizing antibody titers against the LP.8.1 sublineage were measured 14 days following vaccination and compared to pre-vaccination levels.[2][8]

Moderna LP.8.1 Vaccine (Spikevax) Phase 4 Trial
  • Study Design: An ongoing Phase 4 clinical trial.

  • Participants: The trial enrolled high-risk adults between the ages of 12 and 64, as well as individuals aged 65 years and older.[3]

  • Intervention: Administration of the updated 2025-2026 Spikevax vaccine targeting the LP.8.1 variant.

  • Primary Outcome Measures: Evaluation of the safety, tolerability, and immunogenicity of the vaccine.

  • Immunogenicity Assessment: Measurement of the increase in neutralizing antibodies against the LP.8.1 variant.[3]

Mechanisms of Action and Associated Pathways

The vaccines discussed employ distinct technologies to elicit an immune response against the SARS-CoV-2 virus.

mRNA Vaccines (Comirnaty and Spikevax)

The LP.8.1-targeted vaccines from Pfizer-BioNTech and Moderna are mRNA-based. This technology delivers a segment of messenger RNA (mRNA) that instructs the body's cells to produce the spike protein of the LP.8.1 variant. The immune system then recognizes this protein as foreign and mounts a response by producing antibodies and activating T-cells.

mRNA_Vaccine_Mechanism cluster_vaccine mRNA Vaccine cluster_cell Host Cell cluster_immune Immune Response V mRNA encoding LP.8.1 Spike Protein LNP Lipid Nanoparticle C Cytoplasm LNP->C Enters Cell R Ribosome C->R mRNA Translation SP LP.8.1 Spike Protein R->SP Protein Synthesis MHC MHC Class I/II SP->MHC Antigen Presentation Th Helper T-cell MHC->Th Activation Tc Cytotoxic T-cell MHC->Tc Activation APC Antigen Presenting Cell B B-cell Th->B Activation Ab Neutralizing Antibodies B->Ab Production

Mechanism of Action for mRNA Vaccines.
Protein Subunit Vaccine (Nuvaxovid)

Novavax's vaccine is a protein subunit vaccine. It directly introduces a recombinant, harmless version of the JN.1 spike protein into the body, along with an adjuvant to enhance the immune response. The immune system then generates antibodies and T-cells against this protein.

Protein_Subunit_Vaccine_Mechanism cluster_vaccine Protein Subunit Vaccine cluster_immune Immune Response P Recombinant JN.1 Spike Protein A Adjuvant APC Antigen Presenting Cell P->APC Uptake A->APC Stimulation Th Helper T-cell APC->Th Antigen Presentation & Activation B B-cell Th->B Activation Ab Neutralizing Antibodies B->Ab Production

Mechanism of Action for Protein Subunit Vaccines.

Experimental Workflow for Immunogenicity Assessment

The evaluation of vaccine-induced immunogenicity typically follows a standardized workflow, from volunteer recruitment to data analysis.

Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Enrollment cluster_vaccination Phase 2: Vaccination cluster_followup Phase 3: Follow-up & Monitoring cluster_analysis Phase 4: Laboratory Analysis & Data Interpretation R1 Define Inclusion/Exclusion Criteria (e.g., age, risk factors) R2 Informed Consent R1->R2 R3 Baseline Sample Collection (Blood Draw) R2->R3 V1 Administer LP.8.1 Vaccine (or alternative) R3->V1 F1 Monitor for Local & Systemic Reactions V1->F1 F2 Collect Blood Samples at Pre-defined Intervals (e.g., Day 14, Day 28) F1->F2 A1 Isolate Serum from Blood Samples F2->A1 A2 Perform Neutralization Assay (e.g., pseudovirus neutralization assay) A1->A2 A3 Quantify Neutralizing Antibody Titer A2->A3 A4 Statistical Analysis: Compare post-vaccination to baseline titers A3->A4

General Workflow for Vaccine Immunogenicity Trials.

Conclusion

The available data indicate that the updated LP.8.1-targeted mRNA vaccines from Pfizer-BioNTech and Moderna elicit a strong neutralizing antibody response against the currently dominant SARS-CoV-2 variant. The Novavax protein subunit vaccine, while targeting the earlier JN.1 strain, offers an alternative platform with a favorable reactogenicity profile and has demonstrated broad neutralizing capabilities against JN.1 sublineages. Continuous monitoring and further peer-reviewed research are essential to fully understand the clinical effectiveness of these vaccines in preventing severe disease and to guide future vaccine development strategies as the virus continues to evolve.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LP-130
Reactant of Route 2
Reactant of Route 2
LP-130

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.